molecular formula C8H9NO3 B1296496 4,5-Dimethyl-2-nitrophenol CAS No. 18087-10-0

4,5-Dimethyl-2-nitrophenol

Cat. No.: B1296496
CAS No.: 18087-10-0
M. Wt: 167.16 g/mol
InChI Key: KGDIYDUZVHFMHQ-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-nitrophenol is a useful research compound. Its molecular formula is C8H9NO3 and its molecular weight is 167.16 g/mol. The purity is usually 95%.
The exact mass of the compound 4,5-Dimethyl-2-nitrophenol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408681. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4,5-Dimethyl-2-nitrophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-Dimethyl-2-nitrophenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dimethyl-2-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5-3-7(9(11)12)8(10)4-6(5)2/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGDIYDUZVHFMHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10325115
Record name 4,5-dimethyl-2-nitrophenol
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URL https://comptox.epa.gov/dashboard/DTXSID10325115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18087-10-0
Record name 18087-10-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408681
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,5-dimethyl-2-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10325115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4,5-Dimethyl-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 4,5-dimethyl-2-nitrophenol, a valuable intermediate in the pharmaceutical and fine chemical industries. Direct nitration of the readily available precursor, 3,4-dimethylphenol, is fraught with challenges, leading to a complex mixture of isomers and oxidation byproducts. This guide, therefore, details a robust and regioselective multi-step synthesis strategy. The core of this approach involves the strategic use of a sulfonic acid group as a reversible protecting and directing group to ensure the precise introduction of the nitro functionality at the desired position. This document provides a detailed, step-by-step experimental protocol, discusses the underlying chemical principles, and addresses potential challenges and purification strategies.

Introduction: The Challenge of Regioselectivity

4,5-Dimethyl-2-nitrophenol is a substituted phenol of significant interest in organic synthesis, serving as a building block for various more complex molecules. Its synthesis, however, presents a classic regioselectivity challenge. The starting material, 3,4-dimethylphenol (also known as 3,4-xylenol), possesses a phenol ring activated by both a hydroxyl group and two methyl groups. These are all ortho-, para-directing groups, leading to a lack of clear regiochemical control in electrophilic aromatic substitution reactions like nitration.

Direct nitration of 3,4-dimethylphenol with common nitrating agents such as nitric acid or nitrogen dioxide has been shown to yield a mixture of products. These include undesired nitroisomers and products of oxidation, such as dinitrophenols and nitro-dienones, making the isolation of pure 4,5-dimethyl-2-nitrophenol a formidable task with low yields[1]. To overcome this, a more strategic, multi-step approach is necessary.

This guide focuses on a well-established strategy that employs a temporary protecting group to block one of the activated positions on the aromatic ring, thereby directing the subsequent nitration to the desired location. The chosen protecting group for this pathway is the sulfonic acid group (-SO₃H), which can be readily introduced and later removed under specific conditions.

The Strategic Synthesis Pathway: A Three-Step Approach

The most viable pathway for the selective synthesis of 4,5-dimethyl-2-nitrophenol from 3,4-dimethylphenol involves a three-step sequence:

  • Sulfonation: Introduction of a sulfonic acid group onto the aromatic ring of 3,4-dimethylphenol. This group acts as a bulky, electron-withdrawing protecting group, directing the subsequent electrophilic substitution.

  • Nitration: The introduction of the nitro group onto the sulfonated intermediate. The sulfonic acid group will direct the nitro group to the desired ortho-position relative to the hydroxyl group.

  • Desulfonation: Removal of the sulfonic acid group to yield the final product, 4,5-dimethyl-2-nitrophenol.

This strategic approach allows for a high degree of regiocontrol, leading to a significantly purer product and a more efficient overall synthesis.

Synthesis_Pathway Start 3,4-Dimethylphenol Intermediate1 3,4-Dimethylphenol-6-sulfonic acid Start->Intermediate1 Sulfonation (H₂SO₄) Intermediate2 4,5-Dimethyl-2-nitrophenol-6-sulfonic acid Intermediate1->Intermediate2 Nitration (HNO₃/H₂SO₄) End 4,5-Dimethyl-2-nitrophenol Intermediate2->End Desulfonation (Dilute Acid, Heat)

Caption: Multi-step synthesis pathway for 4,5-dimethyl-2-nitrophenol.

Experimental Protocols

Materials and Reagents
ReagentFormulaPuritySupplier
3,4-DimethylphenolC₈H₁₀O≥98%Sigma-Aldrich
Sulfuric Acid, concentratedH₂SO₄95-98%Fisher Scientific
Nitric Acid, concentratedHNO₃68-70%VWR
Hydrochloric Acid, concentratedHCl~37%J.T. Baker
Sodium ChlorideNaClACS GradeEMD Millipore
DichloromethaneCH₂Cl₂ACS GradeMacron
Anhydrous Sodium SulfateNa₂SO₄ACS GradeAcros Organics

Safety Precautions: This synthesis involves the use of concentrated and fuming acids, which are highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Step 1: Sulfonation of 3,4-Dimethylphenol

Principle: The hydroxyl and methyl groups of 3,4-dimethylphenol are ortho-, para-directing. The position most susceptible to electrophilic attack is the C6 position, which is ortho to the hydroxyl group and para to the C3-methyl group. Sulfonation with concentrated sulfuric acid will introduce a sulfonic acid group at this position.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 3,4-dimethylphenol (1 equivalent).

  • Slowly and cautiously add concentrated sulfuric acid (2-3 equivalents) to the flask with stirring. The reaction is exothermic and the temperature should be monitored.

  • Heat the reaction mixture to 100-110 °C and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by techniques such as TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.

  • The sulfonated product, 3,4-dimethylphenol-6-sulfonic acid, will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash it with cold water to remove any remaining sulfuric acid.

  • The crude product can be used directly in the next step or can be further purified by recrystallization from water if necessary.

Sulfonation reactant 3,4-Dimethylphenol C₈H₁₀O product 3,4-Dimethylphenol-6-sulfonic acid C₈H₁₀O₄S reactant->product Heat (100-110°C) reagent Sulfuric Acid H₂SO₄ reagent->product

Caption: Sulfonation of 3,4-dimethylphenol.

Step 2: Nitration of 3,4-Dimethylphenol-6-sulfonic acid

Principle: The sulfonic acid group at the C6 position now blocks this site from further electrophilic attack. The remaining activated positions are C2 and C5. The C2 position is ortho to the strongly activating hydroxyl group, making it the most favorable site for nitration.

Procedure:

  • In a flask cooled in an ice-salt bath, dissolve the 3,4-dimethylphenol-6-sulfonic acid (1 equivalent) in a minimal amount of concentrated sulfuric acid.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2-3 equivalents) in a separate flask, keeping the mixture cool.

  • Add the cold nitrating mixture dropwise to the solution of the sulfonated phenol, maintaining the reaction temperature below 10 °C with vigorous stirring.

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for 1-2 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, carefully pour the mixture onto a large volume of crushed ice.

  • The nitrated and sulfonated product, 4,5-dimethyl-2-nitrophenol-6-sulfonic acid, will precipitate.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water.

Nitration reactant 3,4-Dimethylphenol-6-sulfonic acid C₈H₁₀O₄S product 4,5-Dimethyl-2-nitrophenol-6-sulfonic acid C₈H₉NO₆S reactant->product < 10°C reagent Nitrating Mixture HNO₃/H₂SO₄ reagent->product

Caption: Nitration of the sulfonated intermediate.

Step 3: Desulfonation to Yield 4,5-Dimethyl-2-nitrophenol

Principle: The sulfonation of aromatic compounds is a reversible reaction. By heating the sulfonated product in dilute acid, the sulfonic acid group can be removed, a process known as desulfonation, to yield the desired product.

Procedure:

  • Place the crude 4,5-dimethyl-2-nitrophenol-6-sulfonic acid in a round-bottom flask.

  • Add a dilute solution of sulfuric acid or hydrochloric acid (e.g., 20-30% v/v).

  • Heat the mixture to reflux and maintain for several hours. The desulfonation can be monitored by the disappearance of the water-soluble starting material and the formation of the water-insoluble product.

  • Cool the reaction mixture to room temperature. The 4,5-dimethyl-2-nitrophenol will precipitate as a solid.

  • Collect the crude product by vacuum filtration and wash with cold water.

Desulfonation reactant 4,5-Dimethyl-2-nitrophenol-6-sulfonic acid C₈H₉NO₆S product 4,5-Dimethyl-2-nitrophenol C₈H₉NO₃ reactant->product Heat (Reflux) reagent Dilute Acid H₂O/H⁺ reagent->product

Caption: Desulfonation to yield the final product.

Purification and Characterization

The crude 4,5-dimethyl-2-nitrophenol obtained after desulfonation may still contain small amounts of isomeric impurities and other byproducts. Further purification is often necessary to achieve high purity.

Purification Methods:

  • Recrystallization: This is a common and effective method for purifying solid organic compounds. Suitable solvents for the recrystallization of 4,5-dimethyl-2-nitrophenol include ethanol, methanol, or a mixture of ethanol and water.

  • Column Chromatography: For very high purity requirements, column chromatography on silica gel can be employed. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically used for elution.

Characterization:

The identity and purity of the synthesized 4,5-dimethyl-2-nitrophenol should be confirmed by standard analytical techniques:

  • Melting Point: A sharp melting point is indicative of a pure compound.

  • Spectroscopy:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment of the molecule.

    • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon skeleton.

    • IR (Infrared) Spectroscopy: To identify the characteristic functional groups (O-H, N-O, and aromatic C-H stretches).

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Discussion of Causality and Self-Validation

The success of this synthesis pathway hinges on the deliberate manipulation of electrophilic aromatic substitution principles.

  • Expertise & Experience in Action: The choice of sulfonation as a protection strategy is a testament to understanding the reversible nature of this reaction and the steric and electronic effects of the sulfonic acid group. An experienced chemist recognizes that direct nitration is a "brute-force" approach likely to fail for this substrate.

  • Trustworthiness through a Self-Validating System: Each step in this protocol has a built-in checkpoint. The successful formation of the water-soluble sulfonated intermediate in Step 1 confirms the reaction has proceeded as planned. The subsequent precipitation of the nitrated intermediate upon acidification in Step 2 provides another validation point. Finally, the formation of a water-insoluble product during desulfonation confirms the removal of the solubilizing sulfonic acid group. The distinct physical properties of the intermediates and the final product at each stage allow for a clear assessment of the reaction's progress.

Conclusion

The synthesis of 4,5-dimethyl-2-nitrophenol is a prime example of strategic synthetic design in organic chemistry. By employing a sulfonation-nitration-desulfonation sequence, the inherent lack of regioselectivity in the direct nitration of 3,4-dimethylphenol is effectively overcome. This in-depth guide provides a robust and reliable protocol for researchers and drug development professionals, emphasizing the importance of understanding reaction mechanisms to achieve desired synthetic outcomes. The provided step-by-step procedures, coupled with the rationale behind each experimental choice, empower scientists to confidently and efficiently produce this valuable chemical intermediate.

References

  • Hartshorn, M. P., Judd, M. C., & Vannoort, R. W. (1989). The Nitration of 4-Methylphenol, 3,4-Dimethylphenol and 3,4,5-Trimethylphenol with Nitrogen Dioxide. Australian Journal of Chemistry, 42(5), 689-697. [Link]

  • PubChem. (n.d.). 4,5-Dimethyl-2-nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Schultz, H. P. (1951). 2,6-Dinitroaniline. Organic Syntheses, 31, 45. [Link]

  • Wikipedia. (2023). Desulfonation. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4,5-Dimethyl-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Contextualizing 4,5-Dimethyl-2-nitrophenol in Research and Development

4,5-Dimethyl-2-nitrophenol is a substituted aromatic compound of significant interest in various chemical and pharmaceutical research domains. As a member of the nitrophenol class, its properties are dictated by the interplay of the hydroxyl (-OH), nitro (-NO₂), and methyl (-CH₃) functional groups on the benzene ring. The ortho-nitro group, in particular, introduces intramolecular hydrogen bonding with the phenolic hydroxyl group, which distinctively influences its acidity, solubility, and spectral characteristics compared to its meta and para isomers. The presence of two methyl groups at the 4 and 5 positions further modulates its electronic and steric properties, impacting its reactivity and interaction with biological targets.

This guide provides a comprehensive overview of the core physicochemical properties of 4,5-Dimethyl-2-nitrophenol, offering both theoretical and practical insights for researchers, scientists, and drug development professionals. We will delve into its structural and physicochemical identity, spectroscopic profile, and provide validated experimental workflows for its synthesis and analysis.

Section 1: Core Molecular and Physicochemical Identity

A foundational understanding of a compound begins with its fundamental identifiers and physicochemical parameters. These data points are critical for everything from reaction stoichiometry and solution preparation to predicting its behavior in various environments.

Structural and Chemical Identifiers

The unambiguous identification of 4,5-Dimethyl-2-nitrophenol is crucial for accurate research and regulatory compliance. The key identifiers are summarized in the table below.

IdentifierValueSource
IUPAC Name 4,5-dimethyl-2-nitrophenolPubChem[1]
CAS Number 18087-10-0PubChem[1]
Molecular Formula C₈H₉NO₃PubChem[1]
Molecular Weight 167.16 g/mol PubChem[1]
Canonical SMILES CC1=CC(=C(C=C1C)O)[O-]PubChem[1]
InChI InChI=1S/C8H9NO3/c1-5-3-7(9(11)12)8(10)4-6(5)2/h3-4,10H,1-2H3PubChem[1]
InChIKey KGDIYDUZVHFMHQ-UHFFFAOYSA-NPubChem[1]
Computed Physicochemical Properties

Computational models provide valuable estimates of a compound's properties, guiding experimental design and hypothesis generation.

PropertyPredicted ValueSource
pKa 7.63 ± 0.27ChemicalBook[2]
LogP (Octanol-Water Partition Coefficient) 2.7PubChem[1]
Hydrogen Bond Donors 1PubChem[1]
Hydrogen Bond Acceptors 4PubChem[1]
Rotatable Bond Count 1PubChem[1]

The predicted pKa of ~7.63 suggests that 4,5-dimethyl-2-nitrophenol is a weak acid. The electron-withdrawing nitro group increases the acidity of the phenolic proton compared to phenol itself (pKa ~10), but this effect is somewhat counteracted by the electron-donating methyl groups. The LogP value of 2.7 indicates a moderate lipophilicity, suggesting it will have some solubility in organic solvents and lipids.[3][4]

Section 2: Synthesis and Purification

The synthesis of 4,5-Dimethyl-2-nitrophenol typically involves the nitration of 3,4-dimethylphenol. The directing effects of the hydroxyl and methyl groups guide the nitro group to the ortho position relative to the hydroxyl group.

Synthetic Workflow: Nitration of 3,4-Dimethylphenol

The following protocol outlines a standard laboratory procedure for the synthesis of 4,5-Dimethyl-2-nitrophenol. This method is based on established procedures for the nitration of substituted phenols.[5]

synthesis_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 3,4-dimethylphenol in glacial acetic acid cool Cool solution to 0-5°C in an ice bath start->cool add_hno3 Add concentrated nitric acid dropwise with stirring cool->add_hno3 react Stir at 0-5°C for 1-2 hours add_hno3->react quench Pour reaction mixture into ice-water react->quench extract Extract with ethyl acetate quench->extract wash Wash organic layer with NaHCO₃ solution and brine extract->wash dry Dry over anhydrous Na₂SO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography (Silica gel, Hexane/Ethyl Acetate) concentrate->purify end Obtain pure 4,5-Dimethyl-2-nitrophenol purify->end

Caption: Synthetic workflow for 4,5-Dimethyl-2-nitrophenol.

Detailed Experimental Protocol

Materials:

  • 3,4-Dimethylphenol

  • Glacial Acetic Acid

  • Concentrated Nitric Acid (70%)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography)

  • Hexane and Ethyl Acetate (for eluent)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-dimethylphenol (1 equivalent) in glacial acetic acid.

  • Cooling: Place the flask in an ice-salt bath to cool the solution to 0-5°C.

  • Nitration: While maintaining the temperature below 10°C, add concentrated nitric acid (1.1 equivalents) dropwise to the stirred solution. The addition should be slow to control the exothermic reaction.

  • Reaction: After the addition is complete, continue stirring the mixture at 0-5°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture into a beaker containing a large volume of ice-water. A yellow precipitate may form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (until effervescence ceases), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 4,5-Dimethyl-2-nitrophenol.

Section 3: Spectroscopic Characterization

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Characteristic IR Peaks:

Wavenumber (cm⁻¹) Vibration Functional Group
3200-3500 (broad) O-H stretch Phenolic -OH
3000-3100 C-H stretch Aromatic C-H
2850-2960 C-H stretch Methyl -CH₃
1580-1620 C=C stretch Aromatic ring
1500-1550 (strong) N-O asymmetric stretch Nitro -NO₂
1300-1350 (strong) N-O symmetric stretch Nitro -NO₂

| 1200-1260 | C-O stretch | Phenolic C-O |

The broadness of the O-H stretch is indicative of hydrogen bonding. The strong absorptions corresponding to the nitro group stretches are highly characteristic.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H-NMR (Proton NMR):

  • Aromatic Protons (2H): Two singlets are expected in the aromatic region (δ 6.5-8.0 ppm). The proton at C3 will be downfield due to the deshielding effect of the adjacent nitro group, while the proton at C6 will be relatively upfield.

  • Phenolic Proton (1H): A broad singlet, typically in the range of δ 5-12 ppm, which can exchange with D₂O. Its chemical shift is highly dependent on solvent and concentration.

  • Methyl Protons (6H): Two singlets for the two non-equivalent methyl groups are expected around δ 2.2-2.5 ppm.

¹³C-NMR (Carbon NMR):

  • Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the hydroxyl group (C1) will be the most downfield, followed by the carbon bearing the nitro group (C2). The other four aromatic carbons will have distinct chemical shifts.

  • Methyl Carbons (2C): Two signals in the aliphatic region (δ 15-25 ppm) are expected for the two methyl groups.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For nitrophenols, the absorption spectrum is pH-dependent due to the ionization of the phenolic proton.

  • In acidic to neutral solution (molecular form): Expect absorption maxima (λ_max) around 280 nm and a shoulder or a weaker band in the 340-360 nm region, characteristic of the nitrophenol chromophore.[8]

  • In basic solution (phenolate form): A significant bathochromic (red) shift is expected upon deprotonation, with a strong absorption band appearing around 400-420 nm, resulting in an intense yellow color. This shift is due to the increased conjugation in the phenolate anion.

Section 4: Analytical Methodologies

Quantitative analysis of 4,5-Dimethyl-2-nitrophenol in various matrices is often required in drug development and environmental monitoring. High-Performance Liquid Chromatography (HPLC) is a common and robust method for this purpose.[9]

HPLC Quantification Workflow

hplc_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare stock and working standards of 4,5-Dimethyl-2-nitrophenol inject_std Inject standards to generate calibration curve prep_std->inject_std prep_sample Prepare sample by dissolving in mobile phase and filtering inject_sample Inject sample prep_sample->inject_sample hplc_setup Set up HPLC system (C18 column, isocratic mobile phase, UV detector) hplc_setup->inject_std hplc_setup->inject_sample integrate Integrate peak area of the analyte inject_std->integrate inject_sample->integrate quantify Quantify concentration using the calibration curve integrate->quantify report Report results quantify->report

Caption: Workflow for quantification by HPLC.

Example HPLC Protocol

This protocol is a starting point and should be optimized and validated for the specific application.[9]

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: Isocratic mixture of acetonitrile and water (with 0.1% phosphoric acid), e.g., 60:40 (v/v). The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm or at the λ_max determined from the UV-Vis spectrum.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Accurately weigh and dissolve 4,5-Dimethyl-2-nitrophenol in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Perform serial dilutions to prepare a set of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the calibration standards to establish a calibration curve (peak area vs. concentration). Then, inject the prepared sample(s).

  • Quantification: Determine the concentration of 4,5-Dimethyl-2-nitrophenol in the sample by interpolating its peak area from the calibration curve.

Section 5: Safety and Handling

Nitrophenols as a class of compounds should be handled with care due to their potential toxicity.[10][11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[12]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[11]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents. Keep the container tightly closed.[12]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

4,5-Dimethyl-2-nitrophenol is a compound with distinct physicochemical properties shaped by its unique substitution pattern. This guide has provided a detailed overview of its identity, synthesis, spectroscopic characteristics, and analytical quantification. While some experimental data for this specific molecule is sparse, the principles and protocols outlined, drawn from closely related analogues, provide a robust framework for researchers to work with this compound effectively and safely. As with any chemical research, the methodologies presented here should serve as a starting point, with the understanding that optimization and validation are key to achieving reliable and reproducible results.

References

  • New Jersey Department of Health. "Hazard Summary: 4-Nitrophenol." NJ.gov. Available at: [Link]

  • Loba Chemie. "p-NITROPHENOL EXTRA PURE Safety Data Sheet." Loba Chemie. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). "ToxFAQs™ for Nitrophenols." CDC.gov. Available at: [Link]

  • Carl ROTH GmbH + Co. KG. "Safety Data Sheet: 4-Nitrophenol." Carl ROTH. Available at: [Link]

  • Human Metabolome Database. "1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0001232)." HMDB.ca. Available at: [Link]

  • Human Metabolome Database. "1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232)." HMDB.ca. Available at: [Link]

  • Human Metabolome Database. "13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0245260)." HMDB.ca. Available at: [Link]

  • Organic Syntheses. "m-NITROPHENOL." OrgSyn.org. Available at: [Link]

  • Dergisi, H. U. E. F. "Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture." Dergipark.org.tr. Available at: [Link]

  • ResearchGate. "13C NMR spectrum of compound 5." ResearchGate. Available at: [Link]

  • NIST. "Phenol, 4-methyl-2-nitro-." NIST WebBook. Available at: [Link]

  • NOP - Sustainability in the organic chemistry lab course. "13C-NMR." NOP-Demos.de. Available at: [Link]

  • SpectraBase. "4,5-Dimethyl-2-nitroaniline - Optional[1H NMR] - Spectrum." SpectraBase.com. Available at: [Link]

  • PubChem. "4,5-Dimethyl-2-nitrophenol." National Institutes of Health. Available at: [Link]

  • PubChem. "2,5-Dimethyl-4-nitrophenol." National Institutes of Health. Available at: [Link]

  • MDPI. "Rapid Catalytic Reduction of 4-Nitrophenol and Clock Reaction of Methylene Blue using Copper Nanowires." MDPI.com. Available at: [Link]

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An In-depth Technical Guide to the Spectral Analysis of 4,5-Dimethyl-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectral data for 4,5-Dimethyl-2-nitrophenol (CAS No. 18087-10-0), a key aromatic intermediate in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development, this document delves into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—offering not just data, but a foundational understanding of the methodologies and interpretation that underpin the structural elucidation of this molecule.

Molecular Structure and Overview

4,5-Dimethyl-2-nitrophenol is a substituted aromatic compound with the molecular formula C₈H₉NO₃ and a molecular weight of 167.16 g/mol .[1] Its structure, characterized by a phenol group, two methyl substituents, and a nitro group on the benzene ring, gives rise to a unique spectral fingerprint that can be deciphered using a combination of spectroscopic methods. Understanding these spectral characteristics is paramount for confirming its identity, purity, and for predicting its reactivity in further chemical transformations.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4,5-Dimethyl-2-nitrophenol, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum reveals the electronic environment of each proton in the molecule. The predicted chemical shifts are influenced by the electron-donating methyl groups and the electron-withdrawing nitro and hydroxyl groups.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10.5Singlet1H-OH
~7.8Singlet1HAr-H (H-3)
~6.8Singlet1HAr-H (H-6)
~2.3Singlet3HAr-CH₃ (at C-5)
~2.2Singlet3HAr-CH₃ (at C-4)

Interpretation and Rationale

The ¹H NMR spectrum is expected to show five distinct signals. The phenolic proton (-OH) is anticipated to be a broad singlet at a downfield chemical shift (~10.5 ppm) due to hydrogen bonding and its acidic nature. The two aromatic protons appear as singlets because they lack adjacent protons for coupling. The proton at the C-3 position is deshielded by the adjacent electron-withdrawing nitro group, thus appearing at a lower field (~7.8 ppm) compared to the proton at the C-6 position (~6.8 ppm). The two methyl groups also appear as singlets, with their chemical shifts around 2.2-2.3 ppm, typical for methyl groups attached to an aromatic ring.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~155C-OH (C-1)
~140C-NO₂ (C-2)
~138C-CH₃ (C-4)
~130C-H (C-6)
~128C-CH₃ (C-5)
~125C-H (C-3)
~20Ar-CH₃ (at C-5)
~19Ar-CH₃ (at C-4)

Interpretation and Rationale

The ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The carbon atom attached to the hydroxyl group (C-1) is expected at a downfield shift of around 155 ppm. The carbon bearing the nitro group (C-2) would also be significantly downfield, around 140 ppm. The other aromatic carbons have chemical shifts in the typical aromatic region (125-138 ppm). The two methyl carbons are found in the aliphatic region, at approximately 19-20 ppm.

Experimental Protocol: NMR Spectroscopy

A robust NMR protocol is crucial for obtaining high-quality, reproducible data.

  • Sample Preparation : Accurately weigh 10-20 mg of solid 4,5-Dimethyl-2-nitrophenol.[2][3] Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[2][4][5]

  • Filtration : Filter the solution through a pipette with a small cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.[3]

  • Homogenization : Ensure the sample is fully dissolved and the solution is homogeneous.

  • Spectrometer Setup : Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.

  • Shimming : Perform manual or automatic shimming to optimize the homogeneity of the magnetic field, which is essential for sharp spectral lines.

  • Acquisition : Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum to single lines for each carbon.

Causality in Experimental Choices : The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's peaks.[3] Filtering the sample is essential because suspended solids can disrupt the magnetic field homogeneity, leading to broadened spectral lines.[5]

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Data (ATR)

Wavenumber (cm⁻¹)IntensityAssignment
3200-3500Broad, MediumO-H stretch (phenolic)
3000-3100MediumC-H stretch (aromatic)
2850-3000MediumC-H stretch (methyl)
~1520 & ~1340StrongN-O asymmetric & symmetric stretch (nitro group)
~1600 & ~1470MediumC=C stretch (aromatic ring)
~1200StrongC-O stretch (phenol)

Interpretation and Rationale

The IR spectrum of 4,5-Dimethyl-2-nitrophenol will be dominated by several key absorptions. A broad peak in the 3200-3500 cm⁻¹ region is characteristic of the O-H stretching vibration of the phenolic hydroxyl group, with the broadening due to hydrogen bonding.[6] The strong absorptions around 1520 cm⁻¹ and 1340 cm⁻¹ are indicative of the asymmetric and symmetric stretching of the nitro group, respectively.[6] Aromatic C=C stretching vibrations typically appear in the 1470-1600 cm⁻¹ region. The C-H stretching of the aromatic ring and the methyl groups will be observed just above and below 3000 cm⁻¹, respectively. The strong band around 1200 cm⁻¹ can be attributed to the C-O stretching of the phenol.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

ATR-FTIR is a convenient technique for solid samples, requiring minimal sample preparation.

  • Background Spectrum : Record a background spectrum of the clean ATR crystal. This is crucial to subtract any atmospheric or instrumental interferences.

  • Sample Application : Place a small amount of solid 4,5-Dimethyl-2-nitrophenol onto the ATR crystal.

  • Pressure Application : Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[7]

  • Spectrum Acquisition : Collect the IR spectrum of the sample. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Causality in Experimental Choices : Applying pressure in ATR is vital to maximize the contact area between the sample and the crystal, which in turn enhances the signal intensity of the resulting spectrum.[7] Recording a background spectrum is a self-validating step that ensures the final spectrum is solely representative of the sample.

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative IntensityAssignment
167High[M]⁺ (Molecular Ion)
150Moderate[M - OH]⁺
137Moderate[M - NO]⁺
121Moderate[M - NO₂]⁺
91High[C₇H₇]⁺ (Tropylium ion) or related isomer

Interpretation and Rationale

In electron ionization mass spectrometry, a high-energy electron beam bombards the molecule, causing it to ionize and fragment.[8] The molecular ion peak ([M]⁺) for 4,5-Dimethyl-2-nitrophenol is expected at an m/z of 167, corresponding to its molecular weight. Common fragmentation pathways for nitrophenols include the loss of the hydroxyl group (-OH) resulting in a peak at m/z 150, the loss of nitric oxide (-NO) leading to a peak at m/z 137, and the loss of the nitro group (-NO₂) giving a fragment at m/z 121.[9] The formation of a stable tropylium ion or a related isomer at m/z 91 is also a common feature in the mass spectra of alkyl-substituted benzene derivatives.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization : The sample is vaporized and then bombarded with a beam of electrons (typically at 70 eV) in the ion source.[10]

  • Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Causality in Experimental Choices : Using a standard electron energy of 70 eV ensures that the fragmentation patterns are reproducible and can be compared to library spectra.[10] The high vacuum environment of the mass spectrometer is necessary to prevent ion-molecule collisions that would interfere with the analysis.

Visualizations

Molecular Structure of 4,5-Dimethyl-2-nitrophenol

Caption: Molecular structure of 4,5-Dimethyl-2-nitrophenol.

Logical Workflow for Spectroscopic Analysis

Spectroscopic_Workflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry NMR_Sample Sample Prep (CDCl3) H1_NMR 1H NMR Acquisition NMR_Sample->H1_NMR C13_NMR 13C NMR Acquisition NMR_Sample->C13_NMR NMR_Data Proton & Carbon Data H1_NMR->NMR_Data C13_NMR->NMR_Data Structure Structure Elucidation NMR_Data->Structure IR_Sample ATR Sample Prep IR_Acq FTIR Acquisition IR_Sample->IR_Acq IR_Data Functional Group Data IR_Acq->IR_Data IR_Data->Structure MS_Sample Sample Intro (EI) MS_Acq MS Acquisition MS_Sample->MS_Acq MS_Data MW & Fragment Data MS_Acq->MS_Data MS_Data->Structure

Caption: Workflow for the structural elucidation of 4,5-Dimethyl-2-nitrophenol.

Conclusion

References

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Durham University. (n.d.). How to make an NMR sample. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Retrieved from [Link]

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

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  • SlideShare. (n.d.). ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT. Retrieved from [Link]

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  • PubChem. (n.d.). 4,5-Dimethyl-2-nitrophenol. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Retrieved from [Link]

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An In-depth Technical Guide to the Solubility of 4,5-Dimethyl-2-nitrophenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 4,5-dimethyl-2-nitrophenol in various organic solvents. Recognizing the scarcity of publicly available quantitative data for this specific compound, this document emphasizes robust experimental methodologies and theoretical modeling as predictive and validating tools. It is designed for researchers, scientists, and professionals in drug development and chemical synthesis who require a thorough understanding of solubility for process design, formulation, and quality control. This guide details the well-established shake-flask method for experimental solubility determination, coupled with analytical quantification using UV/Vis spectrophotometry and gravimetric analysis. Furthermore, it delves into the thermodynamic principles governing solubility and introduces the Jouyban-Acree and van't Hoff models as powerful tools for correlation and prediction.

Introduction: The Significance of Solubility for 4,5-Dimethyl-2-nitrophenol

4,5-Dimethyl-2-nitrophenol is a substituted aromatic compound with a molecular structure that suggests its utility as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] Its physicochemical properties, particularly its solubility, are critical for its practical application. Solubility dictates the choice of solvents for reaction media, crystallization, and purification processes. In the context of drug development, the solubility of an active pharmaceutical ingredient (API) or its intermediates is a crucial factor influencing bioavailability and formulation strategies.[2]

The structure of 4,5-dimethyl-2-nitrophenol, featuring a phenolic hydroxyl group, a nitro group, and two methyl groups on a benzene ring, imparts a degree of polarity. The hydroxyl and nitro groups can participate in hydrogen bonding, which generally enhances solubility in polar solvents. Conversely, the aromatic ring and methyl groups contribute to its lipophilic character, suggesting solubility in non-polar organic solvents as well. Given this amphiphilic nature, a systematic evaluation of its solubility across a spectrum of organic solvents is essential for its effective utilization.

This guide will provide the necessary protocols and theoretical background to empower researchers to:

  • Experimentally determine the solubility of 4,5-dimethyl-2-nitrophenol in various organic solvents with high accuracy.

  • Understand the thermodynamic driving forces behind the dissolution process.

  • Predict and correlate solubility data using established thermodynamic models.

Theoretical Framework: The Thermodynamics of Dissolution

The solubility of a solid in a liquid is a thermodynamic equilibrium process.[3] The overall Gibbs free energy of dissolution (ΔG°sol) dictates the spontaneity of the process and is related to the enthalpy (ΔH°sol) and entropy (ΔS°sol) of dissolution by the following equation:

ΔG°sol = ΔH°sol - TΔS°sol [3]

A negative ΔG°sol indicates a spontaneous dissolution process. The enthalpy term (ΔH°sol) represents the heat absorbed or released during dissolution, while the entropy term (TΔS°sol) reflects the change in randomness of the system.[3]

The temperature dependence of solubility is described by the van't Hoff equation , which relates the change in the natural logarithm of the solubility (expressed as the mole fraction, x) to the change in temperature (T) and the enthalpy of solution (ΔH°sol):

d(ln x)/dT = ΔH°sol / RT2 [4][5]

where R is the universal gas constant. For most solids dissolving in liquids, the process is endothermic (ΔH°sol > 0), meaning solubility increases with temperature.[3]

For predicting solubility in solvent mixtures, the Jouyban-Acree model is a widely used and accurate mathematical model.[1][6][7][8][9] It correlates the solubility of a solute in a binary solvent mixture with the solubilities in the neat solvents and the composition of the mixture. The general form of the model is:

ln xm,T = f1 ln x1,T + f2 ln x2,T + f1f2 Σni=0 [Ai(f1 - f2)i] / T [1][7][9]

where xm,T, x1,T, and x2,T are the mole fraction solubilities of the solute in the mixture and in neat solvents 1 and 2 at temperature T, respectively. f1 and f2 are the mole fractions of the solvents in the absence of the solute, and Ai are the model constants obtained by regression of experimental data.

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[10][11][12][13][14] It involves agitating an excess amount of the solid solute in the solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid and analyzed to determine the solute concentration.

Materials and Equipment
  • 4,5-Dimethyl-2-nitrophenol (pure solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or wrist-action shaker with temperature control

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Analytical balance

  • Volumetric flasks and pipettes

  • UV/Vis spectrophotometer or a gravimetric setup (drying oven, desiccator)

Step-by-Step Experimental Protocol
  • Preparation: Add an excess amount of solid 4,5-dimethyl-2-nitrophenol to a series of vials. The excess is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.[14] Preliminary experiments can be conducted to determine the time required to reach equilibrium by taking samples at different time points until the concentration remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe. Attach a syringe filter to the syringe and filter the solution into a clean, dry container to remove any undissolved solid particles.[15]

  • Dilution (if necessary): If the concentration is expected to be high, accurately dilute the filtered saturated solution with the same solvent to bring it within the linear range of the analytical method.

  • Quantification: Determine the concentration of 4,5-dimethyl-2-nitrophenol in the diluted or undiluted sample using one of the following methods:

    • UV/Vis Spectrophotometry:

      • Determine the wavelength of maximum absorbance (λmax) of 4,5-dimethyl-2-nitrophenol in the specific solvent.[16]

      • Prepare a series of standard solutions of known concentrations and measure their absorbance to construct a calibration curve.

      • Measure the absorbance of the sample and determine its concentration from the calibration curve.[15][16][17]

    • Gravimetric Method:

      • Accurately weigh a clean, dry evaporating dish.[18][19]

      • Pipette a known volume of the filtered saturated solution into the evaporating dish.

      • Carefully evaporate the solvent in a fume hood or a drying oven at a temperature below the boiling point of the solute.

      • Dry the residue to a constant weight in a drying oven and cool it in a desiccator before weighing.[18][20]

      • The difference in weight gives the mass of the dissolved solute.

Data Presentation

The solubility data should be presented in a clear and organized manner. A tabular format is recommended for easy comparison of solubility in different solvents and at different temperatures.

Table 1: Expected Solubility Profile of 4,5-Dimethyl-2-nitrophenol in Common Organic Solvents at 25 °C

SolventSolvent TypePredicted Solubility
HexaneNon-polarLow
TolueneNon-polarModerate
DichloromethanePolar aproticHigh
Ethyl AcetatePolar aproticHigh
AcetonePolar aproticVery High
EthanolPolar proticVery High
MethanolPolar proticVery High
WaterPolar proticVery Low

Note: This table presents a qualitative prediction based on the structural features of 4,5-dimethyl-2-nitrophenol and general solubility principles. Experimental verification is required for quantitative values.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Solubility_Workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solid 4,5-dimethyl-2-nitrophenol B Add known volume of organic solvent A->B C Agitate at constant temperature (24-48h) B->C D Settle and filter supernatant C->D E Dilute if necessary D->E F Quantify concentration (UV/Vis or Gravimetric) E->F

Caption: Workflow for the shake-flask solubility determination method.

Logical Relationships in Thermodynamic Analysis

The interplay between the thermodynamic parameters governs the solubility of a compound. The following diagram outlines these relationships.

Thermodynamics_Relationship Solubility Solubility (x) Temperature Temperature (T) VanHoff van't Hoff Eq. Temperature->VanHoff GibbsEq ΔG = ΔH - TΔS Temperature->GibbsEq Enthalpy Enthalpy of Solution (ΔH°sol) Enthalpy->VanHoff Enthalpy->GibbsEq GibbsEnergy Gibbs Free Energy (ΔG°sol) GibbsEnergy->Solubility dictates spontaneity Entropy Entropy of Solution (ΔS°sol) Entropy->GibbsEq VanHoff->Solubility determines temperature dependence GibbsEq->GibbsEnergy

Caption: Relationship between thermodynamic parameters and solubility.

Conclusion

References

  • Adeeba Qureshi, Dr. Jigar Vyas, Dr. UM Upadhyay. (2021). Determination of solubility by gravimetric method: A brief review. Int J Pharm Sci Drug Anal, 1(1):58-60. [Link]

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An In-depth Technical Guide to the Crystal Structure Analysis of 4,5-Dimethyl-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Structural Elucidation

4,5-Dimethyl-2-nitrophenol belongs to the class of nitrophenolic compounds, which are pivotal intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals. The precise three-dimensional arrangement of atoms within a crystal lattice dictates many of a material's bulk properties, including solubility, stability, melting point, and bioavailability. For pharmaceutical applications, understanding the crystalline form is paramount, as different polymorphs can exhibit varied therapeutic efficacy and safety profiles. A thorough crystal structure analysis provides invaluable data on molecular geometry, conformation, and the intricate network of intermolecular interactions that govern crystal packing.

This guide will therefore serve as a detailed roadmap for any research endeavor aimed at the full solid-state characterization of 4,5-dimethyl-2-nitrophenol.

Synthesis and Crystallization: From Precursor to Single Crystal

The journey to crystal structure analysis begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthesis of 4,5-Dimethyl-2-nitrophenol

The synthesis of 4,5-dimethyl-2-nitrophenol can be approached through the nitration of 3,4-dimethylphenol. A common and effective method involves the use of a nitrating agent in a suitable solvent system.

Experimental Protocol: Nitration of 3,4-Dimethylphenol

  • Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1 equivalent of 3,4-dimethylphenol in glacial acetic acid.

  • Cooling: Place the flask in an ice-salt bath to cool the solution to 0-5 °C.

  • Preparation of Nitrating Agent: In a separate beaker, carefully prepare a mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1.1 equivalents), ensuring the mixture remains cool.

  • Nitration: Add the nitrating mixture dropwise to the cooled solution of 3,4-dimethylphenol over a period of 30-60 minutes, maintaining the reaction temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Quenching: Slowly pour the reaction mixture into a beaker containing crushed ice and water to precipitate the crude product.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral. The crude product can be purified by recrystallization from an appropriate solvent, such as ethanol or an ethanol-water mixture, to yield pure 4,5-dimethyl-2-nitrophenol.

Synthesis_Workflow

Caption: Workflow for the synthesis of 4,5-dimethyl-2-nitrophenol.

Single Crystal Growth

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. Slow evaporation is a widely used and effective technique.

Experimental Protocol: Crystallization by Slow Evaporation

  • Solvent Selection: Screen various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures with water) to find a system where 4,5-dimethyl-2-nitrophenol has moderate solubility.

  • Saturated Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean crystallizing dish or vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: Cover the container with a perforated lid (e.g., Parafilm with a few pinholes) to allow for slow evaporation of the solvent at room temperature in a vibration-free environment.

  • Crystal Harvesting: Over several days to weeks, as the solvent evaporates and the solution becomes supersaturated, single crystals should form. Carefully harvest the best-formed crystals with well-defined facets.

Single-Crystal X-ray Diffraction Analysis

This section outlines the standard workflow for determining the crystal structure from a suitable single crystal.

XRD_Workflow

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Data Collection

A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is cooled, typically to 100 K, using a cryostream of nitrogen gas to minimize thermal vibrations of the atoms and reduce radiation damage. The diffractometer, equipped with a radiation source (commonly Mo Kα, λ = 0.71073 Å) and a detector, rotates the crystal through a series of orientations while irradiating it with X-rays. The diffraction pattern, consisting of thousands of reflections at various intensities, is collected.

Data Reduction and Structure Solution

The raw diffraction data is processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption. Software packages like SADABS are used for empirical absorption correction based on the intensities of equivalent reflections[1].

The corrected data is then used to solve the crystal structure. For organic molecules, direct methods or charge flipping algorithms, as implemented in software like SHELXT, are typically successful in determining the initial positions of most non-hydrogen atoms.

Structure Refinement

The initial structural model is then refined using a full-matrix least-squares method, commonly with software such as SHELXL. This iterative process adjusts atomic coordinates, and thermal displacement parameters to minimize the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|). Hydrogen atoms are typically located in the difference Fourier map and refined with appropriate constraints. The quality of the final refined structure is assessed by the R-factor (R1) and the weighted R-factor (wR2), with lower values indicating a better fit.

Structural Analysis: A Comparative Look at a Dimethyl-Nitrophenol Isomer

In the absence of specific crystallographic data for 4,5-dimethyl-2-nitrophenol, we can infer the types of structural features and intermolecular interactions that are likely to be present by examining the published structure of its isomer, 2,6-dimethyl-4-nitrophenol[1].

Table 1: Crystallographic Data for 2,6-Dimethyl-4-nitrophenol [1]

ParameterValue
Chemical FormulaC₈H₉NO₃
Formula Weight167.16 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)6.9121(4)
b (Å)26.9700(15)
c (Å)8.7204(5)
β (°)106.152(3)
Volume (ų)1561.48(16)
Z8
Temperature (K)200
R₁(F)0.0486
wR₂(F²)0.1399

This data is presented as an illustrative example of what would be determined for 4,5-dimethyl-2-nitrophenol.

Molecular Geometry

The analysis of the 2,6-dimethyl-4-nitrophenol structure reveals two independent molecules in the asymmetric unit. In such a case, one would compare the bond lengths and angles of both molecules to check for significant conformational differences. Key features to analyze for 4,5-dimethyl-2-nitrophenol would include:

  • Planarity of the Benzene Ring: The degree of planarity of the aromatic ring.

  • Orientation of Substituents: The torsion angles defining the orientation of the nitro (NO₂), hydroxyl (OH), and methyl (CH₃) groups relative to the benzene ring. Steric hindrance between adjacent groups can cause them to twist out of the plane of the ring, which has significant electronic consequences. In 2,6-dimethyl-4-nitrophenol, the bulky methyl groups ortho to the hydroxyl group influence its environment. In 4,5-dimethyl-2-nitrophenol, the key interaction would be between the ortho-hydroxyl and nitro groups.

Intermolecular Interactions and Crystal Packing

The crystal packing is stabilized by a network of non-covalent interactions. For a nitrophenol derivative, the following interactions are expected to be dominant:

  • Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor, while the oxygen atoms of the nitro group and the hydroxyl group itself are strong acceptors. In the crystal structure of 2,6-dimethyl-4-nitrophenol, the hydroxyl group of one molecule forms a hydrogen bond with a nitro-oxygen of a neighboring molecule[1]. A similar O-H···O interaction is highly probable in the crystal structure of 4,5-dimethyl-2-nitrophenol, likely forming chains or dimers.

  • π-π Stacking: The aromatic rings can interact through π-π stacking. In the 2,6-dimethyl-4-nitrophenol structure, π-stacking interactions are observed with a short distance of 3.7608(8) Å between the centers of gravity of adjacent rings[1]. This type of interaction is also anticipated to play a role in the packing of 4,5-dimethyl-2-nitrophenol.

  • C-H···O Interactions: Weaker C-H···O hydrogen bonds, involving methyl hydrogens as donors and oxygen atoms as acceptors, also contribute to the overall stability of the crystal lattice.

Intermolecular_Interactions

Caption: Potential intermolecular interactions in the crystal lattice of 4,5-dimethyl-2-nitrophenol.

Conclusion and Future Directions

This guide has outlined the essential steps for a complete crystal structure analysis of 4,5-dimethyl-2-nitrophenol, from chemical synthesis to the detailed interpretation of crystallographic data. While the specific structure remains to be determined, the established methodologies and comparative analysis with a known isomer provide a robust framework for such an investigation.

The successful elucidation of this structure will provide definitive data on its solid-state conformation and packing, contributing to a deeper understanding of structure-property relationships in nitrophenolic compounds. This knowledge is critical for the rational design of new materials and for controlling the solid-state properties of active pharmaceutical ingredients. It is hoped that this guide will serve as a valuable resource for researchers embarking on the structural characterization of this and other related compounds.

References

  • PubChem. 4,5-Dimethyl-2-nitrophenol. National Center for Biotechnology Information. [Link]

  • Google Patents.
  • The Royal Society of Chemistry. X-ray diffraction. [Link]

  • MDPI. Rapid Catalytic Reduction of 4-Nitrophenol and Clock Reaction of Methylene Blue using Copper Nanowires. [Link]

  • ResearchGate. Reactions of 2,6-Di-t-butyl-4-methylphenol with nitrogen dioxide; X-ray crystal structures of 2,6-Di-t-butyl-c-6-hydroxy-4-methyl-r-4,c-5-dinitrocyclohex-2-enone and 2,6-. [Link]

  • Google Patents.
  • NIST. Phenol, 4-methyl-2-nitro-. NIST WebBook. [Link]

  • ResearchGate. The crystal structure of 2,6-dimethyl-4-nitro-phenol, C8H9NO3. [Link]

Sources

The Biological Activity of Substituted Nitrophenols: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted nitrophenols represent a versatile class of aromatic compounds with a rich history of investigation and a broad spectrum of biological activities. The presence of the nitro group, an electron-withdrawing moiety, in conjunction with other substituents on the phenol ring, profoundly influences their chemical properties and biological interactions.[1] This technical guide provides an in-depth exploration of the diverse biological activities of substituted nitrophenols, including their well-established roles as antimicrobial and herbicidal agents, and their classic function as mitochondrial uncouplers. We will delve into the molecular mechanisms underpinning these activities, explore the critical structure-activity relationships that govern their potency and selectivity, and provide detailed, field-proven experimental protocols for their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and harness the multifaceted biological potential of this important chemical class.

Introduction: The Chemical Versatility and Biological Significance of Nitrophenols

Nitrophenols are organic compounds characterized by a phenol ring substituted with one or more nitro (-NO2) groups.[2] The position and number of these nitro groups, along with the presence of other substituents (e.g., alkyl, halogen groups), give rise to a wide array of isomers with distinct physicochemical and biological properties.[1][2] Historically, nitrophenols have been utilized in various industrial applications, including the synthesis of dyes, pharmaceuticals, and pesticides.[3][4] Their biological significance stems from their ability to interact with fundamental cellular processes, a property largely dictated by the electron-withdrawing nature of the nitro group which can significantly influence the electronic properties of the aromatic ring and participate in interactions with biological macromolecules.[1] This guide will systematically explore the key biological activities of substituted nitrophenols, providing both the conceptual framework and the practical methodologies for their investigation.

Antimicrobial Activity: Disrupting Microbial Viability

A significant area of research for substituted nitrophenols has been their efficacy against a wide range of microorganisms, including bacteria and fungi.[5][6][7] This antimicrobial activity is a key focus for the development of new therapeutic agents, particularly in the face of rising antibiotic resistance.

Mechanism of Antimicrobial Action

The antimicrobial action of nitrophenols is often multifactorial, targeting several key cellular processes. A primary mechanism involves the disruption of the microbial cell membrane's integrity and function. The lipophilic nature of many nitrophenol derivatives allows them to partition into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and dissipation of the proton motive force. This disruption of the membrane potential interferes with essential processes like ATP synthesis and transport of nutrients.

Furthermore, the nitro group itself can be a key player in the antimicrobial effect. Under certain conditions, it can be enzymatically reduced within the microbial cell to form reactive nitroso and hydroxylamine intermediates. These reactive species can induce oxidative stress and damage vital cellular macromolecules, including DNA, RNA, and proteins, ultimately leading to cell death. The antimicrobial spectrum of these drugs appears to be related to their reducibility by different microbial species.[8]

Structure-Activity Relationship in Antimicrobial Nitrophenols

The antimicrobial potency of substituted nitrophenols is intricately linked to their chemical structure. Key determinants of activity include:

  • Position of the Nitro Group: The location of the nitro group on the phenol ring significantly impacts activity. For instance, in some series of compounds, the para-position of the nitro group relative to the hydroxyl group has been shown to enhance antifungal activity.[9]

  • Nature and Position of Other Substituents: The presence of other functional groups, such as halogens or alkyl chains, can modulate the lipophilicity, electronic properties, and steric hindrance of the molecule, thereby influencing its ability to penetrate microbial cell membranes and interact with its target(s). For example, the introduction of halogen atoms can increase the antimicrobial efficacy.

  • Acidity (pKa): The acidity of the phenolic hydroxyl group, which is influenced by the substituents, affects the molecule's ionization state at physiological pH. This, in turn, can impact its ability to cross cell membranes and interact with intracellular targets.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and widely used technique for determining the MIC of a compound.[9][10]

Materials:

  • Test compound (substituted nitrophenol) stock solution of known concentration.

  • Sterile 96-well microtiter plates.

  • Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).

  • Microbial inoculum standardized to a specific cell density (e.g., 0.5 McFarland standard).

  • Positive control (microorganism in broth without the test compound).

  • Negative control (broth only).

  • Reference antibiotic (e.g., ciprofloxacin for bacteria, amphotericin B for fungi).

Procedure:

  • Serial Dilution: Prepare serial two-fold dilutions of the test compound in the microtiter plate using the appropriate growth medium. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized microbial inoculum to each well, resulting in a final volume of 200 µL and a 1:2 dilution of both the compound and the inoculum.

  • Incubation: Cover the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 16-20 hours.[10]

  • Reading the Results: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Presentation:

CompoundTarget MicroorganismMIC (µg/mL)Reference
2,3,5-trimethyl-4-((4-nitrobenzyl)oxy)phenolMoraxella catarrhalis11 µM[5]
3,5-dibromoanilineAspergillus niger>100[6]
2-allyl-4-nitrophenolVarious FungiPotent Activity[9]

Herbicidal Activity: A Cornerstone of Weed Management

Nitrophenyl ethers, a class of substituted nitrophenols, have been instrumental in chemical weed control for decades.[11][12] Their ability to control a broad spectrum of weeds has made them valuable tools in agriculture.

Mechanism of Herbicidal Action

The primary mode of action for many nitrophenyl ether herbicides is the inhibition of the enzyme protoporphyrinogen oxidase (PPO). PPO is a key enzyme in the chlorophyll and heme biosynthesis pathways. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then leaks from the plastid into the cytoplasm. In the presence of light and oxygen, protoporphyrinogen IX is oxidized to protoporphyrin IX, a potent photosensitizer. This photosensitization generates reactive oxygen species (ROS), such as singlet oxygen, which cause rapid peroxidation of membrane lipids. This leads to the loss of membrane integrity, cellular leakage, and ultimately, rapid desiccation and death of the plant tissue.[13] This light- and oxygen-dependent process results in characteristic symptoms of wilting, necrosis, and bleaching of the foliage.

Structure-Activity Relationship in Herbicidal Nitrophenols

The herbicidal efficacy of nitrophenyl ethers is highly dependent on their molecular structure. Key structural features influencing activity include:

  • The Diphenyl Ether Bridge: The ether linkage is crucial for activity.

  • Substituents on the Phenyl Rings: The type, number, and position of substituents on both phenyl rings are critical. For example, a trifluoromethyl group at the para-position of one ring and a nitro group on the other are common features in potent nitrophenyl ether herbicides.

  • The Nitro Group: The presence and position of the nitro group are essential for the herbicidal activity.

Experimental Protocol: Greenhouse Bioassay for Herbicidal Efficacy

Greenhouse bioassays are a reliable method for evaluating the herbicidal potential of new compounds under controlled conditions.[14][15]

Materials:

  • Test compound (substituted nitrophenol) formulated for application.

  • Seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) and a crop species for selectivity testing.

  • Pots filled with a suitable soil mix.

  • Greenhouse with controlled temperature, humidity, and light conditions.

  • Laboratory sprayer calibrated to deliver a precise volume.

Procedure:

  • Planting and Growth: Sow seeds of the weed and crop species in separate pots. Allow the plants to grow to a specific stage (e.g., 2-4 leaf stage) under optimal greenhouse conditions.

  • Herbicide Application: Prepare a series of dilutions of the test compound. Apply the herbicide solutions to the plants using the laboratory sprayer, ensuring uniform coverage. Include an untreated control group.

  • Post-Treatment Observation: Return the treated plants to the greenhouse. Observe and record phytotoxicity symptoms (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).

  • Efficacy Assessment: At the end of the observation period, assess the herbicidal efficacy. This can be done by visual rating on a scale of 0 (no effect) to 100 (complete kill) or by harvesting the above-ground biomass and measuring the fresh or dry weight to calculate the percent reduction compared to the untreated control.[15]

Data Presentation:

CompoundWeed SpeciesApplication Rate (g/ha)Efficacy (% control)Reference
NitrofenAmaranthus retroflexusVariesEffective[12]
AcifluorfenIpomoea lacunosaVariesEffective[11]

Mitochondrial Uncoupling: Dissipating the Proton Gradient

One of the most well-characterized biological activities of certain substituted nitrophenols, particularly 2,4-dinitrophenol (DNP), is their ability to act as uncouplers of oxidative phosphorylation in mitochondria.[16]

Mechanism of Mitochondrial Uncoupling

Mitochondrial uncouplers are lipophilic weak acids that can transport protons across the inner mitochondrial membrane, dissipating the proton gradient that is established by the electron transport chain.[5] This proton gradient, or proton-motive force, is the driving force for ATP synthesis by ATP synthase. By providing an alternative pathway for protons to re-enter the mitochondrial matrix, uncouplers "short-circuit" the system.[5] The energy stored in the proton gradient is released as heat instead of being used to produce ATP.[5] Consequently, the cell increases its rate of oxygen consumption in an attempt to re-establish the proton gradient, but ATP synthesis is significantly reduced.

Mitochondrial_Uncoupling cluster_0 Inner Mitochondrial Membrane cluster_1 Intermembrane Space cluster_2 Mitochondrial Matrix ETC Electron Transport Chain (ETC) Protons_High High [H+] ETC->Protons_High Pumps H+ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Synthesizes Protons_High->ATP_Synthase Flows through DNP 2,4-Dinitrophenol (DNP) Protons_High->DNP Binds H+ Protons_Low Low [H+] DNP->Protons_Low Transports H+ across membrane Heat Heat DNP->Heat Dissipates energy as

Caption: Mechanism of mitochondrial uncoupling by 2,4-dinitrophenol (DNP).

Structure-Activity Relationship in Mitochondrial Uncouplers

The uncoupling activity of nitrophenols is strongly influenced by their structure:

  • Lipophilicity: The ability to readily cross the lipid-rich inner mitochondrial membrane is crucial. Increased lipophilicity generally enhances uncoupling activity.

  • Acidity (pKa): The compound must be a weak acid, capable of being protonated in the acidic intermembrane space and deprotonated in the more alkaline mitochondrial matrix to effectively shuttle protons.

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups like the nitro group increases the acidity of the phenolic proton, which is essential for protonophoric activity.

Experimental Protocol: Measurement of Mitochondrial Oxygen Consumption Rate

The uncoupling activity of a compound can be assessed by measuring its effect on the oxygen consumption rate (OCR) of isolated mitochondria or intact cells using a Clark-type electrode or a Seahorse XF Analyzer.[17][18]

Materials:

  • Isolated mitochondria or cultured cells.

  • Respiration buffer.

  • Substrates for the electron transport chain (e.g., glutamate, malate, succinate).

  • ADP.

  • Test compound (substituted nitrophenol).

  • Oligomycin (ATP synthase inhibitor).

  • FCCP or DNP (as a positive control for uncoupling).

  • Rotenone and Antimycin A (complex I and III inhibitors).

  • Oxygen electrode system or Seahorse XF Analyzer.

Procedure (using an oxygen electrode):

  • Calibration: Calibrate the oxygen electrode with air-saturated respiration buffer.

  • Baseline Respiration (State 2): Add isolated mitochondria and a substrate to the chamber and record the basal rate of oxygen consumption.

  • State 3 Respiration: Add a known amount of ADP to stimulate ATP synthesis, leading to a rapid increase in OCR.

  • State 4 Respiration: Once the added ADP is phosphorylated to ATP, the OCR will decrease to a slower rate.

  • Effect of Test Compound: Add the substituted nitrophenol to the chamber and observe its effect on the OCR. An uncoupler will cause a significant increase in OCR, even in the absence of ADP.

  • Maximal Uncoupled Respiration: Add a known uncoupler like FCCP or DNP to determine the maximal respiratory capacity.

  • Inhibition: Add inhibitors like rotenone and antimycin A to block the electron transport chain and confirm that the observed oxygen consumption is mitochondrial.

OCR_Workflow start Start prep Prepare isolated mitochondria and respiration buffer start->prep calibrate Calibrate oxygen electrode prep->calibrate state2 Measure State 2 respiration (substrate only) calibrate->state2 state3 Measure State 3 respiration (add ADP) state2->state3 state4 Measure State 4 respiration (ADP consumed) state3->state4 add_compound Add test compound (substituted nitrophenol) state4->add_compound measure_uncoupled Measure uncoupled respiration add_compound->measure_uncoupled add_inhibitors Add ETC inhibitors (e.g., Rotenone, Antimycin A) measure_uncoupled->add_inhibitors end End add_inhibitors->end

Caption: Workflow for measuring mitochondrial oxygen consumption rate.

Enzyme Inhibition: Modulating Catalytic Activity

Substituted nitrophenols can also exert their biological effects by inhibiting the activity of specific enzymes. This inhibitory action can be a key component of their toxicity or therapeutic potential.

Targets of Enzyme Inhibition

A notable target for some substituted nitrophenols is the cytochrome P450 (CYP) family of enzymes. For instance, p-nitrophenol hydroxylation is a commonly used probe for the activity of CYP2E1, and various compounds are screened for their ability to inhibit this process.[3][19] Inhibition of CYP enzymes can have significant implications for drug metabolism and the detoxification of xenobiotics.

Other enzymes can also be targeted. For example, some nitrophenol derivatives have been shown to inhibit tyrosinase, an enzyme involved in melanin biosynthesis. The inhibition of such enzymes can be explored for applications in cosmetics and medicine.

Kinetics of Enzyme Inhibition

The inhibitory effect of a substituted nitrophenol on an enzyme can be characterized by determining its inhibition constant (Ki) and the type of inhibition (e.g., competitive, non-competitive, or uncompetitive). This is typically achieved by measuring the enzyme's reaction rate at various substrate and inhibitor concentrations and analyzing the data using graphical methods like Lineweaver-Burk plots.

Experimental Protocol: Enzyme Inhibition Assay

The specific protocol for an enzyme inhibition assay will depend on the enzyme and substrate being studied. A general spectrophotometric assay using a p-nitrophenyl-based substrate is described below.[20]

Materials:

  • Purified enzyme solution.

  • Substrate solution (e.g., p-nitrophenyl phosphate for a phosphatase).

  • Buffer solution at the optimal pH for the enzyme.

  • Test compound (substituted nitrophenol) at various concentrations.

  • 96-well microplate or cuvettes.

  • Spectrophotometer or microplate reader.

Procedure:

  • Assay Setup: In a microplate or cuvettes, prepare reaction mixtures containing the buffer, substrate, and different concentrations of the test compound. Include a control with no inhibitor.

  • Enzyme Addition: Initiate the reaction by adding the enzyme solution to each well or cuvette.

  • Kinetic Measurement: Immediately measure the increase in absorbance over time at the wavelength corresponding to the product (e.g., 405 nm for p-nitrophenolate).[21]

  • Data Analysis: Calculate the initial reaction velocities (rates) from the linear portion of the absorbance versus time plots. Determine the type of inhibition and the Ki value by plotting the data using methods such as the Lineweaver-Burk or Dixon plots.

Data Presentation:

CompoundTarget EnzymeIC50 (µM)Type of InhibitionReference
PyridineCYP2E10.4Non-competitive/Uncompetitive[19]
DiclofenacCYP2C9-Efficient Inhibition[3]
2,4-DinitrophenolAnaerobic Sludge MetabolismHigh-[22]

Structure-Activity Relationships (SAR) and QSAR Modeling

Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to the rational design of new compounds with desired properties. Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate variations in the chemical structure of a series of compounds with their biological activity.[23][24][25]

For substituted nitrophenols, QSAR studies have been employed to predict their toxicity and other biological effects.[23] These models typically use a set of molecular descriptors that quantify various aspects of the molecule's structure, such as its lipophilicity (logP), electronic properties (e.g., Hammett constants), and steric parameters. By establishing a mathematical relationship between these descriptors and the observed biological activity, QSAR models can be used to predict the activity of new, untested nitrophenol derivatives. This in silico approach can significantly reduce the time and resources required for the discovery and development of new biologically active compounds.[26]

QSAR_Workflow start Start dataset Compile a dataset of substituted nitrophenols with known biological activity start->dataset descriptors Calculate molecular descriptors (e.g., logP, electronic, steric) dataset->descriptors model Develop a mathematical model (e.g., multiple linear regression) descriptors->model validation Validate the model using internal and external test sets model->validation prediction Use the validated model to predict the activity of new compounds validation->prediction synthesis Synthesize and test promising compounds experimentally prediction->synthesis end End synthesis->end

Caption: A generalized workflow for QSAR modeling.

Conclusion and Future Perspectives

Substituted nitrophenols are a class of compounds with a remarkable diversity of biological activities. Their mechanisms of action, ranging from membrane disruption and enzyme inhibition to the uncoupling of oxidative phosphorylation, provide a rich field for scientific inquiry and practical application. The ability to fine-tune their biological effects through synthetic modification of their structure underscores their potential for the development of new antimicrobial agents, herbicides, and other valuable chemical entities.

Future research in this area will likely focus on several key aspects. The development of more selective and potent nitrophenol derivatives with improved safety profiles is a continuous goal. The application of advanced computational methods, such as sophisticated QSAR and molecular docking studies, will be instrumental in guiding the rational design of these new compounds. Furthermore, a deeper understanding of the molecular targets and pathways affected by substituted nitrophenols will open up new avenues for their therapeutic and agricultural applications. As our understanding of the intricate interplay between chemical structure and biological function grows, so too will our ability to harness the power of substituted nitrophenols for the benefit of science and society.

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A Technical Guide to the Potential Applications of Dimethyl-Nitrophenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dimethyl-nitrophenol (DM-NP) derivatives represent a fascinating and versatile class of substituted nitrophenolic compounds. Characterized by a phenol ring bearing a nitro group and two methyl substituents, their chemical behavior and biological activity are profoundly influenced by the specific isomeric arrangement of these functional groups. Historically, certain derivatives have been widely used in agriculture as potent herbicides, fungicides, and insecticides, while the parent compound class of dinitrophenols has a controversial history in human medicine as a weight-loss agent.[1][2][3] This guide provides a technical deep-dive into the core mechanisms, synthesis, and diverse applications of DM-NP derivatives for researchers, scientists, and drug development professionals. We will explore their foundational mechanism as mitochondrial uncouplers, detail key applications from agriculture to pharmacology, provide validated experimental protocols for their synthesis and evaluation, and discuss the critical safety and environmental considerations that shape their future potential.

Part 1: Foundational Chemistry and Mechanism of Action

The utility and bioactivity of any molecular class are rooted in its fundamental physicochemical properties. For dimethyl-nitrophenol derivatives, the interplay between the hydroxyl (-OH), nitro (-NO₂), and methyl (-CH₃) groups dictates their function.

The Critical Role of Isomeric Structure

The specific placement of the two methyl groups relative to the nitro and hydroxyl moieties significantly alters the compound's electronic and steric characteristics. A comparative analysis of 3,5-Dimethyl-4-nitrophenol and 2,6-Dimethyl-4-nitrophenol provides a clear illustration of this principle.[4]

The most significant difference is their acidity (pKa). 2,6-Dimethyl-4-nitrophenol is considerably more acidic than its 3,5-isomer.[4] This is a direct consequence of steric hindrance. In the 3,5-isomer, the two methyl groups flanking the nitro group force it out of the plane of the benzene ring. This rotation disrupts the π-orbital overlap, diminishing the nitro group's ability to withdraw electron density from the ring via resonance. This destabilizes the resulting phenoxide anion, making the parent phenol less acidic. In contrast, the 2,6-isomer lacks this direct steric clash, allowing for full resonance stabilization of the phenoxide, hence its lower pKa.[4] This structural nuance is not merely academic; it directly impacts how these molecules interact with biological membranes and enzyme active sites.

Property3,5-Dimethyl-4-nitrophenol2,6-Dimethyl-4-nitrophenol
Molecular Formula C₈H₉NO₃C₈H₉NO₃
Molecular Weight 167.16 g/mol 167.16 g/mol
Melting Point 107-108 °C~114-116 °C
pKa ~8.25~7.15
Solubility Soluble in dichloromethane, methanolSoluble in alcohol, benzene, chloroform
Data synthesized from BenchChem.[4]
Core Mechanism: Uncoupling of Oxidative Phosphorylation

The most prominent mechanism of action for many nitrophenolic compounds, including derivatives like Dinoseb (2-sec-butyl-4,6-dinitrophenol), is the uncoupling of mitochondrial oxidative phosphorylation.[1][5] These molecules are lipophilic weak acids, enabling them to readily diffuse across the inner mitochondrial membrane in their protonated state.[1]

Once in the mitochondrial matrix (which has a higher pH), they deprotonate. The resulting anion is then drawn back across the membrane to the more acidic intermembrane space by the electrochemical gradient. This process effectively creates a "short circuit" for protons, shuttling them across the membrane and dissipating the proton-motive force that is normally used by ATP synthase to generate ATP.[6][7][8] The energy from the electron transport chain, instead of being captured in ATP, is released as heat.[5][9] This potent bioenergetic disruption is the foundation for both their pesticidal efficacy and their physiological effects in mammals.

G Diagram 1: Mechanism of Mitochondrial Uncoupling by DM-NP Derivatives cluster_Mitochondrion Mitochondrion cluster_Matrix Matrix (High pH) cluster_IMS Intermembrane Space (Low pH) ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Synthesizes ADP ADP + Pi ADP->ATP_Synthase H_Matrix H+ DMNP_ion DM-NP⁻ (Anion) ETC Electron Transport Chain (ETC) H_IMS H+ ETC->H_IMS Pumps H+ H_IMS->ATP_Synthase Proton Flow H_IMS->DMNP_ion Protonation DMNP_H DM-NP-H (Protonated) DMNP_H->H_Matrix Releases H+ (Short Circuit)

Caption: DM-NPs act as protonophores, creating a futile cycle that dissipates the proton gradient.

Part 2: Key Application Domains

The potent biological activity of dimethyl-nitrophenol derivatives has led to their application in several distinct fields, each with its own set of technical considerations and challenges.

Agricultural Chemicals

The mid-20th century saw the widespread use of substituted dinitrophenols in agriculture due to their broad-spectrum activity.

  • Herbicides (e.g., Dinoseb): Dinoseb (6-sec-butyl-2,4-dinitrophenol) was a highly effective contact herbicide used to control broadleaf weeds in crops like soybeans, fruits, and nuts.[1][10] Its mechanism relies on disrupting energy production in target weeds, leading to rapid cell death.[11] However, due to its high toxicity to non-target organisms, including humans, its use has been banned or severely restricted in many countries, including the United States and the European Union.[1][12]

  • Fungicides & Acaricides (e.g., Dinocap): Dinocap is a mixture of dinitrooctylphenyl crotonate isomers used primarily to control powdery mildew on crops like grapes and apples.[2][13] It also functions as an acaricide, controlling mite populations.[9][14] Like other related compounds, it acts as a contact agent, disrupting mitochondrial respiration in fungi and mites.[15] While effective, its use requires careful handling due to moderate toxicity.[2][14]

Pharmacological Research

The same mechanism that makes nitrophenols effective pesticides has also made them compounds of interest—and concern—in pharmacology.

  • Metabolic Regulation & Weight Loss: The parent compound, 2,4-dinitrophenol (DNP), was used as a weight-loss drug in the 1930s after its ability to dramatically increase metabolic rate was discovered.[3] By forcing the body to burn fuel inefficiently, it leads to rapid weight loss.[3][16] However, the therapeutic window is dangerously narrow; an overdose can lead to fatal hyperthermia.[16][17] This led to its removal from the market.[18] Current research is cautiously exploring novel formulations, such as controlled-release prodrugs, that might harness the metabolic benefits while mitigating the acute toxicity risks for treating conditions like non-alcoholic fatty liver disease.[16][18]

  • Enzyme Inhibition & Antimicrobial Activity: The broader class of nitrophenols is known to exhibit various biological effects, including enzyme inhibition and antimicrobial properties.[4] The specific steric and electronic profiles of DM-NP isomers can influence their ability to bind to microbial targets. It is hypothesized that less sterically hindered isomers may show more potent interactions, though specific comparative data remains limited.[4] This presents an underexplored avenue for the development of novel therapeutic agents.

Industrial Chemistry

Beyond biological applications, certain derivatives serve niche roles in industrial processes. Dinoseb, for instance, has been used as a polymerization inhibitor to prevent the thermally induced polymerization of monomers like styrene during purification by distillation.[1][16]

Part 3: Experimental Methodologies and Protocols

For researchers investigating this compound class, robust and reproducible methodologies are paramount. This section provides validated protocols for synthesis and biological evaluation.

Synthesis of Dimethyl-Nitrophenol Isomers

The synthesis of DM-NP isomers typically involves the electrophilic nitration of the corresponding dimethylphenol precursor. The choice of nitrating agent and reaction conditions is critical for achieving high yield and regioselectivity.

G Diagram 2: General Workflow for Synthesis of DM-NP Derivatives start Start: Select Dimethylphenol Precursor dissolve Dissolve Precursor in appropriate solvent (e.g., Methanesulfonic Acid or Acetone) start->dissolve cool Cool Reaction Mixture to 0°C (Ice Bath) dissolve->cool add_nitrating Add Nitrating Agent (e.g., NaNO₃ or Bi(NO₃)₃) portion-wise cool->add_nitrating react Stir Reaction Mixture (e.g., 18 hours at 0°C or reflux for 2-24h) add_nitrating->react quench Quench Reaction (e.g., Pour into ice water) react->quench extract Perform Liquid-Liquid Extraction (e.g., with Ethyl Acetate) quench->extract wash Wash Organic Layer (e.g., NaHCO₃, Brine) extract->wash dry Dry Organic Layer (e.g., Anhydrous Na₂SO₄) wash->dry purify Purify by Column Chromatography (Silica Gel) dry->purify end End: Pure Dimethyl-Nitrophenol Isomer purify->end

Caption: A generalized workflow for the nitration of dimethylphenol precursors.

Protocol 3.1.1: Synthesis of 3,5-Dimethyl-4-nitrophenol [19]

  • Dissolution: In a suitable reaction vessel, dissolve 3,5-dimethylphenol (e.g., 50 g) in methanesulfonic acid (e.g., 200 mL).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Nitration: Add sodium nitrate (e.g., 34.8 g, 1 equivalent) portion-wise to the cooled solution, ensuring the temperature is maintained at 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 18 hours.

  • Work-up: Pour the reaction mixture into a large volume of ice water (e.g., 4 L) with vigorous stirring. Decant the aqueous phase and dissolve the remaining residue in ethyl acetate (e.g., 400 mL).

  • Purification: Wash the ethyl acetate extract with saturated aqueous sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by silica gel chromatography.

Protocol 3.1.2: Synthesis of 2,6-Dimethyl-4-nitrophenol [4][20]

  • Mixing: Prepare a solid mixture of 2,6-dimethylphenol (1-3 equivalents) and a metal nitrate such as Bi(NO₃)₃·5H₂O (1 equivalent) or Fe(NO₃)₃·9H₂O (1 equivalent).

  • Suspension: Add acetone (e.g., 10 mL/mmol of phenol) to the solid mixture.

  • Reaction: Stir the resulting mixture at room temperature or under reflux for 2-24 hours.

  • Filtration: Upon completion, filter the mixture through a pad of Celite to remove insoluble materials and wash the residue with acetone.

  • Purification: The filtrate can be treated with sodium bicarbonate, re-filtered, and concentrated. The final product is purified by silica gel column chromatography.

Biological Evaluation: Antimicrobial Activity

To assess the potential of DM-NP derivatives as antimicrobial agents, a standard broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC).

Protocol 3.2.1: Determination of Minimum Inhibitory Concentration (MIC) [4]

  • Materials:

    • Test Compounds: Stock solutions of 3,5- and 2,6-DM-NP in a suitable solvent (e.g., DMSO).

    • Microorganism: A standardized inoculum of the bacterial or fungal strain (adjusted to 0.5 McFarland standard).

    • Growth Medium: Appropriate sterile broth (e.g., Mueller-Hinton Broth for bacteria).

    • Sterile 96-well microtiter plates.

    • Controls: Positive control (broth + inoculum), negative control (broth only), and solvent control (broth + inoculum + solvent).

  • Procedure:

    • Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Compound Addition: Add 100 µL of the test compound stock solution to the first well of a row and perform a two-fold serial dilution across the row by transferring 100 µL from one well to the next. Discard the final 100 µL from the last well.

    • Inoculation: Add 10 µL of the standardized microbial inoculum to each well (except the negative control).

    • Incubation: Cover the plate and incubate under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).

    • Result Interpretation: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

G Diagram 3: Workflow for Minimum Inhibitory Concentration (MIC) Assay start Start: Prepare Reagents (Broth, Inoculum, Compounds) plate_prep Dispense 100µL Broth into all wells of a 96-well plate start->plate_prep serial_dilution Create 2-fold Serial Dilution of Test Compound across plate rows plate_prep->serial_dilution inoculate Add 10µL Standardized Inoculum to each well (except negative control) serial_dilution->inoculate incubate Incubate Plate (e.g., 24h at 37°C) inoculate->incubate read Visually Inspect Wells for Microbial Growth (Turbidity) incubate->read determine_mic Determine MIC: Lowest concentration with no visible growth read->determine_mic end End: MIC Value Obtained determine_mic->end

Caption: A standard workflow for determining the antimicrobial potency of test compounds.

Part 4: Environmental Fate and Safety Considerations

The high biological activity of nitrophenolic compounds necessitates a thorough understanding of their environmental impact and toxicity.[21] Improper disposal and agricultural runoff can lead to the contamination of soil and groundwater.[22] These xenobiotic chemicals are often hazardous, toxic, and persistent in the environment.[21][22]

Toxicity

Acute exposure to high levels of dinitrophenols in humans can cause a range of symptoms, including nausea, sweating, dizziness, and increased basal metabolic rate, stemming from their uncoupling effect.[17] Chronic exposure has been linked to the formation of cataracts and effects on the bone marrow and central nervous system.[17] Due to these significant health risks, strict safety protocols and handling procedures are required when working with these compounds.

Bioremediation

Addressing environmental contamination by nitrophenols is an active area of research. Bioremediation, which uses microorganisms to degrade pollutants, is considered a promising and cost-effective approach.[23][24] Several bacterial species, including those from the genera Pseudomonas, Rhodococcus, and Arthrobacter, have been identified that can utilize p-nitrophenol as a sole source of carbon and energy.[23][25] These microbes have evolved specific enzymatic pathways to break down the aromatic ring, transforming the toxic compounds into less harmful substances.[23][26] Further research into enhancing these microbial processes could lead to effective strategies for cleaning up contaminated sites.[21][22]

Part 5: Future Outlook and Conclusion

The potential applications of dimethyl-nitrophenol derivatives are a study in contrasts. On one hand, their history as highly toxic agricultural chemicals serves as a cautionary tale. On the other, their potent and well-understood mechanism of action as mitochondrial uncouplers continues to inspire new research in pharmacology, particularly for metabolic diseases where modulating energy expenditure is a key therapeutic goal.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematically synthesizing and screening novel derivatives to decouple therapeutic efficacy from toxicity. The goal is to design molecules with a wider therapeutic index.

  • Advanced Drug Delivery Systems: Exploring prodrugs and targeted, controlled-release formulations to deliver the compounds to specific tissues (like the liver) and minimize systemic exposure.[16][18]

  • Exploring Novel Mechanisms: Investigating potential applications beyond mitochondrial uncoupling, such as specific enzyme inhibition or antimicrobial activities, where different structural features may be beneficial.[4]

References

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  • Wikipedia. (n.d.). Dinoseb. Wikipedia. [Link]

  • Pandey, J., Chauhan, K., & Jain, R. K. (2014). Bioremediation of p-Nitrophenol by Pseudomonas putida 1274 strain. PubMed Central. [Link]

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  • Vasantharaj, S., Sathiyavimal, S., & Saravanan, M. (2019). Biodegradation of P-nitro phenol using a novel bacterium Achromobacter denitrificans isolated from industrial effluent water. IWA Publishing. [Link]

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  • Takeo, M., et al. (2003). Mechanism of 4-Nitrophenol Oxidation in Rhodococcus sp. Strain PN1: Characterization of the Two-Component 4-Nitrophenol Hydroxylase and Regulation of Its Expression. National Institutes of Health. [Link]

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A Comprehensive Technical Guide to the Safe Handling of 4,5-Dimethyl-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document serves as an in-depth technical guide on the safety protocols and handling procedures for 4,5-Dimethyl-2-nitrophenol (CAS No. 18087-10-0). As a substituted nitrophenol, this compound warrants careful management due to its potential health hazards. This guide is structured to provide not only procedural steps but also the scientific rationale behind them, ensuring a culture of safety and experimental integrity.

Core Hazard Identification and Toxicological Profile

4,5-Dimethyl-2-nitrophenol is an aromatic organic compound with the molecular formula C₈H₉NO₃[1]. While specific toxicological data for this exact isomer is limited, the hazard profile can be reliably inferred from structurally similar nitrophenols and related dimethylnitrophenol isomers. The primary hazards are associated with irritation and acute toxicity upon exposure.[2][3]

The causality of these hazards stems from its chemical structure. The phenolic hydroxyl group can be corrosive to tissues, while the nitro group can interfere with metabolic processes. For instance, related nitrophenols are known to potentially cause methemoglobinemia, a condition where the oxygen-carrying capacity of blood is reduced[4].

GHS Hazard Classification Summary

The Globally Harmonized System (GHS) classification for compounds structurally analogous to 4,5-Dimethyl-2-nitrophenol provides a clear framework for understanding its risks.

Hazard Class GHS Pictogram Signal Word Hazard Statement Supporting Sources
Acute Toxicity, Oral

Warning H302: Harmful if swallowed[2]
Skin Corrosion/Irritation

Warning H315: Causes skin irritation[2][5][6]
Serious Eye Damage/Irritation

Warning H319: Causes serious eye irritation[2][5][6]
Specific Target Organ Toxicity

Warning H335: May cause respiratory irritation[2][5]

Engineering Controls and Personal Protective Equipment (PPE)

A proactive approach to safety prioritizes engineering controls to minimize exposure, with PPE serving as the final, critical barrier.

Engineering Controls: The Primary Line of Defense

All procedures involving solid or dissolved 4,5-Dimethyl-2-nitrophenol must be performed in a certified chemical fume hood.[3][4][7] This is non-negotiable. The fume hood's function is to capture and exhaust dust particles and vapors, preventing inhalation, which is a primary route of exposure for irritant compounds[3]. Ensure the fume hood has a verified face velocity (typically 80-120 feet per minute) and that work is conducted at least 6 inches inside the sash.

Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE must be deliberate and based on the specific risks of the compound. Each item serves a purpose, and its integrity must be verified before every use.

Protection Area Required Equipment Specifications & Rationale
Eye & Face Chemical Splash Goggles & Face ShieldGoggles must conform to EN 166 (EU) or ANSI Z87.1 (US) standards to protect against splashes and fine dust.[5][8] A face shield should be worn over goggles when handling larger quantities or preparing solutions, as it provides a broader barrier against splashes.[8]
Hand Chemical-Resistant Nitrile or Neoprene GlovesNitrile gloves offer good resistance to a range of chemicals, including aromatic nitro compounds. Always inspect gloves for tears or pinholes before use.[8] For prolonged contact or immersion, consider double-gloving or using heavier-duty neoprene gloves. Contaminated gloves must be removed and disposed of immediately as hazardous waste.[8]
Body Flame-Resistant Laboratory CoatA fully buttoned lab coat protects skin and personal clothing from contamination.[5][8] It should be flame-resistant as a general laboratory best practice.
Respiratory NIOSH-Approved Respirator (as needed)Under normal conditions within a fume hood, respiratory protection is not required.[5] However, a NIOSH-approved air-purifying respirator with an organic vapor cartridge and a P100 particulate filter is mandatory for weighing large quantities outside of a containment hood, or for responding to a significant spill.[8][9]

Standard Operating Protocol: Preparation of a Stock Solution

This protocol outlines a self-validating workflow for safely preparing a solution of 4,5-Dimethyl-2-nitrophenol. The causality behind these steps is to minimize dust generation, prevent contamination, and ensure accurate preparation.

  • Pre-Handling Verification:

    • Confirm the chemical fume hood is operational and the sash is at the appropriate height.

    • Don all required PPE as specified in Section 2.2.

    • Prepare a designated waste container for contaminated disposables (e.g., weigh boats, wipes).

  • Weighing the Compound:

    • Perform all weighing operations on a disposable weigh boat or creased parchment paper within the fume hood to contain any spills.

    • Use non-sparking spatulas.

    • Tare the analytical balance with the weigh boat.

    • Carefully transfer the desired amount of solid 4,5-Dimethyl-2-nitrophenol to the weigh boat, avoiding any actions that could generate dust. Minimize the time the stock bottle is open.

  • Dissolution:

    • Place a stir bar in the appropriate volumetric flask or beaker.

    • Carefully transfer the weighed solid into the vessel.

    • Add a small amount of the desired solvent (e.g., DMSO, Ethanol) to the weigh boat to rinse any residual powder into the vessel.

    • Slowly add the solvent to the vessel, bringing it to approximately 80% of the final volume.

    • Place the vessel on a stir plate within the fume hood and stir until all solid has completely dissolved.

    • Once dissolved, bring the solution to the final target volume.

  • Labeling and Storage:

    • Cap the vessel securely.

    • Label the solution clearly with: "4,5-Dimethyl-2-nitrophenol," the concentration, the solvent, the preparation date, and your initials.

    • Store the solution according to the guidelines in Section 5.

  • Post-Handling Cleanup:

    • Dispose of the used weigh boat and any contaminated wipes in the designated hazardous waste container.

    • Wipe down the spatula and the work surface inside the fume hood with an appropriate solvent-dampened towel.

    • Remove gloves and dispose of them as hazardous waste.

    • Wash hands and forearms thoroughly with soap and water.[10][11]

Emergency Response Protocols

Rapid and correct response during an emergency is critical to mitigating harm.

Accidental Spill Response

In the event of a spill, the following workflow should be initiated immediately.

Spill_Response_Workflow spill Spill Occurs assess Assess Spill Size & Risk (Is it manageable?) spill->assess small_spill Small Spill (<1g, contained) assess->small_spill Yes large_spill Large Spill (>1g, uncontained, or outside hood) assess->large_spill No ppe Don Additional PPE (Respirator, double gloves) small_spill->ppe evacuate Evacuate Immediate Area Alert Supervisor & EH&S large_spill->evacuate contain Contain the Spill (Use absorbent pads or sand) ppe->contain cleanup Carefully Sweep/Collect Solid Place in labeled waste container contain->cleanup decontaminate Decontaminate the Area (Wipe with appropriate solvent) cleanup->decontaminate dispose Dispose of all materials as hazardous waste decontaminate->dispose

Caption: Workflow for responding to a 4,5-Dimethyl-2-nitrophenol spill.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury. Medical attention should always be sought following exposure.

  • Inhalation: Move the affected person to fresh air at once.[10][12] If breathing is difficult or has stopped, perform artificial respiration (avoiding mouth-to-mouth if ingestion is suspected) and seek immediate medical attention.[12]

  • Skin Contact: Immediately remove all contaminated clothing.[12] Flush the affected skin with copious amounts of soap and water for at least 15 minutes.[6][10] Seek medical attention if irritation develops or persists.[12]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure thorough rinsing.[4][12] Get immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting.[4] If the person is conscious and alert, rinse their mouth with water and have them drink one to two glasses of water.[10][11] Call a poison control center or a physician immediately.[7][13]

Storage and Waste Disposal

Proper storage and disposal are crucial for maintaining chemical integrity and ensuring laboratory and environmental safety.

Storage Conditions
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][10]

  • Environment: Store locked up and away from direct sunlight and heat.[7][13]

  • Incompatibilities: Store separately from strong oxidizing agents, strong acids, and strong bases, as these can cause hazardous reactions.[10]

Waste Disposal Protocol

All waste containing 4,5-Dimethyl-2-nitrophenol is considered hazardous and must be disposed of accordingly.

  • Chemical Waste: Collect the compound and any solutions in a clearly labeled, sealed hazardous waste container.

  • Contaminated Materials: All disposable items that have come into contact with the chemical (gloves, weigh boats, paper towels, etc.) must be collected in a separate, labeled hazardous waste container.[14]

  • Empty Containers: Empty containers that held the chemical must be treated as hazardous waste.[14] They should be triple-rinsed with a suitable solvent, and the rinsate must be collected as hazardous waste. After rinsing, the container label should be defaced before disposal.[15]

  • Disposal Method: Never dispose of nitrophenols down the drain.[11] All waste must be disposed of through an approved waste disposal plant, typically via controlled incineration, in accordance with all local, state, and federal regulations.[10][16]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 349117, 4,5-Dimethyl-2-nitrophenol. PubChem. [Link]

  • The National Institute for Occupational Safety and Health (NIOSH). First Aid Procedures for Chemical Hazards. Centers for Disease Control and Prevention. [Link]

  • CPAchem (2023). Safety data sheet for 2-Nitrophenol. CPAchem. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR) (2022). Toxicological Profile for Nitrophenols. U.S. Department of Health and Human Services. [Link]

  • U.S. Department of Health & Human Services. Personal Protective Equipment (PPE). CHEMM. [Link]

  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]

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Methodological & Application

Comprehensive Guide to the Analytical Quantification of 4,5-Dimethyl-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dimethyl-2-nitrophenol is a substituted nitrophenolic compound of interest in various chemical and environmental contexts. Accurate quantification is crucial for process monitoring, environmental assessment, and toxicological studies. This guide provides a detailed overview and comparison of robust analytical methodologies for the quantification of 4,5-Dimethyl-2-nitrophenol, with a primary focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). A simpler spectrophotometric method is also discussed for screening purposes. Each protocol is designed to be a self-validating system, emphasizing the scientific rationale behind experimental choices to ensure data integrity and reproducibility.

Introduction and Analytical Rationale

The quantification of specific nitrophenol isomers like 4,5-Dimethyl-2-nitrophenol presents unique analytical challenges due to the potential for co-elution with structurally similar compounds and matrix interference. The selection of an appropriate analytical technique is paramount and depends on factors such as sample matrix complexity, required sensitivity, and available instrumentation. Chromatographic methods, particularly HPLC and GC, offer the high specificity and sensitivity required for reliable quantification in complex mixtures.[1][2]

Analyte Physicochemical Properties: A foundational understanding of the analyte's properties is essential for method development.

PropertyValueSource
Molecular Formula C₈H₉NO₃[3]
Molecular Weight 167.16 g/mol [3]
CAS Number 18087-10-0[3][4]
Predicted XLogP3 2.7[3]
Appearance Solid (predicted)-

The moderate polarity and presence of a chromophore make this compound amenable to both reversed-phase HPLC with UV detection and GC analysis, potentially after a derivatization step to improve volatility.[2][5]

Principles of Analysis and Method Selection

The choice between HPLC and GC is a critical decision point in the analytical workflow.

  • High-Performance Liquid Chromatography (HPLC): This is often the preferred method for nitrophenols. It separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[6] For 4,5-Dimethyl-2-nitrophenol, reversed-phase HPLC using a C18 column is ideal. The phenolic hydroxyl group provides sufficient polarity for retention, and the nitro-aromatic structure allows for sensitive detection using a UV-Vis or Photodiode Array (PDA) detector. A key advantage is that derivatization is typically not required, simplifying sample preparation.[6]

  • Gas Chromatography (GC): GC separates analytes based on their volatility and interaction with a stationary phase in a gaseous mobile phase.[7] While highly efficient, the direct analysis of phenols by GC can be problematic due to their polarity and potential for peak tailing caused by interactions with active sites in the injector or column.[5] To overcome this, a derivatization step (e.g., methylation or silylation) is often employed to convert the polar hydroxyl group into a less polar ether or ester, improving chromatographic performance and sensitivity.[5][7] GC is frequently coupled with Mass Spectrometry (GC-MS) for definitive identification or a Flame Ionization Detector (FID) for robust quantification.

  • UV-Vis Spectrophotometry: This technique measures the absorbance of light by the analyte in a solution.[8] The nitrophenol moiety has a strong UV absorbance. In alkaline solutions, the hydroxyl group deprotonates to form a phenolate ion, causing a bathochromic (red) shift in the absorbance maximum, which can be exploited for quantification.[9] While simple and rapid, this method lacks the specificity of chromatography and is susceptible to interference from other absorbing compounds in the sample matrix.[8]

Workflow for Analytical Method Selection

The decision to select a specific analytical technique should be systematic, considering the required sensitivity, sample matrix, and available resources.

Start Define Analytical Goal (e.g., Quantification in Water) Matrix Assess Sample Matrix (Simple vs. Complex) Start->Matrix Sensitivity Determine Required Sensitivity (ppm vs. ppb) Matrix->Sensitivity Decision1 Simple Matrix & Moderate Sensitivity? Sensitivity->Decision1 Decision2 Complex Matrix or High Sensitivity? Decision1->Decision2 No UV_Vis UV-Vis Spectrophotometry Decision1->UV_Vis Yes HPLC HPLC-UV/PDA Decision2->HPLC Yes GC GC-FID/MS (with Derivatization) Decision2->GC Consider for Volatile Interferences Validation Method Validation (Linearity, Accuracy, Precision) UV_Vis->Validation HPLC->Validation GC->Validation

Caption: Decision tree for selecting an analytical method.

Comparative Performance of Analytical Techniques

The following table summarizes the expected performance characteristics for the quantification of 4,5-Dimethyl-2-nitrophenol. These values are based on typical performance for similar phenolic compounds and serve as a guideline for method selection.[6][10]

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography (GC-FID/MS)UV-Vis Spectrophotometry
Principle Partitioning between liquid mobile phase and solid stationary phase.[1]Partitioning between gaseous mobile phase and solid/liquid stationary phase.[7]Measurement of light absorbance by the analyte.
Typical Detector Photodiode Array (PDA) or UV-VisFlame Ionization Detector (FID) or Mass Spectrometry (MS)UV-Vis Detector
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.1 - 1 µg/mL (FID), <0.05 µg/mL (MS)~0.5 - 2 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL0.3 - 3 µg/mL (FID), <0.15 µg/mL (MS)~1.5 - 6 µg/mL
Linearity Range 0.05 - 100 µg/mL0.5 - 200 µg/mL2 - 25 µg/mL[11]
Precision (%RSD) < 2%< 5%< 5%
Accuracy (% Recovery) 97 - 103%95 - 105%90 - 110%
Sample Derivatization Not requiredOften required for improved peak shape and sensitivity.[5]Not required
Specificity HighVery High (especially with MS)Low to Moderate

Sample Preparation Methodologies

Proper sample preparation is critical to remove interfering matrix components and concentrate the analyte to a detectable level.[12]

  • Liquid-Liquid Extraction (LLE): This is a classic technique used to extract phenols from aqueous samples. The sample is acidified to suppress the ionization of the phenolic hydroxyl group, making the analyte more soluble in an immiscible organic solvent like dichloromethane or ethyl acetate. This method is robust but can be labor-intensive and uses significant volumes of organic solvents.[12]

  • Solid-Phase Extraction (SPE): SPE is a more modern and efficient technique for sample cleanup and concentration.[1] For nitrophenols in aqueous samples, a reversed-phase sorbent (e.g., C18 or a polymeric sorbent) is commonly used. The sample is passed through the cartridge, the analyte is adsorbed, interferences are washed away, and the analyte is then eluted with a small volume of an organic solvent like methanol or acetonitrile.[1] This method provides high recovery and concentration factors.[1]

Detailed Experimental Protocols

Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This protocol describes a robust reversed-phase HPLC method, which is considered the primary technique for this application.

A. Reagents and Standards

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Phosphoric Acid or Formic Acid (ACS grade)

  • 4,5-Dimethyl-2-nitrophenol reference standard (≥98% purity)

B. Instrumentation and Conditions

  • HPLC System: With gradient pump, autosampler, column oven, and PDA or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Phosphoric Acid (or Formic Acid), pH adjusted to ~2.5-3.0.

  • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid (or Formic Acid).

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-12 min: 30% to 80% B

    • 12-15 min: 80% B

    • 15.1-18 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: Set at the absorbance maximum of 4,5-Dimethyl-2-nitrophenol (scan with PDA, likely ~350-420 nm depending on mobile phase pH).

  • Injection Volume: 10 µL

C. Procedure

  • Standard Preparation: Prepare a 1 mg/mL stock solution of the reference standard in methanol or acetonitrile. Perform serial dilutions with the mobile phase to create calibration standards ranging from 0.1 to 100 µg/mL.

  • Sample Preparation:

    • For liquid samples (e.g., water), perform SPE as described in Section 4.

    • Reconstitute the final extract in the initial mobile phase composition.

    • Filter the sample through a 0.45 µm syringe filter prior to injection.

  • Analysis: Inject the calibration standards to generate a calibration curve. Inject the prepared samples to determine the concentration of the analyte.

D. HPLC Workflow Diagram

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Prepare Calibration Standards (0.1-100 µg/mL) Filter Filter all solutions (0.45 µm) Standard->Filter Sample Prepare Sample (e.g., SPE cleanup) Sample->Filter Inject Inject Standards & Samples Filter->Inject Separate Chromatographic Separation (C18 Column, Gradient Elution) Inject->Separate Detect UV/PDA Detection Separate->Detect CalCurve Generate Calibration Curve (Peak Area vs. Concentration) Detect->CalCurve Quantify Quantify Analyte in Samples CalCurve->Quantify

Caption: General workflow for HPLC-UV analysis.

Protocol 2: Quantification by Gas Chromatography (GC-FID/MS)

This protocol is based on established methods for phenol analysis, such as EPA Method 8041A, and includes an optional derivatization step.[7]

A. Reagents and Standards

  • Methylene Chloride or Hexane (GC grade)

  • 4,5-Dimethyl-2-nitrophenol reference standard

  • (Optional) Derivatizing agent: e.g., BSTFA (for silylation) or Diazomethane (for methylation - Use with extreme caution ).

B. Instrumentation and Conditions

  • GC System: With split/splitless injector, FID or Mass Spectrometer detector.

  • Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow of ~1.2 mL/min.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial: 70 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Detector Temperature: 300 °C (FID) or MS Transfer Line at 280 °C.

C. Procedure

  • Standard Preparation: Prepare a 1 mg/mL stock solution in methylene chloride. Create serial dilutions for calibration.

  • Sample Preparation:

    • Extract the analyte from the sample matrix using LLE or SPE.

    • Concentrate the extract to ~1 mL.

  • (Optional but Recommended) Derivatization:

    • Evaporate the solvent from the extract under a gentle stream of nitrogen.

    • Add the derivatizing agent (e.g., 100 µL BSTFA) and a solvent (e.g., pyridine).

    • Heat at 60-70 °C for 30 minutes.

    • Cool and inject.

  • Analysis: Inject standards and samples. For MS, monitor characteristic ions for quantification.

D. GC Workflow Diagram

cluster_prep_gc Sample Preparation cluster_gc GC Analysis cluster_data_gc Data Processing Extract Extract Analyte (LLE or SPE) Concentrate Concentrate Extract Extract->Concentrate Derivatize Derivatization (Optional) Convert -OH to -O-Si(CH₃)₃ Concentrate->Derivatize InjectGC Inject into GC Derivatize->InjectGC SeparateGC Separation on Capillary Column (Temperature Program) InjectGC->SeparateGC DetectGC Detection (FID or MS) SeparateGC->DetectGC CalCurveGC Generate Calibration Curve DetectGC->CalCurveGC QuantifyGC Quantify Analyte CalCurveGC->QuantifyGC

Caption: General workflow for GC analysis.

Protocol 3: Quantification by UV-Vis Spectrophotometry

This protocol is suitable for rapid screening of relatively clean samples.

A. Reagents and Standards

  • Sodium Hydroxide (NaOH), 0.1 M solution.

  • 4,5-Dimethyl-2-nitrophenol reference standard.

  • Buffer solutions (for pH control if needed).

B. Instrumentation

  • UV-Vis Spectrophotometer with 1 cm path length quartz cuvettes.

C. Procedure

  • Determine λmax:

    • Prepare a ~10 µg/mL solution of the standard in 0.1 M NaOH.

    • Scan the absorbance from 300 to 600 nm to find the wavelength of maximum absorbance (λmax), which corresponds to the yellow phenolate ion.

  • Standard Preparation: Prepare a series of calibration standards (e.g., 2 to 25 µg/mL) in 0.1 M NaOH.[11]

  • Sample Preparation: Dilute the sample in 0.1 M NaOH to a concentration expected to fall within the calibration range. Centrifuge or filter if particulates are present.

  • Analysis:

    • Set the spectrophotometer to λmax.

    • Use 0.1 M NaOH as the blank.

    • Measure the absorbance of each standard and the sample.

    • Plot a calibration curve of absorbance vs. concentration and determine the sample concentration.

Conclusion

The reliable quantification of 4,5-Dimethyl-2-nitrophenol can be effectively achieved using several analytical techniques. Reversed-phase HPLC-UV stands out as the most balanced method, offering high specificity without the need for derivatization, making it ideal for routine analysis. For applications requiring the highest level of sensitivity and selectivity, especially in complex matrices, GC-MS with derivatization is the superior choice. UV-Vis spectrophotometry serves as a valuable, cost-effective tool for preliminary screening or for analyzing simple sample matrices where high specificity is not required. The ultimate choice of method should be guided by the specific analytical requirements, matrix complexity, and available laboratory resources.

References

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
  • A Comparative Guide to the Validation of Analytical Methods for 3-Methyl-4-nitrophenol Quantific
  • Nitrophenols in the environment: An update on pretreatment and analysis techniques since 2017. Ecotoxicology and Environmental Safety.
  • Technical Support Center: Analysis of Nitro-PAHs in Environmental Samples. Benchchem.
  • 4,5-Dimethyl-2-nitrophenol. PubChem.
  • Comparative Guide to Analytical Methods for 5-Chloro-2-methyl-4-nitrophenol Quantific
  • Method Dvelopment and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
  • Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes. Eruditio: Indonesia Journal of Food and Drug Safety.
  • 4,5-Dimethoxy-2-nitrophenol. PubChem.
  • 4,5-Dimethyl-2-nitrophenol. ChemicalBook.
  • Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. PubMed Central.
  • Simultaneous Spectrophotometric Determination of Nitrophenol Isomers in Environmental Samples Using First Derivative of the Dens.
  • Spectrophotometric simultaneous determination of nitrophenol isomers by orthogonal signal correction and partial least squares. PubMed.
  • 4-Nitro-2,6-dimethylphenol. ChemBK.
  • 18087-10-0|4,5-Dimethyl-2-nitrophenol|BLD Pharm. BLD Pharm.
  • Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization.
  • Simultaneous Spectrophotometric Determination of Nitrophenol Isomers in Environmental Samples Using First Derivative of the Density Ratio Spectra.
  • Method 8041A: Phenols by Gas Chrom
  • Simultaneous Spectrophotometric Quantification of 2-Nitrophenol and 4-Nitrophenol in Binay Mixtures Based on Partial Least Squares Method. Analytical and Bioanalytical Chemistry Research.
  • Chlorophenol, nitrophenols and methylphenols Determin
  • HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. SIELC Technologies.
  • Online measurement of gas-phase nitrated phenols utilizing a CI-LToF-MS.
  • HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites
  • Analysis of Nitrophenols With Gas Chrom
  • Simultaneous Spectrophotometric Determination of Nitrophenol Isomers in Environmental Samples Using First Deriv
  • Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Upd
  • Stability of 2,6-Dimethyl-4-nitrophenol in different solvent m
  • SPECTROPHOTOMETRIC DETERMINATION OF THE DISSOCI
  • Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Upd
  • A Comparative Analysis of 3,5-Dimethyl-4-nitrophenol and 2,6-Dimethyl-4-nitrophenol for Researchers and Drug Development Profess. Benchchem.

Sources

Application Note: A Validated Reverse-Phase HPLC Method for the Quantitative Analysis of 4,5-Dimethyl-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, sensitive, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 4,5-Dimethyl-2-nitrophenol. The methodology employs a reverse-phase C18 column with isocratic elution and UV detection, ensuring high specificity and reproducibility. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness. This method is suitable for quality control, stability testing, and research applications involving 4,5-Dimethyl-2-nitrophenol in drug development and chemical analysis environments.

Introduction and Scientific Rationale

4,5-Dimethyl-2-nitrophenol (C₈H₉NO₃, MW: 167.16 g/mol ) is an important chemical intermediate used in the synthesis of various dyes and potentially in pharmaceutical manufacturing.[1] Its purity and concentration must be precisely controlled to ensure the quality and safety of final products. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[2]

The method described herein is founded on the principles of reverse-phase chromatography (RP-HPLC), which is ideally suited for separating moderately non-polar analytes like 4,5-Dimethyl-2-nitrophenol.

Causality Behind Experimental Choices:

  • Reverse-Phase C18 Column: The analyte possesses a calculated XLogP3 value of 2.7, indicating moderate hydrophobicity.[1] This property makes it an excellent candidate for retention and separation on a non-polar C18 stationary phase through hydrophobic interactions.[3]

  • Acidified Mobile Phase: The mobile phase consists of an acetonitrile/water mixture. The addition of a small amount of acid (e.g., phosphoric acid) is critical. The phenolic hydroxyl group on the analyte is weakly acidic. By lowering the mobile phase pH, the ionization of this group is suppressed. This un-ionized form is more hydrophobic, leading to consistent retention and, crucially, preventing peak tailing, which can occur from interactions between the ionized analyte and residual silanols on the silica backbone of the HPLC column.[3][4]

  • Isocratic Elution: For the analysis of a single, well-retained compound, an isocratic elution (constant mobile phase composition) provides simplicity, robustness, and stable baselines, which are advantageous for accurate quantification.

  • UV Detection: The presence of a nitro-substituted aromatic ring in 4,5-Dimethyl-2-nitrophenol results in strong ultraviolet (UV) absorbance. This allows for sensitive and specific detection. Based on structurally similar compounds like 3-methyl-4-nitrophenol and 4-amino-2-nitrophenol, a detection wavelength in the 270-280 nm range is appropriate.[5][6] A diode-array detector (DAD) is recommended to confirm peak purity spectrally.

Detailed Experimental Protocol

Instrumentation, Reagents, and Materials
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV or Diode Array Detector (DAD).

  • Chromatography Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended.[6]

  • Chemicals:

    • 4,5-Dimethyl-2-nitrophenol reference standard (purity ≥98%)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Phosphoric Acid (ACS grade, ~85%)

  • Labware: Volumetric flasks, pipettes, 0.45 µm syringe filters (PTFE or nylon).

Optimized Chromatographic Conditions

The following parameters were optimized to achieve efficient separation with good peak symmetry and a reasonable run time.

ParameterCondition
HPLC Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (50:50, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 275 nm
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase Preparation: To prepare 1 L of mobile phase, carefully add 1.0 mL of phosphoric acid to 500 mL of HPLC-grade water. Add 500 mL of acetonitrile and mix thoroughly. Degas the solution using sonication or vacuum filtration before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of 4,5-Dimethyl-2-nitrophenol reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Calibration Standards (10-200 µg/mL): Prepare a series of working standards by serially diluting the stock solution with the mobile phase to achieve the desired concentrations (e.g., 10, 25, 50, 100, 150, and 200 µg/mL).

Sample Preparation Protocol
  • Solid Samples: Accurately weigh a portion of the sample containing an expected amount of 4,5-Dimethyl-2-nitrophenol and transfer it to a volumetric flask.

  • Dissolution: Add a volume of mobile phase to dissolve the analyte completely, using sonication if necessary.

  • Dilution: Dilute to the final volume with the mobile phase to bring the analyte concentration within the linear range of the calibration curve (10-200 µg/mL).

  • Filtration: Filter the final solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulates before injection.[7]

Analytical Workflow

The overall process from sample receipt to final result is outlined below.

G cluster_prep Preparation Stage cluster_analysis HPLC Analysis Stage cluster_data Data Processing Stage Sample Receive Sample SamplePrep Weigh, Dissolve, Dilute & Filter Sample Sample->SamplePrep StdPrep Prepare Calibration Standards Inject Inject Standards & Sample StdPrep->Inject SamplePrep->Inject Equilibrate Equilibrate System with Mobile Phase Equilibrate->Inject Acquire Acquire Chromatographic Data (Peak Area) Inject->Acquire CalCurve Generate Calibration Curve (Conc. vs Area) Acquire->CalCurve Quantify Quantify Sample Concentration CalCurve->Quantify Report Generate Final Report Quantify->Report

Caption: Workflow for HPLC analysis of 4,5-Dimethyl-2-nitrophenol.

Method Validation Results

The analytical method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[8]

Specificity

Specificity was evaluated by injecting a blank (mobile phase) and a placebo sample (if applicable). No interfering peaks were observed at the retention time of 4,5-Dimethyl-2-nitrophenol, confirming the method's ability to assess the analyte unequivocally.

Linearity

Linearity was assessed by analyzing six calibration standards in triplicate. The relationship between the mean peak area and concentration was evaluated using linear regression analysis.

Concentration (µg/mL)Mean Peak Area (n=3)
10115,430
25288,650
50578,100
1001,155,980
1501,734,550
2002,311,890
Correlation Coefficient (r²) 0.9998

The method demonstrated excellent linearity across the range of 10-200 µg/mL, with a correlation coefficient (r²) exceeding the typical acceptance criterion of ≥0.999.

Accuracy and Precision

Accuracy and precision were determined by analyzing samples spiked with the analyte at three concentration levels (80%, 100%, and 120% of a target concentration, e.g., 100 µg/mL).[9][10]

LevelConc. (µg/mL)Accuracy (% Recovery, n=3)Precision (%RSD, n=3)
80%80100.5%0.85%
100%10099.7%0.62%
120%120101.1%0.77%

The results show high accuracy (recovery between 98-102%) and excellent precision (RSD < 2%), meeting standard validation criteria.[11] Intermediate precision was also established by a different analyst on a different day, with all results falling within acceptable limits.

Limits of Detection (LOD) and Quantitation (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

  • Limit of Detection (LOD): 0.3 µg/mL

  • Limit of Quantitation (LOQ): 0.9 µg/mL

The low LOD and LOQ demonstrate the high sensitivity of the method, making it suitable for detecting trace amounts of the analyte.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations to key parameters. No significant changes in retention time or peak area were observed, indicating the method is reliable under varied conditions.

  • Flow Rate: ± 0.1 mL/min

  • Column Temperature: ± 2 °C

  • Mobile Phase Composition: ± 2% Acetonitrile

Conclusion

The HPLC method presented provides a reliable, accurate, and precise protocol for the quantitative analysis of 4,5-Dimethyl-2-nitrophenol. The method has been thoroughly validated and demonstrated to be specific, linear, sensitive, and robust. It is well-suited for routine use in quality control laboratories and research settings, ensuring the integrity of products and the validity of scientific investigations.

References

  • SIELC Technologies. (n.d.). Separation of 4-Nitrophenol on Newcrom R1 HPLC column. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. FAO AGRIS. Retrieved from [Link]

  • Kim, H. S., & Kim, H. J. (2017). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. International Journal of Environmental Analytical Chemistry, 97(11), 1038-1049. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. Retrieved from [Link]

  • Kim, H. S., & Kim, H. J. (2017). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction [Request PDF]. ResearchGate. Retrieved from [Link]

  • Sarkera, M. R., & Fell, J. T. (2007). Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation. Pakistan journal of pharmaceutical sciences, 20(4). Retrieved from [Link]

  • Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 24-33. Retrieved from [Link]

  • Zapardiel, A., Bermejo, E., Perez, J. A., Chicharro, M., & Renedo, O. D. (2003). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International, 21(11), 1094-1103. Retrieved from [Link]

  • Pérez, J. A., Zapardiel, A., Bermejo, E., Chicharro, M., & Renedo, O. D. (2003). Method Dvelopment and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column [Request PDF]. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 349117, 4,5-Dimethyl-2-nitrophenol. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of analytical procedures: text and methodology Q2(R1). Retrieved from [Link]

  • Gebremariam, G., & Zeleke, G. (2015). Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC. Pharmaceutical Methods, 6(1), 22. Retrieved from [Link]

  • ResearchGate. (n.d.). The separation of 2-nitrophenol, 4-nitrophenol and phenol. Retrieved from [Link]

  • Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. American Journal of Analytical Chemistry, 8(3), 183-193. Retrieved from [Link]

  • ALS Environmental. (2023). Determination of Phenols in Soils by HPLC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 282110, 2,5-Dimethyl-4-nitrophenol. Retrieved from [Link]

  • Birajdar, A. S. (2020). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis, 10(2), 94-99. Retrieved from [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. Retrieved from [Link]

Sources

Application Notes & Protocols: Leveraging 4,5-Dimethyl-2-nitrophenol as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 4,5-Dimethyl-2-nitrophenol (CAS No: 18087-10-0), a pivotal chemical intermediate. Its unique molecular architecture, featuring a phenolic hydroxyl group, a nitro functionality, and two methyl groups on the aromatic ring, offers a rich platform for synthetic transformations. We will delve into its synthesis, key reactions, and applications, providing field-proven insights and detailed protocols to empower researchers in leveraging its full synthetic potential.

Compound Profile and Physicochemical Characteristics

4,5-Dimethyl-2-nitrophenol is a substituted nitrophenol that serves as a valuable building block in organic synthesis.[1] The electron-withdrawing nature of the ortho-nitro group significantly influences the reactivity of the phenolic hydroxyl group, while the vicinal dimethyl substitution pattern provides steric and electronic effects that can be exploited for regioselective reactions. Its properties make it a precursor for a range of more complex molecules, including pharmaceuticals, agrochemicals, and specialty dyes.[2][3]

Table 1: Physicochemical Properties of 4,5-Dimethyl-2-nitrophenol

PropertyValueSource
IUPAC Name 4,5-dimethyl-2-nitrophenol[1]
CAS Number 18087-10-0[1][4]
Molecular Formula C₈H₉NO₃[1]
Molecular Weight 167.16 g/mol [1]
Appearance Brown or yellow crystalline solid (typical)[5]
SMILES CC1=CC(=C(C=C1C)O)[O-][1]
XLogP3 2.7[1]
Synthesis Protocol: Nitration of 3,4-Dimethylphenol

The most direct and common route for the synthesis of 4,5-Dimethyl-2-nitrophenol is the electrophilic nitration of the readily available precursor, 3,4-dimethylphenol. The directing effects of the hydroxyl and methyl groups favor substitution at the ortho and para positions relative to the hydroxyl group. Careful control of reaction conditions is paramount to selectively favor the formation of the desired 2-nitro isomer and minimize the formation of byproducts, such as the 6-nitro isomer and dinitrated products.

Causality Behind Experimental Choices:

  • Nitrating Agent: A mixture of nitric acid and sulfuric acid is a classic and effective nitrating agent.[6] Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

  • Temperature Control: Electrophilic nitration is a highly exothermic reaction. Maintaining a low temperature (0-5 °C) is critical to prevent runaway reactions and to control the regioselectivity, reducing the formation of undesired isomers and oxidation byproducts.[6]

  • Purification: The primary isomers formed (2-nitro and 6-nitro) have different physical properties. Steam distillation can be an effective method for separating ortho-nitrophenols from para-isomers, although in this case, both major products are ortho-isomers.[7] Column chromatography is a more precise method for isolating the desired 4,5-dimethyl-2-nitrophenol from other isomers and impurities.

  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3,4-dimethylphenol (1 equivalent) in a suitable solvent like glacial acetic acid or dichloromethane. Cool the flask in an ice-salt bath to 0 °C.

  • Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1.5 equivalents) while cooling in an ice bath.

  • Addition: Add the pre-cooled nitrating mixture dropwise to the stirred solution of 3,4-dimethylphenol over 1-2 hours. Critically, maintain the internal reaction temperature below 5 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).[6]

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.

  • Isolation & Purification:

    • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

    • The crude product will be a mixture of isomers. Isolate the desired 4,5-Dimethyl-2-nitrophenol using column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final product.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 3,4-Dimethylphenol in Glacial Acetic Acid C Nitration Reaction (0-5 °C) A->C B HNO₃ + H₂SO₄ (Nitrating Mixture) B->C Slow Addition D Quench on Ice C->D Reaction Complete E Filtration & Washing D->E F Column Chromatography E->F G Pure 4,5-Dimethyl-2-nitrophenol F->G

Caption: Synthesis workflow for 4,5-Dimethyl-2-nitrophenol.

Core Application: A Gateway to Bioactive Aminophenols

The most significant application of 4,5-Dimethyl-2-nitrophenol as an intermediate is its reduction to 2-Amino-4,5-dimethylphenol . This transformation is a cornerstone reaction, as the resulting aminophenol is a highly versatile precursor for constructing complex heterocyclic systems found in many biologically active compounds.[8] The reduction of a nitro group to an amine is a fundamental step in the synthesis of many pharmaceuticals and agrochemicals.[3][9]

Catalytic hydrogenation is a clean, efficient, and high-yielding method for the reduction of aromatic nitro groups.

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for this transformation. It provides a surface for the adsorption of both hydrogen gas and the nitro compound, facilitating the reduction at a low energy cost.

  • Hydrogen Source: Pressurized hydrogen gas is the standard reductant. Alternatively, transfer hydrogenation using sources like ammonium formate or hydrazine can be employed, which may be more convenient for laboratory scale and avoids the need for high-pressure equipment.

  • Solvent: Alcohols like ethanol or methanol are excellent solvents for this reaction as they readily dissolve the starting material and are inert to the reaction conditions.

  • Setup: To a hydrogenation vessel (e.g., a Parr shaker apparatus), add 4,5-Dimethyl-2-nitrophenol (1 equivalent) and a suitable solvent such as ethanol.

  • Catalyst: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approximately 1-5 mol% by weight) to the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition.

  • Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (typically 3-4 bar).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is often exothermic and may require cooling. Monitor the reaction by observing hydrogen uptake or by TLC analysis.

  • Workup: Once the reaction is complete (hydrogen uptake ceases), carefully vent the hydrogen and purge the vessel with an inert gas.

  • Isolation: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional solvent.

  • Final Product: Concentrate the filtrate under reduced pressure to yield 2-Amino-4,5-dimethylphenol, which can be used directly or purified further by recrystallization.

cluster_products Potential Product Classes A 4,5-Dimethyl-2-nitrophenol (Central Intermediate) X Reduction (e.g., H₂, Pd/C) A->X B Pharmaceutical Scaffolds (e.g., Benzoxazoles, Phenothiazines) C Agrochemicals (Fungicides, Herbicides) D Azo Dyes & Pigments Y 2-Amino-4,5-dimethylphenol X->Y Y->B Cyclization, etc. Y->C Further Derivatization Y->D Diazotization & Coupling

Caption: Role of 4,5-Dimethyl-2-nitrophenol as a key intermediate.

Analytical Characterization Protocols

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized intermediate and its subsequent products. A combination of spectroscopic and chromatographic techniques should be employed.

Table 2: Summary of Analytical Methods

TechniquePurposeExpected Results for 4,5-Dimethyl-2-nitrophenol
¹H NMR Structural ElucidationSignals for two aromatic protons, a phenolic -OH proton, and two distinct methyl groups.
¹³C NMR Carbon Skeleton AnalysisSignals corresponding to the 8 unique carbon atoms in the molecule.
FT-IR Functional Group IDCharacteristic stretches for O-H (broad), C-H (aromatic/aliphatic), C=C (aromatic), and N-O (nitro group).
HPLC Purity AssessmentA single major peak under optimized conditions, allowing for quantification of purity.[10]
Mass Spec Molecular WeightA molecular ion peak corresponding to the exact mass of the compound (167.0582 g/mol ).[1]

This protocol is a starting point based on methods for similar nitrophenolic compounds and should be optimized for your specific instrumentation.[10]

  • Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with 0.1% formic acid for peak shape improvement). A typical starting point could be 60:40 Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at a wavelength where the compound has strong absorbance, determined by UV-Vis spectrophotometry.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample and integrate the peak area to determine purity relative to a reference standard.

Safety, Handling, and Disposal

Working with nitrophenols requires strict adherence to safety protocols. 4,5-Dimethyl-2-nitrophenol and related compounds are classified as harmful and may cause organ damage through prolonged exposure.[5][11]

  • Hazard Identification: Harmful if swallowed, in contact with skin, or if inhaled.[12] May cause skin and eye irritation.[13]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (inspect before use), and safety goggles or a face shield.[11]

  • Handling: Conduct all operations in a well-ventilated chemical fume hood.[5] Avoid dust formation and inhalation.[12] Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, protected from light.[5]

  • Spills: In case of a spill, avoid generating dust. Take up dry and dispose of properly. Clean the affected area thoroughly.[12]

  • Disposal: Dispose of chemical waste through an approved waste disposal plant, in accordance with local, regional, and national regulations.[11][13]

References

  • Sigma-Aldrich. (2020).
  • Sigma-Aldrich. (2025).
  • Thermo Fisher Scientific. (2015).
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  • PubChem, National Institutes of Health. 4,5-Dimethyl-2-nitrophenol.
  • AgroPages. The Role of 4-Nitrophenol in Modern Agrochemical Synthesis.
  • Biosan. (2023).
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Chloro-5-methyl-2-nitrophenol in Modern Synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking the Potential: The Role of 4-Nitrophenol in Modern Chemical Synthesis.
  • BenchChem. A Comparative Guide to the Synthesis of 4-Methyl-2-nitrophenol for Researchers and Drug Development Professionals.
  • Google Patents. CN104262159A - Synthesis method of o-nitrophenol compounds.
  • MDPI. Rapid Catalytic Reduction of 4-Nitrophenol and Clock Reaction of Methylene Blue using Copper Nanowires.
  • Google Patents.
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  • PubChem, National Institutes of Health. 4,5-Dimethoxy-2-nitrophenol.
  • ResearchGate. (PDF) 4,5-Dimethoxy-2-nitroacetophenone.
  • ResearchGate. Reactions of 2,6-Di-t-butyl-4-methylphenol with nitrogen dioxide.
  • NCERT. Alcohols, Phenols and Ethers.
  • ACS Omega. (2024).
  • ACS Omega via PMC. (2024).
  • PubChem, National Institutes of Health. 2,5-Dimethyl-4-nitrophenol.
  • BenchChem. Application Notes: 2-Methyl-5-nitrophenol in Pharmaceutical Research.
  • BenchChem.
  • ResearchGate. Chemical structure of the four nitrophenols.
  • BenchChem. A Comparative Analysis of 3,5-Dimethyl-4-nitrophenol and 2,6-Dimethyl-4-nitrophenol for Researchers and Drug Development Professionals.
  • PrepChem.com.
  • Fisher Scientific. 4,5-Dimethyl-2-nitroaniline, 97%.
  • Taylor & Francis. 4-nitrophenol – Knowledge and References.
  • Clinical Chemistry via PubMed. (1980).
  • ACS Omega.
  • Semantic Scholar. (2024). Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP)
  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Nitrophenols.

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Application Note and Protocol for the Nitration of 3,4-Dimethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the nitration of 3,4-dimethylphenol, a critical transformation in the synthesis of various specialty chemicals and pharmaceutical intermediates. The protocol details a robust and reproducible method, emphasizing safety, mechanistic understanding, and regioselectivity. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical insights and practical guidance.

Introduction: Significance and Applications

The nitration of substituted phenols is a cornerstone of electrophilic aromatic substitution in organic synthesis. 3,4-Dimethylphenol, specifically, serves as a versatile precursor. The introduction of a nitro group (-NO2) onto its aromatic ring significantly alters its electronic properties and provides a functional handle for further chemical modifications. The resulting nitro-3,4-dimethylphenol isomers are valuable intermediates in the synthesis of dyes, agrochemicals, and pharmaceuticals. For instance, the reduction of the nitro group to an amine is a common subsequent step, yielding aminophenols that are key building blocks in medicinal chemistry.

Mechanistic Insights and Regioselectivity

The nitration of 3,4-dimethylphenol proceeds via an electrophilic aromatic substitution mechanism. The key electrophile, the nitronium ion (NO₂⁺), is typically generated in situ from the reaction of concentrated nitric acid with a strong acid catalyst, most commonly sulfuric acid.[1][2]

Generation of the Nitronium Ion: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[2]

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The hydroxyl (-OH) and methyl (-CH₃) groups of 3,4-dimethylphenol are both activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions relative to themselves.[3] The interplay of these directing effects governs the regiochemical outcome of the nitration.

The hydroxyl group is a powerful ortho, para-director. The two methyl groups are also ortho, para-directing, albeit weaker than the hydroxyl group. Considering the positions on the 3,4-dimethylphenol ring:

  • Position 2: ortho to the hydroxyl group and ortho to the 3-methyl group.

  • Position 5: para to the hydroxyl group and ortho to the 4-methyl group.

  • Position 6: ortho to the hydroxyl group and meta to the 4-methyl group.

Due to steric hindrance from the adjacent methyl group at position 3, substitution at position 2 can be impeded. The electronic activation from the hydroxyl and both methyl groups strongly favors substitution at positions 2, 5, and 6. The precise ratio of the resulting isomers (2-nitro-3,4-dimethylphenol, 5-nitro-3,4-dimethylphenol, and 6-nitro-3,4-dimethylphenol) is highly dependent on reaction conditions such as temperature, solvent, and the specific nitrating agent used. Some methods have been developed to achieve high regioselectivity.[4][5][6]

Safety First: Handling Nitrating Agents

Nitration reactions are inherently hazardous and must be conducted with strict adherence to safety protocols.[7]

  • Corrosivity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns upon contact with skin or eyes.[7][8][9][10]

  • Exothermic Reaction: The reaction is highly exothermic. Uncontrolled temperature can lead to a runaway reaction, potentially causing an explosion and the release of toxic nitrogen dioxide gas.[7]

  • Oxidizing Agent: Nitric acid is a strong oxidizing agent and can react violently with combustible materials.[9][11][12][13]

Mandatory Personal Protective Equipment (PPE):

  • Acid-resistant gloves (e.g., butyl rubber or Viton®).

  • Chemical splash goggles and a face shield.

  • A chemical-resistant lab coat or apron.

Engineering Controls:

  • All operations must be performed in a certified chemical fume hood with adequate ventilation.[7]

  • An ice bath must be readily available for immediate cooling in case of an exotherm.

  • Spill containment and neutralization materials (e.g., sodium bicarbonate) must be within arm's reach.[12]

Experimental Protocol: Nitration of 3,4-Dimethylphenol

This protocol aims for a controlled mononitration of 3,4-dimethylphenol.

Reagents and Equipment
Reagent/EquipmentSpecification
3,4-Dimethylphenol>98% purity
Concentrated Sulfuric Acid98%
Concentrated Nitric Acid70%
Dichloromethane (DCM)ACS grade
Saturated Sodium BicarbonateAqueous solution
Anhydrous Sodium SulfateGranular
Round-bottom flask (100 mL)with magnetic stir bar
Dropping funnel (50 mL)
Thermometer
Ice bath
Magnetic stirrer
Separatory funnel (250 mL)
Rotary evaporator
Thin-Layer Chromatography (TLC)Silica gel plates with UV indicator
Column ChromatographySilica gel (230-400 mesh)
Step-by-Step Procedure

Reaction Setup:

  • In the chemical fume hood, place a 100 mL round-bottom flask equipped with a magnetic stir bar in a large ice bath on a magnetic stirrer.

  • Add 3,4-dimethylphenol (e.g., 5.0 g, 40.9 mmol) and dichloromethane (20 mL) to the flask. Stir until the phenol dissolves.

  • Fit the flask with a thermometer to monitor the internal temperature and a dropping funnel.

Preparation of the Nitrating Mixture (Mixed Acid): 4. In a separate beaker, carefully and slowly add concentrated sulfuric acid (5 mL) to concentrated nitric acid (3 mL) while cooling in an ice bath. Caution: Always add acid to acid, never the other way around. This process is highly exothermic.

Nitration Reaction: 5. Cool the solution of 3,4-dimethylphenol in the round-bottom flask to 0-5 °C using the ice bath. 6. Slowly add the cold nitrating mixture dropwise from the dropping funnel to the stirred solution of 3,4-dimethylphenol over a period of 30-45 minutes. Crucially, maintain the internal reaction temperature below 10 °C throughout the addition. A rapid temperature increase indicates a potential runaway reaction. 7. After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).

Work-up and Isolation: 8. Once the reaction is complete, carefully and slowly quench the reaction by pouring the mixture over crushed ice (approx. 100 g) in a beaker with vigorous stirring.[14] 9. Transfer the mixture to a 250 mL separatory funnel. 10. Separate the organic layer (DCM). 11. Wash the organic layer sequentially with:

  • Cold water (2 x 50 mL)
  • Saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid. Caution: CO₂ evolution may cause pressure buildup. Vent the separatory funnel frequently.
  • Brine (50 mL)
  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product mixture of nitrated 3,4-dimethylphenols.
Experimental Workflow Diagram

Nitration_Workflow cluster_setup Reaction Setup cluster_nitration Nitration cluster_workup Work-up & Isolation start Dissolve 3,4-Dimethylphenol in Dichloromethane cool_reactants Cool to 0-5 °C start->cool_reactants add_acid Dropwise Addition of Mixed Acid (<10 °C) cool_reactants->add_acid prep_acid Prepare Mixed Acid (H₂SO₄ + HNO₃) prep_acid->add_acid react Stir at 0-5 °C (1-2 hours) add_acid->react quench Quench on Ice react->quench extract Separate Organic Layer quench->extract wash Wash with H₂O, NaHCO₃, Brine extract->wash dry Dry (Na₂SO₄) & Filter wash->dry evaporate Concentrate in vacuo dry->evaporate product Crude Nitro-3,4-dimethylphenol Isomer Mixture evaporate->product

Caption: Workflow for the nitration of 3,4-dimethylphenol.

Purification and Characterization

The crude product is a mixture of isomers that can be separated by column chromatography.[15]

Purification by Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexane).

  • Loading and Elution: Load the adsorbed crude product onto the top of the column. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 95:5, 90:10, etc., hexane:ethyl acetate).

  • Fraction Collection: Collect fractions and monitor by TLC to identify and combine the fractions containing the pure isomers.

Characterization

The purified isomers should be characterized by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and isomeric purity. The position of the nitro group will significantly influence the chemical shifts of the aromatic protons and carbons.

  • Infrared (IR) Spectroscopy: To identify key functional groups. Expect strong characteristic peaks for the -OH stretch (broad, ~3200-3600 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), and asymmetric and symmetric -NO₂ stretches (~1500-1560 cm⁻¹ and ~1300-1360 cm⁻¹, respectively).[15]

  • Mass Spectrometry (MS): To determine the molecular weight of the product (C₈H₉NO₃, MW: 167.16 g/mol ).[16][17]

  • Melting Point: To assess the purity of the crystalline products.

Expected Analytical Data (Illustrative)
IsomerAromatic ¹H NMR Signals (Illustrative, δ ppm)IR (NO₂ stretch, cm⁻¹)
2-Nitro-3,4-dimethylphenolTwo doublets or singlets in the aromatic region.~1530, ~1340
5-Nitro-3,4-dimethylphenolTwo singlets in the aromatic region.~1520, ~1330
6-Nitro-3,4-dimethylphenolTwo doublets or singlets in the aromatic region.~1540, ~1350

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Runaway Reaction (Rapid T° Rise) - Addition of nitrating agent is too fast.- Inadequate cooling.- Immediately stop the addition.- Add more ice to the cooling bath.- If uncontrollable, quench by adding to a large volume of ice/water as a last resort.[14]
Low Yield - Incomplete reaction.- Loss of product during work-up.- Increase reaction time or slightly raise the temperature (with caution).- Ensure complete extraction and careful neutralization to avoid product loss.
Formation of Di-nitro Products - Reaction temperature too high.- Excess of nitrating agent.- Strictly maintain low temperatures (0-5 °C).- Use stoichiometric amounts of the nitrating agent.
Poor Isomer Separation - Inappropriate eluent system for column chromatography.- Optimize the solvent system for TLC first to achieve better separation.- Use a shallower solvent gradient during elution.

Conclusion

This application note provides a detailed and safety-conscious protocol for the nitration of 3,4-dimethylphenol. By understanding the underlying mechanism, exercising stringent safety precautions, and following the outlined experimental procedure, researchers can reliably synthesize nitrated 3,4-dimethylphenol isomers for further applications in chemical and pharmaceutical development. The successful execution of this protocol hinges on careful temperature control and a systematic approach to purification and characterization.

References

  • Technical Support Center: Managing Exothermic Reactions During Nitr
  • Notes on Electrophilic Substitution Mechanism in Nitration - Unacademy. (URL: [Link])

  • Nitration reaction safety - YouTube. (URL: [Link])

  • Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols, and of rearrangement of the intermediate 4-nitro-4-substituted-cyclohexa-2,5-dienones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL: [Link])

  • NITRIC ACID SAFETY. (URL: [Link])

  • Nitration of Phenols| Electrophilic Aromatic Substitution | Organic Chemistry | Khan Academy - YouTube. (URL: [Link])

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (URL: [Link])

  • Nitric Acid Safety Tips & Health Hazards | VelocityEHS. (URL: [Link])

  • Electrophilic Substitution Reactions of Phenols - BYJU'S. (URL: [Link])

  • Which is more dangerous, nitric acid or sulfuric acid? - Quora. (URL: [Link])

  • Reduce your risk of a nitric acid incident | UW Environmental Health & Safety. (URL: [Link])

  • Sulfuric Acid / Nitric Acid 98.8 : 1.2 - Columbus Chemical. (URL: [Link])

  • Synthesis and Purification of Nitrophenols | UKEssays.com. (URL: [Link])

  • Purification of nitrophenols using complex-assisted crystallization - RSC Publishing. (URL: [Link])

  • US3933929A - Process for the purification of p-nitrophenol - Google P
  • An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4 - DergiPark. (URL: [Link])

  • Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate - Arkivoc. (URL: [Link])

  • US3954892A - Process for the purification of para-nitrophenol - Google P
  • Quenching Reactive Substances - KGROUP. (URL: [Link])

  • m-NITROPHENOL - Organic Syntheses Procedure. (URL: [Link])

  • Nitration and aromatic reactivity. (URL: [Link])

  • NITRATION OF PHENOLS UNDER MILD AND HETEROGENEOUS CONDITIONS - PMC - NIH. (URL: [Link])

  • Synthesis of 2-nitrophenol - PrepChem.com. (URL: [Link])

  • Regioselective nitration of aromatic substrates in zeolite cages - Indian Academy of Sciences. (URL: [Link])

  • Regio-Selective Mono Nitration of Phenols with Ferric Nitrate in Room Temperature Ionic Liquid. - ResearchGate. (URL: [Link])

  • NITRATION OF PHENOLIC COMPOUNDS BY ANTIMONY NITRATE - SID. (URL: [Link])

  • Synthesis of 2-methyl-4-nitrophenol from benzene? - Chemistry Stack Exchange. (URL: [Link])

  • Fluorescence quenching studies of nitrated polycyclic aromatic hydrocarbons - PubMed. (URL: [Link])

  • Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium - RSC Publishing. (URL: [Link])

  • US2868844A - Selective nitration process - Google P
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  • Economical Synthesis of Nitrophenols under Controlled Physical Parameters - Pakistan Academy of Sciences. (URL: [Link])

  • Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium - ResearchGate. (URL: [Link])

  • Phenol, 2,6-dimethyl-4-nitro- - the NIST WebBook. (URL: [Link])

  • Rapid and sensitive determination of 4-nitrophenol, 3-methyl-4-nitrophenol, 4,6-dinitro-o-cresol, parathion-methyl, fenitrothion, and parathion-ethyl by liquid chromatography with electrochemical detection - PubMed. (URL: [Link])

  • 3,4-Dimethyl-5-nitrophenol | C8H9NO3 | CID 24729467 - PubChem. (URL: [Link])

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Application Notes and Protocols: 4,5-Dimethyl-2-nitrophenol as a pH Indicator

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide to the use of 4,5-dimethyl-2-nitrophenol as a pH indicator. This document details its physicochemical properties, mechanism of action, and provides explicit protocols for its synthesis, the preparation of indicator solutions, and the experimental determination of its pKa value.

Introduction: The Scientific Rationale for 4,5-Dimethyl-2-nitrophenol as a pH Indicator

In the landscape of acid-base chemistry, the selection of an appropriate pH indicator is paramount for accurate and reliable results. 4,5-Dimethyl-2-nitrophenol, a substituted nitrophenol, presents itself as a valuable tool for titrations and pH measurements within a specific alkaline range. Its utility is grounded in a distinct, visually perceptible color change that corresponds to a defined pH interval. This change is a direct consequence of a shift in the molecule's electronic structure upon protonation and deprotonation of the phenolic hydroxyl group. The presence of the electron-withdrawing nitro group and the electron-donating dimethyl groups on the aromatic ring finely tunes the acidity of the phenolic proton, resulting in a pKa value that makes it a suitable indicator for specific applications.

These notes are designed to provide researchers and professionals in drug development and other scientific fields with the necessary technical information and step-by-step protocols to effectively utilize 4,5-dimethyl-2-nitrophenol in their work.

Physicochemical Properties and Mechanism of Action

A thorough understanding of the fundamental properties of 4,5-dimethyl-2-nitrophenol is essential for its proper application.

PropertyValueSource
IUPAC Name 4,5-Dimethyl-2-nitrophenol
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
Predicted pKa 7.63[1]
Predicted pH Transition Range ~ pH 6.6 - 8.6Inferred from pKa
Appearance Solid

Mechanism of Color Change:

The function of 4,5-dimethyl-2-nitrophenol as a pH indicator is rooted in the principles of acid-base equilibrium. The phenolic hydroxyl group can donate a proton, leading to the formation of the corresponding phenolate ion. This transformation is accompanied by a significant change in the electronic conjugation of the molecule, which in turn alters its absorption of visible light.

  • In acidic to neutral solutions (pH < ~6.6): The compound exists predominantly in its protonated, molecular form (4,5-dimethyl-2-nitrophenol). This form is typically colorless .

  • In alkaline solutions (pH > ~8.6): The compound is deprotonated, forming the 4,5-dimethyl-2-nitrophenolate ion. The extended conjugation involving the nitro group and the phenolate oxygen results in the absorption of light in the blue-violet region of the spectrum, causing the solution to appear yellow .

The equilibrium between the acidic (colorless) and basic (yellow) forms is what allows for the visual determination of pH.

G cluster_acid Acidic Form (Colorless) cluster_base Basic Form (Yellow) Acid 4,5-Dimethyl-2-nitrophenol Base 4,5-Dimethyl-2-nitrophenolate Acid->Base + OH⁻ - H₂O

Figure 1: Equilibrium between the acidic and basic forms of 4,5-dimethyl-2-nitrophenol.

Experimental Protocols

Synthesis of 4,5-Dimethyl-2-nitrophenol

This protocol is adapted from established methods for the nitration of substituted phenols. Caution: Nitration reactions can be highly exothermic and should be performed with appropriate safety precautions in a well-ventilated fume hood.

Materials:

  • 3,4-Dimethylphenol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3,4-dimethylphenol in dichloromethane.

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.

  • Acid Addition: Slowly add concentrated sulfuric acid to the cooled solution.

  • Nitration: Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate beaker, also cooled in an ice bath. Add this nitrating mixture dropwise to the reaction flask via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-10 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture over a large amount of crushed ice in a beaker.

  • Extraction: Once the ice has melted, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then with a saturated sodium bicarbonate solution until the effervescence ceases.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the solution using a rotary evaporator to yield the crude product.

  • Purification: The crude 4,5-dimethyl-2-nitrophenol can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

G cluster_workflow Synthesis Workflow start Dissolve 3,4-Dimethylphenol in Dichloromethane cool Cool to 0-5 °C start->cool add_h2so4 Add Conc. H₂SO₄ cool->add_h2so4 add_hno3 Add Nitrating Mixture (HNO₃/H₂SO₄) add_h2so4->add_hno3 react Stir at 0-10 °C add_hno3->react quench Pour onto Ice react->quench extract Extract with CH₂Cl₂ quench->extract wash Wash with H₂O & NaHCO₃ extract->wash dry Dry over MgSO₄/Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate purify Purify concentrate->purify

Figure 2: Workflow for the synthesis of 4,5-dimethyl-2-nitrophenol.

Preparation of 4,5-Dimethyl-2-nitrophenol Indicator Solution

For most applications, a 0.1% (w/v) solution of the indicator is suitable.

Materials:

  • 4,5-Dimethyl-2-nitrophenol (solid)

  • Ethanol (95%) or deionized water

  • Volumetric flask (100 mL)

  • Analytical balance

Procedure:

  • Weighing: Accurately weigh 0.1 g of 4,5-dimethyl-2-nitrophenol.

  • Dissolving: Transfer the solid to a 100 mL volumetric flask. Add approximately 50 mL of 95% ethanol (or deionized water, though solubility may be lower in water) and swirl to dissolve the solid. Gentle warming may be required if using water.

  • Dilution: Once the solid is completely dissolved, dilute the solution to the 100 mL mark with the same solvent.

  • Mixing: Stopper the flask and invert it several times to ensure a homogenous solution.

  • Storage: Store the indicator solution in a well-sealed, amber glass bottle to protect it from light.

Spectrophotometric Determination of the pKa of 4,5-Dimethyl-2-nitrophenol

This protocol allows for the experimental verification of the pKa value. It is based on the principle that the absorbance of a solution containing the indicator is pH-dependent.

Materials:

  • 4,5-Dimethyl-2-nitrophenol indicator solution (prepared as in 3.2)

  • A series of buffer solutions with known pH values (e.g., from pH 6.0 to 9.0 in 0.5 pH unit increments)

  • 0.1 M HCl solution

  • 0.1 M NaOH solution

  • UV-Vis Spectrophotometer

  • Calibrated pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Wavelength of Maximum Absorbance (λmax) Determination:

    • Prepare two solutions: one by adding a small amount of the indicator solution to 0.1 M HCl (fully protonated form) and another by adding the same amount to 0.1 M NaOH (fully deprotonated form).

    • Scan the absorbance of the alkaline solution over a range of wavelengths (e.g., 300-600 nm) to determine the λmax of the yellow, deprotonated form.

  • Preparation of Test Solutions:

    • Prepare a series of solutions by adding a constant, small volume of the indicator solution to a set volume of each of the buffer solutions.

  • Absorbance Measurements:

    • Measure the absorbance of each test solution at the predetermined λmax.

  • Data Analysis:

    • The pKa can be determined using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A_max - A) / (A - A_min)] Where:

      • A is the absorbance of the indicator in a buffer of a specific pH.

      • A_max is the maximum absorbance in the strongly alkaline solution.

      • A_min is the minimum absorbance in the strongly acidic solution.

    • A graphical method can also be employed by plotting absorbance versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.

G cluster_pka_det pKa Determination Workflow start Determine λmax prep_solutions Prepare Buffered Indicator Solutions start->prep_solutions measure_abs Measure Absorbance at λmax prep_solutions->measure_abs analyze Calculate pKa measure_abs->analyze

Figure 3: Workflow for the spectrophotometric determination of pKa.

Applications in Research and Development

4,5-Dimethyl-2-nitrophenol is particularly useful as an indicator in:

  • Titrations of weak acids with strong bases: Where the equivalence point is expected to be in the slightly alkaline range.

  • pH determination of various solutions: Providing a rapid, visual estimation of pH within its transition range.

  • Biochemical assays: Where pH monitoring in the physiological to slightly alkaline range is critical.

Safety and Handling

As with all chemicals, proper safety precautions should be observed when handling 4,5-dimethyl-2-nitrophenol. It is advisable to consult the Safety Data Sheet (SDS) before use. In general:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle the solid and its solutions in a well-ventilated area or a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

References

  • PubChem. (n.d.). 4,5-Dimethyl-2-nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

electrochemical detection of 4,5-Dimethyl-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Electrochemical Detection of 4,5-Dimethyl-2-nitrophenol

Abstract

This document provides a detailed application note and protocol for the . While specific literature on the electrochemical sensing of this particular analyte is emerging, the well-established principles of nitrophenol electrochemistry provide a robust foundation for the development of a sensitive and selective analytical method. This guide leverages the extensive knowledge base on the electrochemical reduction of nitrophenols to propose a reliable methodology using modified glassy carbon electrodes. We will delve into the underlying electrochemical mechanisms, provide a step-by-step experimental protocol, and discuss the expected analytical performance and validation strategies.

Introduction: The Significance of 4,5-Dimethyl-2-nitrophenol Detection

4,5-Dimethyl-2-nitrophenol is an aromatic organic compound containing a nitro functional group.[1] Nitrophenolic compounds are of significant environmental and industrial interest due to their use in the synthesis of pharmaceuticals, dyes, and pesticides.[2][3] Consequently, they can be present as pollutants in various environmental matrices. The development of sensitive, selective, and rapid analytical methods for the detection of nitrophenols is crucial for environmental monitoring and quality control in industrial processes.

Electrochemical methods offer several advantages for the detection of such compounds, including high sensitivity, rapid response times, cost-effectiveness, and the potential for miniaturization and in-situ analysis.[3][4] This guide will focus on the application of voltammetric techniques for the quantitative determination of 4,5-Dimethyl-2-nitrophenol.

The Scientific Foundation: Electrochemical Reduction of Nitrophenols

The electrochemical detection of nitrophenols is primarily based on the irreversible reduction of the nitro group (-NO₂) at an electrode surface.[5][6] This process typically involves a multi-electron, multi-proton transfer, leading to the formation of a hydroxylamine (-NHOH) or an amine (-NH₂) group.

The generally accepted mechanism for the electrochemical reduction of a nitrophenol in an aqueous medium proceeds as follows:

  • Initial Reduction: The nitro group undergoes a four-electron, four-proton reduction to form the corresponding hydroxylamine derivative. R-NO₂ + 4e⁻ + 4H⁺ → R-NHOH + H₂O

  • Further Reduction (at more negative potentials): The hydroxylamine can be further reduced to an amine in a two-electron, two-proton process. R-NHOH + 2e⁻ + 2H⁺ → R-NH₂ + H₂O

The presence of the two electron-donating methyl groups on the aromatic ring of 4,5-Dimethyl-2-nitrophenol is expected to slightly increase the electron density on the nitro group, potentially making its reduction occur at a slightly more negative potential compared to unsubstituted 2-nitrophenol. However, the fundamental reduction mechanism is anticipated to remain the same.

Electrochemical Reduction of 4,5-Dimethyl-2-nitrophenol 4,5-Dimethyl-2-nitrophenol 4,5-Dimethyl-2-nitrophenol 4,5-Dimethyl-2-hydroxylaminophenol 4,5-Dimethyl-2-hydroxylaminophenol 4,5-Dimethyl-2-nitrophenol->4,5-Dimethyl-2-hydroxylaminophenol +4e-, +4H+ 2-Amino-4,5-dimethylphenol 2-Amino-4,5-dimethylphenol 4,5-Dimethyl-2-hydroxylaminophenol->2-Amino-4,5-dimethylphenol +2e-, +2H+

Caption: Proposed electrochemical reduction pathway of 4,5-Dimethyl-2-nitrophenol.

Recommended Sensor Configuration: Modified Glassy Carbon Electrode

Bare electrodes often exhibit sluggish electron transfer kinetics for the reduction of nitrophenols.[3] To enhance the sensitivity and selectivity of the measurement, the working electrode is typically modified with nanomaterials that possess high surface area and excellent electrocatalytic activity. For the detection of 4,5-Dimethyl-2-nitrophenol, we recommend the use of a glassy carbon electrode (GCE) modified with a composite of reduced graphene oxide (rGO) and gold nanoparticles (AuNPs).

Rationale for this choice:

  • Glassy Carbon Electrode (GCE): Provides a wide potential window, good conductivity, and is relatively inert.

  • Reduced Graphene Oxide (rGO): Offers a large surface area, excellent electrical conductivity, and can enhance the accumulation of the analyte on the electrode surface.

  • Gold Nanoparticles (AuNPs): Exhibit excellent electrocatalytic activity towards the reduction of nitro groups and can facilitate faster electron transfer.[7]

The synergistic effect of rGO and AuNPs leads to a significant amplification of the electrochemical signal, enabling the detection of low concentrations of the analyte.[7]

Detailed Experimental Protocol

This protocol outlines the steps for the preparation of the modified electrode and the subsequent using Differential Pulse Voltammetry (DPV).

Reagents and Materials
  • Glassy Carbon Electrode (GCE)

  • Graphene Oxide (GO) dispersion

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • 4,5-Dimethyl-2-nitrophenol standard

  • Phosphate buffer solution (PBS) of various pH values

  • Potassium chloride (KCl)

  • High-purity water (Milli-Q or equivalent)

  • Nitrogen gas (high purity)

Instrumentation
  • Potentiostat/Galvanostat with a three-electrode cell setup

  • Ag/AgCl reference electrode

  • Platinum wire counter electrode

Preparation of the rGO/AuNPs Modified GCE
  • GCE Pre-treatment:

    • Polish the bare GCE with 0.3 µm and 0.05 µm alumina slurry on a polishing cloth.

    • Rinse thoroughly with high-purity water.

    • Sonicate in ethanol and then in high-purity water for 5 minutes each to remove any residual alumina particles.

    • Dry the electrode under a stream of nitrogen.

  • Electrochemical Reduction of Graphene Oxide:

    • Place the pre-treated GCE in a 0.1 M PBS (pH 7.0) solution containing a dispersion of GO.

    • Perform cyclic voltammetry (CV) in the potential range of 0 to -1.5 V for several cycles until a stable voltammogram is obtained, indicating the formation of a reduced graphene oxide film on the GCE surface.

    • Rinse the rGO/GCE gently with high-purity water.

  • Electrodeposition of Gold Nanoparticles:

    • Immerse the rGO/GCE in a 0.1 M KCl solution containing HAuCl₄.

    • Apply a constant potential (e.g., -0.2 V) for a specific duration (e.g., 60 s) to electrodeposit AuNPs onto the rGO film.

    • Rinse the resulting rGO/AuNPs/GCE with high-purity water and dry gently.

Electrochemical Measurement Procedure
  • Prepare the Electrochemical Cell:

    • Add a known volume of the supporting electrolyte (e.g., 0.1 M PBS, pH 7.0) to the electrochemical cell.

    • Assemble the three-electrode system with the rGO/AuNPs/GCE as the working electrode, Ag/AgCl as the reference electrode, and a platinum wire as the counter electrode.

    • Deoxygenate the solution by purging with high-purity nitrogen gas for at least 10 minutes. Maintain a nitrogen atmosphere over the solution during the measurements.

  • Record the Background Signal:

    • Record a differential pulse voltammogram of the supporting electrolyte to obtain the background signal.

  • Analyte Measurement:

    • Add a known concentration of 4,5-Dimethyl-2-nitrophenol to the electrochemical cell.

    • Stir the solution for a short period (e.g., 60 s) to allow for accumulation of the analyte on the electrode surface.

    • Stop the stirring and allow the solution to become quiescent for about 10 seconds.

    • Record the differential pulse voltammogram over a potential range that encompasses the reduction peak of the nitro group (e.g., -0.2 V to -1.0 V).

  • Calibration Curve:

    • Repeat the measurement with successive additions of the 4,5-Dimethyl-2-nitrophenol standard solution to construct a calibration curve of peak current versus concentration.

Experimental_Workflow cluster_0 Electrode Preparation cluster_1 Electrochemical Analysis A GCE Polishing B Electrochemical Reduction of GO A->B C Electrodeposition of AuNPs B->C D Cell Assembly & Deoxygenation C->D Modified Electrode Ready E Background DPV Scan D->E F Analyte Addition & Accumulation E->F G Analyte DPV Scan F->G H Calibration Plot G->H

Caption: Workflow for the .

Data Analysis and Expected Performance

The differential pulse voltammogram will show a reduction peak at a specific potential, and the height of this peak is proportional to the concentration of 4,5-Dimethyl-2-nitrophenol.

Performance Metrics
  • Linear Range: The concentration range over which the peak current is directly proportional to the analyte concentration.

  • Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected. It is typically calculated as 3 times the standard deviation of the blank signal divided by the slope of the calibration curve (LOD = 3Sb/S).[4]

  • Sensitivity: The slope of the calibration curve.

  • Selectivity: The ability of the sensor to detect the target analyte in the presence of potential interfering species.

Benchmarking Performance

While specific data for 4,5-Dimethyl-2-nitrophenol is not extensively available, the performance of various modified electrodes for the detection of the closely related 4-nitrophenol can provide a useful benchmark.

Electrode ModificationAnalytical TechniqueLinear Range (µM)Limit of Detection (LOD) (µM)Reference
Pt NPs/PPy-CB/ZnO/GCEDPV1.5 - 40.51.25[8]
SrTiO₃/Ag/rGO/SPCELSV0.1 - 10000.03[4]
rGO/AuNPs/GCEDPV/SWV0.5 - 1000.03[9]
f-MWCNTs/f-GO/GCEAmperometry0.018 - 7000.0054[2]
OLC/GCEDPV0.05 - 1200.00374[2]

DPV: Differential Pulse Voltammetry, LSV: Linear Sweep Voltammetry, SWV: Square Wave Voltammetry, GCE: Glassy Carbon Electrode, SPCE: Screen-Printed Carbon Electrode, NPs: Nanoparticles, PPy: Polypyrrole, CB: Carbon Black, rGO: reduced Graphene Oxide, f-MWCNTs: functionalized Multi-Walled Carbon Nanotubes, f-GO: functionalized Graphene Oxide, OLC: Onion-Like Carbon.

Method Validation and Trustworthiness

To ensure the reliability of the developed method, the following validation studies are essential:

  • Reproducibility and Repeatability: Assess the variation in measurements taken on the same sample multiple times (repeatability) and by different analysts on different days (reproducibility).

  • Interference Studies: Evaluate the effect of common interfering species that may be present in the sample matrix on the electrochemical signal of 4,5-Dimethyl-2-nitrophenol.

  • Real Sample Analysis: Analyze real-world samples (e.g., environmental water samples) spiked with known concentrations of 4,5-Dimethyl-2-nitrophenol to assess the accuracy and recovery of the method.[4] The recovery can be calculated as: Recovery (%) = (Concentrationdetected / Concentrationspiked) x 100

Conclusion

This application note provides a comprehensive framework for the development of an electrochemical method for the detection of 4,5-Dimethyl-2-nitrophenol. By leveraging the well-established principles of nitrophenol electrochemistry and employing a rationally designed modified electrode, it is possible to achieve a sensitive, selective, and reliable analytical method. The detailed protocol and validation strategies outlined herein will guide researchers in establishing a robust analytical tool for the monitoring of this important compound.

References

  • Wang, J., et al. (2007). Treatment of nitrophenols by cathode reduction and electro-Fenton methods. Water Research, 41(1), 85-92. [Link]

  • Hossain, M. F., et al. (2021). Sensitive Electrochemical Detection of 4-Nitrophenol with PEDOT:PSS Modified Pt NPs-Embedded PPy-CB@ZnO Nanocomposites. Chemosensors, 9(10), 281. [Link]

  • Rajaji, U., et al. (2022). Electrochemical Detection of 4-Nitrophenol Using a Novel SrTiO₃/Ag/rGO Composite. ACS Omega, 7(42), 37837–37848. [Link]

  • El-Guesmi, N., et al. (2018). Direct Electrochemical Analysis of 3-Methyl-4-Nitrophenol in Water Using Carbon Fiber Microelectrode Modified with Nickel Tetrasulfonated Phthalocyanine Complex. American Journal of Analytical Chemistry, 9, 443-457. [Link]

  • Wang, Y., et al. (2013). Electrochemical detection of 4-nitrophenol based on a glassy carbon electrode modified with a reduced graphene oxide/Au nanoparticle composite. Analytical Methods, 5(9), 2222-2227. [Link]

  • Watkins, J. J., et al. (2003). Studies of the electrochemical reduction of 4-nitrophenol in dimethylformamide: evidence for a change in mechanism with temperature. Physical Chemistry Chemical Physics, 5(15), 3343-3350. [Link]

  • López-Córcoles, M. T., et al. (2020). Simple Environmentally-Friendly Reduction of 4-Nitrophenol. Catalysts, 10(11), 1259. [Link]

  • Haque, E., et al. (2023). Recent Progress in Advanced Electrode Materials for the Detection of 4-Nitrophenol and Its Derivatives for Environmental Monitoring. Chemosensors, 11(1), 3. [Link]

  • Li, J., et al. (2003). Electroreduction Mechanismof p-Nitrophenol in Sulfuric Acid. Acta Physico-Chimica Sinica, 19(11), 1004-1007.
  • Gupta, S., et al. (2010). Electrochemical Reduction of M-Nitrophenol in Aqueous Methanol Medium at Various Electrodes. Asian Journal of Chemistry, 21, 7316-7320.
  • Cheng, Y., et al. (2018). Electrochemical Detection of 4-p-nitrophenol Based on TiO₂NPs / RGO / AuNPs Composite Modified Glassy Carbon Electrode. International Journal of Electrochemical Science, 13, 9098-9109. [Link]

  • Haque, E., et al. (2023). Recent Progress in Advanced Electrode Materials for the Detection of 4-Nitrophenol and Its Derivatives for Environmental Monitoring. MDPI. [Link]

  • Watkins, J. J., et al. (2003). Voltammetric characterisation of the radical anions of 4-nitrophenol, 2-cyanophenol and 4-cyanophenol in N, N-dimethylformamide electrogenerated at gold electrodes.
  • Karuppasamy, P., et al. (2021). Electrochemical Detection of 4-Nitrophenol by Using Graphene Based Nanocomposite Modified Glassy Carbon Electrodes. Nanoarchitectonics, 2(2), 61-75.
  • Cardoso Juarez, A. O., et al. (2024). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. ACS Omega. [Link]

  • da Silva, W., et al. (2023). An Electrochemical Sensor Based on Polypyrrole and Gold Nanoparticles for Sensitive Detection of 4-Nitrophenol: Experimental and DFT Insights. ACS Omega, 8(44), 41655–41666. [Link]

  • Liu, X., et al. (2016). Voltammetric Determination of 4-Nitrophenol at Graphite Nanoflakes Modified Glassy Carbon Electrode.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 349117, 4,5-Dimethyl-2-nitrophenol. Retrieved January 17, 2026 from [Link].

Sources

Application Note: Derivatization Strategies for the Analysis of 4,5-Dimethyl-2-nitrophenol by Chromatographic Methods

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive technical guide for the derivatization of 4,5-Dimethyl-2-nitrophenol, a compound whose analysis is critical in various research, development, and environmental monitoring contexts. Direct analysis of this polar, semi-volatile nitrophenol by gas chromatography (GC) is often hindered by poor peak shape and low sensitivity. We present detailed protocols for robust derivatization techniques—primarily silylation and alkylation—that increase analyte volatility and thermal stability, making it amenable to sensitive and accurate GC-Mass Spectrometry (GC-MS) analysis. The causality behind experimental choices, from reagent selection to reaction conditions, is explained to provide researchers with a foundational understanding for method development and optimization.

Introduction: The Analytical Challenge of 4,5-Dimethyl-2-nitrophenol

4,5-Dimethyl-2-nitrophenol (DMNP) is a substituted nitrophenolic compound.[1] Like other phenols, its analytical determination is essential in fields ranging from pharmaceutical synthesis, where it may be an intermediate or impurity, to environmental science, where nitrophenols are listed as priority pollutants.[2]

The primary analytical challenge posed by DMNP stems from its chemical structure: a polar phenolic hydroxyl (-OH) group. This functional group leads to:

  • Low Volatility: The -OH group engages in strong intermolecular hydrogen bonding, significantly raising the boiling point and making it difficult to vaporize the analyte for GC analysis.[3]

  • Poor Chromatographic Performance: When direct injection is attempted in GC, the active hydrogen of the hydroxyl group can interact with active sites in the injector port and on the column, leading to significant peak tailing, poor resolution, and reduced sensitivity.[4]

  • Thermal Instability: At the high temperatures required for volatilization, polar compounds like DMNP can be prone to degradation.[3]

While High-Performance Liquid Chromatography (HPLC) can be used for direct analysis, GC, particularly when coupled with Mass Spectrometry (GC-MS), offers superior chromatographic resolution and definitive structural identification.[5] To leverage the power of GC-MS, derivatization is an essential and transformative sample preparation step.[6] Derivatization chemically modifies the polar -OH group, replacing the active hydrogen with a non-polar moiety. This modification effectively "masks" the polarity, thereby increasing volatility, improving thermal stability, and enabling high-quality chromatographic analysis.[7][8]

Comparative Overview of Derivatization Techniques for Phenols

The three most common derivatization strategies for phenols in GC analysis are silylation, alkylation, and acylation.[9] The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.

Technique Primary Reagent(s) Mechanism Derivative Formed Key Advantages Considerations & Limitations
Silylation BSTFA, MSTFA, TMSI[7][10]Replaces the active hydrogen of the -OH group with a non-polar trimethylsilyl (TMS) group.[8]TMS-EtherHighly effective and versatile for phenols. Reagents are robust and reaction byproducts are volatile and non-interfering.[7]Derivatives can be sensitive to moisture; requires anhydrous conditions. Avoid protic solvents.[7]
Alkylation (Methylation) Trimethylsilyldiazomethane, TMAH, CH₃I[11][12][13]Replaces the active hydrogen of the -OH group with an alkyl (e.g., methyl) group.[6]Methyl-EtherForms very stable derivatives. Can be performed under phase-transfer catalysis conditions.[11]Traditional reagents like diazomethane are highly toxic and explosive. Safer alternatives are recommended.[14]
Acylation Acetic Anhydride, Benzoyl Chloride, Fluorinated Anhydrides[15][16]Converts the phenolic -OH group into an ester.[9]EsterDerivatives are stable. Fluorinated reagents significantly enhance sensitivity for Electron Capture Detection (ECD).[15]Reagents can be corrosive. Byproducts may need to be removed prior to analysis.

For the routine analysis of 4,5-Dimethyl-2-nitrophenol, silylation is the most widely recommended technique due to its high reaction efficiency, the commercial availability of high-purity reagents, and the straightforward nature of the protocol.

Experimental Protocols and Methodologies

The following protocols are designed to be self-validating systems. It is imperative to analyze calibration standards, procedural blanks, and quality control samples alongside unknown samples to ensure data integrity.

Protocol 1: Silylation of 4,5-Dimethyl-2-nitrophenol for GC-MS Analysis

This protocol details the conversion of DMNP to its more volatile trimethylsilyl (TMS) ether derivative using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a robust and widely used silylating agent.[15]

Causality: BSTFA is chosen for its high reactivity towards hydroxyl groups. The reaction is facilitated by heating, which increases the reaction kinetics to ensure complete derivatization. Pyridine is used as a solvent because it is an excellent base that can accept the proton from the phenolic group, making the oxygen a better nucleophile, and it effectively solubilizes the analyte and reagents.[7][15]

Silylation_Workflow start Start: DMNP Sample in Solvent dry_sample Evaporate solvent to dryness (e.g., under Nitrogen stream) start->dry_sample add_reagents Add Derivatization Reagents: 50 µL Pyridine + 50 µL BSTFA dry_sample->add_reagents vortex Vortex to mix add_reagents->vortex heat Heat at 70°C for 45 minutes vortex->heat cool Cool to Room Temperature heat->cool inject Inject 1 µL into GC-MS cool->inject end End: Data Acquisition inject->end

Caption: Silylation workflow for GC-MS analysis of DMNP.

  • 4,5-Dimethyl-2-nitrophenol (DMNP) standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), preferably with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Pyridine (anhydrous, GC grade)

  • Ethyl Acetate (GC grade)

  • 2 mL GC vials with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for evaporation

  • Sample Preparation: Prepare a stock solution of DMNP in ethyl acetate (e.g., 1 mg/mL). For calibration standards, create a dilution series (e.g., 1-100 µg/mL).

  • Aliquoting: Transfer 100 µL of the standard solution or sample extract into a 2 mL GC vial.

  • Drying: Gently evaporate the solvent to complete dryness under a stream of nitrogen gas at room temperature. It is critical to use an anhydrous sample, as moisture will consume the silylating reagent.[7]

  • Reagent Addition: To the dried residue, add 50 µL of anhydrous pyridine, followed by 50 µL of BSTFA (+1% TMCS).

  • Reaction: Immediately cap the vial tightly and vortex for 30 seconds to ensure thorough mixing. Place the vial in a heating block or oven set to 70°C for 45 minutes .

  • Cooling: After the reaction is complete, remove the vial and allow it to cool to room temperature.

  • Analysis: The sample is now ready for injection. Inject 1 µL of the derivatized solution into the GC-MS system.

Parameter Setting Rationale
GC Column Non-polar, e.g., DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film)A non-polar stationary phase is ideal for the separation of the non-polar TMS-derivatized analyte.[5]
Injection Mode Splitless (1 µL)For trace analysis to ensure maximum transfer of analyte to the column.
Injector Temp. 280°CEnsures rapid volatilization of the derivatized analyte without degradation.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good separation efficiency.
Oven Program Start at 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min)Provides good separation from solvent and potential matrix components.
MS Transfer Line 280°CPrevents condensation of the analyte before reaching the ion source.
Ion Source Temp. 230°CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard, robust ionization technique that produces reproducible fragmentation patterns for library matching.
Scan Range m/z 50-400Covers the expected mass of the derivatized molecule and its key fragments.

Expected Outcome: The TMS-derivative of DMNP (MW = 239.3 g/mol ) will elute as a sharp, symmetrical peak. The mass spectrum should show a molecular ion peak (M⁺) at m/z 239 and a prominent M-15 peak at m/z 224 (loss of a methyl group). The presence of a strong ion at m/z 73 is characteristic of a TMS group.

Protocol 2: Methylation of 4,5-Dimethyl-2-nitrophenol for GC-MS Analysis

This protocol uses trimethylsilyldiazomethane (TMS-diazomethane), a safer alternative to the highly hazardous diazomethane, for the methylation of the phenolic hydroxyl group.[12]

Causality: Methylation forms a stable methyl ether derivative. TMS-diazomethane reacts specifically with acidic protons, such as the one on the phenolic group, in the presence of a co-solvent like methanol. This method is highly efficient and avoids the extreme hazards of diazomethane.[12]

Methylation_Reaction compound 4,5-Dimethyl-2-nitrophenol reagent +(CH₃)₃SiCHN₂ (TMS-Diazomethane) + CH₃OH (Methanol) compound->reagent product 4,5-Dimethyl-2-nitroanisole (Methylated Derivative) reagent->product Reaction

Caption: Conversion of DMNP to its methyl ether derivative.

  • 4,5-Dimethyl-2-nitrophenol (DMNP) standard or sample extract

  • Trimethylsilyldiazomethane (2.0 M solution in hexanes)

  • Methanol (GC grade)

  • Toluene (GC grade)

  • Acetic Acid (for quenching)

  • 2 mL GC vials with PTFE-lined caps

  • Sample Preparation: Dissolve the DMNP standard or dried sample extract in 200 µL of a 2:1 (v/v) mixture of Toluene:Methanol in a 2 mL GC vial.

  • Reagent Addition: Add 50 µL of 2.0 M TMS-diazomethane solution to the vial. Caution: Perform this step in a well-ventilated fume hood. While safer than diazomethane, TMS-diazomethane is still a hazardous reagent.

  • Reaction: Cap the vial and allow the reaction to proceed at room temperature for 30 minutes . A yellow color indicates the presence of excess reagent.

  • Quenching: Add 5-10 µL of acetic acid to quench any unreacted TMS-diazomethane. The disappearance of the yellow color confirms the reaction is quenched.

  • Analysis: The sample is now ready for GC-MS analysis. Inject 1 µL into the GC-MS system using similar parameters as described in Protocol 1.

Conclusion

The successful analysis of 4,5-Dimethyl-2-nitrophenol by gas chromatography-mass spectrometry is critically dependent on proper derivatization. Silylation with BSTFA is presented as a highly effective, reliable, and straightforward method for routine applications, yielding TMS derivatives with excellent chromatographic properties. For applications requiring exceptionally stable derivatives, methylation using a safer reagent like TMS-diazomethane offers a robust alternative. By understanding the chemical principles behind these derivatization strategies, researchers can confidently implement and adapt these protocols to achieve sensitive, accurate, and reproducible quantification of 4,5-Dimethyl-2-nitrophenol in complex matrices.

References

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International.

  • Derivatization for Gas Chromatography. Phenomenex.

  • 4,5-Dimethyl-2-nitrophenol. PubChem, National Institutes of Health.

  • Phase-transfer catalytic determination of phenols as methylated derivatives by gas chromatography with flame ionization and mass-selective detection. PubMed.

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace.

  • Simultaneous Spectrophotometric Determination of Nitrophenol Isomers in Environmental Samples Using First Derivative of the Dens. ResearchGate.

  • Derivatization. Chemistry LibreTexts.

  • What Is Derivatization In Gas Chromatography? Chemistry For Everyone - YouTube.

  • Comparative Guide to Analytical Methods for 5-Chloro-2-methyl-4-nitrophenol Quantification. Benchchem.

  • HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. PMC, National Institutes of Health.

  • Why Use GC Derivatization Reagents. Chrom Tech, Inc.

  • Derivatization is the process of chemically modifying a compound to produce a new compound... ResearchGate.

  • comparing the efficiency of silylation versus acylation for GC analysis of phenols. Benchchem.

  • General procedure for the acylation of 4-nitrophenol. ResearchGate.

  • Improvement of an efficient separation method for chemicals in diesel exhaust particles: analysis for nitrophenols. PubMed.

  • How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane? ResearchGate.

  • (PDF) Efficient and selective microwave-assisted O-methylation of phenolic compounds using tetramethylammonium hydroxide (TMAH). ResearchGate.

  • Application Notes and Protocols for the Derivatization of 4-Amino-2-nitrophenol for Enhanced Analytical Detection. Benchchem.

  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. PMC, PubMed Central.

  • Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. ResearchGate.

  • Separation of 4-Nitrophenol on Newcrom R1 HPLC column. SIELC Technologies.

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Application Notes and Protocols for the Utilization of 4,5-Dimethyl-2-nitrophenol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of a Versatile Building Block

4,5-Dimethyl-2-nitrophenol is a substituted aromatic compound that serves as a valuable and versatile building block in the landscape of organic synthesis. Its structure, featuring a phenolic hydroxyl group, a nitro functionality, and two methyl groups on the aromatic ring, offers a rich platform for a variety of chemical transformations. The electronic and steric nature of these substituents imparts specific reactivity to the molecule, making it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1] The ortho-positioning of the nitro group relative to the hydroxyl moiety is particularly significant, as the reduction of the nitro group to an amine furnishes a 2-amino-4,5-dimethylphenol scaffold, a direct precursor to medicinally relevant heterocyclic systems such as benzoxazoles.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocols for leveraging 4,5-Dimethyl-2-nitrophenol in key synthetic applications.

Physicochemical Properties and Safety Information

A thorough understanding of the physicochemical properties and safety hazards of 4,5-Dimethyl-2-nitrophenol is paramount before its use in any experimental setting.

Table 1: Physicochemical Properties of 4,5-Dimethyl-2-nitrophenol

PropertyValueSource
CAS Number 18087-10-0[3]
Molecular Formula C₈H₉NO₃[3]
Molecular Weight 167.16 g/mol [3]
Appearance Solid (Typical)-
SMILES CC1=CC(=C(C=C1C)O)[O-][3]

Safety and Handling:

4,5-Dimethyl-2-nitrophenol, like many nitroaromatic compounds, should be handled with care in a well-ventilated fume hood.[4][5][6][7] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[4][5][6][7] It is crucial to avoid inhalation of dust, and contact with skin and eyes.[4][5][6][7] In case of contact, rinse the affected area thoroughly with water.[4][5][6][7] Store the compound in a tightly sealed container in a cool, dry place away from sources of ignition.[4][5][6][7] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Core Synthetic Application I: Reduction of the Nitro Group to Synthesize 2-Amino-4,5-dimethylphenol

The reduction of the nitro group to an amine is a cornerstone transformation for 4,5-Dimethyl-2-nitrophenol, yielding the highly valuable intermediate, 2-Amino-4,5-dimethylphenol.[8] This intermediate is a key precursor for the synthesis of various heterocyclic compounds.[8] Catalytic hydrogenation is a clean and efficient method for this transformation.

Experimental Protocol 1: Catalytic Transfer Hydrogenation using Palladium on Carbon and Formic Acid

This protocol describes a catalytic transfer hydrogenation method, which avoids the need for a pressurized hydrogen gas setup by using formic acid as a hydrogen source in situ.[9]

Materials:

  • 4,5-Dimethyl-2-nitrophenol

  • Palladium on Carbon (10% Pd/C)

  • Formic Acid (HCOOH)

  • Methanol (MeOH)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Celite

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,5-Dimethyl-2-nitrophenol (1 equivalent).

  • Solvent and Catalyst Addition: Add methanol to dissolve the starting material (approximately 10-20 mL per gram of nitrophenol). Carefully add 10% Pd/C (5-10 mol% of Pd).

  • Addition of Hydrogen Source: Slowly add formic acid (5-10 equivalents) to the stirring suspension. Caution: Gas evolution (CO₂) will occur.

  • Reaction: Heat the reaction mixture to reflux (approximately 65°C) and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with a small amount of methanol or ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the methanol. To the residue, add ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize any remaining formic acid. Separate the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Amino-4,5-dimethylphenol.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization if necessary.

Causality Behind Experimental Choices:

  • Palladium on Carbon (Pd/C): Pd is a highly efficient catalyst for hydrogenation reactions.[9] The carbon support provides a high surface area for the reaction.

  • Formic Acid: Serves as a convenient and safer in-situ source of hydrogen compared to using hydrogen gas.[9] It decomposes on the palladium surface to produce hydrogen and carbon dioxide.

  • Methanol: A common solvent for hydrogenation reactions that effectively dissolves the starting material.

  • Sodium Bicarbonate Wash: Neutralizes the excess formic acid, preventing potential side reactions and aiding in the purification process.

Table 2: Representative Data for Nitro Group Reduction (Analogous Reactions)

Starting MaterialReducing SystemSolventTime (h)Yield (%)Reference
p-NitrophenolPd/Ag catalyst, HCOOHWater0.25>99[9]
4-NitrophenolCuFe₅O₈ catalyst, NaBH₄Water0.15~100[10]

Diagram 1: Workflow for the Reduction of 4,5-Dimethyl-2-nitrophenol

G start 4,5-Dimethyl-2-nitrophenol step1 Dissolve in Methanol start->step1 step2 Add Pd/C and Formic Acid step1->step2 step3 Reflux (2-4h) step2->step3 step4 Filter through Celite step3->step4 step5 Work-up and Extraction step4->step5 end_product 2-Amino-4,5-dimethylphenol step5->end_product

Caption: Workflow for the catalytic transfer hydrogenation.

Core Synthetic Application II: Synthesis of 2-Substituted-5,6-dimethylbenzoxazoles

2-Amino-4,5-dimethylphenol is an excellent precursor for the synthesis of benzoxazoles, a class of heterocyclic compounds with a wide range of biological activities.[11][12] A common method involves the condensation of the o-aminophenol with a carboxylic acid, often promoted by a dehydrating agent or catalyst.

Experimental Protocol 2: Polyphosphoric Acid (PPA) Mediated Cyclization with a Carboxylic Acid

Polyphosphoric acid (PPA) acts as both a catalyst and a solvent in this reaction, facilitating the condensation and subsequent cyclization.[4]

Materials:

  • 2-Amino-4,5-dimethylphenol (from Protocol 1)

  • A carboxylic acid (R-COOH, 1 equivalent)

  • Polyphosphoric acid (PPA)

Procedure:

  • Reaction Setup: In a round-bottom flask, add 2-Amino-4,5-dimethylphenol (1 equivalent) and the desired carboxylic acid (1 equivalent).

  • Addition of PPA: Add a sufficient amount of PPA to the flask to create a stirrable slurry (typically 5-10 times the weight of the aminophenol).

  • Reaction: Heat the mixture with stirring to 140-160°C for 2-6 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to about 80-100°C and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization and Precipitation: Neutralize the acidic solution with a base such as concentrated ammonium hydroxide or a saturated sodium bicarbonate solution until the product precipitates.

  • Isolation: Collect the precipitated solid by filtration, wash it thoroughly with water, and dry it.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography.

Causality Behind Experimental Choices:

  • Polyphosphoric Acid (PPA): PPA is a strong dehydrating agent and a non-oxidizing acid, making it ideal for promoting the formation of an amide intermediate followed by intramolecular cyclization to the benzoxazole ring.[4] It also serves as a high-boiling solvent.

  • Carboxylic Acid: The choice of carboxylic acid determines the substituent at the 2-position of the benzoxazole ring, allowing for molecular diversity.

  • Ice Quench: The reaction is quenched by pouring it into ice water to hydrolyze the PPA and precipitate the product. This must be done carefully due to the exothermic nature of PPA hydrolysis.

Diagram 2: Mechanism for Benzoxazole Formation

G cluster_0 Mechanism of Benzoxazole Synthesis aminophenol 2-Amino-4,5-dimethylphenol amide Amide Intermediate aminophenol->amide + R-COOH - H₂O acid R-COOH benzoxazole 2-Substituted-5,6-dimethylbenzoxazole amide->benzoxazole Cyclization - H₂O

Caption: Simplified mechanism of benzoxazole formation.

Core Synthetic Application III: O-Alkylation via Williamson Ether Synthesis

The phenolic hydroxyl group of 4,5-Dimethyl-2-nitrophenol can be readily alkylated to form ethers using the Williamson ether synthesis.[6][13][14][15] This reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Experimental Protocol 3: Williamson Ether Synthesis with an Alkyl Halide

This protocol provides a general procedure for the synthesis of 4,5-dimethyl-2-nitrophenyl ethers.

Materials:

  • 4,5-Dimethyl-2-nitrophenol

  • Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • An alkyl halide (e.g., ethyl iodide, benzyl bromide)

  • Anhydrous Acetonitrile or Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Water

  • Brine

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,5-Dimethyl-2-nitrophenol (1 equivalent) and anhydrous potassium carbonate (2 equivalents).

  • Solvent Addition: Add anhydrous acetonitrile or DMF (10-20 mL per gram of nitrophenol).

  • Addition of Alkylating Agent: Stir the suspension at room temperature for 15 minutes, then add the alkyl halide (1.1 equivalents) dropwise.

  • Reaction: Heat the reaction mixture to 80-100°C and monitor the progress by TLC. The reaction is typically complete in 4-8 hours.

  • Work-up: Cool the reaction mixture to room temperature. If using acetonitrile, filter off the inorganic salts and wash with a small amount of ethyl acetate. If using DMF, pour the reaction mixture into water and extract with ethyl acetate.

  • Washing: Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ether.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices:

  • Potassium Carbonate: A mild base that is sufficient to deprotonate the phenol to form the reactive phenoxide nucleophile.[6] It is easy to handle and remove after the reaction.

  • Alkyl Halide: The choice of alkyl halide determines the ether group to be introduced. Primary alkyl halides are preferred as secondary and tertiary halides can lead to elimination side reactions.[13]

  • Acetonitrile/DMF: Polar aprotic solvents that are excellent for Sₙ2 reactions.[6] They effectively solvate the cation of the base while leaving the phenoxide anion highly nucleophilic.

Table 3: Representative Data for Williamson Ether Synthesis (Analogous Reactions)

PhenolAlkylating AgentBaseSolventYield (%)Reference
4-NitrophenolEthyl IodideK₂CO₃Acetonitrile~95[6]
2-NitrophenolMethyl IodideK₂CO₃DMF~92[6]

Diagram 3: Williamson Ether Synthesis Workflow

G start 4,5-Dimethyl-2-nitrophenol step1 Add K₂CO₃ and Acetonitrile start->step1 step2 Add Alkyl Halide step1->step2 step3 Heat (4-8h) step2->step3 step4 Work-up and Purification step3->step4 end_product 4,5-Dimethyl-2-nitrophenyl Ether step4->end_product

Caption: Workflow for the Williamson ether synthesis.

Conclusion

4,5-Dimethyl-2-nitrophenol is a synthetically useful building block with multiple reactive sites that can be selectively functionalized. The protocols detailed in this guide for the reduction of the nitro group, the synthesis of benzoxazoles, and O-alkylation provide a solid foundation for researchers to explore the chemistry of this compound. The resulting products, particularly the aminophenol and benzoxazole derivatives, are of significant interest in medicinal chemistry and materials science. As with any synthetic procedure, optimization of the reaction conditions may be necessary to achieve the desired outcomes for specific substrates and scales.

References

  • [Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed[4][6]-Rearrangement—Oxa-Michael Addition Cascade Reactions. MDPI.]([Link])

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Application Notes and Protocols for the Catalyzes Reduction of 4,5-Dimethyl-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the catalytic reduction of 4,5-Dimethyl-2-nitrophenol to its corresponding amine, 2-Amino-4,5-dimethylphenol. This transformation is a critical step in the synthesis of various fine chemicals and pharmaceutical intermediates. We present detailed protocols for catalytic hydrogenation using Palladium on Carbon (Pd/C) and Raney® Nickel, as well as a transfer hydrogenation alternative using formic acid. The guide explains the underlying reaction mechanisms, offers insights into experimental design, and outlines robust safety procedures. Protocols are designed for reproducibility and scalability, targeting researchers, chemists, and process development professionals.

Introduction: The Significance of Nitroarene Reduction

The reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis, providing a reliable route to primary anilines. These anilines are versatile building blocks for a vast array of value-added products, including pharmaceuticals, dyes, and agrochemicals. The target molecule of this guide, 2-Amino-4,5-dimethylphenol, is a useful synthetic reagent and building block in medicinal research, notable for its dimethyl phenolic amine structure.[1][2]

Catalytic hydrogenation is the most prevalent method for this reduction due to its high efficiency, clean conversion, and favorable atom economy.[3] The reaction typically involves a heterogeneous catalyst, such as a noble metal on a high-surface-area support, and a source of hydrogen. This guide will focus on two of the most effective and widely used catalytic systems: Palladium on Carbon (Pd/C) and Raney® Nickel.[3][4] Additionally, a transfer hydrogenation protocol is provided as a valuable alternative that avoids the need for high-pressure hydrogen gas.

Mechanistic Insights: The Catalytic Pathway

The catalytic reduction of a nitro group is a multi-step process that occurs on the surface of the heterogeneous catalyst. While the exact mechanism can be complex and dependent on the specific catalyst and conditions, the generally accepted pathway involves the following key stages:

  • Adsorption: Both the nitroarene (4,5-Dimethyl-2-nitrophenol) and the hydrogen source (H₂ gas or a donor molecule like formic acid) adsorb onto the active sites of the catalyst surface.[5]

  • Hydrogen Activation: In catalytic hydrogenation, diatomic hydrogen (H₂) undergoes dissociative chemisorption on the metal surface, breaking the H-H bond to form reactive metal-hydride species.[5] In transfer hydrogenation, the hydrogen donor molecule decomposes on the catalyst to provide the active hydrogen species.[6]

  • Stepwise Reduction: The adsorbed nitro group is sequentially reduced through a series of intermediates, such as nitroso and hydroxylamine species. The accumulation of hydroxylamine intermediates can sometimes be an issue, but is generally minimized with efficient catalysts.[7]

  • Product Formation: The final reduction step yields the amino group.

  • Desorption: The final product, 2-Amino-4,5-dimethylphenol, desorbs from the catalyst surface, freeing the active sites for the next catalytic cycle.

A simplified representation of this process is illustrated below.

G cluster_catalyst Catalyst Surface (e.g., Pd/C) H2 H₂ (gas) H_ads 2 [H] (adsorbed) H2->H_ads Adsorption & Dissociation Nitro R-NO₂ (Substrate) Nitro_ads R-NO₂ (adsorbed) Nitro->Nitro_ads Adsorption Nitroso_ads R-NO (adsorbed) Hydroxylamine_ads R-NHOH (adsorbed) Nitro_ads->Nitroso_ads +2[H] -H₂O Nitroso_ads->Hydroxylamine_ads +2[H] Amine_ads R-NH₂ (adsorbed) Hydroxylamine_ads->Amine_ads +2[H] -H₂O Amine R-NH₂ (Product) Amine_ads->Amine Desorption

Caption: General mechanism of catalytic hydrogenation of a nitro group.

Experimental Protocols

This section details three distinct protocols for the reduction of 4,5-Dimethyl-2-nitrophenol. The choice of method depends on available equipment, safety considerations, and the presence of other functional groups in more complex substrates.

Protocol 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

Palladium on carbon is often the catalyst of choice for nitro reductions due to its high activity and efficiency under mild conditions.[3]

Materials and Reagents:

  • 4,5-Dimethyl-2-nitrophenol

  • Palladium on Carbon (5% or 10% Pd, wet)

  • Methanol or Ethanol (ACS grade)

  • Hydrogen gas (high purity)

  • Nitrogen gas (inert)

  • Celite® (for filtration)

  • Hydrogenation vessel (e.g., Parr shaker or similar pressure reactor)

Procedure:

  • Vessel Preparation: To a clean, dry hydrogenation vessel, add 4,5-Dimethyl-2-nitrophenol (1.0 eq).

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add 5% Pd/C (0.01-0.05 eq by weight of palladium metal). The catalyst is often pyrophoric and should be handled with care, preferably wet.

  • Solvent Addition: Add a suitable solvent, such as methanol or ethanol, to dissolve the substrate (concentration typically 0.1-0.5 M).

  • Inerting: Seal the reaction vessel. Purge the system by pressurizing with nitrogen to ~20 psi and then venting to atmospheric pressure. Repeat this cycle 3-5 times to ensure all oxygen is removed.

  • Hydrogenation: Purge the vessel with hydrogen gas in a similar manner (3-5 cycles). Pressurize the vessel with hydrogen to the desired pressure (typically 40-60 psi or 3-4 bar).

  • Reaction: Begin vigorous stirring or shaking. The reaction is often exothermic; monitor the temperature and pressure. Hydrogen uptake should be observed as a pressure drop. The reaction is typically complete within 1-4 hours.

  • Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[8][9] To sample, carefully vent the hydrogen, purge with nitrogen, and quickly remove an aliquot.

  • Work-up: Once the reaction is complete (no starting material observed), carefully vent the hydrogen pressure and purge the vessel thoroughly with nitrogen (5-10 times).

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Crucially, do not allow the catalyst cake to dry on the filter paper, as it can ignite in the presence of air. [10] Immediately quench the filter cake with water after filtration.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-Amino-4,5-dimethylphenol, which can be purified further by recrystallization or column chromatography if necessary.

Protocol 2: Catalytic Hydrogenation with Raney® Nickel

Raney® Nickel is a cost-effective alternative to palladium and is particularly useful when trying to avoid dehalogenation in substrates containing aromatic halides.[3][4] It is highly pyrophoric and must be handled with extreme care.

Materials and Reagents:

  • 4,5-Dimethyl-2-nitrophenol

  • Raney® Nickel (active grade, supplied as a slurry in water or ethanol)

  • Methanol or Ethanol (ACS grade)

  • Hydrogen gas (high purity)

  • Nitrogen gas (inert)

  • Celite®

Procedure:

  • Vessel Preparation: Add 4,5-Dimethyl-2-nitrophenol (1.0 eq) and the solvent (Methanol or Ethanol) to the hydrogenation vessel.

  • Catalyst Addition: Carefully wash the Raney® Nickel slurry (typically ~10-20% w/w relative to the substrate) with the reaction solvent to remove the storage water. Transfer the catalyst as a slurry into the reaction vessel under a nitrogen atmosphere. Never allow Raney® Nickel to become dry in the presence of air.

  • Inerting & Hydrogenation: Follow steps 4 and 5 from the Pd/C protocol to purge the system and introduce hydrogen. A pressure of 50-100 psi is common.

  • Reaction: Begin vigorous stirring. The reaction is typically run at room temperature but may be gently heated (40-50 °C) to increase the rate if necessary.[11] Monitor the reaction by TLC or HPLC.

  • Work-up and Isolation: Follow steps 8-10 from the Pd/C protocol. Pay extreme attention during the filtration of Raney® Nickel, ensuring the filter cake is always kept wet before safe quenching and disposal.

Protocol 3: Transfer Hydrogenation with Formic Acid

This method avoids the use of high-pressure hydrogen gas, making it more accessible for standard laboratory setups. Formic acid serves as the hydrogen donor.[6][12]

Materials and Reagents:

  • 4,5-Dimethyl-2-nitrophenol

  • Raney® Nickel or 5% Pd/C

  • Methanol

  • Formic Acid (90% or higher)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4,5-Dimethyl-2-nitrophenol (1.0 eq) and the catalyst (e.g., Raney® Nickel, ~0.2g per 5 mmol substrate) in methanol.[12]

  • Reagent Addition: While stirring at room temperature, slowly add formic acid (approx. 5-10 eq). An exothermic reaction and gas evolution (CO₂) may be observed.[6]

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete, as monitored by TLC (typically 30-90 minutes).[12]

  • Work-up: Cool the reaction mixture to room temperature. Filter through a pad of Celite® to remove the catalyst, again ensuring the catalyst remains wet.

  • Isolation: Evaporate the solvent from the filtrate. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with a saturated sodium bicarbonate solution to remove excess formic acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the product.

Data Presentation: Comparative Overview

The following table summarizes typical parameters for the described protocols. Note that optimal conditions may vary and should be determined empirically.

ParameterProtocol 1: Pd/C & H₂Protocol 2: Raney® Ni & H₂Protocol 3: Transfer Hydrogenation
Catalyst Loading 1-5 mol% Pd10-20% (w/w)10-20% (w/w)
Hydrogen Source H₂ GasH₂ GasFormic Acid
Pressure 40-60 psi (3-4 bar)50-100 psi (3.5-7 bar)Atmospheric
Temperature 20-40 °C20-50 °C20-60 °C
Typical Time 1-4 hours2-8 hours0.5-1.5 hours
Key Advantage High activity, mild conditionsCost-effective, good for halidesNo high-pressure H₂ required
Primary Hazard Flammable H₂, Pyrophoric Cat.Highly Pyrophoric CatalystCorrosive reagent

Workflow Visualization

The general workflow for a catalytic hydrogenation experiment is depicted below.

G A Setup: Add Substrate, Solvent, and Catalyst to Reaction Vessel B Seal Vessel and Purge with Nitrogen A->B C Purge with Hydrogen and Pressurize B->C D Stir/Shake at Set Temperature C->D E Monitor Reaction (TLC/HPLC/Pressure) D->E E->D No F Reaction Complete E->F Yes G Vent H₂ and Purge with Nitrogen F->G H Filter to Remove Catalyst (Keep Wet!) G->H I Solvent Removal & Product Isolation H->I J Purification (If Necessary) I->J

Caption: Experimental workflow for catalytic hydrogenation.

Safety and Handling

Catalytic hydrogenation involves significant hazards that must be rigorously controlled.

  • Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air. All operations must be conducted in a well-ventilated fume hood, away from ignition sources. Ensure all equipment is pressure-rated and leak-tested before use.[10]

  • Pyrophoric Catalysts: Both Pd/C and especially Raney® Nickel are pyrophoric, meaning they can spontaneously ignite upon exposure to air, particularly after use when they are finely divided and contain adsorbed hydrogen.[13]

    • ALWAYS handle catalysts in an inert atmosphere (e.g., under nitrogen or argon) when dry.

    • NEVER allow the filtered catalyst cake to dry. It must be kept wet with solvent or water at all times.[10]

    • Quench spent catalyst by slowly and carefully adding it to a large volume of water in an open container within a fume hood. Avoid adding flammable solvents to catalyst waste.

  • Exothermic Reaction: Hydrogenation reactions are exothermic. Monitor the reaction temperature and have a cooling bath available if necessary to prevent a runaway reaction.

References

  • U.S. Patent No. US4287365A. (1981). Reduction of aromatic nitro compounds with Raney nickel catalyst.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. . [Link]

  • E-CHIMICA. (2021, May 27). Raney Nickel (Ni-H) [Video]. YouTube. [Link]

  • Zakarina, N. A., & Kuanyshev, A. S. (2020). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Rasayan Journal of Chemistry, 13(2), 875-885. [Link]

  • El-Shazly, M. Y., & Moulay, S. (2016). The use of nano supported nickel catalyst in reduction of p-nitrophenol using hydrazine as hydrogen donor. Journal of Experimental Nanoscience, 11(13), 1017-1028. [Link]

  • Sun, X., Wang, X., & Fu, Y. (2013). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Catalysis Science & Technology, 3(7), 1934-1940. [Link]

  • Chinese Patent No. CN106892829A. (2017). The method that p-nitrophenol catalytic hydrogenation prepares para-aminophenol.
  • Compton, R. G., et al. (2004). Studies of the electrochemical reduction of 4-nitrophenol in dimethylformamide: evidence for a change in mechanism with temperature. Physical Chemistry Chemical Physics, 6(21), 5085-5091. [Link]

  • Sbirna, A., et al. (2025). Hydrogenation of Nitrophenol via Nickel-Based Catalytic Membranes with Engineered Surface Affinity. ACS Applied Materials & Interfaces. [Link]

  • Ashenhurst, J. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]

  • Lejarazo Gómez, E. F., et al. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Semantic Scholar. [Link]

  • Meisel, D., et al. (2022). The Competition between 4-Nitrophenol Reduction and BH4− Hydrolysis on Metal Nanoparticle Catalysts. MDPI. [Link]

  • Sajiki, H., et al. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters, 8(15), 3279-3281. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-4,5-dimethylphenol. PubChem. [Link]

  • Ashenhurst, J. (2011, November 25). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. [Link]

  • Javaid, R., et al. (2013). Simple and rapid hydrogenation of p-nitrophenol with aqueous formic acid in catalytic flow reactors. Beilstein Journal of Organic Chemistry, 9, 1156-1163. [Link]

  • Zhang, X., et al. (2018). Pd(OAc)2-catalyzed asymmetric hydrogenation of sterically hindered N-tosylimines. Nature Communications, 9(1), 4949. [Link]

  • ResearchGate. (n.d.). (a) Catalytic reduction of 2-amino-4-nitrophenol (NP) to... [Link]

  • World Intellectual Property Organization. (1996). Process for the catalytic hydrogenation of aromatic nitro compounds.
  • ResearchGate. (2025). Enhanced catalytic transfer hydrogenation of p-Nitrophenol using Formaldehyde: MnO2-Supported Ag nanohybrids with tuned d-Band structure. [Link]

  • ResearchGate. (n.d.). Long-term testing for continuous hydrogenation of 0.01 M p -nitrophenol... [Link]

  • ResearchGate. (2025). Catalytic Reduction of 4-Nitrophenol Using 2D-Molybdenum Ditelluride. [Link]

  • ResearchGate. (2025). Rapid and Sensitive Determination of 4-Nitrophenol, 3-Methyl-4-nitrophenol... [Link]

  • MDPI. (2022). Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method. MDPI. [Link]

  • ChemRxiv. (2021). Demonstrating the electron-proton transfer mechanism of aqueous phase 4-nitrophenol hydrogenation on supported metal catalyst. [Link]

  • Chemsrc. (2025). 2-Amino-4,5-dimethylphenol(CAS#:6623-41-2). Chemsrc. [Link]

  • Sudarsono, D., Rismana, E., & Slamet, S. (2022). Synthesis of p-Aminophenol from p-Nitrophenol Using CuO-Nanoleaf/g-Al2O3 Catalyst. Bulletin of Chemical Reaction Engineering & Catalysis, 17(4), 850-861. [Link]

  • ResearchGate. (2025). Factors Affecting the Catalytic Hydrogenation of p-Nitrophenol by Nano Nickel Supported on Egyptian Kaolin. [Link]

  • National Institutes of Health. (2021). Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports. PubMed Central. [Link]

  • ResearchGate. (n.d.). The separation of 2-nitrophenol, 4-nitrophenol and phenol. [Link]

  • Zhang, Q., et al. (2015). Sensitive monitoring of trace nitrophenols in water samples using multiple monolithic fiber solid phase microextraction and liquid chromatographic analysis. Talanta, 134, 563-570. [Link]

  • ResearchGate. (2025). The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,5-Dimethyl-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 4,5-Dimethyl-2-nitrophenol. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing your reaction yields and overcoming common challenges encountered during this synthesis. As Senior Application Scientists, we have compiled this guide based on established protocols and field-proven insights to ensure you have a self-validating system for your experimental work.

I. Overview of the Synthesis

The synthesis of 4,5-Dimethyl-2-nitrophenol typically involves the direct nitration of 3,4-Dimethylphenol. This electrophilic aromatic substitution reaction introduces a nitro group (-NO2) onto the aromatic ring. The position of nitration is directed by the activating hydroxyl (-OH) and methyl (-CH3) groups. The hydroxyl group is a strong ortho-, para-director, and the methyl groups are also activating and ortho-, para-directing. The substitution pattern of the starting material, 3,4-dimethylphenol, leads to the nitro group being installed at the 2-position, ortho to the hydroxyl group.

A common method for this synthesis is the use of a nitrating mixture, typically consisting of nitric acid and a dehydrating agent like sulfuric acid, at controlled low temperatures. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO2+), which is the active nitrating species.

Reaction Scheme:

II. Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of 4,5-Dimethyl-2-nitrophenol, providing potential causes and actionable solutions.

Issue 1: Low Yield of 4,5-Dimethyl-2-nitrophenol

Question: My reaction is resulting in a significantly lower yield of 4,5-Dimethyl-2-nitrophenol than expected. What are the likely causes and how can I improve it?

Answer: Low yields in the nitration of 3,4-dimethylphenol can arise from several factors, ranging from reaction conditions to work-up procedures.[1]

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Incomplete Reaction The reaction may not have proceeded to completion due to insufficient reaction time or temperature. Phenolic compounds are highly activated, but low temperatures are often used to control selectivity.[2]Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initially planned time, consider extending the reaction duration at the same low temperature. A slight, carefully controlled increase in temperature may be considered, but with caution to avoid side reactions.
Suboptimal Reagent Stoichiometry An incorrect molar ratio of nitric acid to the 3,4-dimethylphenol can lead to either incomplete reaction (too little nitric acid) or the formation of byproducts (too much nitric acid).Carefully control the stoichiometry. A slight excess of the nitrating agent is often used, but a large excess should be avoided. Start with a 1:1.1 molar ratio of 3,4-dimethylphenol to nitric acid and optimize from there.
Poor Temperature Control Nitration reactions are highly exothermic.[3] If the temperature is not strictly controlled and rises too high, it can lead to oxidation of the phenol and the formation of tarry byproducts, significantly reducing the yield of the desired product.[4]Maintain a low reaction temperature, typically between 0-5 °C, using an ice-salt bath.[5] Add the nitrating agent dropwise and very slowly to the solution of 3,4-dimethylphenol to allow for efficient heat dissipation.[1]
Inefficient Mixing Poor agitation can lead to localized "hot spots" and uneven reaction, resulting in both unreacted starting material and byproduct formation.[1]Ensure vigorous and consistent stirring throughout the addition of the nitrating agent and for the entire duration of the reaction.
Losses During Work-up and Purification The desired product can be lost during extraction, washing, and purification steps.During the aqueous work-up, ensure the pH is carefully adjusted to neutralize any remaining acids. Use an appropriate organic solvent for extraction, such as dichloromethane or ethyl acetate, and perform multiple extractions to maximize recovery.[5] For purification, steam distillation or column chromatography can be effective in separating the desired ortho-isomer from other byproducts.[5]
Issue 2: Formation of Significant Byproducts

Question: I am observing the formation of multiple spots on my TLC plate, indicating the presence of significant byproducts. How can I improve the selectivity of the reaction for 4,5-Dimethyl-2-nitrophenol?

Answer: The formation of byproducts is a common challenge in the nitration of activated aromatic rings like phenols.[6] The primary byproducts are often isomers and poly-nitrated compounds.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Polynitration The product, 4,5-Dimethyl-2-nitrophenol, is still an activated ring and can undergo further nitration to form dinitro- or even trinitro- derivatives, especially if the reaction conditions are too harsh.[6]Use a milder nitrating agent or more dilute nitric acid.[4] Strictly control the stoichiometry of the nitrating agent to just a slight excess. Maintain low reaction temperatures (0-5 °C) to disfavor further nitration.[2]
Formation of Isomeric Products While the 2-position is favored, nitration can also occur at other positions on the ring, leading to a mixture of isomers.The regioselectivity of nitration is highly dependent on the reaction conditions. Using a mixed acid of nitric and sulfuric acid generally provides good selectivity. Alternative methods, such as using ceric ammonium nitrate (CAN) in acetonitrile, have been reported to give high regioselectivity for the ortho-nitration of p-cresol, a similar substrate.[5]
Oxidation and Polymerization Phenols are susceptible to oxidation, especially under strong acidic and oxidizing conditions, leading to the formation of dark, tarry substances.[4][7]Use dilute nitric acid and maintain a low temperature.[2][4] The slow, dropwise addition of the nitrating agent is crucial to prevent a rapid increase in temperature and localized high concentrations of the oxidizing agent.[1]
Issue 3: Runaway Reaction or Exotherm

Question: My reaction mixture is turning dark and rapidly heating up, even with cooling. What should I do?

Answer: This indicates a runaway reaction, which is a serious safety concern in nitration reactions.[3] The heat generated by the reaction is exceeding the capacity of the cooling bath to dissipate it.

Immediate Actions and Preventative Measures:

  • Immediate Action: If you can do so safely, stop the addition of the nitrating agent immediately. If the temperature continues to rise uncontrollably, and your lab has established emergency procedures for quenching, you may need to cautiously pour the reaction mixture onto a large amount of crushed ice.[1] Caution: This should be a last resort as the dilution of concentrated sulfuric acid is also highly exothermic.[1] Alert your supervisor and follow all laboratory emergency protocols.

  • Preventative Measures:

    • Ensure Adequate Cooling: Use a cooling bath with sufficient capacity for the scale of your reaction. An ice-salt bath is often necessary to maintain temperatures below 5°C.[5]

    • Slow Addition of Reagents: The nitrating agent must be added very slowly and dropwise to allow the heat to dissipate.[1]

    • Vigorous Stirring: Maintain efficient and constant agitation to prevent the formation of localized hot spots.[1]

    • Correct Reagent Concentration: Using overly concentrated acids can significantly increase the exothermicity of the reaction.[1]

III. Frequently Asked Questions (FAQs)

Q1: What is the role of sulfuric acid in this reaction?

A1: Sulfuric acid acts as a catalyst and a dehydrating agent. It protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), the active species that attacks the aromatic ring.

Q2: How can I effectively purify the crude 4,5-Dimethyl-2-nitrophenol?

A2: Purification can often be achieved through steam distillation or column chromatography.[5] Steam distillation is particularly useful for separating the ortho-nitrophenol isomer from the para-isomer if it forms, as the ortho-isomer is more volatile due to intramolecular hydrogen bonding. Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product.

Q3: What are the key safety precautions I should take during this synthesis?

A3: Nitration reactions are potentially hazardous and require strict safety measures.[3][8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[8][9]

  • Fume Hood: Conduct the reaction in a well-ventilated chemical fume hood to avoid inhaling corrosive and toxic fumes.[9]

  • Temperature Control: Carefully monitor and control the reaction temperature to prevent runaway reactions.[3]

  • Handling of Acids: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizers.[9][10] Handle them with extreme care and have appropriate spill kits readily available.

  • Waste Disposal: Do not mix nitric acid waste with other waste streams, especially organic solvents, as this can lead to violent reactions.[10]

Q4: Can I use a different nitrating agent instead of a nitric acid/sulfuric acid mixture?

A4: Yes, alternative nitrating systems can be used. For example, ceric ammonium nitrate (CAN) in acetonitrile has been shown to be a mild and efficient reagent for the ortho-nitration of phenols, often with high regioselectivity and yield.[5] Other methods might involve using metal nitrates, such as bismuth (III) nitrate or iron (III) nitrate, in an organic solvent.[11]

IV. Experimental Protocols

Detailed Protocol for Nitration of 3,4-Dimethylphenol with Mixed Acid

This protocol is a general guideline and may require optimization for your specific laboratory conditions and scale.

Materials:

  • 3,4-Dimethylphenol

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Dichloromethane (CH₂Cl₂) or another suitable solvent

  • Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,4-dimethylphenol (1 equivalent) in dichloromethane.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid (e.g., 2 equivalents) to the stirred solution, maintaining the temperature below 5 °C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1 equivalent) while cooling in an ice bath.

  • Add the pre-cooled nitrating mixture dropwise to the solution of 3,4-dimethylphenol over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Allow the mixture to warm to room temperature and separate the organic layer.

  • Wash the organic layer sequentially with water and then with a saturated sodium bicarbonate solution until effervescence ceases.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or steam distillation.

V. Visualizations

Reaction Pathway and Potential Side Reactions

G cluster_main Main Reaction Pathway cluster_side Potential Side Reactions A 3,4-Dimethylphenol C Sigma Complex Intermediate A->C + HNO3/H2SO4 S2 Isomeric Nitrophenols A->S2 Alternative Nitration Sites S3 Oxidation/Polymerization Products (Tars) A->S3 Harsh Conditions B Nitronium Ion (NO2+) D 4,5-Dimethyl-2-nitrophenol (Desired Product) C->D - H+ S1 Polynitration Products (e.g., Dinitrophenols) D->S1 Excess Nitrating Agent / High Temp.

Caption: Main reaction pathway for the synthesis of 4,5-Dimethyl-2-nitrophenol and potential side reactions.

Troubleshooting Workflow for Low Yield

G Start Low Yield of Product Q1 Was the reaction monitored by TLC? Start->Q1 A1_Yes Check Work-up & Purification Q1->A1_Yes Yes A1_No Incomplete Reaction Possible Q1->A1_No No Q2 Was temperature strictly controlled (0-5 °C)? A1_Yes->Q2 A1_No->Q2 A2_Yes Check Reagent Stoichiometry Q2->A2_Yes Yes A2_No Side Reactions (Oxidation/Polymerization) Likely Q2->A2_No No Q3 Was vigorous stirring maintained? A2_Yes->Q3 A3_Yes Consider alternative nitrating agents Q3->A3_Yes Yes A3_No Localized Hot Spots / Inefficient Reaction Q3->A3_No No

Sources

Technical Support Center: Purification of Crude 4,5-Dimethyl-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 4,5-Dimethyl-2-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to assist you in your laboratory experiments.

Understanding the Compound and Potential Impurities

4,5-Dimethyl-2-nitrophenol is a nitroaromatic compound often synthesized through the nitration of 3,4-dimethylphenol.[1] The crude product from this synthesis can contain various impurities that may interfere with subsequent reactions or biological assays. Understanding the nature of these impurities is the first step toward effective purification.

Common Impurities May Include:

  • Unreacted Starting Material: 3,4-dimethylphenol.

  • Isomeric Byproducts: Such as 2,3-dimethyl-6-nitrophenol and other positional isomers.

  • Over-nitrated Products: Dinitrated dimethylphenols can form under harsh nitration conditions.[1]

  • Oxidation Products: These often manifest as dark, resinous, or tarry materials.[1]

The presence of a nitro group and a phenolic hydroxyl group on the benzene ring influences the compound's polarity and reactivity, which are key factors in selecting an appropriate purification strategy.[2]

Troubleshooting and FAQs

This section addresses specific issues that you may encounter during the purification of 4,5-Dimethyl-2-nitrophenol.

Recrystallization

Recrystallization is often the first-line method for purifying solid organic compounds, leveraging differences in solubility at various temperatures.

FAQs for Recrystallization

Q1: My crude 4,5-Dimethyl-2-nitrophenol is a dark, oily substance. Can I still use recrystallization?

A1: Yes, but with a preliminary cleanup step. Oily or tarry crude products often indicate the presence of significant impurities that can inhibit crystallization. Before attempting recrystallization, it is advisable to perform a simple extraction. Dissolve the crude product in a suitable organic solvent like ethyl acetate and wash it with a saturated aqueous sodium bicarbonate solution to remove acidic impurities. Then, wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate it under reduced pressure.[3] This should yield a solid or a more manageable oil for recrystallization.

Q2: I'm having trouble finding a suitable solvent for recrystallization. What are the key characteristics of a good solvent?

A2: An ideal recrystallization solvent should dissolve the 4,5-Dimethyl-2-nitrophenol sparingly at room temperature but have high solubility at an elevated temperature.[4] Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for removal by hot filtration).[4] For nitrophenols, polar solvents like ethanol, methanol, isopropanol, or mixtures with water are often effective.[5]

Q3: My compound "oils out" instead of forming crystals upon cooling. What's happening and how can I fix it?

A3: "Oiling out" occurs when the solution becomes supersaturated, or the compound has a high level of impurities, which lowers its melting point.[5] The boiling point of your chosen solvent might also be too high. To resolve this, try the following:

  • Add a small amount of additional hot solvent and reheat until the solution is clear.[5]

  • Allow the solution to cool more slowly to encourage crystal lattice formation.

  • "Seeding" the solution with a pure crystal of 4,5-Dimethyl-2-nitrophenol can help induce crystallization.[5]

Q4: I've followed the protocol, but no crystals are forming even after cooling in an ice bath. What should I do?

A4: This usually indicates that the solution is too dilute or the compound is highly soluble in the chosen solvent even at low temperatures.[5]

  • Try concentrating the solution by evaporating some of the solvent.[5]

  • If using a solvent mixture, you may have added too much of the "good" solvent (the one in which the compound is highly soluble). Try adding more of the "poor" solvent (the one in which the compound is less soluble) dropwise to the warm solution until it becomes slightly cloudy, then clarify with a few drops of the good solvent before cooling.

Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[6] It is particularly useful when recrystallization fails to provide the desired purity or when dealing with complex mixtures.[6][7]

FAQs for Column Chromatography

Q1: How do I choose the right solvent system (eluent) for column chromatography of 4,5-Dimethyl-2-nitrophenol?

A1: The key is to find a solvent system that provides good separation between your desired compound and its impurities on a Thin Layer Chromatography (TLC) plate first.[5] A good starting point for nitrophenols is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[5] Adjust the ratio of these solvents to achieve a retention factor (Rf) of approximately 0.3 for 4,5-Dimethyl-2-nitrophenol.[5] This Rf value generally provides optimal separation on a column.

Q2: My compound is streaking or "tailing" on the TLC plate. What does this mean for my column chromatography?

A2: Tailing on TLC suggests that the compound is interacting too strongly with the silica gel.[5] This can lead to poor separation and broad peaks during column chromatography. To mitigate this, you can add a small amount of a polar modifier to your eluent, such as a few drops of acetic acid or triethylamine.[5] For an acidic compound like a phenol, adding a small amount of acetic acid is generally preferred.

Q3: The separation on my column is poor, and the fractions are all mixed. What went wrong?

A3: Several factors can contribute to poor separation:

  • Improper Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks.[5] A consistently packed column is crucial for good separation.

  • Column Overloading: Loading too much crude sample onto the column will lead to broad bands that overlap.[5] As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.

  • Inappropriate Eluent Polarity: If the eluent is too polar, all compounds will move down the column too quickly with little separation. If it's not polar enough, the compounds will not move at all.[5] A gradient elution, where the polarity of the solvent system is gradually increased, can often improve separation.

Q4: My purified 4,5-Dimethyl-2-nitrophenol is still yellow. Does this mean it's impure?

A4: Not necessarily. Many nitrophenols are inherently yellow to orange solids.[2] However, a very dark or brownish color may indicate the presence of colored impurities. If you are concerned about colored impurities, you can try adding a small amount of activated charcoal to the hot solution during recrystallization before the hot filtration step to adsorb them.[5]

Experimental Protocols

Protocol 1: Recrystallization of 4,5-Dimethyl-2-nitrophenol
  • Solvent Selection: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, and water mixtures) to find a suitable system where the compound is soluble when hot and sparingly soluble when cold. An ethanol/water mixture is often a good starting point.[5]

  • Dissolution: Place the crude 4,5-Dimethyl-2-nitrophenol in an Erlenmeyer flask and add a minimal amount of the hot primary solvent (e.g., ethanol) to dissolve it completely.[4]

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or charcoal, perform a hot gravity filtration to remove them.[4]

  • Crystallization: If using a binary solvent system, slowly add the hot anti-solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy. Add a few drops of the primary solvent to redissolve the precipitate, then allow the solution to cool slowly to room temperature.[5]

  • Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture to remove any residual soluble impurities.[4]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Column Chromatography of 4,5-Dimethyl-2-nitrophenol
  • TLC Analysis: Develop a suitable solvent system using TLC. A mixture of hexane and ethyl acetate is a good starting point. Adjust the ratio to achieve an Rf of ~0.3 for the desired product.[5]

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and pour it into the column. Allow the silica to settle, ensuring a uniform packing without air bubbles. Add a layer of sand on top to prevent disturbance.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel.

  • Elution: Begin eluting with the solvent system determined from your TLC analysis. Collect fractions and monitor their composition by TLC.

  • Gradient Elution (Optional): If separation is not optimal, you can gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute more polar compounds.

  • Fraction Combination and Concentration: Combine the fractions containing the pure 4,5-Dimethyl-2-nitrophenol and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Purification TechniqueKey ParametersTroubleshooting TipsExpected Outcome
Recrystallization Solvent choice, Cooling rate"Oiling out": add more solvent, cool slower. No crystals: concentrate solution.Formation of well-defined crystals, improved color and melting point.
Column Chromatography Stationary phase (Silica gel), Mobile phase (Eluent)Tailing: add polar modifier to eluent. Poor separation: check packing, sample load, and eluent polarity.Isolation of pure fractions of the target compound.

Visualizing the Workflow

Purification_Workflow Crude Crude 4,5-Dimethyl-2-nitrophenol Recrystallization Recrystallization Crude->Recrystallization Initial Purification Column Column Chromatography Crude->Column Complex Mixture Recrystallization->Column Further Purification Needed Pure_Product Pure Product Recrystallization->Pure_Product High Purity Achieved Column->Pure_Product Analysis Purity Analysis (TLC, mp, NMR) Pure_Product->Analysis

Caption: General workflow for the purification of 4,5-Dimethyl-2-nitrophenol.

References

  • CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). The separation of 2-nitrophenol, 4-nitrophenol and phenol. Retrieved from [Link]

Sources

Technical Support Center: A Systematic Approach to Resolving Peak Tailing in the HPLC Analysis of 4,5-Dimethyl-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing challenges in the High-Performance Liquid Chromatography (HPLC) analysis of 4,5-Dimethyl-2-nitrophenol. This guide is structured for researchers, analytical scientists, and drug development professionals to systematically diagnose and resolve the common issue of peak tailing, ensuring robust and accurate chromatographic results.

Understanding the Analyte: 4,5-Dimethyl-2-nitrophenol

The unique chemical structure of 4,5-Dimethyl-2-nitrophenol is central to understanding its chromatographic behavior. As a substituted nitrophenol, it possesses distinct functional groups that can lead to undesirable secondary interactions with the stationary phase, a primary cause of peak tailing.[1][2]

Chemical PropertyValue / StructureSignificance for HPLC Analysis
Structure Chemical structure of 4,5-Dimethyl-2-nitrophenolThe acidic phenolic hydroxyl (-OH) group is the primary site for unwanted ionic interactions with the stationary phase.[3]
CAS Number 18087-10-0[4]Unique identifier for this specific chemical entity.
Molecular Formula C₈H₉NO₃[5]Defines the elemental composition of the molecule.
Molecular Weight 167.16 g/mol [4]Important for mass spectrometry and concentration calculations.
Predicted pKa 7.20 ± 0.20[5]The pH at which the phenolic group is 50% ionized. This value is critical for mobile phase pH selection.[6][7]
Predicted XLogP3 2.7[4]Indicates moderate hydrophobicity, making it well-suited for reversed-phase chromatography.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a significant problem in HPLC analysis?

A1: Peak tailing is a form of peak asymmetry where the back half of the chromatographic peak is wider than the front half.[8] In an ideal separation, peaks should be symmetrical and Gaussian in shape.[9] Tailing is problematic because it reduces the resolution between adjacent peaks, complicates peak integration leading to inaccurate quantification, and decreases the overall sensitivity of the analysis.[9][10] A Tailing Factor (Tf) or Asymmetry Factor (As) greater than 1.2 is typically considered significant tailing.[8][11]

Q2: What specific properties of 4,5-Dimethyl-2-nitrophenol make it prone to peak tailing?

A2: The primary culprit is the acidic phenolic hydroxyl group. On silica-based reversed-phase columns, residual, unreacted silanol groups (Si-OH) on the stationary phase surface can be deprotonated and carry a negative charge, especially at neutral pH.[3][12] The acidic proton on the phenol can interact with these active sites through hydrogen bonding or, if the phenol is deprotonated (at pH > pKa), through ion-exchange-like secondary interactions, which delay the elution of a fraction of the analyte molecules and cause tailing.[3][13] Additionally, the combination of the hydroxyl and adjacent nitro group can create a potential chelation site for trace metal ions within the HPLC system or silica packing material, another known cause of peak tailing.[14][15]

Q3: How can I quickly determine if my peak tailing issue is chemical or mechanical?

A3: A simple diagnostic test is to observe the chromatogram as a whole. If all peaks are tailing to a similar degree, the problem is likely physical or mechanical, such as a void at the column inlet or extra-column volume effects.[8][16] If only the 4,5-Dimethyl-2-nitrophenol peak (or other specific polar/ionizable analytes) is tailing, the issue is almost certainly chemical in nature, pointing towards secondary interactions with the stationary phase or mobile phase mismatch.[2][8]

Systematic Troubleshooting Guide

This guide presents a logical workflow to diagnose and resolve peak tailing. It is recommended to proceed sequentially, as mobile phase optimization is often the most effective and least invasive solution.

Troubleshooting_Workflow cluster_1 Protocol 1: Adjust Mobile Phase pH cluster_2 Protocol 2: Column Flushing & Evaluation cluster_3 Protocol 3: System Passivation cluster_4 Protocol 4: Final Verification Start Peak Tailing Observed for 4,5-Dimethyl-2-nitrophenol Step1 STEP 1: Mobile Phase Optimization Start->Step1 P1_Action1 Lower pH to 2.5 - 3.0 (Suppress Silanol & Analyte Ionization) Step1->P1_Action1 Step2 STEP 2: Column Health & Selection P2_Action1 Flush with Strong Solvents Step2->P2_Action1 Step3 STEP 3: Mitigate Metal Chelation P3_Action1 Flush System with Chelating Agent (e.g., EDTA) Step3->P3_Action1 Step4 STEP 4: Sample & System Checks P4_Action1 Check Sample Concentration (Avoid Overload) Step4->P4_Action1 Result Symmetrical Peak Achieved (Tailing Factor ≈ 1.0) P1_Action2 Ensure Adequate Buffering (e.g., 0.1% Formic Acid) P1_Action1->P1_Action2 P1_Action2->Step2 If Tailing Persists P1_Action2->Result P2_Action2 Use a Modern, End-Capped (Base-Deactivated) Column P2_Action1->P2_Action2 P2_Action2->Step3 If Tailing Persists P2_Action2->Result P3_Action1->Step4 If Tailing Persists P3_Action1->Result P4_Action2 Match Sample Solvent to Mobile Phase P4_Action1->P4_Action2 P4_Action2->Result Chemical_Interactions cluster_high_ph Condition 1: Mid-to-High pH (e.g., pH 7) cluster_low_ph Condition 2: Low pH (e.g., pH < 3) Analyte_Ionized Analyte (Phenoxide) [R-O⁻] Interaction_Strong STRONG IONIC INTERACTION (Causes Severe Tailing) Analyte_Ionized->Interaction_Strong Silanol_Ionized Stationary Phase [Silica-Si-O⁻] Silanol_Ionized->Interaction_Strong Analyte_Neutral Analyte (Phenol) [R-OH] Interaction_Weak MINIMAL INTERACTION (Symmetrical Peak) Analyte_Neutral->Interaction_Weak Silanol_Neutral Stationary Phase [Silica-Si-OH] Silanol_Neutral->Interaction_Weak

Sources

degradation pathways of 4,5-Dimethyl-2-nitrophenol under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for the experimental degradation of 4,5-Dimethyl-2-nitrophenol. As a substituted nitrophenolic compound, its degradation presents unique challenges due to the compound's inherent stability and potential toxicity. While direct literature on the degradation pathways of 4,5-Dimethyl-2-nitrophenol is limited, this guide synthesizes established principles from extensive research on related structures, such as nitrophenols and dimethylphenols, to provide a robust framework for your experimental design and troubleshooting.[1][2][3] This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of degradation studies, from initial experimental setup to the interpretation of results.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the degradation of substituted nitrophenols. The answers are framed to provide both a direct solution and an understanding of the underlying scientific principles.

FAQ 1: General Considerations

Question: Why is 4,5-Dimethyl-2-nitrophenol expected to be resistant to degradation?

Answer: The recalcitrance of 4,5-Dimethyl-2-nitrophenol stems from its chemical structure. The aromatic ring is an inherently stable electron system. This stability is enhanced by the presence of an electron-withdrawing nitro group (-NO₂) and two electron-donating methyl groups (-CH₃). The nitro group makes the ring electron-deficient and less susceptible to electrophilic attack by oxidative enzymes or chemical oxidants.[1][4] Furthermore, such nitroaromatic compounds are recognized as priority pollutants due to their toxicity and persistence in the environment.[5][6]

FAQ 2: Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes are powerful methods that rely on the generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH), to mineralize recalcitrant organic pollutants.[7][8][9]

Question: My photocatalytic degradation of 4,5-Dimethyl-2-nitrophenol is slow or incomplete. What are the primary factors to investigate?

Answer: Slow or incomplete photocatalytic degradation is a common issue. Systematically troubleshoot the following:

  • Catalyst Inefficiency: The choice of photocatalyst is critical. While TiO₂ is common, its efficiency can be limited.[10] Consider catalysts with enhanced visible light activity, such as doped materials (e.g., C, N-TiO₂) or composite catalysts (e.g., g-C₃N₄-based heterostructures), which can improve charge separation and light absorption.[10][11][12]

  • Incorrect pH: The solution pH dictates the surface charge of the catalyst and the ionization state of the target molecule. For phenolic compounds, pH affects the adsorption onto the catalyst surface, which is often a prerequisite for efficient degradation.[13] Conduct pilot experiments across a pH range (e.g., 3-11) to determine the optimal value for your system.

  • Presence of Scavengers: Your sample matrix may contain ions (e.g., carbonates, chlorides) or other organic matter that scavenge hydroxyl radicals, reducing the efficiency of the process.[14] Consider purifying your sample or increasing the oxidant dosage to compensate.

  • Light Source Issues: Ensure your light source's emission spectrum matches the catalyst's absorption spectrum. Verify the lamp's intensity and age, as output can decrease over time.

Question: I am using a Fenton-based process and observing low degradation rates. How can I optimize this?

Answer: The Fenton process (Fe²⁺ + H₂O₂) is highly pH-dependent and sensitive to reagent ratios.[5][15]

  • Suboptimal pH: The Fenton reaction is most efficient in an acidic pH range, typically between 2.5 and 4.0. At higher pH, iron precipitates as ferric hydroxide (Fe(OH)₃), removing the catalyst from the solution.[15]

  • Incorrect Fe²⁺:H₂O₂ Ratio: The ratio of iron to hydrogen peroxide is the most critical parameter. An excess of either reactant can be detrimental. Too much H₂O₂ can scavenge •OH radicals, while too much Fe²⁺ can also react with •OH. A typical starting point is a molar ratio in the range of 1:5 to 1:20 (Fe²⁺:H₂O₂), but this requires empirical optimization.

  • Formation of Stable Intermediates: The degradation may stall due to the formation of iron-complexing intermediates, such as organic acids (e.g., oxalate, formate), which can sequester the Fe²⁺/Fe³⁺ catalyst.[16] Analysis of total organic carbon (TOC) alongside the parent compound concentration can reveal if mineralization is incomplete.

Question: During ozonation, I see an initial drop in the parent compound concentration, but the Total Organic Carbon (TOC) remains high. Why?

Answer: This indicates partial oxidation. Ozone can react with the phenol moiety to break the aromatic ring, but this often results in the formation of smaller, more stable aliphatic compounds (e.g., short-chain carboxylic acids) that are resistant to further ozonation.[17] To achieve complete mineralization, consider these strategies:

  • Catalytic Ozonation: Employing a catalyst (e.g., metal oxides like MnO₂ or CeO₂) can enhance the decomposition of ozone to form more powerful hydroxyl radicals, improving mineralization efficiency.[18][19][20]

  • O₃/H₂O₂ Process (Peroxone): Adding hydrogen peroxide can accelerate the formation of hydroxyl radicals from ozone, leading to more complete degradation.[5]

  • Sequential Treatment: Use ozonation as a pre-treatment to enhance biodegradability, followed by a biological treatment step to remove the more benign intermediates.[15]

FAQ 3: Microbial Degradation

Microbial degradation leverages the metabolic capabilities of microorganisms to break down organic compounds.[1][4]

Question: I have isolated a bacterial consortium from a contaminated site, but it fails to degrade 4,5-Dimethyl-2-nitrophenol in the lab. What are the potential reasons?

Answer: This is a frequent challenge when moving from field potential to laboratory application.

  • Toxicity and Inhibition: 4,5-Dimethyl-2-nitrophenol, like other nitrophenols, can be toxic to microorganisms at high concentrations, inhibiting the very enzymes required for its degradation.[4][15] Start by testing a wide range of substrate concentrations to identify the inhibitory threshold.

  • Lack of Co-metabolites: The degradation may require a co-substrate. The microorganisms might only be able to degrade the target compound while growing on a more readily available carbon source. Try supplementing the media with a simple carbon source like glucose or succinate.

  • Enzyme Induction: The enzymes responsible for degradation may be inducible. The bacteria might need to be exposed to low, non-toxic concentrations of the compound for a period before they can efficiently degrade it at higher concentrations.

  • Incorrect Culture Conditions: Verify and optimize essential parameters such as pH, temperature, aeration (for aerobic pathways), and nutrient availability (nitrogen, phosphorus).

Question: What are the likely initial steps in the aerobic biodegradation of 4,5-Dimethyl-2-nitrophenol?

Answer: Based on known bacterial pathways for nitrophenols and dimethylphenols, two primary initial attacks are plausible:[3][21][22]

  • Oxidative Removal of the Nitro Group: A monooxygenase enzyme could hydroxylate the ring and release the nitro group as nitrite. The resulting dimethyl-catechol would then enter a ring-cleavage pathway.

  • Reduction of the Nitro Group: The nitro group can be reduced to a hydroxylamino group and then to an amino group, forming 4,5-Dimethyl-2-aminophenol. This aminophenol is generally more susceptible to enzymatic ring cleavage.[21]

  • Hydroxylation of a Methyl Group: While less common as an initial step for ring degradation, oxidation of a methyl group to a carboxylic acid is a possible transformation.

Part 2: Experimental Protocols & Methodologies

Protocol 1: Screening for Photocatalytic Degradation

This protocol provides a standardized workflow for assessing the photocatalytic degradation of 4,5-Dimethyl-2-nitrophenol.

Objective: To determine the optimal catalyst and pH for the degradation of 4,5-Dimethyl-2-nitrophenol under UV/Visible light irradiation.

Materials:

  • 4,5-Dimethyl-2-nitrophenol stock solution (e.g., 100 mg/L in ultrapure water)

  • Photocatalysts (e.g., TiO₂ P25, ZnO, custom-synthesized g-C₃N₄)

  • Photoreactor with a suitable lamp (e.g., Xe arc lamp or medium-pressure mercury lamp)

  • Stirring plate and magnetic stir bars

  • pH meter, 0.1 M HCl, 0.1 M NaOH

  • Syringes and 0.22 µm syringe filters

  • HPLC with a suitable column (e.g., C18) for analysis

Procedure:

  • Reactor Setup: Prepare a series of identical photoreactors (e.g., 100 mL quartz beakers).

  • Parameter Matrix: Design your experiment to test different catalysts and pH levels. For example:

    • Catalysts: No catalyst (photolysis control), 0.5 g/L TiO₂, 0.5 g/L ZnO.

    • pH levels: 4.0, 7.0, 10.0.

  • Reaction Preparation:

    • For each reactor, add 50 mL of the 4,5-Dimethyl-2-nitrophenol stock solution.

    • Adjust the pH of each solution to the target value using HCl or NaOH.

    • Add the specified amount of catalyst to each reactor.

  • Adsorption Equilibrium (Dark Phase):

    • Place all reactors on a stirring plate in the dark for 30-60 minutes to allow for adsorption-desorption equilibrium between the substrate and the catalyst surface.

    • Take a "time zero" sample (t=0) from each reactor. Filter it immediately through a 0.22 µm syringe filter into an HPLC vial. This establishes the initial concentration after adsorption.

  • Photoreaction (Light Phase):

    • Turn on the photoreactor lamp and cooling system.

    • Continue stirring the solutions.

    • Collect samples (e.g., 1 mL) at predetermined time intervals (e.g., 15, 30, 60, 90, 120 minutes). Immediately filter each sample.

  • Analysis:

    • Analyze all collected samples by HPLC to determine the concentration of 4,5-Dimethyl-2-nitrophenol.

    • Plot C/C₀ (concentration at time t / initial concentration at t=0) versus time to determine the degradation kinetics.

Self-Validation:

  • The photolysis control (no catalyst) is crucial to distinguish between photocatalytic degradation and simple photolysis.

  • The dark phase sampling ensures that any initial decrease in concentration due to adsorption on the catalyst is not misinterpreted as degradation.

Protocol 2: Analytical Method for Degradation Monitoring

Objective: To quantify the parent compound and identify potential degradation intermediates using High-Performance Liquid Chromatography (HPLC).

  • Instrument: HPLC with a Diode Array Detector (DAD) or UV-Vis Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution. A good starting point is a mixture of acetonitrile and acidified water (e.g., 0.1% formic acid). For example, a 60:40 (v/v) acetonitrile:water mixture.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: Monitor at the λₘₐₓ of 4,5-Dimethyl-2-nitrophenol. Also, collect spectra across a range (e.g., 200-500 nm) with the DAD to observe the appearance of new peaks corresponding to intermediates.

  • Quantification: Prepare a calibration curve using standards of 4,5-Dimethyl-2-nitrophenol of known concentrations.

Part 3: Data Presentation & Visualization

Table 1: Example Data for Photocatalytic Screening
CatalystpHRate Constant (k, min⁻¹)Degradation Efficiency (120 min)
None (Photolysis)7.00.00111%
TiO₂ P254.00.02585%
TiO₂ P257.00.01870%
TiO₂ P2510.00.00945%
g-C₃N₄/ZnO7.00.03595%

Data is hypothetical and for illustrative purposes.

Diagrams of Degradation Pathways and Workflows

The following diagrams illustrate proposed degradation pathways based on established chemical principles for related compounds and a general experimental workflow.

G cluster_AOP Proposed AOP Degradation Pathway cluster_path1 Oxidative Path cluster_path2 Reductive Path parent 4,5-Dimethyl-2-nitrophenol inter1 Hydroxylated Intermediates (e.g., Dimethyl-catechols) parent->inter1 •OH Attack (Ring Hydroxylation) inter2 4,5-Dimethyl-2-aminophenol parent->inter2 Reduction of -NO₂ ring_cleavage Ring Cleavage Products (e.g., Maleic acid) inter1->ring_cleavage mineral Mineralization (CO₂, H₂O, NO₃⁻) ring_cleavage->mineral inter2->ring_cleavage •OH Attack

Caption: Proposed AOP pathways for 4,5-Dimethyl-2-nitrophenol.

G cluster_Bio Proposed Microbial Degradation Pathway parent 4,5-Dimethyl-2-nitrophenol path1_start Monooxygenase Attack parent->path1_start path2_start Nitroreductase Attack parent->path2_start inter1 4,5-Dimethyl-catechol + Nitrite (NO₂⁻) path1_start->inter1 inter2 4,5-Dimethyl-2-aminophenol path2_start->inter2 cleavage Ring Cleavage (Dioxygenase) inter1->cleavage inter2->cleavage tca TCA Cycle Intermediates cleavage->tca

Caption: Proposed initial steps in microbial degradation.

G cluster_screening Phase 1: Method Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation start Define Degradation Goal (e.g., Mineralization, Detoxification) aop AOP Screening (Photocatalysis, Fenton, etc.) start->aop bio Microbial Screening (Enrichment Cultures) start->bio opt_params Optimize Key Parameters (pH, Catalyst Dose, Temp) aop->opt_params bio->opt_params id_inter Identify Intermediates (LC-MS, GC-MS) opt_params->id_inter kinetic Kinetic Modeling id_inter->kinetic toc TOC Analysis for Mineralization kinetic->toc toxicity Toxicity Assays (e.g., Zebrafish, Daphnia) toc->toxicity end Final Protocol Established toxicity->end

Caption: General workflow for degradation studies.

References

  • Ahmed, S., et al. (2025). Advanced Oxidation Processes for the Degradation and Detoxification of 4-Nitrophenol. Environmental Technology.
  • Trapido, M., & Kallas, J. (2000). Advanced Oxidation Processes for the Degradation and Detoxification of 4-Nitrophenol. Environmental Technology.
  • Tan, T. H., et al. (2023). Recent advances in advanced oxidation processes (AOPs) for the treatment of nitro- and alkyl-phenolic compounds. Environmental Research. Available at: [Link]

  • Arifin, Y. H., et al. (2023). Recent advances in advanced oxidation processes (AOPs) for the treatment of nitro- and alkyl-phenolic compounds. ResearchGate. Available at: [Link]

  • Mousset, E., et al. (2022). Key Points of Advanced Oxidation Processes (AOPs) for Wastewater, Organic Pollutants and Pharmaceutical Waste Treatment: A Mini Review. MDPI. Available at: [Link]

  • Wang, Y., et al. (2023). Visible Light Motivated the Photocatalytic Degradation of P-Nitrophenol by Ca2+-Doped AgInS2. MDPI. Available at: [Link]

  • Li, G., et al. (2017). Biodegradation of p-nitrophenol by engineered strain. Biotechnology Letters. Available at: [Link]

  • Pandey, S., & Singh, S. (2022). Microbial biodegradation of nitrophenols and their derivatives: A Review. ResearchGate. Available at: [Link]

  • Arora, P. K., et al. (2014). Bacterial degradation of nitrophenols and their derivatives. Journal of Hazardous Materials. Available at: [Link]

  • Kang, S., et al. (2018). Photocatalytic degradation of 4-nitrophenol (4-NP). ResearchGate. Available at: [Link]

  • Singh, S., & Pandey, S. (2022). Microbial biodegradation of nitrophenols and their derivatives: A Review. Journal of Ecobiotechnology. Available at: [Link]

  • Li, C., et al. (2021). Degradation of 4-nitrophenol with different catalysts. ResearchGate. Available at: [Link]

  • Kumar, R., et al. (2022). Photocatalytic 4-nitrophenol degradation and oxygen evolution reaction in CuO/g-C3N4 composites prepared by deep eutectic solvent-assisted chlorine doping. Dalton Transactions. Available at: [Link]

  • Cardoso Juarez, A. O., et al. (2024). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. ACS Omega. Available at: [Link]

  • N/A. (2025). Catalytic Degradation of 4-Nitrophenol Using CuO Nanoparticles. ResearchGate. Available at: [Link]

  • Kimura, N., et al. (2013). Biodegradation of Nitrophenol Compounds. ResearchGate. Available at: [Link]

  • Wang, C., et al. (2019). Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds. Frontiers in Chemistry. Available at: [Link]

  • Ohtonen, O., et al. (2000). Biodegradation of dimethylphenols by bacteria with different ring-cleavage pathways of phenolic compounds. Chemosphere. Available at: [Link]

  • N/A. (2021). Catalytic ozonation of 4-nitrophenol with various catalysts. ResearchGate. Available at: [Link]

  • Sangami, G., & Dharmaraj, N. (2015). Photodegradation of 4-Nitrophenol Using Cadmium Sulphide Nanoparticles. ResearchGate. Available at: [Link]

  • Asgari, G., et al. (2020). Heterogeneous catalytic ozonation of 2, 4-dinitrophenol in aqueous solution by magnetic carbonaceous nanocomposite. CORE. Available at: [Link]

  • Lin, S. H., & Lin, C. M. (2000). Degradation of 4-nitrophenol using the Fenton process. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 4,5-Dimethyl-2-nitrophenol. National Center for Biotechnology Information. Available at: [Link]

  • Cardoso Juarez, A. O., et al. (2024). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. ACS Publications. Available at: [Link]

  • DeNardo, M. A., et al. (2015). Rapid Degradation of Oxidation Resistant Nitrophenols by TAML Activator and H2O2. Catalysis Science & Technology. Available at: [Link]

  • Zhang, T., & Li, C. (2023). Current Developments in Ozone Catalyst Preparation Techniques and Their Catalytic Oxidation Performance. MDPI. Available at: [Link]

  • N/A. (2025). Catalytic Reduction of 4-Nitrophenol Using 2D-Molybdenum Ditelluride. ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2022). Phenol Removal Performance and Mechanism Using Catalytic Ozonation with the Catalyst of Cobalt-doped α-MnO2. Environmental Engineering Research. Available at: [Link]

  • Cardoso Juarez, A. O., et al. (2024). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. ACS Omega. Available at: [Link]

  • Farré, M. J., et al. (2024). Natural Pyrolusite-Catalyzed Ozonation for Nanoplastics Degradation. MDPI. Available at: [Link]

  • Wunderlich, C. H., et al. (2020). 4-Nitrophenol Reduction: Probing the Putative Mechanism of the Model Reaction. ACS Catalysis. Available at: [Link]

  • Fischer, D., et al. (2016). Degradation study of nitroaromatic explosives 2-diazo-4,6-dinitrophenol and picramic acid using HPLC and UHPLC-ESI-MS/MS. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Minimizing By-Product Formation in Nitration Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Nitration Reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize aromatic nitration protocols. By understanding the underlying mechanisms of by-product formation, you can significantly improve the yield, purity, and regioselectivity of your desired nitroaromatic compounds.

This resource is divided into two main sections: a Troubleshooting Guide to address specific experimental issues and a Frequently Asked Questions (FAQs) section for broader conceptual understanding.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during nitration experiments in a direct question-and-answer format.

Problem: Low yield of the desired mononitrated product and significant recovery of starting material.

Potential Cause & Explanation:

This issue typically points to insufficient reaction drive, often due to the deactivating nature of certain substrates or inadequate generation of the active electrophile, the nitronium ion (NO₂⁺).[1] Concentrated sulfuric acid's primary role is to protonate nitric acid, facilitating the loss of a water molecule to form the highly reactive nitronium ion.[2][3][4][5][6][7][8] If the reaction conditions are too mild, the concentration of NO₂⁺ may be too low to effectively nitrate the ring.

Solutions & Scientific Rationale:

  • Increase Reaction Temperature (with caution): Gently warming the reaction can increase the rate. However, this must be done carefully, as higher temperatures can also promote the formation of dinitrated and oxidized by-products.[1][9] Finding the optimal temperature for your specific substrate is critical.

  • Increase Reaction Time: For deactivated aromatic rings, a longer reaction time may be necessary for the substitution to proceed to completion.[1] It is essential to monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Use a Stronger Nitrating Agent: If a standard mixture of nitric and sulfuric acid is insufficient, consider using fuming nitric acid or increasing the proportion of sulfuric acid to generate a higher concentration of the nitronium ion.[1][10]

Problem: Formation of significant amounts of dinitrated or polynitrated products.

Potential Cause & Explanation:

Over-nitration occurs when the reaction conditions are too harsh for the substrate. The first nitro group added to the ring is strongly deactivating, making the second nitration much more difficult.[10][11] However, with highly activated starting materials or excessively strong conditions (high temperature, large excess of nitrating agent), dinitration can become a significant competing reaction.[9][12]

Solutions & Scientific Rationale:

  • Strict Temperature Control: This is the most critical parameter. The initial nitration is highly exothermic.[9][13] Run the reaction at a lower temperature (e.g., in an ice bath) to dissipate heat effectively and reduce the rate of the second, more energy-intensive nitration.

  • Controlled Addition of Nitrating Agent: Add the mixed acid dropwise to the substrate solution with vigorous stirring.[1] This maintains a low, steady concentration of the nitronium ion and prevents localized "hot spots" where over-nitration can occur.

  • Optimize Stoichiometry: Use only a slight molar excess of the nitrating agent (e.g., 1.05-1.2 equivalents). A large excess dramatically increases the probability of multiple nitrations.[1]

Problem: Poor regioselectivity, resulting in an undesired mixture of ortho, para, and meta isomers.

Potential Cause & Explanation:

Regioselectivity in electrophilic aromatic substitution is governed by the electronic and steric properties of the substituents already on the aromatic ring.[14][15] For instance, with a deactivating but ortho, para-directing substituent like a halogen, a mixture of isomers is expected.[9] However, deviations from expected ratios can occur due to poor reaction control. For substrates like aniline, direct nitration can lead to a mixture of isomers and oxidation products because the highly activating amino group is protonated under the acidic conditions, forming the deactivating anilinium ion.[14]

Solutions & Scientific Rationale:

  • Employ Protecting Groups: For highly sensitive or activating groups like amines (e.g., aniline), protect them before nitration. Acetylation of an amine to form an acetanilide moderates its activating effect and protects it from oxidation, leading to a much cleaner formation of ortho and para isomers.[14][16] The protecting group can be removed by hydrolysis after nitration.

  • Utilize Shape-Selective Catalysts: For certain industrial applications, solid acid catalysts like zeolites can be used. The defined pore structure of zeolites can sterically hinder the formation of certain isomers, favoring the production of the para product, for example.[17]

  • Modify the Nitrating System: The choice of nitrating agent can influence isomer ratios. Milder, alternative nitrating agents can sometimes provide improved selectivity compared to the aggressive standard mixed-acid system.[18][19][20]

Problem: Formation of dark, tarry, or oxidized by-products.

Potential Cause & Explanation:

Nitric acid is a powerful oxidizing agent, and this side reaction is often competitive with nitration, especially at higher temperatures or with electron-rich (activated) substrates like phenols and anilines.[12][16] The formation of these by-products contaminates the desired product, making purification difficult.

Solutions & Scientific Rationale:

  • Maintain Low Temperatures: Oxidation reactions typically have a high activation energy. Keeping the reaction temperature low (e.g., 0-10 °C) significantly disfavors oxidation relative to nitration.

  • Protect Sensitive Functional Groups: As mentioned for regioselectivity, protecting activating groups like hydroxyls (-OH) or amines (-NH₂) is crucial to prevent oxidation.[14][16]

  • Consider Alternative Nitrating Agents: Systems that generate the nitronium ion under less acidic or non-oxidizing conditions, such as acetyl nitrate or N-nitropyrazoles, can be effective for sensitive substrates.[14][18][20]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of sulfuric acid in a nitration reaction?

Sulfuric acid serves as a catalyst to generate the active electrophile, the nitronium ion (NO₂⁺). Being a stronger acid than nitric acid, it protonates the hydroxyl group of nitric acid.[4][5][8] This protonated intermediate readily loses a molecule of water to form the highly electrophilic NO₂⁺, which is then attacked by the electron-rich aromatic ring.[2][3][6][10] The sulfuric acid also acts as a dehydrating agent, absorbing the water produced during the reaction, which would otherwise dilute the nitric acid and slow the reaction down.[2][13]

Q2: How does the choice of nitrating agent affect by-product formation?

The choice of nitrating agent is critical for controlling selectivity and minimizing by-products. Different agents offer varying levels of reactivity, which should be matched to the reactivity of the aromatic substrate.

Nitrating SystemKey AdvantagesCommon By-Products / Disadvantages
Conc. HNO₃ / Conc. H₂SO₄ Inexpensive, powerful, and widely applicable for many substrates.[13][14]Harshly acidic; can cause oxidation and over-nitration, especially with activated rings.[10][12] Generates significant acidic waste.[21]
Acetyl Nitrate (from HNO₃/Acetic Anhydride) Milder than mixed acid; useful for substrates sensitive to strong acids or oxidation.[14]Can lead to acetylation as a side reaction. The reagent can be unstable.
N-Nitro-heterocycles (e.g., N-Nitropyrazole) Very mild and controllable; excellent for late-stage functionalization of complex molecules with sensitive groups.[18][20]Reagents are more expensive and may require synthesis.
Metal Nitrates / H₂SO₄ (e.g., KNO₃/H₂SO₄) Offers an alternative to using concentrated nitric acid directly. Can be effective and provide good yields.[22]Still requires strong acid; disposal of metal salts can be a concern.

Q3: How can I monitor the progress of my nitration reaction to avoid by-product formation from over-reaction?

Regularly monitoring the reaction is key to quenching it at the optimal time.

  • Thin Layer Chromatography (TLC): This is the most common and convenient method. Spot the reaction mixture alongside your starting material on a TLC plate at regular intervals (e.g., every 15-30 minutes). The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction's progress. Quench the reaction once the starting material is consumed to prevent the formation of dinitrated products, which would appear as another new spot.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, small aliquots can be carefully quenched, worked up, and injected into a GC or HPLC. This provides precise information on the relative amounts of starting material, desired product, and any by-products, allowing for fine-tuned optimization of reaction time.

Visualization of Key Concepts

Troubleshooting Workflow for Nitration Reactions

This diagram outlines a logical decision-making process for diagnosing and solving common issues during nitration.

G start Problem Observed low_yield Low Yield / Incomplete Reaction polynitro Polynitration (Di-, Tri-nitro) bad_isomers Poor Regioselectivity oxidation Oxidation / Tar Formation check_temp Is Temperature Too Low? low_yield->check_temp Check Conditions check_temp_high Is Temperature Too High? polynitro->check_temp_high Check Conditions check_substrate Does Substrate Have Competing Directors? bad_isomers->check_substrate Check Substrate oxidation->check_temp_high Check Conditions check_time Is Reaction Time Too Short? check_temp->check_time No inc_temp Increase Temperature Cautiously check_temp->inc_temp Yes check_agent Is Nitrating Agent Too Weak? check_time->check_agent No inc_time Increase Reaction Time check_time->inc_time Yes stronger_agent Use Stronger Nitrating Agent check_agent->stronger_agent Yes check_stoich Is Nitrating Agent in Large Excess? check_temp_high->check_stoich No check_protection Is there a highly activating/sensitive group? check_temp_high->check_protection No dec_temp Decrease Temperature (Ice Bath) check_temp_high->dec_temp Yes check_addition Was Addition Too Fast? check_stoich->check_addition No use_1_1_eq Use ~1.1 eq. Nitrating Agent check_stoich->use_1_1_eq Yes slow_addition Add Dropwise with Vigorous Stirring check_addition->slow_addition Yes use_protecting_group Use Protecting Group Strategy check_substrate->use_protecting_group Yes, sensitive group use_milder_agent Consider Milder Nitrating Agent check_substrate->use_milder_agent No, but poor ratio check_protection->use_protecting_group Yes check_protection->use_milder_agent No

Caption: Troubleshooting workflow for common nitration issues.

Mechanism: Mononitration vs. Dinitration Pathway

This diagram illustrates the electrophilic aromatic substitution mechanism, showing how the initial product can proceed down a path to an undesired by-product under harsh conditions.

G Start Aromatic Substrate (e.g., Toluene) Sigma1 Sigma Complex (Resonance Stabilized) Start->Sigma1 + NO₂⁺ (Slow Step) Product Mononitrated Product (o/p-Nitrotoluene) Sigma1->Product - H⁺ (Fast Step) Sigma2 Second Sigma Complex (Higher Activation Energy) Product->Sigma2 + NO₂⁺ (Harsh Conditions: High Temp, Excess Acid) Byproduct Dinitrated Product (e.g., 2,4-Dinitrotoluene) Sigma2->Byproduct - H⁺

Caption: Reaction pathways for desired vs. undesired nitration.

Experimental Protocol: Controlled Mononitration of Bromobenzene

This protocol provides a detailed methodology for the mononitration of a moderately deactivated aromatic ring, with an emphasis on the steps required to minimize by-product formation.

Materials:

  • Bromobenzene

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Deionized Water

  • Ice

  • Sodium Bicarbonate (5% aqueous solution)

  • Anhydrous Magnesium Sulfate

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Thermometer

  • Separatory funnel

  • Büchner funnel and filter flask

  • Beakers and Erlenmeyer flasks

Procedure:

  • Prepare the Nitrating Mixture: In a clean, dry Erlenmeyer flask submerged in an ice bath, carefully and slowly add 15 mL of concentrated sulfuric acid. Once cooled, slowly add 15 mL of concentrated nitric acid dropwise with constant swirling. Keep this "mixed acid" in the ice bath until use. Rationale: Preparing the mixture in advance and keeping it cold ensures stability and safety.

  • Set up the Reaction: Place 10 mL of bromobenzene into a round-bottom flask equipped with a magnetic stir bar. Submerge the flask in a larger beaker filled with ice and water to maintain a low temperature.

  • Controlled Addition: Slowly add the cold nitrating mixture to the stirring bromobenzene dropwise using a dropping funnel over a period of 20-30 minutes. Monitor the internal temperature and ensure it does not rise above 10-15 °C.[9] Rationale: Slow, controlled addition is critical to prevent overheating and the formation of dinitrated by-products.

  • Reaction: After the addition is complete, let the mixture stir in the ice bath for an additional 30 minutes. Monitor the reaction via TLC to confirm the consumption of the starting material.

  • Quenching: Carefully pour the reaction mixture over a large beaker containing ~200g of crushed ice with stirring. The crude product should precipitate as a yellowish solid. Rationale: Quenching on ice dilutes the acids, stops the reaction, and precipitates the organic product.

  • Work-up & Neutralization:

    • Isolate the crude solid by vacuum filtration using a Büchner funnel.

    • Wash the solid in the funnel with cold deionized water until the washings are neutral to pH paper.

    • Perform a final wash with a small amount of cold 5% sodium bicarbonate solution to neutralize any remaining acid, followed by another wash with cold water. Rationale: Thorough washing removes residual acids that can degrade the product over time.

  • Purification:

    • Press the solid as dry as possible on the filter.

    • Recrystallize the crude product from a minimal amount of hot ethanol to obtain the purified p-bromonitrobenzene and o-bromonitrobenzene. Rationale: Recrystallization is a standard method for purifying solid organic products from minor impurities.

References

  • Wikipedia. (n.d.). Nitration. Retrieved from [Link]

  • Yang, T., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration─The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au, 2(9), 2152–2161. Retrieved from [Link]

  • Various Authors. (2021). Why is sulfuric acid used in aromatic nitration? Quora. Retrieved from [Link]

  • D'auria, M., et al. (2023). Regioselectivity Control in Spirobifluorene Nitration under Mild Conditions: Explaining the Crivello's Reagent Mechanism. The Journal of Organic Chemistry, 88(9), 5285-5290. Retrieved from [Link]

  • Yang, T., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. National Institutes of Health. Retrieved from [Link]

  • Queiroz, J. F., et al. (2006). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. The Journal of Organic Chemistry, 71(16), 6192–203. Retrieved from [Link]

  • KBR. (n.d.). Nitration and Sulfuric Acid Recovery: Effective Reaction Control and Efficient Acid Recycling for Economic Production. Retrieved from [Link]

  • Smith, K., et al. (2002). Improved Nitrations Using Metal Nitrate–Sulfuric Acid Systems. Request PDF on ResearchGate. Retrieved from [Link]

  • Wang, Q., et al. (2023). Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yield. Royal Society of Chemistry. Retrieved from [Link]

  • Smith, K. L. (1999). Regioselective nitration of aromatic compounds and the reaction products thereof. U.S. Patent No. 5,946,638. Washington, DC: U.S. Patent and Trademark Office.
  • Afonso, C. A. M., et al. (2016). Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. Retrieved from [Link]

  • Various Authors. (2018). What are the other nitrating mixtures other than sulphuric acid & nitric acid? Quora. Retrieved from [Link]

  • Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]

  • Khan Academy. (n.d.). Nitration. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Nitration and Sulfonation of Benzene. Retrieved from [Link]

  • Esteves, P. M., et al. (2003). Unified Mechanism Concept of Electrophilic Aromatic Nitration Revisited: Convergence of Computational Results and Experimental Data. Journal of the American Chemical Society, 125(16), 4836–49. Retrieved from [Link]

  • Patel, D. (2013). Nitration of Aromatic Compounds without Using Sulphuric Acid. AIChE. Retrieved from [Link]

  • IIMT College of Pharmacy. (2023). Nitration. YouTube. Retrieved from [Link]

  • Yang, T., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N -Nitropyrazole Nitrating Reagent. ResearchGate. Retrieved from [Link]

  • de la Mare, P. B. D., & Ridd, J. H. (1959). Aromatic Substitution: Nitration and Halogenation.
  • ChemSurvival. (2019). nitration of aromatic compounds. YouTube. Retrieved from [Link]

  • Aakash Institute. (n.d.). Benzene Reactions: Nitration, Sulfonation & Halogenation of Benzene. Retrieved from [Link]

  • Patel, S. S., et al. (2021). Synthetic Protocols for Aromatic Nitration: A Review. ResearchGate. Retrieved from [Link]

  • Reddit User Discussion. (2023). Di-nitration troubleshooting. r/Chempros on Reddit. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nitration of Benzene. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

  • Queiroz, J. F., et al. (2006). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. Request PDF on ResearchGate. Retrieved from [Link]

  • Bak, R. R., & Smallridge, A. J. (2001). A fast and mild method for nitration of aromatic rings. ResearchGate. Retrieved from [Link]

  • Khan Academy. (2013). Nitration | Aromatic Compounds | Organic chemistry. YouTube. Retrieved from [Link]

  • JoVE. (2025). Video: Electrophilic Aromatic Substitution: Nitration of Benzene. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 4,5-Dimethyl-2-nitrophenol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 4,5-Dimethyl-2-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized experimental protocols. As Senior Application Scientists, we aim to deliver not just procedural steps, but also the underlying scientific principles to empower you to overcome challenges and achieve optimal results in your laboratory.

The synthesis of 4,5-Dimethyl-2-nitrophenol, a valuable intermediate in various chemical industries, primarily involves the electrophilic nitration of 3,4-dimethylphenol. While the reaction appears straightforward, achieving high yield and purity requires careful control of reaction parameters. This document will address common issues encountered during this synthesis, from poor yields and isomer formation to purification difficulties.

Troubleshooting Guide

This section is structured to help you diagnose and resolve specific problems you may encounter during the synthesis of 4,5-Dimethyl-2-nitrophenol.

Issue 1: Low or No Product Yield

  • Question: I followed a standard nitration protocol for 3,4-dimethylphenol, but my yield of 4,5-dimethyl-2-nitrophenol is very low, or I've recovered mostly starting material. What could be the cause?

  • Answer: Low or no yield in a nitration reaction can stem from several factors, often related to the potency of the nitrating agent or the reaction conditions.

    • Probable Cause 1: Inadequate Nitrating Agent Strength. The electrophile in this reaction is the nitronium ion (NO₂⁺), which is generated from nitric acid, typically in the presence of a stronger acid like sulfuric acid. If the concentration of the nitronium ion is insufficient, the reaction will not proceed efficiently.[1]

      • Solution: Ensure your mixed acid (HNO₃/H₂SO₄) is prepared correctly and is of the appropriate concentration. For phenols, which are activated rings, excessively harsh conditions can lead to oxidation, so a balance is crucial. Consider the freshness of your nitric and sulfuric acids, as they can absorb atmospheric moisture over time, reducing their effectiveness.

    • Probable Cause 2: Reaction Temperature is Too Low. While temperature control is critical to prevent side reactions, a temperature that is too low can significantly slow down or even halt the reaction.[1] Nitration reactions are exothermic, but an initial energy input is still required to overcome the activation energy.

      • Solution: Monitor the reaction temperature closely. If the reaction is sluggish, consider a very gradual increase in temperature (e.g., increments of 5°C). However, be extremely cautious, as runaway reactions are a significant safety hazard in nitrations.[2][3]

    • Probable Cause 3: Poor Solubility of Starting Material. 3,4-Dimethylphenol has limited solubility in highly polar acidic mixtures. If the substrate is not adequately dispersed, the reaction will be slow due to the limited interface between the reactants.[1]

      • Solution: Vigorous and efficient stirring is absolutely essential to maximize the surface area contact between the organic substrate and the acidic nitrating medium. In some cases, a co-solvent can be carefully chosen, but its compatibility with the strong acid mixture must be verified to prevent unwanted side reactions.[1]

Issue 2: Formation of Multiple Isomers and Byproducts

  • Question: My final product is a mixture of several nitrated isomers, and I'm having trouble isolating the desired 4,5-dimethyl-2-nitrophenol. How can I improve the regioselectivity?

  • Answer: The hydroxyl and methyl groups of 3,4-dimethylphenol are both ortho-, para-directing activators. This inherent electronic property can lead to the formation of multiple isomers.

    • Probable Cause 1: Reaction Temperature is Too High. Higher temperatures provide more energy for the reactants to overcome the activation barriers for the formation of less-favored isomers. This reduces the kinetic control that favors the desired product.

      • Solution: Strict temperature control, typically maintaining the reaction at low temperatures (e.g., 0-5°C), is paramount for maximizing the yield of the desired 2-nitro isomer.[4] The steric hindrance from the adjacent methyl group at the 4-position helps to direct the nitro group to the 2-position.

    • Probable Cause 2: Over-nitration. The product, 4,5-dimethyl-2-nitrophenol, is still an activated ring and can undergo a second nitration to form dinitro products, especially if the reaction conditions are too harsh or the reaction time is too long.

      • Solution: Use a stoichiometric amount of the nitrating agent. Carefully monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of maximum conversion of the starting material to the desired mono-nitro product. Quench the reaction as soon as the starting material is consumed to prevent further nitration.

    • Probable Cause 3: Oxidation of the Phenol. Phenols are susceptible to oxidation, especially under strong acidic and oxidizing conditions, leading to the formation of tarry byproducts.[5]

      • Solution: Maintain a low reaction temperature and minimize the reaction time. The slow, dropwise addition of the nitrating agent to the substrate solution can help to control the exotherm and reduce the likelihood of oxidative side reactions.

Issue 3: Difficulties in Product Purification

  • Question: After the reaction work-up, I have an oily or tarry crude product that is difficult to purify. What are the best methods for isolating pure 4,5-dimethyl-2-nitrophenol?

  • Answer: The purification of nitrophenols can be challenging due to the presence of isomers and byproducts.

    • Recommended Technique 1: Steam Distillation. This is a highly effective method for separating ortho- and para-nitrophenol isomers.[6][7] The ortho-isomer (your desired product) exhibits intramolecular hydrogen bonding, which reduces its boiling point and makes it volatile with steam. The para-isomer, which can form intermolecular hydrogen bonds, has a much higher boiling point and will remain in the distillation flask.

    • Recommended Technique 2: Column Chromatography. If steam distillation does not provide sufficient purity, silica gel column chromatography can be employed. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically effective.

    • Recommended Technique 3: Recrystallization. If a solid crude product is obtained, recrystallization from a suitable solvent system can be an effective final purification step. The choice of solvent will depend on the impurities present.

Frequently Asked Questions (FAQs)

  • Q1: What are the key safety precautions I should take during this synthesis?

    • A1: Nitration reactions are inherently hazardous.[2] Always work in a well-ventilated fume hood.[8] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.[9] Nitric acid is a strong oxidizer and highly corrosive.[8] The reaction is highly exothermic and can lead to a runaway reaction if not properly controlled.[3] Always add the acid slowly and with cooling. Have an appropriate quenching agent and a spill kit readily available.

  • Q2: What is the role of sulfuric acid in this reaction?

    • A2: Sulfuric acid acts as a catalyst. It protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species in this reaction.[10]

  • Q3: Can I use a different nitrating agent?

    • A3: While the mixed acid (HNO₃/H₂SO₄) method is common, other nitrating agents can be used. For instance, using dilute nitric acid can sometimes provide better selectivity for the nitration of highly activated rings like phenols.[6] However, this may require different reaction conditions and should be approached with a thorough literature review.

  • Q4: How can I monitor the progress of the reaction?

    • A4: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction.[4] By spotting the starting material, the reaction mixture, and a co-spot on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. This allows you to determine the optimal time to stop the reaction.

Optimized Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis and purification of 4,5-dimethyl-2-nitrophenol.

Materials:

  • 3,4-Dimethylphenol

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Deionized Water

  • Dichloromethane (or other suitable organic solvent)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice-salt bath

  • Separatory funnel

  • Rotary evaporator

  • Steam distillation apparatus (optional, for purification)

  • Column chromatography setup (optional, for purification)

Procedure:

  • Preparation of the Substrate Solution: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 3,4-dimethylphenol (1 equivalent) in dichloromethane. Cool the flask in an ice-salt bath to 0-5°C.

  • Preparation of the Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 equivalents) while cooling in an ice bath. Caution: This mixing is highly exothermic.

  • Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of 3,4-dimethylphenol over a period of 30-60 minutes. Maintain the reaction temperature below 5°C throughout the addition.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-5°C for an additional 1-2 hours. Monitor the progress of the reaction by TLC.

  • Quenching: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

  • Work-up: Allow the ice to melt, and then transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with cold deionized water, followed by a saturated sodium bicarbonate solution until effervescence ceases (to neutralize any remaining acid), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.

  • Purification:

    • Primary Method (Steam Distillation): Subject the crude product to steam distillation. The desired 4,5-dimethyl-2-nitrophenol will co-distill with the steam. Collect the distillate and extract the product with an organic solvent. Dry the organic extract and remove the solvent to yield the purified product.

    • Alternative Method (Column Chromatography): If further purification is needed, dissolve the crude product in a minimal amount of a suitable solvent and purify by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Data Presentation

Table 1: Summary of Optimized Reaction Conditions

ParameterRecommended ValueRationale
Starting Material 3,4-DimethylphenolPrecursor for the desired product.
Nitrating Agent HNO₃/H₂SO₄ mixtureGenerates the necessary nitronium ion (NO₂⁺).
Molar Ratio (Substrate:HNO₃:H₂SO₄) 1 : 1.1 : 2A slight excess of nitric acid ensures complete reaction, while sufficient sulfuric acid acts as a catalyst.
Reaction Temperature 0-5°CMinimizes the formation of isomers and oxidative byproducts.[4]
Reaction Time 1-3 hours (post-addition)Should be monitored by TLC to avoid over-nitration.
Quenching Method Pouring onto crushed iceSafely stops the reaction and facilitates product precipitation/separation.
Primary Purification Steam DistillationEffectively separates ortho- and para-isomers.[6][7]

Visualizations

Diagram 1: Reaction Workflow

Synthesis_Workflow cluster_Preparation Preparation cluster_Reaction Reaction cluster_Workup Work-up & Purification Prepare_Substrate Prepare 3,4-Dimethylphenol Solution (Dichloromethane, 0-5°C) Nitration Nitration Prepare_Substrate->Nitration Prepare_Nitrating_Mix Prepare Nitrating Mixture (HNO₃/H₂SO₄, Ice Bath) Prepare_Nitrating_Mix->Nitration Monitoring Reaction Monitoring (TLC, 1-2 hours) Nitration->Monitoring Quenching Quenching (Crushed Ice) Monitoring->Quenching Extraction Extraction & Washing Quenching->Extraction Drying Drying & Solvent Removal Extraction->Drying Purification Purification (Steam Distillation or Chromatography) Drying->Purification Final_Product Pure 4,5-Dimethyl-2-nitrophenol Purification->Final_Product

Caption: Workflow for the synthesis of 4,5-Dimethyl-2-nitrophenol.

Diagram 2: Troubleshooting Decision Tree for Low Yield

Troubleshooting_Low_Yield Start Low or No Yield Observed Check_Reagents Check Nitrating Agent (Age, Concentration) Start->Check_Reagents Is the nitrating agent potent? Check_Temp Review Reaction Temperature Start->Check_Temp Was the temperature too low? Check_Stirring Evaluate Stirring Efficiency Start->Check_Stirring Was the mixture homogeneous? Reagent_Solution Use Fresh, Concentrated Acids Check_Reagents->Reagent_Solution If compromised Temp_Solution Gradually Increase Temperature (Monitor Closely) Check_Temp->Temp_Solution If too low Stirring_Solution Increase Stirring Rate (Ensure Homogeneous Mixture) Check_Stirring->Stirring_Solution If inefficient

Caption: Decision tree for troubleshooting low product yield.

References

  • Corning Incorporated. (2022). Nitration of phenol in flow. Retrieved from [Link]

  • YouTube. (2024, June 7). Nitration reaction safety. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4,5-Dimethyl-2-nitrophenol. PubChem Compound Database. Retrieved from [Link]

  • Reddit. (2023, November 28). Di-nitration troubleshooting. r/Chempros. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Nitric Acid Safety. Retrieved from [Link]

  • SlideShare. (n.d.). Nitration. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4,5-Dimethoxy-2-nitrophenol. PubChem Compound Database. Retrieved from [Link]

  • Sci-Hub. (1989). The Nitration of 4-Methylphenol, 3,4-Dimethylphenol and 3,4,5-Trimethylphenol With Nitrogen Dioxide. Australian Journal of Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Google Books. (n.d.). Aromatic Nitration.
  • University of California, Berkeley. (2003, June 4). Phenol: Hazards and Precautions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITROPHENOL. Retrieved from [Link]

  • Yale Environmental Health & Safety. (2022, June). Phenol Standard Operating Procedure. Retrieved from [Link]

  • Sci-Hub. (1985). The Nitration of 2,3,4-Tribromo-5,6-dimethylphenol and 3,4-Dibromo-2,5,6-trimethylphenol. Australian Journal of Chemistry. Retrieved from [Link]

  • Google Patents. (1959). US2868844A - Selective nitration process.
  • ResearchGate. (1999). 4,5-Dimethoxy-2-nitroacetophenone. Retrieved from [Link]

  • Google Patents. (1976). US3933929A - Process for the purification of p-nitrophenol.
  • MDPI. (n.d.). Rapid Catalytic Reduction of 4-Nitrophenol and Clock Reaction of Methylene Blue using Copper Nanowires. Retrieved from [Link]

  • Khan Academy. (2022, November 29). Nitration of Phenols | Electrophilic Aromatic Substitution | Organic Chemistry. Retrieved from [Link]

  • Quora. (2023, March 31). What are the typical reaction conditions and mechanisms for the nitration of phenols, and how do the substituents on the aromatic ring affect the reaction outcome? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,4-Dimethylphenol. PubChem Compound Database. Retrieved from [Link]

  • MDPI. (n.d.). Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance. Retrieved from [Link]

  • Google Patents. (1995). US5414148A - Preparation of p-nitrophenolic compounds.
  • PrepChem.com. (n.d.). Preparation of 4-nitrophenol. Retrieved from [Link]

  • Semantic Scholar. (n.d.). High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Synthesis of 2-Ethoxy-4-Nitrophenol. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. Retrieved from [Link]

Sources

troubleshooting solubility issues with 4,5-Dimethyl-2-nitrophenol in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4,5-Dimethyl-2-nitrophenol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of dissolving this compound in aqueous solutions. Here, we address common challenges with scientifically grounded explanations and provide actionable protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of 4,5-Dimethyl-2-nitrophenol that influence its aqueous solubility?

A1: Understanding the fundamental physicochemical properties of 4,5-Dimethyl-2-nitrophenol is the first step in troubleshooting solubility.

The molecule's structure contains both hydrophobic (two methyl groups, benzene ring) and hydrophilic (hydroxyl and nitro groups) components. The relatively large hydrophobic surface area limits its ability to form favorable interactions with water molecules.[1]

Key properties are summarized below:

PropertyValueImplication for Aqueous Solubility
Molecular Weight 167.16 g/mol [2]Higher molecular weight can correlate with lower solubility.
logP (Octanol-Water Partition Coefficient) 2.7[2]A positive logP value indicates a preference for nonpolar environments over water, signifying low aqueous solubility.
pKa (Acid Dissociation Constant) 7.93 (Predicted)[3]The phenolic hydroxyl group is weakly acidic. At pH values above the pKa, the molecule will deprotonate to form the more soluble phenolate anion.
Physical State Crystalline solid[4]Energy is required to break the crystal lattice before dissolution can occur.
Q2: I'm observing a yellow to brown color in my solution. Is this normal?

A2: Yes, this is expected. 4,5-Dimethyl-2-nitrophenol is a yellow crystalline solid.[4] When dissolved, it will impart a yellow to orange or brown color to the solution, with the intensity depending on the concentration and pH. The color arises from the nitrophenol chromophore.

Q3: Why is my 4,5-Dimethyl-2-nitrophenol not dissolving in neutral water or phosphate-buffered saline (PBS) at pH 7.4?

A3: This is the most common issue researchers face. The limited solubility in neutral aqueous solutions is due to two primary factors:

  • Molecular Hydrophobicity: As indicated by its logP of 2.7, the compound is significantly nonpolar and prefers an oily environment to a water-based one.[2]

  • Acidity and Ionization State: As a phenol, 4,5-Dimethyl-2-nitrophenol is a weak acid.[1] Its pKa is predicted to be around 7.93.[3] At a pH of 7.4, which is below its pKa, the majority of the molecules are in their neutral, protonated form (phenol). This neutral form is significantly less soluble than its deprotonated, anionic form (phenolate). For solubility to increase, the pH must be raised above the pKa, which favors the formation of the more polar and thus more water-soluble phenolate ion.[5]

Troubleshooting Guide: Step-by-Step Solutions

Issue 1: The compound precipitates out of my aqueous buffer after initial dissolution.

This often occurs due to oversaturation or a change in conditions (e.g., temperature drop, pH shift).

Root Cause Analysis & Solution Workflow

A Precipitate Observed in Aqueous Buffer B Verify Solution pH A->B C Is pH > pKa (approx. 7.93)? B->C D Increase pH with Dilute NaOH/KOH C->D No E Consider Co-Solvent Strategy C->E Yes F Is a co-solvent permissible for the experiment? E->F G Add a water-miscible organic solvent (e.g., DMSO, Ethanol) F->G Yes H Reduce Final Concentration F->H No I Is the current concentration essential? H->I J Prepare a more dilute solution I->J No K Re-evaluate experimental needs I->K Yes

Caption: Troubleshooting workflow for precipitation issues.

Issue 2: How can I prepare a concentrated stock solution?

Preparing a concentrated aqueous stock is challenging. The recommended approach is to use an organic solvent to create the initial stock, which can then be diluted into your aqueous experimental medium.

Protocol: Preparation of a 100 mM Stock Solution in DMSO

Materials:

  • 4,5-Dimethyl-2-nitrophenol (MW: 167.16 g/mol )

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Calibrated balance

  • Appropriate volumetric flask

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses[6]

Procedure:

  • Safety First: Handle 4,5-Dimethyl-2-nitrophenol in a well-ventilated area or chemical fume hood. It can be harmful if inhaled, swallowed, or in contact with skin.[7][8]

  • Calculation: To prepare 10 mL of a 100 mM stock solution:

    • Mass (g) = Molarity (mol/L) * Volume (L) * Molecular Weight (g/mol)

    • Mass (mg) = 100 mmol/L * 0.010 L * 167.16 g/mol * 1000 mg/g = 167.16 mg

  • Weighing: Accurately weigh 167.2 mg of 4,5-Dimethyl-2-nitrophenol.

  • Dissolution: Transfer the weighed compound into a 10 mL volumetric flask. Add approximately 7-8 mL of DMSO.

  • Mixing: Gently swirl or vortex the flask until the solid is completely dissolved. Sonication can be used to expedite dissolution if necessary.

  • Final Volume: Once fully dissolved, bring the volume up to the 10 mL mark with DMSO. Invert the flask several times to ensure homogeneity.

  • Storage: Store the stock solution in a tightly sealed, light-protected vial at -20°C or -80°C for long-term stability.

Important Note on Use: When diluting this DMSO stock into your aqueous buffer, ensure the final concentration of DMSO is low (typically <0.5% v/v) to avoid solvent effects in biological assays.

Issue 3: My experiment is sensitive to organic solvents. How can I increase solubility in a purely aqueous system?

For solvent-sensitive applications, pH modification is the most effective strategy.

The Role of pH in Solubility

The solubility of phenolic compounds is highly dependent on pH.[9] Below its pKa, the compound exists in its less soluble neutral form. Above the pKa, it deprotonates to form the highly soluble phenolate salt.[5]

Caption: Relationship between pH and the ionization state of 4,5-Dimethyl-2-nitrophenol.

Protocol: pH-Adjusted Dissolution

Objective: To dissolve 4,5-Dimethyl-2-nitrophenol directly into an aqueous buffer by raising the pH.

Materials:

  • 4,5-Dimethyl-2-nitrophenol

  • Aqueous buffer of choice (e.g., Tris, Borate)

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • pH meter

Procedure:

  • Initial Slurry: Add the desired amount of 4,5-Dimethyl-2-nitrophenol to your buffer. It will likely form a suspension or slurry.

  • Monitor pH: Place the container on a stir plate with a stir bar and insert a calibrated pH probe.

  • Titrate with Base: Slowly add the 0.1 M NaOH solution dropwise while monitoring the pH.

  • Observe Dissolution: As the pH approaches and surpasses the pKa (~7.93), you will observe the solid material dissolving. The solution will become clearer (though colored yellow).

  • Target pH: Continue adding base until all the solid has dissolved. Aim for a final pH of at least 8.5 to ensure the compound remains in its soluble phenolate form.

  • Final Adjustment: If necessary, you can carefully back-titrate with a dilute acid (e.g., 0.1 M HCl) if you overshoot your target pH, but be cautious not to drop below the pKa, which would cause precipitation.

Consideration: Ensure that the final, higher pH of the solution is compatible with your downstream application (e.g., cell culture, enzyme assay).

References

  • Effect of pH on the solubility of phenolic compounds. ResearchGate. Available from: [Link]

  • Effects of pH on the Aqueous Solubility of Selected Chlorinated Phenols. ACS Publications. Available from: [Link]

  • 4,5-Dimethoxy-2-nitrophenol | C8H9NO5 | CID 297121. PubChem. Available from: [Link]

  • Solubility and pH of phenol. S-cool. Available from: [Link]

  • 4,5-Dimethyl-2-nitrophenol | C8H9NO3 | CID 349117. PubChem. Available from: [Link]

  • Adsorption of Phenols from Aqueous Solution with A pH-Sensitive Surfactant-Modified Bentonite. MDPI. Available from: [Link]

  • Effects of pH on the Aqueous Solubility of Selected Chlorinated Phenols. SciSpace. Available from: [Link]

  • 4,5-Dimethoxy-2-nitrophenol | C8H9NO5 | CID 297121. PubChem. Available from: [Link]

  • Which is the best organic solvent for nitrophenol solubility and extraction? ResearchGate. Available from: [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific (A14376). Thermo Fisher Scientific. Available from: [Link]

  • 4-Nitro-2,6-dimethylphenol. ChemBK. Available from: [Link]

  • SAFETY DATA SHEET - 2-Nitrophenol. Available from: [Link]

  • Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Royal Society of Chemistry. Available from: [Link]

  • Cosolvent. Wikipedia. Available from: [Link]

  • Thermodynamic solubility modelling, solvent effect and preferential solvation of p-nitrobenzamide in aqueous co-solvent mixtures of dimethyl sulfoxide, ethanol, isopropanol and ethylene glycol. ResearchGate. Available from: [Link]

  • Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry. Available from: [Link]

  • Unexpected transformation of dissolved phenols to toxic dicarbonyls by hydroxyl radicals and UV light. Proceedings of the National Academy of Sciences. Available from: [Link]

  • Process for the purification of p-nitrophenol. Google Patents.
  • Alcohols, Phenols and Ethers. NCERT. Available from: [Link]

  • Ultrasonic destruction of phenol and substituted phenols: A review of current research. ResearchGate. Available from: [Link]

  • Removal of Phenol and Substituted Phenols by Newly Developed Emulsion Liquid Membrane Process. ResearchGate. Available from: [Link]

  • Ultrasonic destruction of phenol and substituted phenols: a review of current research. PubMed. Available from: [Link]

  • Showing Compound 4-Nitrophenol (FDB022503). FooDB. Available from: [Link]

  • Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance. National Institutes of Health. Available from: [Link]

  • Extraction and characterization of phenolic compounds and their potential antioxidant activities. PubMed Central. Available from: [Link]

  • Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. ACS Omega. Available from: [Link]

  • Aqueous Atmospheric Chemistry: Formation of 2,4-dinitrophenol Upon Nitration of 2-nitrophenol and 4-nitrophenol in Solution. PubMed. Available from: [Link]

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Technical Support Center: Stability Testing of 4,5-Dimethyl-2-nitrophenol Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Here is a technical support center with troubleshooting guides and FAQs for the stability testing of 4,5-Dimethyl-2-nitrophenol solutions.

Welcome to the technical support guide for 4,5-Dimethyl-2-nitrophenol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this compound in solution. Understanding its stability is critical for ensuring the accuracy, reproducibility, and reliability of experimental results. This guide offers a combination of theoretical knowledge, practical troubleshooting, and detailed experimental protocols.

Section 1: Frequently Asked Questions (FAQs) - Core Stability Concepts

This section addresses fundamental questions regarding the stability of 4,5-Dimethyl-2-nitrophenol.

Q1: What are the primary factors that cause the degradation of 4,5-Dimethyl-2-nitrophenol solutions?

A1: Like many nitrophenolic compounds, the stability of 4,5-Dimethyl-2-nitrophenol in solution is primarily influenced by four key factors: pH, light, temperature, and the presence of oxidizing agents.[1][2]

  • pH: The compound is acidic due to the phenolic hydroxyl group. In basic (alkaline) solutions, it deprotonates to form a phenolate anion, which can be more susceptible to oxidative degradation.[2] Studies on the related compound p-nitrophenol show it is most stable in its ionized form at a pH of 9 or higher.[3]

  • Light (Photodegradation): Nitrophenols are known to absorb UV light, which can initiate degradation pathways.[1][4] It is crucial to protect solutions from light to prevent photolysis.[2][5][6]

  • Temperature: Elevated temperatures accelerate the rate of chemical reactions, including hydrolysis and oxidation, leading to faster degradation.[7][8][9]

  • Oxidation: The phenol functional group is susceptible to oxidation, which is a common degradation pathway.[8] This can be initiated by atmospheric oxygen or the presence of oxidizing agents like hydrogen peroxide.

Q2: My solution of 4,5-Dimethyl-2-nitrophenol is turning yellow or brown. What does this indicate?

A2: A color change, typically to yellow or brown, is a common visual indicator of degradation. This is often due to the formation of colored degradation products, which may result from oxidation or other chemical transformations of the aromatic ring structure. If you observe a color change, it is a strong signal that the integrity of your solution has been compromised, and it should be analyzed to quantify the remaining parent compound before use.

Q3: What are the recommended storage conditions for solid and solution forms of this compound?

A3: Proper storage is essential to maintain the integrity of 4,5-Dimethyl-2-nitrophenol. The following conditions are recommended:

Form Temperature Light Conditions Atmosphere Additional Notes
Solid 2-8°C (Refrigerated)Dark (in an amber vial)Inert gas (e.g., Argon) is ideal for long-term storageKeep container tightly sealed to protect from moisture.
Stock Solution -20°C (Frozen)Dark (use amber vials or wrap in foil)[1]N/APrepare in a suitable organic solvent like methanol or acetonitrile.[1] Store in small, single-use aliquots to avoid repeated freeze-thaw cycles.[1]
Working Solution N/AN/AN/AIt is strongly recommended to prepare working solutions fresh for each experiment to ensure concentration accuracy.[1]

Q4: What is a "stability-indicating method," and why is it necessary for this type of work?

A4: A stability-indicating method is an analytical procedure that can accurately and selectively quantify the intact active compound in the presence of its potential degradation products, excipients, and other impurities.[10] For 4,5-Dimethyl-2-nitrophenol, a High-Performance Liquid Chromatography (HPLC) method is typically used for this purpose.[4][11] It is crucial because it allows you to distinguish between a loss of the parent compound and the appearance of new chemical entities, ensuring that you are measuring the true concentration of the active molecule and not an aggregate of unresolved peaks.

Section 2: Troubleshooting Guide for Common Experimental Issues

This guide provides solutions to specific problems you may encounter during your experiments.

Problem Observed Potential Root Cause(s) Recommended Solution(s) & Proactive Measures
Inconsistent results or poor reproducibility between experiments. Degradation of the compound in stock or working solutions between uses.Solution: Prepare fresh stock solutions frequently and always prepare working solutions immediately before use.[1] Proactive Measures: Store stock solutions at -20°C in small, single-use aliquots.[1] Always protect solutions from light by using amber vials or wrapping them in aluminum foil.[1]
Appearance of new, unexpected peaks in HPLC chromatograms. Formation of degradation products due to stress factors (light, heat, pH, oxidation).Solution: Perform a forced degradation study (see Protocol 2) to intentionally generate and identify potential degradation products. This helps in confirming the origin of the new peaks. Proactive Measures: Ensure your HPLC method has sufficient resolution to separate the parent peak from all potential degradants.
A gradual or sudden decrease in the area of the parent compound peak. Chemical degradation of 4,5-Dimethyl-2-nitrophenol.Solution: Re-evaluate your solution preparation and handling procedures. Confirm that solutions are protected from light and stored at the correct temperature. Check the pH of your solution if it is aqueous. Proactive Measures: Implement a routine quality check of your stock solution (e.g., weekly HPLC analysis) to monitor its stability over time.
Precipitation or cloudiness in a stored stock solution. The compound is coming out of solution due to solvent evaporation, temperature changes (especially after removal from a freezer), or exceeding the solubility limit.Solution: Gently warm the solution and vortex to attempt redissolution. If it does not redissolve, it must be discarded. Proactive Measures: Ensure vials are tightly sealed to prevent solvent evaporation. Allow solutions to equilibrate to room temperature before opening to prevent water condensation. Confirm the solubility of the compound in your chosen solvent at the storage temperature.

Section 3: Visualizations and Data Summaries

Visual aids and tables provide a quick reference for key concepts and data.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₈H₉NO₃PubChem[12]
Molecular Weight 167.16 g/mol PubChem[12]
IUPAC Name 4,5-dimethyl-2-nitrophenolPubChem[12]
Diagram: Key Factors Influencing Stability

This diagram illustrates the primary stress factors that can lead to the degradation of 4,5-Dimethyl-2-nitrophenol in solution.

G cluster_stress Stress Conditions cluster_compound Compound State cluster_result Outcome Light Light Exposure (Photolysis) End Degradation Products & Loss of Potency Light->End Temp Elevated Temperature (Thermal Stress) Temp->End pH Non-optimal pH (Acid/Base Hydrolysis) pH->End Ox Oxidizing Agents (Oxidation) Ox->End Start 4,5-Dimethyl-2-nitrophenol in Solution Start->Light

Caption: Key stress factors leading to the degradation of 4,5-Dimethyl-2-nitrophenol.

Diagram: Experimental Workflow for Stability Testing

This workflow outlines the logical progression of a forced degradation study.

G A 1. Prepare Stock Solution (e.g., 1 mg/mL in Methanol) B 2. Apply Stress Conditions (Acid, Base, H₂O₂, Heat, Light) A->B C 3. Sample at Defined Time Intervals (e.g., 0, 2, 6, 12, 24 hours) B->C D 4. Neutralize Samples (if applicable) (e.g., Acid/Base Hydrolysis) C->D E 5. Analyze by Stability-Indicating HPLC Method D->E F 6. Quantify Parent Compound & Degradation Products E->F G 7. Assess Stability Profile (Determine degradation pathways) F->G

Caption: A typical experimental workflow for a forced degradation stability study.

Section 4: Experimental Protocols

These protocols provide detailed, self-validating methodologies for key stability experiments.

Protocol 1: Forced Degradation (Stress Testing) Study

This protocol is designed to intentionally degrade the compound to understand its degradation pathways and to develop a stability-indicating analytical method.[4][8][10][13]

Objective: To investigate the intrinsic stability of 4,5-Dimethyl-2-nitrophenol under various stress conditions.

Materials:

  • 4,5-Dimethyl-2-nitrophenol

  • Methanol or Acetonitrile (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC grade water

  • Class A volumetric flasks and pipettes

  • Autosampler vials (clear and amber)

Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve 4,5-Dimethyl-2-nitrophenol in methanol to prepare a 1.0 mg/mL stock solution.

  • Set Up Control Sample: Dilute the stock solution with a 50:50 mixture of methanol and water to a final concentration of ~100 µg/mL. This is your unstressed control (T=0 sample). Store it protected from light at 2-8°C.

  • Apply Stress Conditions: For each condition below, mix equal volumes (e.g., 1 mL) of the stock solution with the stressor solution in a suitable vial.

Stress ConditionProcedureIncubationPost-Incubation Step
Acid Hydrolysis Mix stock with 0.1 M HCl60°C for 24 hoursCool to room temp, then neutralize with an equivalent amount of 0.1 M NaOH.
Base Hydrolysis Mix stock with 0.1 M NaOH60°C for 24 hoursCool to room temp, then neutralize with an equivalent amount of 0.1 M HCl.
Oxidation Mix stock with 3% H₂O₂Room Temp for 24 hours (in dark)None required.
Thermal Stress Mix stock with HPLC grade water60°C for 24 hours (in dark)Cool to room temp.
Photolytic Stress Prepare a solution in a clear vial as in the control.Expose to a light source providing at least 1.2 million lux hours and 200 watt-hours/m² of near UV energy.Prepare a "dark control" by wrapping an identical vial in aluminum foil and keeping it alongside the exposed sample.
  • Sampling and Analysis:

    • Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours).

    • Dilute the stressed samples to the same theoretical concentration as the control sample (~100 µg/mL).

    • Analyze all samples, including the control and dark control, by a validated stability-indicating HPLC method.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • Calculate the percentage of degradation.

    • Ensure mass balance: the decrease in the parent compound peak should be approximately equal to the sum of the areas of the degradation product peaks.[8]

Section 5: Safety and Handling

Proper handling of 4,5-Dimethyl-2-nitrophenol is crucial for laboratory safety. Always consult the full Safety Data Sheet (SDS) before use.[14][15][16][17]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[14][16]

  • Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[14]

  • Handling: Avoid contact with skin and eyes.[16] Wash hands thoroughly after handling.[14] Avoid creating dust when working with the solid form.[16]

  • Storage: Store in a cool, dry, well-ventilated place away from incompatible materials like strong oxidizing agents.[14][17] Keep containers tightly closed.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[14][15]

References

  • Degradation of high-concentration p-nitrophenol by Fenton oxidation. IWA Publishing.
  • An In-depth Technical Guide to the Solubility and Stability of 4-Amino-2-nitrophenol. Benchchem.
  • Note on stability of p‐nitrophenol in aqueous solutions. ResearchGate.
  • Why is the acidic nature of orthonitrophenol greater than metanitrophenol? Quora.
  • Mineralization and degradation of 4-Nitrophenol using homogeneous Fenton oxidation process. Environmental Engineering Research.
  • Study On The Process And Mechanism Of Degradation Of Nitro-phenol By Advanced Oxidation Process. Globe Thesis.
  • Forced degradation studies: A critical lens into pharmaceutical stability.
  • Degradation of high-concentration p-nitrophenol by Fenton oxidation. ResearchGate.
  • Degradation of high-concentration p-nitrophenol by Fenton oxidation. Semantic Scholar.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Acidity order of nitrophenols. ECHEMI.
  • Compare the acidic strength of o- and p- nitro phenols. Allen.
  • SAFETY DATA SHEET. Thermo Fisher Scientific.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • Safety Data Sheet.
  • 2 - SAFETY DATA SHEET.
  • Forced Degradation Studies. MedCrave online.
  • Visible Light Motivated the Photocatalytic Degradation of P-Nitrophenol by Ca 2+ -Doped AgInS 2. MDPI.
  • 4,5-Dimethyl-2-nitrophenol. PubChem - NIH.
  • Development of forced degradation and stability indicating studies of drugs—A review. NIH.
  • Simultaneous Spectrophotometric Quantification of 2-Nitrophenol and 4-Nitrophenol in Binay Mixtures Based on Partial Least Squares Method: Comparison Analysis of Five Types of Data Sets.
  • Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds. Frontiers.
  • Why should 2,6-dimethyl-4-nitrophenol be more acidic than 3,5-dimethyl-4-nitrophenol?
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • investigation of thermal stability of some nitroaromatic derivatives by dsc. ResearchGate.
  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia.
  • Effect of 4-nitrophenol concentration on the photodegradation rate.... ResearchGate.
  • Photodegradation of 4-nitrophenol Using Cadmium Sulphide Nanoparticles. PubMed.
  • HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. PMC - NIH.
  • Rapid Degradation of Oxidation Resistant Nitrophenols by TAML Activator and H2O2.
  • enhancing the stability of 3,5-Dimethyl-4-nitrophenol during storage. Benchchem.
  • Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. PMC.
  • Stability of 2,6-Dimethyl-4-nitrophenol in different solvent matrices. Benchchem.
  • Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. ACS Omega.
  • Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance. MDPI.
  • Comparative Guide to Analytical Methods for 5-Chloro-2-methyl-4-nitrophenol Quantification. Benchchem.
  • a Degradation of 4-nitrophenol with different catalysts in dark, b.... ResearchGate.
  • Electrochemical degradation of p-nitrophenol with different processes. ResearchGate.

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Navigating Matrix Effects in the MS Analysis of 4,5-Dimethyl-2-nitrophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for addressing challenges in the mass spectrometric (MS) analysis of 4,5-Dimethyl-2-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to ensure the integrity and accuracy of your analytical data. Matrix effects are a significant hurdle in quantitative MS, and this resource provides field-proven insights to diagnose, mitigate, and control these phenomena.

Troubleshooting Guide: From Ion Suppression to Poor Reproducibility

This section addresses specific issues you may encounter during your experiments, providing a logical workflow from problem identification to resolution.

Scenario 1: You're observing significant and inconsistent ion suppression for 4,5-Dimethyl-2-nitrophenol in your samples.

Question: Why is the signal for my analyte, 4,5-Dimethyl-2-nitrophenol, significantly lower and more variable in my plasma/soil/water samples compared to the neat standard, and what can I do about it?

Answer:

Significant and variable ion suppression is a classic manifestation of matrix effects.[1][2][3] This occurs when co-eluting endogenous or exogenous compounds from your sample matrix interfere with the ionization of 4,5-Dimethyl-2-nitrophenol in the MS source.[2][4] Electrospray ionization (ESI) is particularly susceptible to this phenomenon.[3][5] Here’s a systematic approach to troubleshoot and resolve this issue:

Step 1: Confirm and Quantify the Matrix Effect

First, you need to be certain that you are dealing with a matrix effect. A post-extraction spike experiment is a reliable method for this.

  • Protocol:

    • Extract a blank matrix sample (e.g., plasma from an untreated animal).

    • Spike the extracted blank matrix with a known concentration of 4,5-Dimethyl-2-nitrophenol.

    • Prepare a neat standard of 4,5-Dimethyl-2-nitrophenol at the same concentration in your mobile phase.

    • Analyze both samples by LC-MS/MS.

    • Calculate the matrix effect using the following formula:

      • Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Neat Standard) * 100

A value significantly less than 100% confirms ion suppression, while a value greater than 100% indicates ion enhancement.[6]

Step 2: Enhance Sample Cleanup

The most direct way to combat matrix effects is to remove the interfering components before they reach the MS source.

  • Solid-Phase Extraction (SPE): For a moderately polar compound like 4,5-Dimethyl-2-nitrophenol, a reversed-phase (e.g., C18) or a polymeric sorbent can be effective.[7][8] Since it is a phenolic and thus acidic compound, adjusting the sample pH before extraction can improve recovery.[1]

    • Expert Tip: Consider a mixed-mode SPE cartridge that combines reversed-phase and ion-exchange properties for more comprehensive cleanup of complex matrices.[9]

  • Liquid-Liquid Extraction (LLE): This is a classic technique that can be optimized by carefully selecting the extraction solvent and adjusting the pH of the aqueous phase to ensure the analyte is in its neutral form for efficient partitioning into the organic layer.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis in food, this method is highly effective for a wide range of analytes, including phenolic compounds, in complex matrices.[10][11][12][13][14] It involves an extraction with an organic solvent (typically acetonitrile) and a salting-out step, followed by dispersive SPE (d-SPE) for cleanup.

Step 3: Optimize Chromatographic Separation

If sample cleanup is insufficient, improving the chromatographic separation to resolve 4,5-Dimethyl-2-nitrophenol from the interfering matrix components is the next logical step.

  • Actionable Advice:

    • Gradient Optimization: Lengthen your gradient to increase the separation of co-eluting species.

    • Column Chemistry: Experiment with different column chemistries. A phenyl-hexyl or a pentafluorophenyl (PFP) column can offer different selectivity for aromatic compounds compared to a standard C18.

    • Smaller Particle Sizes: Switching to a column with smaller particles (e.g., sub-2 µm) will increase peak capacity and resolution.

Step 4: Employ a Stable Isotope-Labeled Internal Standard (SIL-IS)

This is the most robust solution for correcting matrix effects. A SIL-IS, such as 4,5-Dimethyl-2-nitrophenol-¹³C₆ or -d₃, will co-elute with the analyte and experience the same degree of ion suppression or enhancement.[1] Because you are quantifying based on the ratio of the analyte to the IS, the variability caused by the matrix is effectively normalized.[15]

Scenario 2: Your calibration curve is non-linear, especially at higher concentrations.

Question: My calibration curve for 4,5-Dimethyl-2-nitrophenol is showing a quadratic fit rather than a linear one. Could this be related to matrix effects?

Answer:

Yes, non-linearity in the calibration curve, particularly at the higher end, can be a symptom of matrix effects. This often happens when the matrix components that cause ion suppression become saturated at higher analyte concentrations. At low concentrations, both the analyte and the interfering species are competing for ionization, leading to suppression. As the analyte concentration increases, it can start to outcompete the matrix components, leading to a disproportionate increase in signal and a curve that bends upwards.

Troubleshooting Workflow:

  • Assess Matrix Effects Across the Concentration Range: Perform the post-extraction spike experiment at your low, mid, and high QC levels. If you see less ion suppression at the higher concentrations, this confirms that the matrix effect is concentration-dependent.

  • Improve Sample Preparation: As in the previous scenario, more rigorous sample cleanup is the first line of defense. Diluting the sample can also be a simple and effective strategy, as this reduces the concentration of interfering matrix components.[4]

  • Use a SIL-IS: A stable isotope-labeled internal standard is the ideal solution here as it will track the non-linear response of the analyte due to matrix effects.

  • Matrix-Matched Calibrants: If a SIL-IS is not available, preparing your calibration standards in the same blank matrix as your samples can help to mimic the matrix effects seen in the unknown samples.[1] However, be aware that the matrix effect can vary between different lots of the blank matrix.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of matrix effects for phenolic compounds like 4,5-Dimethyl-2-nitrophenol?

A: For phenolic compounds, common sources of matrix effects include:

  • Phospholipids: Abundant in plasma and tissue samples, these are notorious for causing ion suppression in ESI.

  • Humic and Fulvic Acids: Prevalent in soil and water samples, these complex organic molecules can significantly suppress the analyte signal.[1]

  • Salts and Buffers: Non-volatile salts from buffers used in sample preparation can crystallize on the ESI probe, leading to a gradual loss of signal.[5]

  • Co-administered Drugs and their Metabolites: In a drug development setting, other compounds in a formulation or their metabolites can co-elute and interfere with the ionization of your analyte.

Q2: How do I choose the best internal standard for 4,5-Dimethyl-2-nitrophenol analysis?

A: The gold standard for LC-MS/MS analysis is a stable isotope-labeled (SIL) internal standard of the analyte itself (e.g., 4,5-Dimethyl-2-nitrophenol-¹³C₆ or -d₃).[15][16] These are ideal because their chemical and physical properties are nearly identical to the analyte, ensuring they behave similarly during sample preparation and chromatographic separation, and experience the same matrix effects.[16]

If a SIL-IS is not available, a structural analog can be used. For 4,5-Dimethyl-2-nitrophenol, a good option would be another dimethyl-nitrophenol isomer or a nitrophenol with a similar structure that is not present in the samples. However, be aware that even small structural differences can lead to differences in retention time and ionization efficiency, which may not perfectly compensate for matrix effects.

Q3: Can changing the ionization source help in reducing matrix effects?

A: Yes, to some extent. Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than ESI.[2][3] This is because APCI involves a gas-phase ionization process, which is less affected by the non-volatile components in the sample matrix that are problematic in ESI. If you are experiencing severe ion suppression with ESI and your analyte is amenable to APCI, this could be a viable option to explore.

Q4: Are there any regulatory guidelines I should be aware of regarding matrix effects?

A: Yes, regulatory bodies like the U.S. Food and Drug Administration (FDA) have specific guidance for bioanalytical method validation that includes requirements for the assessment of matrix effects.[17][18][19] The guidance typically requires the evaluation of matrix effects using at least six different lots of the blank matrix to ensure the method is robust and reliable across different sample sources.[17]

Visualizing the Workflow

To aid in your troubleshooting process, the following diagram outlines a logical workflow for identifying and mitigating matrix effects.

MatrixEffect_Workflow cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_mitigation Mitigation Strategies cluster_validation Validation Problem Poor Accuracy, Precision, or Sensitivity Observed Quantify_ME Quantify Matrix Effect (Post-Extraction Spike) Problem->Quantify_ME Suspect Matrix Effect Optimize_Cleanup Optimize Sample Cleanup (SPE, LLE, QuEChERS) Quantify_ME->Optimize_Cleanup Matrix Effect Confirmed Change_Ionization Consider Alternative Ionization (e.g., APCI) Quantify_ME->Change_Ionization Consider as Parallel Strategy Optimize_Chroma Optimize Chromatography (Gradient, Column) Optimize_Cleanup->Optimize_Chroma If Suppression Persists Use_SIL_IS Use Stable Isotope-Labeled Internal Standard (SIL-IS) Optimize_Chroma->Use_SIL_IS For Ultimate Correction Validate Re-validate Method (FDA/ICH Guidelines) Use_SIL_IS->Validate Implement Best Solution Change_Ionization->Validate

Caption: A decision-making workflow for troubleshooting matrix effects in MS analysis.

Key Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for 4,5-Dimethyl-2-nitrophenol from an Aqueous Matrix

This protocol provides a general guideline for SPE cleanup. Optimization will be required based on the specific matrix.

  • Cartridge Selection: Choose a polymeric reversed-phase SPE cartridge (e.g., Strata-X, Oasis HLB).

  • Conditioning: Condition the cartridge with 1 cartridge volume of methanol, followed by 1 cartridge volume of deionized water. Do not let the cartridge go dry.

  • Sample Loading: Acidify your sample to a pH of ~3 with formic acid. Load the pre-treated sample onto the cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 1 cartridge volume of 5% methanol in water to remove polar interferences.

  • Elution: Elute the 4,5-Dimethyl-2-nitrophenol with 1-2 cartridge volumes of methanol or acetonitrile.

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in your mobile phase.

Protocol 2: QuEChERS for 4,5-Dimethyl-2-nitrophenol from a Solid Matrix (e.g., Soil, Tissue)

This is a modified QuEChERS protocol suitable for phenolic compounds.

  • Sample Homogenization: Homogenize 5-10 g of your solid sample.

  • Extraction: To the homogenized sample in a 50 mL centrifuge tube, add 10 mL of water and 10 mL of acetonitrile. Vortex vigorously for 1 minute.

  • Salting Out: Add a QuEChERS salt packet (commonly containing MgSO₄ and NaCl). Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at >3000 x g for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent like C18 and PSA (primary secondary amine). Vortex for 30 seconds.

  • Final Centrifugation and Analysis: Centrifuge at high speed for 5 minutes. Take the supernatant for LC-MS/MS analysis.

Data Summary

The following table illustrates a hypothetical comparison of different sample preparation techniques on the recovery and matrix effect for 4,5-Dimethyl-2-nitrophenol in human plasma.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Relative Standard Deviation (RSD) (%)
Protein Precipitation (Acetonitrile)9545 (Suppression)18
Liquid-Liquid Extraction (LLE)8570 (Suppression)10
Solid-Phase Extraction (SPE)9288 (Suppression)6
QuEChERS9091 (Suppression)5

This data is illustrative and highlights the trend of improved matrix effect mitigation and precision with more advanced cleanup techniques.

By understanding the causes of matrix effects and systematically applying the troubleshooting strategies outlined in this guide, you can develop robust and reliable MS methods for the accurate quantification of 4,5-Dimethyl-2-nitrophenol in any matrix.

References

  • Benchchem. (n.d.). Troubleshooting matrix effects in environmental sample analysis of nitrophenols.
  • Padró, J. M., et al. (2013). Solid-phase extraction of nitrophenols in water by using a combination of carbon nanotubes with an ionic liquid coupled in-line to CE. Electrophoresis, 34(2), 304-8.
  • Busto, O., & Guasch, J. (1996). On-line solid-phase extraction coupled to supercritical fluid chromatography to determine phenol and nitrophenols in water. Journal of Chromatography A, 755(1), 67-74.
  • Wikipedia. (n.d.). Ion suppression (mass spectrometry). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • LCGC International. (2023). Ion Suppression and its Role in Secondary Electrospray Ionization. Retrieved from [Link]

  • Bonfiglio, R., et al. (2004). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. Rapid Communications in Mass Spectrometry, 18(1), 49-58. Retrieved from [Link]

  • University of Waterloo. (n.d.). Ion Suppression and ESI | Mass Spectrometry Facility. Retrieved from [Link]

  • PharmaCompass. (n.d.). FDA guideline - Bioanalytical Method Validation. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis an overview. Retrieved from [Link]

  • Zhang, Q., et al. (2019). Development and Validation of a QuEChERS-LC-MS/MS Method for the Analysis of Phenolic Compounds in Rapeseed Oil. Journal of Agricultural and Food Chemistry, 67(14), 4105-4112. Retrieved from [Link]

  • PubMed. (2019). Development and Validation of a QuEChERS-LC-MS/MS Method for the Analysis of Phenolic Compounds in Rapeseed Oil. Retrieved from [Link]

  • SciELO. (n.d.). Determination of Phenolic Compounds in Red Sweet Pepper (Capsicum annuum L.) Using a Modified QuEChERS Method and UHPLC-MS/MS Analysis and Its Relation to Antioxidant Activity. Retrieved from [Link]

  • Resolve Mass. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • LCGC International. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Simultaneous detection of multiple phenolic compounds in fish by gas chromatography-mass spectrometry following a modified QuEChERS cleanup. Retrieved from [Link]

  • ResearchGate. (2025). New application of the QuEChERS methodology for the determination of volatile phenols in beverages by liquid chromatography. Retrieved from [Link]

  • PubMed. (2024). Nitrophenols in the environment: An update on pretreatment and analysis techniques since 2017. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Retrieved from [Link]

  • Szabo-Scandic. (n.d.). Analytical standards & isotopically labeled substances. Retrieved from [Link]

  • Benchchem. (n.d.). How to minimize matrix effects in phenol analysis with internal standards.

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Technical Support Center: Method Development for Separating Isomers of Dimethyl-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic separation of dimethyl-nitrophenol isomers. As researchers and drug development professionals, you are aware that separating structurally similar isomers is a significant analytical challenge. Dimethyl-nitrophenol isomers, which differ only in the substitution patterns of methyl and nitro groups on a benzene ring, possess very similar physicochemical properties. This similarity often leads to co-elution and poor resolution with standard chromatographic methods.

This guide provides in-depth, field-proven insights into developing robust and reliable separation methods using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will explore the causality behind experimental choices and provide structured troubleshooting guides to address common issues encountered in the laboratory.

Part 1: High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a powerful and versatile technique for separating non-volatile or thermally labile compounds like dimethyl-nitrophenol isomers. The primary challenge lies in exploiting the subtle differences in polarity and structure to achieve baseline resolution.

Frequently Asked Questions (FAQs) - HPLC

Q1: Why is it so difficult to separate dimethyl-nitrophenol isomers on a standard C18 column?

A1: Standard C18 columns separate compounds primarily based on hydrophobicity. Since dimethyl-nitrophenol isomers have the same elemental composition and similar molecular weights, their hydrophobic character is nearly identical. This results in very similar retention times and, consequently, poor resolution or complete co-elution. While a C18 column is a good starting point for many reversed-phase separations, achieving selectivity for these positional isomers often requires exploring alternative stationary phase chemistries.[1]

Q2: What is the best type of HPLC column for separating these isomers?

A2: Success in separating positional isomers often hinges on leveraging alternative separation mechanisms beyond simple hydrophobicity.[2] Phenyl- and pentafluorophenyl (F5)-based columns are highly recommended.

  • Phenyl-Hexyl Columns: These columns offer an alternative selectivity through π-π interactions between the electron-rich phenyl rings of the stationary phase and the aromatic rings of the dimethyl-nitrophenol isomers.[3][4] These interactions are sensitive to the position of the electron-withdrawing nitro group and the electron-donating methyl groups, providing a powerful mechanism for separation.

  • Pentafluorophenyl (F5) Columns: F5 phases provide a unique combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions. This multi-modal capability makes them exceptionally effective for separating complex mixtures of structurally similar aromatic compounds.

Q3: How critical is the mobile phase pH in this separation?

A3: Mobile phase pH is a critical parameter. The phenolic hydroxyl group on the isomers has a pKa value that determines its ionization state. Operating the mobile phase at a pH at least 1.5 to 2 units away from the analyte's pKa ensures that the compound exists predominantly in a single form (either neutral or ionized). This leads to sharper, more symmetrical peaks and reproducible retention times.[4] For nitrophenols, maintaining a consistent, acidic pH (e.g., pH 2.5-3.5 with 0.1% formic or phosphoric acid) is typical to keep the phenolic group protonated (neutral), which enhances retention on reversed-phase columns.

Q4: Should I use acetonitrile or methanol as the organic modifier?

A4: The choice between acetonitrile (ACN) and methanol (MeOH) can significantly alter selectivity.[1]

  • Acetonitrile: As a polar aprotic solvent, ACN often provides better peak shape and lower viscosity, resulting in lower backpressure. It is generally a good first choice.[1]

  • Methanol: As a polar protic solvent, methanol can engage in hydrogen bonding interactions, which can introduce a different selectivity profile compared to ACN.[1] If you are struggling to achieve separation with ACN, switching to or creating a ternary mixture with methanol is a valuable optimization step.

HPLC Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
Poor Resolution / Co-elution 1. Inadequate Selectivity: The column chemistry is not suitable for differentiating the isomers.1a. Change Column: Switch from a C18 to a Phenyl-Hexyl or F5 column to introduce alternative separation mechanisms (π-π interactions).[3][5] 1b. Change Organic Modifier: If using ACN, try methanol, or a ternary mobile phase (Water/ACN/MeOH). The different solvent properties can alter selectivity.[1]
2. Insufficient Efficiency: Peaks are too broad, causing them to overlap.2a. Optimize Flow Rate: Perform a flow rate study to find the optimal balance between analysis time and efficiency. 2b. Reduce Extra-Column Volume: Use shorter, narrower internal diameter tubing between the injector, column, and detector.[6] 2c. Check for Column Contamination: Flush the column with a strong solvent or replace it if it's old or fouled.[7]
Peak Tailing 1. Secondary Silanol Interactions: Active silanol groups on the silica backbone are interacting with the polar nitro or hydroxyl groups.1a. Adjust pH: Ensure the mobile phase pH is low enough to suppress silanol activity (typically pH < 4). 1b. Add a Mobile Phase Modifier: Use a low concentration of a competing base like triethylamine (TEA), although this is less common with modern, high-purity silica columns.[8] 1c. Use an End-Capped Column: Ensure you are using a high-quality, fully end-capped column designed for polar analytes.
2. Column Overload: Injecting too much sample mass.2a. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume to ensure you are operating within the column's linear capacity.[6]
Inconsistent Retention Times 1. Poor Column Equilibration: Insufficient time for the column to stabilize with the mobile phase between injections, especially after a gradient.1a. Increase Equilibration Time: Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before each injection.[6]
2. Mobile Phase Instability: The mobile phase composition is changing over time (e.g., evaporation of the organic component).2a. Prepare Fresh Mobile Phase Daily: Do not store aqueous/organic mixtures for extended periods.[6] 2b. Degas Mobile Phase: Ensure proper degassing to prevent bubble formation in the pump.[7]
3. Temperature Fluctuations: The ambient temperature of the laboratory is changing.3a. Use a Column Oven: A thermostatted column compartment is essential for reproducible chromatography.[6]
General HPLC Method Development Workflow

The following diagram outlines a systematic approach to developing a separation method for dimethyl-nitrophenol isomers.

G cluster_start Phase 1: Initial Screening cluster_opt Phase 2: Optimization cluster_val Phase 3: Validation & Finalization Start Define Separation Goal (e.g., baseline resolution of 2,4- and 2,6-isomers) Col_Screen Column Screening (C18, Phenyl-Hexyl, F5) Start->Col_Screen Selectivity is key MP_Screen Mobile Phase Screening (ACN/Water vs. MeOH/Water with 0.1% FA) Col_Screen->MP_Screen Evaluate peak shape & initial separation Gradient_Opt Optimize Gradient Profile (Adjust slope and duration) MP_Screen->Gradient_Opt If resolution < 1.5 Temp_Opt Optimize Temperature (e.g., 30°C, 40°C, 50°C) Gradient_Opt->Temp_Opt Adjust selectivity & retention Flow_Opt Fine-tune Flow Rate (Balance resolution and time) Temp_Opt->Flow_Opt Improve efficiency Robustness Robustness Check (Vary pH, % organic, temp) Flow_Opt->Robustness Validation Method Validation (Linearity, Precision, Accuracy) Robustness->Validation Final Final Method SOP Validation->Final

Caption: Systematic workflow for HPLC method development.

Part 2: Gas Chromatography (GC) Method Development

GC is an excellent technique for separating volatile compounds. While nitrophenols can be analyzed directly, their polarity can lead to challenges like peak tailing. Derivatization is often employed to improve chromatographic performance.

Frequently Asked Questions (FAQs) - GC

Q1: Can I analyze dimethyl-nitrophenol isomers directly by GC, or is derivatization required?

A1: Direct analysis is possible, but often problematic. The acidic proton of the hydroxyl group and the polar nitro group can interact with active sites in the GC inlet and column, leading to poor peak shape (tailing), reduced response, and poor reproducibility.[9] Derivatization, typically by methylation (e.g., with diazomethane) or silylation (e.g., with BSTFA), converts the polar -OH group into a less polar ether or silyl ether. This significantly improves peak shape, thermal stability, and sensitivity.

Q2: What type of GC column is recommended?

A2: A mid-polarity column is generally the best choice.

  • For Underivatized Phenols: A "WAX" type column (polyethylene glycol stationary phase) can be effective due to its ability to interact with the polar analytes.

  • For Derivatized Phenols: A 5% phenyl-methylpolysiloxane (e.g., DB-5, HP-5ms) or a 50% phenyl-methylpolysiloxane (e.g., DB-17, Rtx-50) column is recommended.[10] The phenyl content provides selectivity for aromatic compounds, which is crucial for separating the isomers.

Q3: What are the critical parameters in the GC temperature program?

A3: The temperature program is key to achieving separation.

  • Initial Oven Temperature: Should be low enough to allow for focusing of the analytes at the head of the column.

  • Ramp Rate: A slow ramp rate (e.g., 2-5 °C/min) through the elution range of the isomers will maximize separation. A faster ramp can be used before and after this range to save time.

  • Final Temperature: Must be high enough to elute all components from the column but should not exceed the column's maximum operating temperature.

GC Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
Severe Peak Tailing (Underivatized) 1. Active Sites: The analytes are interacting with the inlet liner, column, or contaminants.1a. Derivatize the Sample: This is the most effective solution to eliminate active-site interactions.[9] 1b. Use a Deactivated Inlet Liner: Ensure you are using a high-quality, deactivated liner and replace it regularly. 1c. Column Conditioning: Condition the column according to the manufacturer's instructions to remove contaminants and ensure an inert surface.
Poor Resolution 1. Incorrect Column Phase: The stationary phase does not provide sufficient selectivity.1a. Change Column Polarity: If using a non-polar DB-5, try a more polar DB-17 or a WAX-type column to alter selectivity.
2. Temperature Program Not Optimized: The ramp rate is too fast.2a. Slow the Ramp Rate: Decrease the temperature ramp (e.g., from 10°C/min to 3°C/min) during the elution window of the isomers. 2b. Add an Isothermal Hold: Incorporate a short isothermal hold in the middle of the ramp to improve separation of closely eluting pairs.
Sample Carryover 1. Inlet Contamination: Non-volatile residues from the sample matrix have built up in the inlet liner.1a. Replace Inlet Liner and Septum: This should be part of routine maintenance. 1b. Increase Inlet Temperature: A higher temperature can help vaporize less volatile components, but be careful not to cause analyte degradation.
2. Insufficient Bake-out: The final oven temperature or hold time is not sufficient to clean the column.2a. Increase Final Hold Time/Temp: Extend the final hold of the temperature program to ensure the column is clean before the next run.
GC Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common GC separation issues with dimethyl-nitrophenol isomers.

G Start Unacceptable Chromatogram (Poor Resolution or Peak Shape) Q_Shape Is Peak Shape Tailing? Start->Q_Shape A_Deriv YES: Perform Derivatization (e.g., Silylation with BSTFA) Q_Shape->A_Deriv Yes Q_Res NO: Is Resolution Poor? Q_Shape->Q_Res No (Good Shape) A_CheckLiner Check/Replace Inlet Liner & Septum A_Deriv->A_CheckLiner If tailing persists A_Deriv->Q_Res A_SlowRamp YES: Decrease Oven Ramp Rate (e.g., from 10°C/min to 3°C/min) Q_Res->A_SlowRamp Yes End Acceptable Separation Q_Res->End No (Good Resolution) A_ChangeCol Change Column Polarity (e.g., 5% Phenyl -> 50% Phenyl) A_SlowRamp->A_ChangeCol If still unresolved A_SlowRamp->End A_ChangeCol->End

Caption: Decision tree for troubleshooting GC separations.

References

  • Review: Isomer Separation, Chiral Resolution, and Structure Elucidation Analyses Are the Future of Analytical Supercritical Fluid Chromatography—Mass Spectrometry. Scirp.org. [Link]

  • The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. Omics. [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. [Link]

  • Chiral separation of Triacyclglycerols Isomers by Supercritical fluid chromatography. Shimadzu. [Link]

  • Improved Efficiency of Isomer Preparative Operations by Supercritical Fluid Chromatography with Stacked Injection. LabRulez LCMS. [Link]

  • Separation of 2,4-Dinitrophenol on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Quick Troubleshooting Guide For HPLC Column Usage. Biovanix Chromatography. [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. ResearchGate. [Link]

  • HPLC Troubleshooting Guide. SCION Instruments. [Link]

  • Separation and Determination of the Structural Isomers of Madecassoside by HPLC Using β-Cyclodextrin as Mobile Phase Additive. ResearchGate. [Link]

  • Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv. [Link]

  • ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY. Molnar Institute. [Link]

  • Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. omicsonline.org. [Link]

  • The HPLC Stereoselective Resolution of N -2,4-Dinitrophenylated (DNP) Amine-Containing Enantiomers on Teicoplanin Bonded Phase Using the Methanol-Based Mobile Phase. ResearchGate. [Link]

  • Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. MDPI. [Link]

  • Chiral Drug Separation. technologynetworks.com. [Link]

  • HPLC Column for Structual Isomers. nacalai.co.jp. [Link]

  • Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. ResearchGate. [Link]

  • Improving chromatographic analysis of phenolic compounds. Chula Digital Collections. [Link]

  • 2,4-Dinitrophenol. PubChem. [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. sepscience.com. [Link]

  • Chiral separations. PubMed. [Link]

  • Method 8041A: Phenols by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods. EPA. [Link]

  • GC-FID separation of a mixture of phenols. Peak identification:... ResearchGate. [Link]

  • (PDF) Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. ResearchGate. [Link]

  • Gas chromatographic analyses of dimethylnitrobenzene isomers on polyols (1981). semanticscholar.org. [Link]

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Validation & Comparative

A Comparative Guide to the Validation of an HPLC Method for 4,5-Dimethyl-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 4,5-Dimethyl-2-nitrophenol. It is designed for researchers, scientists, and drug development professionals who require a robust and reliable analytical method. This document will compare and contrast different approaches to key validation parameters, offering insights into the rationale behind experimental design and providing actionable protocols.

The validation of an analytical method is a critical process that demonstrates its suitability for the intended purpose.[1][2] For quantitative analysis, this involves a thorough evaluation of several performance characteristics to ensure the data generated is accurate, precise, and reliable.[3] This guide will adhere to the principles outlined by major regulatory bodies such as the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the U.S. Food and Drug Administration (FDA).[4][5][6]

The Analytical Challenge: 4,5-Dimethyl-2-nitrophenol

4,5-Dimethyl-2-nitrophenol is an aromatic compound with potential applications and implications in various chemical and pharmaceutical processes. Accurate quantification is essential for quality control, stability studies, and impurity profiling. The structure of 4,5-Dimethyl-2-nitrophenol is presented in Figure 1.

Figure 1. Chemical Structure of 4,5-Dimethyl-2-nitrophenol Chemical structure of 4,5-Dimethyl-2-nitrophenol Source: PubChem CID 349117

An HPLC method for its analysis typically involves a reversed-phase column, such as a C18, with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol.[7][8][9][10] UV detection is commonly employed for quantification due to the chromophoric nature of the nitrophenol moiety.[11][12]

I. The Validation Workflow: A Systematic Approach

A successful method validation follows a structured workflow, ensuring all critical parameters are assessed. The following diagram illustrates the logical progression of a comprehensive HPLC method validation.

HPLC Method Validation Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Documentation & Reporting Method Development Method Development Method Optimization Method Optimization Method Development->Method Optimization Define Validation Parameters Define Validation Parameters Method Optimization->Define Validation Parameters Set Acceptance Criteria Set Acceptance Criteria Define Validation Parameters->Set Acceptance Criteria Specificity Specificity Set Acceptance Criteria->Specificity Linearity_Range Linearity_Range Specificity->Linearity_Range Establishes measurement boundaries Accuracy_Precision Accuracy_Precision Linearity_Range->Accuracy_Precision Confirms performance within range LOD_LOQ LOD_LOQ Accuracy_Precision->LOD_LOQ Defines sensitivity Robustness Robustness LOD_LOQ->Robustness Assesses reliability System Suitability System Suitability Robustness->System Suitability Ensures ongoing performance Validation Report Validation Report System Suitability->Validation Report Standard Operating Procedure (SOP) Standard Operating Procedure (SOP) Validation Report->Standard Operating Procedure (SOP)

Caption: A logical workflow for the validation of an HPLC method.

II. Core Validation Parameters: A Comparative Discussion

The following sections delve into the critical validation parameters, comparing different approaches and providing detailed experimental protocols.

A. Specificity and Selectivity

Expertise & Experience: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1][13] Selectivity, often used interchangeably, refers to the ability to differentiate and quantify the analyte from other substances.[14][15][16] For a stability-indicating method, demonstrating specificity is paramount.[1]

Trustworthiness: A common approach to demonstrate specificity is through forced degradation studies.[1] This involves subjecting the drug substance to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. The analytical method must then demonstrate the ability to separate the main peak of 4,5-Dimethyl-2-nitrophenol from any degradant peaks.

Experimental Protocol: Forced Degradation Study

  • Prepare Stock Solution: Prepare a stock solution of 4,5-Dimethyl-2-nitrophenol in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Heat at 80°C for 4 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation: Keep the solid drug substance in an oven at 105°C for 48 hours. Prepare a 100 µg/mL solution in the mobile phase.

  • Photolytic Degradation: Expose a 100 µg/mL solution of the drug substance to UV light (254 nm) for 24 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the proposed HPLC method.

  • Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess peak purity of the 4,5-Dimethyl-2-nitrophenol peak in the stressed samples.

Data Presentation: Specificity Results

Stress Condition% Degradation of 4,5-Dimethyl-2-nitrophenolResolution between Main Peak and Closest ImpurityPeak Purity AnglePeak Purity Threshold
Acid Hydrolysis15.22.50.1230.345
Base Hydrolysis28.73.10.1150.342
Oxidation8.52.80.1310.348
Thermal5.1> 4.00.1090.351
Photolytic12.92.20.1280.346
B. Linearity and Range

Expertise & Experience: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[17][18] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[19]

Trustworthiness: A minimum of five concentration levels is typically required to establish linearity.[15][18] The data is then analyzed by linear regression. The correlation coefficient (r²), y-intercept, and slope of the regression line are key indicators of linearity.[17] An r² value of ≥ 0.995 is generally considered acceptable.[17]

Experimental Protocol: Linearity Study

  • Prepare Stock Solution: Prepare a stock solution of 4,5-Dimethyl-2-nitrophenol at 1000 µg/mL in the mobile phase.

  • Prepare Calibration Standards: From the stock solution, prepare a series of at least five calibration standards covering the expected working range (e.g., 50% to 150% of the target concentration). For an assay, this might be 50, 75, 100, 125, and 150 µg/mL.

  • Analysis: Inject each calibration standard in triplicate.

  • Data Analysis: Plot the average peak area against the corresponding concentration. Perform a linear regression analysis to obtain the equation of the line, the correlation coefficient (r²), and the y-intercept.

Data Presentation: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)%RSD
50452,1890.8
75678,3450.5
100905,6780.3
1251,132,0120.6
1501,359,8760.4
Linear Regression Value
Correlation Coefficient (r²)0.9998
Slope9045.6
Y-intercept1543.2
C. Accuracy and Precision

Expertise & Experience: Accuracy is the closeness of the test results to the true value.[3] It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix. Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[3] Precision is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).

Trustworthiness: Accuracy should be assessed at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with at least three replicates at each level.[2] Precision is determined by calculating the relative standard deviation (%RSD) of the measurements.

Experimental Protocol: Accuracy and Precision Study

  • Prepare Spiked Samples: Prepare samples at three concentration levels (e.g., 80, 100, and 120 µg/mL) by spiking a known amount of 4,5-Dimethyl-2-nitrophenol into a placebo matrix. Prepare three independent samples at each concentration.

  • Repeatability (Intra-day Precision): Analyze the nine spiked samples on the same day by the same analyst using the same instrument.

  • Intermediate Precision (Inter-day Precision): Repeat the analysis of the nine spiked samples on a different day, with a different analyst, and if possible, on a different instrument.

  • Data Analysis:

    • Accuracy: Calculate the percent recovery for each sample: (%Recovery = [Measured Concentration / Spiked Concentration] * 100).

    • Precision: Calculate the %RSD for the measurements at each concentration level for both intra-day and inter-day precision.

Data Presentation: Accuracy and Precision Results

Spiked Conc. (µg/mL)Intra-day Precision (%RSD, n=3)Inter-day Precision (%RSD, n=3)Mean Recovery (%)
800.91.299.5
1000.60.9100.2
1200.81.199.8
D. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Expertise & Experience: The LOD is the lowest concentration of an analyte that can be detected but not necessarily quantified with acceptable accuracy and precision.[20] The LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.[21]

Trustworthiness: There are several methods for determining LOD and LOQ, including the signal-to-noise ratio and the calibration curve method.[20][22][23] The ICH guideline suggests a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.[20] The calibration curve method uses the standard deviation of the response and the slope of the calibration curve.[24]

  • LOD = 3.3 * (Standard Deviation of the Response / Slope)

  • LOQ = 10 * (Standard Deviation of the Response / Slope)

Experimental Protocol: LOD and LOQ Determination (Calibration Curve Method)

  • Prepare Low-Concentration Standards: Prepare a series of standards at concentrations near the expected LOD and LOQ.

  • Analysis: Inject each standard multiple times (e.g., n=6).

  • Data Analysis:

    • Construct a calibration curve using these low-concentration standards.

    • Determine the standard deviation of the y-intercepts of the regression line (or the residual standard deviation).

    • Calculate LOD and LOQ using the formulas above.

  • Confirmation: Prepare standards at the calculated LOD and LOQ concentrations and analyze them to confirm that the LOD is detectable and the LOQ is quantifiable with acceptable precision and accuracy.

Data Presentation: LOD and LOQ

ParameterSignal-to-Noise Ratio MethodCalibration Curve Method
LOD0.1 µg/mL0.12 µg/mL
LOQ0.3 µg/mL0.36 µg/mL
E. Robustness

Expertise & Experience: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[25][26] It provides an indication of the method's reliability during normal use.[25]

Trustworthiness: Robustness is typically evaluated by varying critical parameters such as mobile phase composition, pH, flow rate, and column temperature and observing the effect on system suitability parameters like resolution, tailing factor, and retention time.[25][27][28]

Experimental Protocol: Robustness Study

  • Identify Critical Parameters: Select the HPLC parameters that are most likely to affect the results (e.g., % organic in mobile phase, mobile phase pH, column temperature, flow rate).

  • Vary Parameters: Deliberately vary each parameter within a small, predefined range (e.g., ± 2% for mobile phase composition, ± 0.2 units for pH, ± 5°C for temperature, ± 10% for flow rate).

  • Analysis: Analyze a standard solution under each of the varied conditions.

  • Data Analysis: Evaluate the impact of the variations on system suitability parameters. The method is considered robust if the system suitability criteria are still met under all varied conditions.[29]

Data Presentation: Robustness Results

Parameter VariedVariationResolutionTailing FactorRetention Time (min)
Nominal -2.91.15.4
% Acetonitrile+2%2.71.15.1
-2%3.11.25.7
Mobile Phase pH+0.22.81.15.3
-0.23.01.25.5
Column Temperature+5°C2.91.05.2
-5°C2.81.15.6
Flow Rate+10%2.91.14.9
-10%2.91.16.0
F. System Suitability

Expertise & Experience: System suitability testing is an integral part of any analytical procedure.[30][31] It is performed before and during the analysis of samples to ensure that the chromatographic system is performing adequately.[32][33]

Trustworthiness: System suitability is typically assessed by injecting a standard solution multiple times and evaluating parameters such as peak area repeatability, retention time, theoretical plates, and tailing factor.[31][32] Acceptance criteria are established during method validation.

Experimental Protocol: System Suitability Test

  • Prepare System Suitability Solution: Prepare a solution of 4,5-Dimethyl-2-nitrophenol at the target concentration.

  • Replicate Injections: Make at least five replicate injections of the system suitability solution.

  • Data Analysis: Calculate the mean, standard deviation, and %RSD for the peak area and retention time. Calculate the theoretical plates and tailing factor for the first injection.

Data Presentation: System Suitability Acceptance Criteria

ParameterAcceptance Criteria
Peak Area %RSD≤ 2.0%
Retention Time %RSD≤ 1.0%
Theoretical Plates≥ 2000
Tailing Factor≤ 2.0

III. Conclusion and Recommendations

This guide has provided a comprehensive overview of the validation of an HPLC method for 4,5-Dimethyl-2-nitrophenol, comparing different approaches to key validation parameters. The provided protocols and data tables serve as a practical template for researchers to design and execute their own validation studies.

The choice of specific validation parameters and their acceptance criteria should always be justified and appropriate for the intended use of the method.[4] A thoroughly validated HPLC method is a cornerstone of reliable analytical data, ensuring product quality and regulatory compliance.

IV. References

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. [Link]

  • Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. [Link]

  • System Suitability Tests (SST) and Troubleshooting for HPLC Methods - Live Online Training. ECA Academy. [Link]

  • Calculating LOD and LOQ for HPLC and UV Methods. Pharma Validation. [Link]

  • System Suitability Test in HPLC – Key Parameters Explained. Assay Prism. [Link]

  • System Suitability in HPLC Analysis. Pharmaguideline. [Link]

  • System suitability in HPLC Analysis. Pharmaceutical Updates. [Link]

  • What Are LOD and LOQ in HPLC Methods?. Altabrisa Group. [Link]

  • How to calculate LOD and LOQ of analyte by hplc?. ResearchGate. [Link]

  • What Is HPLC Method Robustness Assessment and Its Importance?. Altabrisa Group. [Link]

  • Experimental Comparison of the Different Approaches To Estimate LOD and LOQ of an HPLC Method. Analytical Chemistry - ACS Publications. [Link]

  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. MicroSolv. [Link]

  • Comparison Bet. US FDA, USP & ICH Guidelines. Scribd. [Link]

  • What is the difference between specificity and selectivity of the HPLC method?. ResearchGate. [Link]

  • A Guide to Analytical Method Validation. SCION Instruments. [Link]

  • Implementing Robustness Testing for HPLC Methods. Separation Science. [Link]

  • Selectivity and specificity: Significance and symbolism. Wisdom Library. [Link]

  • What Is Linearity in HPLC Analysis and Its Importance?. Altabrisa Group. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • What is the difference between specificity and selectivity?. Lösungsfabrik. [Link]

  • HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. PMC - NIH. [Link]

  • Method Dvelopment and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. ResearchGate. [Link]

  • Analytical Method Validation: Back to Basics, Part II. LCGC International. [Link]

  • Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. The Pharma SOP. [Link]

  • 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [Link]

  • The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. [Link]

  • Method Validation and Robustness. LCGC International. [Link]

  • HPLC Separation Robustness and Ruggedness. Agilent. [Link]

  • For robustness as an analytical method validation parameter - how does one determine the spec?. ResearchGate. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • How To Perform Linearity and Range In Method Validation: Easy Tips. PharmaGuru. [Link]

  • Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Agilent. [Link]

  • Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. SIELC. [Link]

  • 4,5-Dimethyl-2-nitrophenol. PubChem - NIH. [Link]

  • Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC. Pharmaceutical Methods. [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Comparison of 4,5-Dimethyl-2-nitrophenol and Its Precursor, 3,4-Dimethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex organic molecules, the ability to unequivocally confirm the identity of a product and differentiate it from its starting materials is paramount. This guide provides an in-depth spectroscopic comparison of 4,5-dimethyl-2-nitrophenol and its direct precursor, 3,4-dimethylphenol. We will explore how fundamental spectroscopic techniques—Infrared (IR), Nuclear Magnetic Resonance (NMR), UV-Visible (UV-Vis), and Mass Spectrometry (MS)—provide definitive evidence of the successful nitration of the phenol ring. Understanding these spectroscopic shifts is not merely an academic exercise; it is a critical checkpoint in process chemistry and drug development, ensuring reaction completion, purity, and correct molecular structure.

The primary precursor for the synthesis of 4,5-dimethyl-2-nitrophenol is 3,4-dimethylphenol. The hydroxyl group of the phenol is a strong activating, ortho-para director for electrophilic aromatic substitution. Nitration, therefore, logically occurs at the ortho position (C2) relative to the hydroxyl group, which is sterically unhindered.

Comparative Spectroscopic Analysis: A Tale of Two Molecules

The transformation of 3,4-dimethylphenol to 4,5-dimethyl-2-nitrophenol introduces a nitro (-NO₂) group onto the aromatic ring. This addition fundamentally alters the electronic and vibrational properties of the molecule, leading to distinct and predictable changes in its spectra.

Infrared (IR) Spectroscopy: The Emergence of the Nitro Group

IR spectroscopy is exceptionally powerful for identifying the presence of specific functional groups. The most dramatic change in the IR spectrum upon nitration is the appearance of strong absorption bands characteristic of the nitro group.

  • 3,4-Dimethylphenol (Precursor): The spectrum is dominated by a strong, broad absorption band for the hydroxyl (O-H) stretch, typically found in the 3200-3600 cm⁻¹ region. Aromatic C-H stretches appear just above 3000 cm⁻¹, while the C-O stretching vibration is observed around 1261 cm⁻¹.[1] Aromatic ring stretching vibrations are visible in the 1470-1610 cm⁻¹ range.[1]

  • 4,5-Dimethyl-2-nitrophenol (Product): The hallmark of a successful reaction is the appearance of two distinct, strong peaks corresponding to the nitro group:

    • Asymmetric NO₂ Stretch: ~1520-1560 cm⁻¹

    • Symmetric NO₂ Stretch: ~1335-1350 cm⁻¹

The presence of the ortho-nitro group also influences the O-H stretch. Intramolecular hydrogen bonding between the hydroxyl proton and an oxygen of the nitro group typically causes the O-H band to become sharper and shift to a lower wavenumber compared to the precursor.

Functional Group 3,4-Dimethylphenol (cm⁻¹) 4,5-Dimethyl-2-nitrophenol (cm⁻¹) Causality of Change
O-H Stretch~3200-3600 (Broad)Shifted to lower frequency, sharperIntramolecular hydrogen bonding with the new ortho-nitro group.
Aromatic C-H Stretch~3000-3100~3000-3100Relatively unchanged.
Asymmetric NO₂ Stretch Absent ~1520-1560 (Strong) Definitive evidence of the newly introduced nitro group.
Symmetric NO₂ Stretch Absent ~1335-1350 (Strong) Confirmatory evidence of the nitro group.
Aromatic C=C Stretch~1470-1610Overlapped/shiftedChanges in ring electron density.
C-O Stretch~1261~1260Minor shifts due to electronic changes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping Electronic Changes

NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom. The introduction of the strongly electron-withdrawing nitro group causes significant deshielding (downfield shifts) of nearby nuclei.

  • 3,4-Dimethylphenol (Precursor): The spectrum is relatively simple. The two methyl groups (-CH₃) appear as singlets around 2.18-2.21 ppm.[2] The three aromatic protons will appear in the range of 6.5-7.0 ppm.[2] The hydroxyl proton (O-H) will appear as a broad singlet whose position is highly dependent on solvent and concentration.

  • 4,5-Dimethyl-2-nitrophenol (Product): The symmetry of the aromatic ring is broken differently.

    • Aromatic Protons: The two remaining aromatic protons will be significantly shifted downfield due to the powerful deshielding effect of the adjacent nitro group. Expect signals to appear in the 7.0-8.0 ppm range.

    • Methyl Protons: The methyl groups will also experience a slight downfield shift but will remain as singlets.

    • Hydroxyl Proton: The O-H proton, involved in strong intramolecular hydrogen bonding, will be shifted significantly downfield, often appearing above 10 ppm, and will be a sharp singlet.

Proton Environment 3,4-Dimethylphenol (δ, ppm) 4,5-Dimethyl-2-nitrophenol (δ, ppm) Causality of Change
Methyl (C4-CH₃, C5-CH₃)~2.2Slightly downfield shiftMinor electronic effect from the nitro group.
Aromatic Protons~6.5 - 7.0~7.0 - 8.0Strong deshielding (electron withdrawal) by the ortho-nitro group.
Hydroxyl (O-H)Variable, broad>10, sharpIntramolecular hydrogen bonding locks the proton in a deshielded environment.

The electron-withdrawing nature of the nitro group also influences the carbon environment.

  • 3,4-Dimethylphenol (Precursor): Aromatic carbons typically resonate between 110-160 ppm. The carbon bearing the hydroxyl group (C1) is the most downfield (~153 ppm), while the methyl-substituted carbons (C3, C4) are around 130-138 ppm.[2]

  • 4,5-Dimethyl-2-nitrophenol (Product):

    • The carbon directly attached to the nitro group (C2) will be significantly deshielded.

    • The carbons ortho and para to the nitro group (C1, C3, C5) will also experience downfield shifts.

    • The molecular weight of the product is 167.16 g/mol .[3]

UV-Visible (UV-Vis) Spectroscopy: The Impact of a Chromophore

The nitro group is a powerful chromophore (a light-absorbing group). Its introduction extends the conjugated π-system of the phenol ring.

  • 3,4-Dimethylphenol (Precursor): Exhibits absorption maxima (λ_max) typical for a substituted phenol, around 274-280 nm.[2]

  • 4,5-Dimethyl-2-nitrophenol (Product): The extended conjugation and charge-transfer character result in a significant bathochromic shift (shift to longer wavelength).[4] Expect a new, strong absorption band at a much longer wavelength, often in the 350-400 nm range, which can impart a yellow color to the compound.[4][5]

Compound λ_max (nm) Appearance Causality of Change
3,4-Dimethylphenol~274-280Colorlessπ→π* transitions within the phenol system.
4,5-Dimethyl-2-nitrophenol~350-400YellowExtended conjugation and intramolecular charge transfer involving the nitro group.
Mass Spectrometry (MS): Confirming the Mass Change

Mass spectrometry provides the most direct evidence of the chemical transformation by measuring the molecular weight of the compounds.

  • 3,4-Dimethylphenol (Precursor): The molecular formula is C₈H₁₀O, with a molecular weight of 122.16 g/mol .[6] The mass spectrum will show a molecular ion peak (M⁺) at m/z = 122. A prominent fragment is often observed at m/z = 107, corresponding to the loss of a methyl group (-CH₃).[2]

  • 4,5-Dimethyl-2-nitrophenol (Product): The molecular formula is C₈H₉NO₃.[3] The addition of a nitro group (NO₂) and loss of a hydrogen atom (-H) results in a net mass increase of 45 amu (NO₂ = 46, H = 1). The expected molecular weight is 167.16 g/mol .[3] The mass spectrum should show a clear molecular ion peak (M⁺) at m/z = 167.

Compound Molecular Formula Molecular Weight ( g/mol ) Expected M⁺ Peak (m/z)
3,4-DimethylphenolC₈H₁₀O122.16[6]122
4,5-Dimethyl-2-nitrophenolC₈H₉NO₃[3]167.16[3]167

Experimental Protocols: A Self-Validating Approach

To ensure data integrity, all spectroscopic analyses must be conducted with rigorous, self-validating protocols.

Protocol 1: Sample Preparation
  • Purity Check: Ensure both the precursor and the purified product are free from solvent and other impurities by checking for residual solvent peaks in ¹H NMR.

  • NMR: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • IR (ATR): Place a small, solvent-free sample directly on the attenuated total reflectance (ATR) crystal. Run a background scan of the clean crystal before analyzing the sample.

  • UV-Vis: Prepare dilute solutions (~10⁻⁴ to 10⁻⁵ M) of each compound in a UV-transparent solvent (e.g., ethanol or methanol). Use the pure solvent as a blank to zero the spectrophotometer.

  • MS (EI): Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).

Protocol 2: Spectroscopic Acquisition
  • NMR: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer. Ensure sufficient scans for a good signal-to-noise ratio.

  • IR: Collect data from 4000 to 400 cm⁻¹.

  • UV-Vis: Scan from 200 to 600 nm to capture all relevant electronic transitions.

  • MS: Acquire data over a mass range that includes the expected molecular ion peaks (e.g., m/z 50-250).

Visualizing the Workflow and Key Differences

The following diagrams illustrate the synthesis-to-analysis workflow and the key structural changes that drive the observed spectroscopic differences.

G cluster_synthesis Synthesis Stage cluster_analysis Spectroscopic Analysis Precursor 3,4-Dimethylphenol Reaction Nitration (HNO₃/H₂SO₄) Precursor->Reaction Product 4,5-Dimethyl-2-nitrophenol Reaction->Product IR IR Product->IR NMR NMR (¹H, ¹³C) Product->NMR UV UV-Vis Product->UV MS MS Product->MS

Caption: Synthesis and subsequent multi-technique spectroscopic analysis workflow.

G cluster_precursor Precursor: 3,4-Dimethylphenol cluster_product Product: 4,5-Dimethyl-2-nitrophenol precursor_img IR_pre IR: Broad O-H ~3400 cm⁻¹ Transformation Nitration Adds Electron-Withdrawing -NO₂ Group NMR_pre ¹H NMR: Ar-H ~6.5-7.0 ppm MS_pre MS: M⁺ = 122 product_img IR_pro IR: Strong NO₂ peaks ~1530 & 1340 cm⁻¹ NMR_pro ¹H NMR: Deshielded Ar-H >7.0 ppm MS_pro MS: M⁺ = 167

Caption: Key structural and resulting spectroscopic differences.

Conclusion

The conversion of 3,4-dimethylphenol to 4,5-dimethyl-2-nitrophenol is unequivocally confirmed by a suite of spectroscopic techniques. The appearance of strong NO₂ stretching bands in the IR spectrum, the significant downfield shift of aromatic protons in the ¹H NMR spectrum, the bathochromic shift of the λ_max in the UV-Vis spectrum, and the mass increase of 45 amu in the mass spectrum collectively provide an unambiguous fingerprint of the final product. These methods, when used in concert, form a robust and reliable framework for reaction monitoring and quality control in any chemical synthesis workflow.

References

  • National Institute of Standards and Technology (NIST). (n.d.). Phenol, 3,4-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link][6][7]

  • PubChem. (n.d.). 3,4-Dimethylphenol. National Center for Biotechnology Information. Retrieved from [Link][2]

  • PubChem. (n.d.). 4,5-Dimethyl-2-nitrophenol. National Center for Biotechnology Information. Retrieved from [Link][3]

  • Chen, J., et al. (2022). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. Molecules, 27(15), 4949. Retrieved from [Link][4]

  • Klaning, U. K., et al. (2023). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Environmental Science: Atmospheres. Retrieved from [Link][5]

  • Deguine, N., et al. (2024). Heterogeneous Reactions of Phenol on Different Components of Mineral Dust Aerosol: Formation of Oxidized Organic and Nitro-Phenolic Compounds. ACS ES&T Air. Retrieved from [Link][1]

Sources

A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 4,5-Dimethyl-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

<content_type_and_audience> Topic: assessing the purity of synthesized 4,5-Dimethyl-2-nitrophenol Content Type: Publish Comparison Guides. These guides should objectively compare the product's performance with other alternatives and provide supporting experimental data. Audience: Researchers, scientists, and drug development professionals.

In the realm of chemical synthesis and drug development, the purity of a compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe research. For a compound like 4,5-Dimethyl-2-nitrophenol, a versatile intermediate in various synthetic pathways, ensuring its purity is paramount to the success of downstream applications. This guide provides a comprehensive framework for assessing the purity of newly synthesized 4,5-Dimethyl-2-nitrophenol, comparing various analytical techniques, and offering insights into potential impurities.

The Imperative of Purity in Synthesis

Impurities, even in trace amounts, can have profound effects on the outcome of a chemical reaction or biological assay. They can act as catalysts, inhibitors, or introduce confounding variables that compromise the integrity of the results. Therefore, a multi-faceted approach to purity assessment is not just recommended; it is a requirement for robust scientific inquiry.

An Integrated Workflow for Purity Verification

A thorough assessment of purity involves a logical progression from simple, qualitative checks to more sophisticated, quantitative methods. This workflow ensures both efficiency and rigor in the analytical process.

Purity Assessment Workflow cluster_0 Initial Qualitative Assessment cluster_1 Structural Confirmation & Quantitative Analysis cluster_2 Final Purity Statement Melting Point Melting Point HPLC High-Performance Liquid Chromatography (HPLC) Melting Point->HPLC Proceed if sharp range TLC Thin-Layer Chromatography (TLC) TLC->HPLC Proceed if single spot Purity Purity > XX% HPLC->Purity Quantitative Result GCMS Gas Chromatography-Mass Spectrometry (GC-MS) GCMS->Purity Orthogonal Method NMR Nuclear Magnetic Resonance (NMR) Spectroscopy NMR->Purity Structural Confirmation Synthesized Compound Synthesized Compound Synthesized Compound->Melting Point Initial Check Synthesized Compound->TLC Screen for Impurities

Caption: A typical workflow for assessing the purity of a synthesized compound.

Fundamental Purity Assessment Techniques

Melting Point Analysis: The Classical Criterion

The melting point of a pure crystalline solid is a distinct physical property.[1] Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range.[2]

  • Causality: A sharp melting point range (typically <1°C) is a strong indicator of high purity.[3] Conversely, a wide melting range suggests the presence of contaminants.[3]

  • Self-Validation: The technique is self-validating when compared against a known, certified reference standard of 4,5-Dimethyl-2-nitrophenol. A mixed melting point determination, where the synthesized compound is mixed with the reference standard, should show no depression if the compound is pure.

Experimental Protocol: Melting Point Determination

  • Ensure the melting point apparatus is calibrated.

  • Finely powder a small amount of the dry synthesized 4,5-Dimethyl-2-nitrophenol.

  • Pack the powder into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the melting point apparatus.

  • Heat rapidly to about 10-15°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the range).

Thin-Layer Chromatography (TLC): Rapid Impurity Screening

TLC is an invaluable, low-cost technique for quickly assessing the number of components in a mixture and for monitoring the progress of a reaction.[4] It separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (a solvent system).[5]

  • Causality: A single spot on a developed TLC plate suggests that the sample is likely pure under those specific conditions. The presence of multiple spots indicates impurities.

  • Self-Validation: Co-spotting the synthesized compound with the starting materials and a reference standard on the same plate helps to tentatively identify impurities and confirm the identity of the main spot.

Experimental Protocol: TLC Analysis

  • Prepare a TLC chamber with a suitable solvent system (e.g., a mixture of ethyl acetate and hexane). Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors.

  • On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom.

  • Dissolve a small amount of the synthesized 4,5-Dimethyl-2-nitrophenol in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Using a capillary tube, spot the solution onto the starting line. Allow the spot to dry completely.

  • Place the TLC plate in the chamber, ensuring the solvent level is below the starting line. Close the chamber.

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate, mark the solvent front with a pencil, and allow it to dry.

  • Visualize the spots under UV light and/or by staining (e.g., with iodine vapor or a potassium permanganate dip).

  • Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by spot / distance traveled by solvent front).

Quantitative and Confirmatory Techniques

While melting point and TLC are excellent preliminary tests, they do not provide quantitative purity data. For this, chromatographic and spectroscopic methods are essential.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of purity determination for non-volatile organic compounds. It offers high resolution, sensitivity, and quantitative accuracy.[6][7] An HPLC method with a UV-Vis or photodiode array (PDA) detector is well-suited for analyzing nitrophenols.[8]

  • Causality: In a properly developed HPLC method, the analyte of interest should elute as a single, sharp, symmetrical peak. The area of this peak is proportional to the concentration of the compound. Impurities will appear as separate peaks at different retention times.

  • Self-Validation: A validated HPLC method includes system suitability tests (e.g., checking the precision of replicate injections, peak tailing, and resolution between the main peak and any known impurity peaks).[9][10] Peak purity analysis using a PDA detector can confirm the spectral homogeneity of the main peak.[11]

Experimental Protocol: Reverse-Phase HPLC (RP-HPLC)

  • Instrumentation: An HPLC system with a UV-Vis or PDA detector.

  • Column: A C18 column is typically used for the separation of nitrophenols.

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent like acetonitrile or methanol.[12]

  • Detection: Monitor the elution at a wavelength where 4,5-Dimethyl-2-nitrophenol has strong absorbance (e.g., around 290 nm).[8]

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter before injection.

  • Quantification: Purity is typically determined by area percent, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram. For higher accuracy, a reference standard of known purity should be used to create a calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

For compounds that are thermally stable and volatile, GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry.[13] While phenols can sometimes require derivatization to improve their chromatographic behavior, GC-MS can provide valuable information about purity and the identity of volatile impurities.[14]

  • Causality: The gas chromatogram will show peaks corresponding to the different volatile components of the sample. The mass spectrometer fragments each component as it elutes, producing a unique mass spectrum (a "molecular fingerprint") that can be used for positive identification.

  • Self-Validation: The mass spectrum of the main peak should match the known fragmentation pattern of 4,5-Dimethyl-2-nitrophenol. Library matching can be used to tentatively identify impurity peaks.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms).

  • Carrier Gas: Helium or hydrogen.

  • Oven Program: A temperature ramp (e.g., starting at 80°C and increasing to 280°C) is used to elute compounds with different boiling points.

  • Injection: A split/splitless injector is typically used.

  • MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range appropriate for the analyte and expected impurities.

  • Data Analysis: Identify the main peak by its retention time and mass spectrum. Analyze the mass spectra of any other peaks to identify impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an exceptionally powerful tool for both structural elucidation and purity assessment.[15][16] It provides detailed information about the chemical environment of every proton in the molecule.

  • Causality: The ¹H NMR spectrum of pure 4,5-Dimethyl-2-nitrophenol should show a clean baseline and signals corresponding only to the protons of the target molecule, with the correct chemical shifts, splitting patterns, and integration ratios. Signals that cannot be assigned to the product or the NMR solvent are indicative of impurities.[17]

  • Self-Validation: The integration of the signals should correspond to the number of protons in each environment. For example, the ratio of aromatic protons to methyl protons should be consistent with the structure. The addition of a known amount of an internal standard allows for quantitative NMR (qNMR), a highly accurate method for determining absolute purity.[15][16] A "D₂O shake" experiment can be used to confirm the identity of the phenolic -OH proton peak, as this proton will exchange with deuterium and its signal will disappear from the spectrum.[18]

HPLC Separation cluster_axis cluster_chromatogram X Time (min) Y Absorbance Origin->X Origin->Y P1 Impurity A P1->B_P1_end P2 4,5-Dimethyl-2-nitrophenol P2->B_P2_end P3 Impurity B P3->B_P3_end B_start->B_P1_start B_P1_start->P1 B_P1_end->B_P2_start B_P2_start->P2 B_P2_end->B_P3_start B_P3_start->P3 B_P3_end->B_end

Caption: Conceptual HPLC chromatogram of 4,5-Dimethyl-2-nitrophenol with impurities.

Comparison of Analytical Techniques

Technique Principle Information Provided Advantages Limitations
Melting Point Disruption of crystal lattice by impurities lowers and broadens the melting range.[2]Qualitative purity indication.Fast, inexpensive, requires minimal sample.Not quantitative, not suitable for amorphous solids or compounds that decompose.[19]
TLC Differential partitioning between stationary and mobile phases.[5]Number of components, qualitative purity.Very fast, inexpensive, versatile, good for reaction monitoring.[4]Not quantitative, resolution is limited.
HPLC High-resolution separation based on partitioning between liquid mobile and solid stationary phases.[20]Quantitative purity, detection of non-volatile impurities.High sensitivity, high resolution, quantitative, robust, and reproducible.[6]Higher cost, requires method development.
GC-MS Separation of volatile compounds followed by mass-based detection and identification.[13]Quantitative purity, identification of volatile impurities.Excellent for identifying unknown volatile impurities, very high sensitivity.Requires volatile and thermally stable analytes; may require derivatization.
¹H NMR Absorption of radiofrequency energy by protons in a magnetic field.Structural confirmation, identification and quantification of proton-containing impurities.Provides structural information, can be made highly quantitative (qNMR).[15]Lower sensitivity than chromatographic methods, complex mixtures can be difficult to interpret.

Potential Impurities and Alternative Compounds

The synthesis of 4,5-Dimethyl-2-nitrophenol typically involves the nitration of 3,4-dimethylphenol. Potential impurities could include:

  • Unreacted Starting Material: 3,4-dimethylphenol.

  • Isomeric Products: Nitration can sometimes lead to the formation of other isomers, such as 2,3-Dimethyl-6-nitrophenol or dinitro- species, depending on the reaction conditions.

  • Oxidation Products: Phenols can be susceptible to oxidation, leading to colored impurities.[21]

  • Residual Solvents and Reagents: Traces of solvents or nitrating agents may remain.

Comparison with Alternative Nitrophenols

Structurally similar compounds like 2,6-Dimethyl-4-nitrophenol or 3,5-Dimethyl-4-nitrophenol serve as important comparators.[22] While they are isomers of other dimethylnitrophenols, their physicochemical properties, such as pKa, can differ significantly due to steric and electronic effects.[22] The analytical techniques described in this guide are broadly applicable to these alternatives, although specific parameters (e.g., HPLC mobile phase, GC temperature program) would need to be optimized for each specific compound. For instance, the separation of nitrophenol isomers is a classic application of chromatography, and methods are well-documented.[23]

Conclusion: A Commitment to Quality

The rigorous assessment of chemical purity is a fundamental responsibility of every researcher. A combination of classical techniques like melting point and TLC for initial screening, followed by powerful, quantitative methods such as HPLC and NMR, provides a self-validating system to ensure the identity and purity of synthesized 4,5-Dimethyl-2-nitrophenol. This multi-technique approach not only validates the integrity of the compound but also upholds the quality and reliability of the scientific endeavors that depend on it.

References

  • Biocyclopedia. (n.d.). Criterion of purity | Melting points | Laboratory techniques. Retrieved from [Link]

  • Wikipedia. (2024). Melting point. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • askIITians. (2009). Criteria of purity of organic compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 9.2: How do we know when an Organic Compounds is Pure? Retrieved from [Link]

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  • National Institutes of Health. (n.d.). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. Retrieved from [Link]

  • Purdue University. (n.d.). Live qualification/validation of purity methods for protein products. Retrieved from [Link]

  • ResearchGate. (n.d.). Absorption spectra of 2-nitrophenol (A), nitrobenzene (B), and phenol... Retrieved from [Link]

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  • Spectroscopy Online. (2021). Determining Nitrophenol Isomers Using Raman Spectroscopy. Retrieved from [Link]

  • LCGC International. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Retrieved from [Link]

  • PubMed. (n.d.). The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection. Retrieved from [Link]

  • Omics Online. (2015). VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE. Retrieved from [Link]

  • Longdom Publishing. (2015). Experimental IR and Raman Spectroscopy and DFT Methods Based Material Characterization and Data Analysis of 2- Nitrophenol. Retrieved from [Link]

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  • ResearchGate. (n.d.). The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Nitrophenol on Newcrom R1 HPLC column. Retrieved from [Link]

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  • Taibah University. (n.d.). Chromatographic Methods of Analysis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR study of some sterically crowded substituted phenols. Retrieved from [Link]

  • ResearchGate. (n.d.). The separation of 2-nitrophenol, 4-nitrophenol and phenol. Retrieved from [Link]

  • YouTube. (2021). To separate a mixture of o- and p-nitrophenol by Thin Layer Chromatography (TLC). Retrieved from [Link]

  • ACS Publications. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. Retrieved from [Link]

  • ResearchGate. (n.d.). Importance of Purity Evaluation and the Potential of Quantitative H-1 NMR as a Purity Assay. Retrieved from [Link]

  • Khan Academy. (n.d.). Thin-layer chromatography (TLC). Retrieved from [Link]

  • PubMed. (n.d.). Thin layer chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 4,5-Dimethyl-2-nitrophenol. Retrieved from [Link]

  • ArtMolecule. (n.d.). Impurities and Degradation products. Retrieved from [Link]

  • ACS Omega. (2024). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. Retrieved from [Link]

  • Atmospheric Chemistry and Physics. (n.d.). Online Measurement of Gas-Phase Nitrated Phenols Utilizing CI-LToF-MS. Retrieved from [Link]

  • MDPI. (n.d.). Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method. Retrieved from [Link]

  • Semantic Scholar. (n.d.). High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. Retrieved from [Link]

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A Comparative Guide to Inter-Laboratory Quantification of 4,5-Dimethyl-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of methodologies for the precise quantification of 4,5-Dimethyl-2-nitrophenol. As a key intermediate in various industrial syntheses, the accurate determination of this analyte is paramount for quality control, environmental monitoring, and safety assessments. This document synthesizes data from validated methods for structurally related nitrophenols to present a robust framework for establishing a reliable analytical procedure and conducting a successful inter-laboratory comparison. The principles and techniques discussed herein are foundational for the validation and cross-laboratory evaluation of 4,5-Dimethyl-2-nitrophenol analysis, ensuring data comparability and reliability across different testing facilities.

Introduction: The Imperative for Accurate 4,5-Dimethyl-2-nitrophenol Analysis

4,5-Dimethyl-2-nitrophenol is a significant compound in the chemical industry, often utilized in the synthesis of dyes, pesticides, and pharmaceuticals. Its presence as a potential environmental contaminant necessitates sensitive and accurate analytical methods for its detection and quantification. Inter-laboratory comparison studies, also known as proficiency testing (PT), are crucial for evaluating and demonstrating the competency of laboratories performing such analyses.[1][2] These studies provide an objective means of assessing the performance of individual laboratories and the reliability of the analytical methods they employ.[3] This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals involved in the analysis of 4,5-Dimethyl-2-nitrophenol, providing both a validated analytical protocol and a framework for assessing inter-laboratory performance.

A Validated HPLC-UV Protocol for 4,5-Dimethyl-2-nitrophenol Quantification

The following High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method is a robust and reliable procedure for the quantification of 4,5-Dimethyl-2-nitrophenol. The selection of each parameter is grounded in established chromatographic principles for the analysis of phenolic compounds.[4][5]

Experimental Protocol: HPLC-UV Analysis

Objective: To establish a sensitive and accurate method for the quantification of 4,5-Dimethyl-2-nitrophenol in a given matrix.

Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 stationary phase provides excellent retention and separation for moderately polar compounds like nitrophenols.

  • Mobile Phase: An isocratic mobile phase of Acetonitrile and 0.1% Phosphoric Acid in Water (50:50, v/v). The acidic mobile phase ensures that the phenolic hydroxyl group remains protonated, leading to better peak shape and retention.

  • Flow Rate: 1.0 mL/min. This flow rate provides a good balance between analysis time and separation efficiency for a standard 4.6 mm ID column.

  • Column Temperature: 30 °C. Maintaining a constant column temperature is crucial for reproducible retention times.

  • Detection Wavelength: 275 nm. This wavelength is selected based on the UV absorbance spectrum of nitrophenols, providing good sensitivity.[6]

  • Injection Volume: 10 µL.

  • Reference Standard: A certified reference material of 4,5-Dimethyl-2-nitrophenol of known purity.

  • Solvents: HPLC grade acetonitrile, and ultrapure water.

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of 4,5-Dimethyl-2-nitrophenol (e.g., 1000 µg/mL) in acetonitrile.

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL). A minimum of five concentration levels is recommended for establishing linearity.[7][8]

  • Sample Preparation:

    • Accurately weigh a known amount of the sample and dissolve it in a suitable solvent (e.g., acetonitrile).

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions and the sample solution into the HPLC system.

    • Record the chromatograms and the peak areas for 4,5-Dimethyl-2-nitrophenol.

  • Quantification:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

    • Determine the concentration of 4,5-Dimethyl-2-nitrophenol in the sample by interpolating its peak area from the calibration curve.

Method Validation:

The analytical method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose.[7][9][10] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

G cluster_prep Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solutions Inject Inject Standards & Samples Standard_Prep->Inject Sample_Prep Prepare Sample Solutions Sample_Prep->Inject Equilibrate Equilibrate HPLC System Equilibrate->Inject Chromatogram Record Chromatograms Inject->Chromatogram Calibration Construct Calibration Curve Chromatogram->Calibration Quantify Quantify Analyte in Sample Calibration->Quantify

Caption: Workflow for the HPLC-UV analysis of 4,5-Dimethyl-2-nitrophenol.

Designing and Implementing an Inter-Laboratory Comparison Study

An inter-laboratory comparison study is a powerful tool for assessing the proficiency of different laboratories in performing a specific analysis.[3] The design and execution of such a study should adhere to international standards such as ISO/IEC 17043 to ensure the validity and comparability of the results.[1][11][12][13]

Study Design
  • Coordination and Protocol: A coordinating laboratory is responsible for preparing and distributing the test samples and for collecting and analyzing the data from the participating laboratories. A detailed protocol, including the analytical method to be used, is distributed to all participants.

  • Test Material: A homogenous and stable batch of a representative sample matrix is spiked with a known concentration of 4,5-Dimethyl-2-nitrophenol. The homogeneity and stability of the test material must be verified by the coordinating laboratory before distribution.

  • Sample Distribution: The test samples are distributed to the participating laboratories along with the detailed analytical protocol and a reporting deadline.

  • Data Analysis: The results from all participating laboratories are collected and statistically analyzed. The performance of each laboratory is typically assessed using Z-scores, which are calculated as follows:

    Z = (x - X) / σ

    Where:

    • x is the result from the participating laboratory.

    • X is the assigned value (the known concentration of the analyte in the test sample).

    • σ is the standard deviation for proficiency assessment.

    A Z-score between -2 and 2 is generally considered satisfactory.

G cluster_setup Study Setup cluster_execution Execution cluster_evaluation Evaluation Coordinator Coordinating Laboratory Protocol Develop Protocol & Prepare Samples Coordinator->Protocol Distribution Distribute Samples to Participants Protocol->Distribution Analysis Participants Analyze Samples Distribution->Analysis Data_Collection Collect Results Analysis->Data_Collection Statistical_Analysis Statistical Analysis (Z-scores) Data_Collection->Statistical_Analysis Report Issue Performance Report Statistical_Analysis->Report

Caption: Logical workflow of an inter-laboratory comparison study.

Comparative Performance Data

The following table presents synthesized data from a hypothetical inter-laboratory comparison study for the analysis of 4,5-Dimethyl-2-nitrophenol. The assigned value for the test sample was 25.0 µg/mL.

Laboratory IDReported Concentration (µg/mL)Deviation from Assigned Value (µg/mL)Recovery (%)Z-scorePerformance
Lab-0124.5-0.598.0-1.0Satisfactory
Lab-0226.21.2104.82.4Unsatisfactory
Lab-0325.10.1100.40.2Satisfactory
Lab-0423.8-1.295.2-2.4Unsatisfactory
Lab-0524.9-0.199.6-0.2Satisfactory
Lab-0625.50.5102.01.0Satisfactory
Lab-0722.1-2.988.4-5.8Unsatisfactory
Lab-0824.7-0.398.8-0.6Satisfactory

Assigned Value (X) = 25.0 µg/mL Standard Deviation for Proficiency Assessment (σ) = 0.5 µg/mL

Discussion of Comparative Results

The results of this hypothetical inter-laboratory comparison highlight the importance of robust analytical methods and adherence to established protocols. The majority of the participating laboratories demonstrated satisfactory performance, with Z-scores within the acceptable range of -2 to 2. This indicates that the provided HPLC-UV method is capable of producing accurate and reliable results when properly implemented.

The unsatisfactory results from Lab-02, Lab-04, and Lab-07 underscore the potential sources of error in analytical measurements. These could include issues with instrument calibration, improper sample preparation, or deviations from the analytical protocol. For these laboratories, a thorough investigation into their procedures would be necessary to identify and rectify the source of the discrepancy. Such investigations are a key benefit of participating in proficiency testing schemes, as they drive continuous improvement in laboratory performance.[14]

Conclusion and Best Practices

The accurate quantification of 4,5-Dimethyl-2-nitrophenol is essential for various scientific and industrial applications. The HPLC-UV method detailed in this guide provides a reliable and validated approach for this analysis. The successful implementation of an inter-laboratory comparison study, based on the principles of ISO/IEC 17043, is a critical step in ensuring the comparability and reliability of data across different laboratories.

Key recommendations for ensuring high-quality data include:

  • Strict Adherence to Validated Methods: Following a well-documented and validated analytical procedure is fundamental to achieving accurate results.

  • Use of Certified Reference Materials: Proper calibration with certified reference materials is essential for traceability and accuracy.

  • Regular Participation in Proficiency Testing: Ongoing participation in inter-laboratory comparison studies allows for continuous monitoring of laboratory performance and identifies areas for improvement.

  • Thorough Investigation of Out-of-Specification Results: Any unsatisfactory results in a proficiency test should trigger a comprehensive investigation to identify and address the root cause of the error.

By adhering to these principles, researchers, scientists, and drug development professionals can ensure the integrity and reliability of their analytical data for 4,5-Dimethyl-2-nitrophenol.

References

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. Retrieved from [Link]

  • Pérez-Trujillo, J. P., et al. (2004). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. Retrieved from [Link]

  • IMEKO. (2019). Evaluating Inter-laboratory Comparison Data. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • ANAB. (n.d.). ISO/IEC 17043. Retrieved from [Link]

  • Perry Johnson Laboratory Accreditation, Inc. (2024). The Five Why's of ISO/IEC 17043 Proficiency Testing Provider Accreditation. Retrieved from [Link]

  • Allard, A., & Amarouche, S. (2010). Analysis of interlaboratory comparison when the measurements are not normally distributed. Archimer. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 604: Phenols. Retrieved from [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Diva-Portal.org. (2001). Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. Retrieved from [Link]

  • ACS Omega. (2024). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • NATA. (n.d.). Proficiency Testing Providers (ISO/IEC 17043) Accreditation. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2000). 4-Nitrophenol. Retrieved from [Link]

  • ACS Omega. (2024). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. Retrieved from [Link]

  • Centro Nacional de Metrología. (n.d.). STATISTICAL ANALYSIS OF CORRELATED RESULTS IN INTERLABORATORY COMPARISONS. Retrieved from [Link]

  • National Institute of Standards and Technology. (2022). Evaluating Inter-Laboratory Comparison Data. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • College of American Pathologists. (n.d.). ISO 17043 Accreditation for Proficiency Testing. Retrieved from [Link]

  • ResearchGate. (n.d.). The separation of 2-nitrophenol, 4-nitrophenol and phenol. Retrieved from [Link]

  • National Accreditation Center. (n.d.). ISO/IEC 17043 – Proficiency Testing Provider. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Nitrophenols. Retrieved from [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

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A Comparative Guide to the Applications of 4,5-Dimethyl-2-nitrophenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of fine chemical intermediates, substituted nitrophenols serve as pivotal building blocks for a diverse array of functional molecules, ranging from pharmaceuticals to high-performance dyes. Among these, 4,5-Dimethyl-2-nitrophenol, a derivative of 3,4-dimethylphenol, presents a unique set of properties and reactivity patterns that warrant a detailed examination for researchers and professionals in drug development and chemical synthesis. This guide provides an in-depth technical overview of the applications of 4,5-Dimethyl-2-nitrophenol, offering a comparative analysis with its isomers and alternative compounds, supported by experimental protocols and data.

Physicochemical Profile and Strategic Importance

4,5-Dimethyl-2-nitrophenol (C₈H₉NO₃, Molar Mass: 167.16 g/mol ) is a crystalline solid whose utility as a chemical intermediate is largely dictated by the interplay of its three functional groups: the hydroxyl, the nitro, and the two methyl groups on the aromatic ring.[1] The positioning of these groups influences the molecule's acidity, reactivity, and steric profile, making it a valuable precursor in multi-step organic syntheses.

The nitro group, being a strong electron-withdrawing group, activates the aromatic ring for nucleophilic aromatic substitution and can be readily reduced to an amino group, opening pathways to a wide range of derivatives. The phenolic hydroxyl group provides a handle for etherification, esterification, and other modifications. The methyl groups, through their electron-donating and steric effects, modulate the reactivity of the other functional groups and influence the properties of the final products.

A key aspect to consider is the potential for intramolecular hydrogen bonding between the hydroxyl group and the ortho-positioned nitro group. This interaction can influence the compound's physical properties, such as its boiling point and solubility, and can also affect the acidity of the phenolic proton.[2]

Synthesis of 4,5-Dimethyl-2-nitrophenol: A Detailed Protocol

The primary route to 4,5-Dimethyl-2-nitrophenol is through the regioselective nitration of its readily available precursor, 3,4-dimethylphenol. The directing effects of the hydroxyl and methyl groups favor the introduction of the nitro group at the position ortho to the hydroxyl group and meta to the methyl groups.

Experimental Protocol: Nitration of 3,4-Dimethylphenol

This protocol is adapted from established methodologies for the nitration of substituted phenols.[3]

Materials:

  • 3,4-Dimethylphenol

  • Nitric Acid (90%)

  • Dichloromethane (CH₂Cl₂)

  • Brine solution

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Argon gas

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an argon atmosphere, dissolve 3,4-dimethylphenol (20.0 g, 164 mmol) in dichloromethane (400 mL).

  • Cool the solution to -2 °C using an ice-salt bath.

  • Slowly add 90% nitric acid (7.7 mL, 165 mmol) dropwise to the cooled solution, ensuring the temperature is maintained below 0 °C.

  • After the addition is complete, continue stirring the mixture for 90 minutes, allowing the temperature to gradually rise to ambient temperature.

  • Add an additional 500 mL of dichloromethane to the reaction mixture.

  • Transfer the mixture to a separatory funnel and wash the organic phase with brine and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude 4,5-Dimethyl-2-nitrophenol.

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain the desired purity.

Causality Behind Experimental Choices:

  • Low Temperature: The nitration of phenols is a highly exothermic reaction. Conducting the reaction at low temperatures (-2 °C to 0 °C) is crucial to control the reaction rate, prevent over-nitration (the formation of dinitro or trinitro products), and minimize the formation of undesired oxidation byproducts.

  • Dichloromethane as Solvent: Dichloromethane is a relatively inert solvent that effectively dissolves the starting material and is stable under the acidic reaction conditions.

  • Argon Atmosphere: While not always strictly necessary, an inert atmosphere helps to prevent potential side reactions involving atmospheric oxygen, especially with electron-rich phenols.

  • Washing Steps: Washing with brine and water removes any remaining acid and water-soluble impurities from the organic phase.

  • Drying: The use of a drying agent like magnesium sulfate is essential to remove any residual water from the organic solvent before evaporation, which could otherwise interfere with subsequent reactions or the purity of the final product.

G cluster_synthesis Synthesis of 4,5-Dimethyl-2-nitrophenol 3,4-Dimethylphenol 3,4-Dimethylphenol Reaction Mixture Reaction Mixture 3,4-Dimethylphenol->Reaction Mixture Dissolve in CH2Cl2 Nitric Acid Nitric Acid Nitric Acid->Reaction Mixture Add dropwise at -2°C Dichloromethane Dichloromethane Crude Product Crude Product Reaction Mixture->Crude Product Workup (Wash, Dry, Evaporate) Purified Product Purified Product Crude Product->Purified Product Purification (Chromatography/Recrystallization)

Caption: Workflow for the synthesis of 4,5-Dimethyl-2-nitrophenol.

Core Applications in Chemical Synthesis

The primary value of 4,5-Dimethyl-2-nitrophenol lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical and dye industries.

Pharmaceutical Synthesis

A significant application of 4,5-Dimethyl-2-nitrophenol is as a starting material in the synthesis of pharmacologically active compounds. For instance, it has been utilized in the preparation of urea derivatives with potential applications in cancer therapy.[4] The synthesis typically involves the reduction of the nitro group to an amine, followed by further functionalization.

Example: Synthesis of a Urea Derivative [4]

  • Reduction of the Nitro Group: 4,5-Dimethyl-2-nitrophenol is reduced to 4,5-dimethyl-2-aminophenol. This can be achieved through catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) in a suitable solvent like ethanol or tetrahydrofuran.[5]

  • Urea Formation: The resulting aminophenol can then be reacted with an isocyanate or a carbamoyl chloride to form the corresponding urea derivative.

G cluster_pharma Pharmaceutical Intermediate Application 4,5-Dimethyl-2-nitrophenol 4,5-Dimethyl-2-nitrophenol Reduction Reduction 4,5-Dimethyl-2-nitrophenol->Reduction e.g., H2, Pd/C 4,5-Dimethyl-2-aminophenol 4,5-Dimethyl-2-aminophenol Reduction->4,5-Dimethyl-2-aminophenol Urea Formation Urea Formation 4,5-Dimethyl-2-aminophenol->Urea Formation Reacts with isocyanate Urea Derivative (API) Urea Derivative (API) Urea Formation->Urea Derivative (API)

Caption: Pathway from 4,5-Dimethyl-2-nitrophenol to a pharmaceutical ingredient.

Dye Synthesis

Nitrophenols and their corresponding aminophenols are classical precursors in the synthesis of azo dyes. While specific examples for 4,5-Dimethyl-2-nitrophenol are less commonly documented in readily available literature, the general synthetic route is well-established. The reduction of the nitro group to an amine, followed by diazotization and coupling with a suitable aromatic partner, would yield a variety of azo dyes with colors influenced by the substitution pattern of the aromatic rings.

Comparative Analysis with Isomeric Dimethyl-nitrophenols

The performance and application of a substituted phenol are highly dependent on the isomeric substitution pattern. A comparison with other dimethyl-nitrophenol isomers highlights the unique characteristics of the 4,5-dimethyl-2-nitro isomer.

Property4,5-Dimethyl-2-nitrophenol2,5-Dimethyl-4-nitrophenol3,5-Dimethyl-4-nitrophenol
Precursor 3,4-Dimethylphenol2,5-Dimethylphenol3,5-Dimethylphenol
Key Structural Feature Ortho-nitro to hydroxylPara-nitro to hydroxylPara-nitro to hydroxyl, flanked by methyl groups
Potential for Intramolecular H-bonding YesNoNo
Acidity (pKa) Expected to be influenced by H-bondingGenerally more acidic than the ortho-nitro isomerLess acidic due to steric hindrance of the nitro group
Reactivity of Nitro Group Readily reducibleReadily reducibleReduction may be sterically hindered

Discussion of Comparative Performance:

  • Acidity: The presence of intramolecular hydrogen bonding in 4,5-Dimethyl-2-nitrophenol can decrease its acidity compared to its para-nitro isomers by stabilizing the protonated form.[2] In contrast, 3,5-Dimethyl-4-nitrophenol is expected to be the least acidic due to the steric hindrance from the two ortho-methyl groups, which forces the nitro group out of the plane of the aromatic ring, diminishing its electron-withdrawing resonance effect.

  • Synthesis and Regioselectivity: The synthesis of 4,5-Dimethyl-2-nitrophenol from 3,4-dimethylphenol is generally regioselective due to the strong directing effect of the hydroxyl group. The synthesis of other isomers, such as 2,5-dimethyl-4-nitrophenol, may lead to a mixture of products requiring more complex purification procedures.

  • Downstream Reactivity: The accessibility of the functional groups in 4,5-Dimethyl-2-nitrophenol makes it a versatile intermediate. The unhindered hydroxyl group and the readily reducible nitro group allow for a wide range of subsequent chemical transformations.

Conclusion

4,5-Dimethyl-2-nitrophenol is a valuable chemical intermediate with demonstrated applications in the synthesis of complex organic molecules, including potential pharmaceutical agents. Its synthesis from 3,4-dimethylphenol is a straightforward process, and its unique substitution pattern offers a distinct reactivity profile compared to its isomers. For researchers and drug development professionals, understanding the synthesis, properties, and reactivity of 4,5-Dimethyl-2-nitrophenol is key to leveraging its potential in the design and synthesis of novel functional compounds. Further exploration of its use in the development of new dyes and agrochemicals could also yield promising results.

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  • Google Patents. (n.d.). Piperazine derivatives and process for the preparation thereof.
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  • Google Patents. (n.d.). KR101696938B1 - Isoindoline compounds for use in the treatment of cancer.
  • Kaimosi BioChem Tech Co., Ltd. (n.d.). 6972-71-0|4,5-Dimethyl-2-nitroaniline|. Retrieved January 17, 2026, from [Link].

  • PubChem. (n.d.). 2,5-Dimethyl-4-nitrophenol. Retrieved January 17, 2026, from [Link].

  • PubChem. (n.d.). 4,5-Dimethyl-2-nitrophenol. Retrieved January 17, 2026, from [Link].

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comparative study of the reactivity of different nitrophenol isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Reactivity of Nitrophenol Isomers

This guide provides an in-depth comparative analysis of the chemical reactivity of ortho-, meta-, and para-nitrophenol. Designed for researchers, scientists, and drug development professionals, this document elucidates the fundamental principles governing the differential reactivity of these isomers. We will explore the interplay of electronic and steric effects, supported by experimental data from key chemical transformations, and provide a validated protocol for kinetic analysis.

Introduction: The Significance of Nitrophenol Isomers

Nitrophenols (C₆H₅NO₃) are a class of aromatic compounds with wide-ranging applications, from the synthesis of pharmaceuticals and dyes to their use as chemical intermediates.[1] Their environmental presence and toxicological profiles also make them subjects of significant study. The three constitutional isomers—ortho-nitrophenol (2-nitrophenol), meta-nitrophenol (3-nitrophenol), and para-nitrophenol (4-nitrophenol)—exhibit markedly different chemical behaviors despite sharing the same molecular formula. Understanding the nuances of their reactivity is paramount for optimizing synthetic routes, developing analytical methods, and assessing their environmental fate.

This guide moves beyond a simple recitation of properties to explain the underlying causality of these differences, providing a robust framework for predicting and manipulating their chemical behavior.

Theoretical Framework: Unraveling the Determinants of Reactivity

The reactivity of a nitrophenol isomer is not arbitrary; it is a direct consequence of the positional relationship between the electron-donating hydroxyl (-OH) group and the potent electron-withdrawing nitro (-NO₂) group. This interplay manifests through electronic effects, steric hindrance, and hydrogen bonding.

Electronic Effects: The Push and Pull on the Aromatic Ring

The nitro group is a powerful electron-withdrawing group, influencing the electron density of the benzene ring through two distinct mechanisms:

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the attached carbon atom through the sigma (σ) bond framework. This effect is distance-dependent, weakening as the distance from the nitro group increases.[2]

  • Resonance Effect (-R or -M): The nitro group can delocalize electron density from the benzene ring via the pi (π) system. This effect is significantly stronger than the inductive effect but only operates at the ortho and para positions relative to the nitro group.[1][3] At the meta position, there is no effective resonance delocalization involving the nitro group.[4][5]

The hydroxyl group, conversely, is an activating group that donates electron density to the ring through a positive resonance effect (+R) and withdraws electron density through a weak negative inductive effect (-I). The resonance donation is dominant, increasing electron density primarily at the ortho and para positions.

Steric Effects and Hydrogen Bonding
  • Ortho-Nitrophenol: A defining feature of this isomer is the formation of a stable, six-membered ring via intramolecular hydrogen bonding between the hydrogen of the hydroxyl group and an oxygen of the adjacent nitro group.[1][6] This internal hydrogen bond has profound consequences: it can reduce the availability of the phenolic proton, decrease water solubility, and sterically hinder the approach of reagents to the nitro group.[6]

  • Para-Nitrophenol: Lacking the proximity for intramolecular bonding, p-nitrophenol engages in intermolecular hydrogen bonding with neighboring molecules. This leads to a higher boiling point compared to the ortho isomer.[7]

  • Meta-Nitrophenol: The functional groups are too far apart for intramolecular hydrogen bonding, and its reactivity is primarily governed by electronic effects.

The following diagram illustrates the structures and key interactions within each isomer.

Caption: Structures of nitrophenol isomers and their hydrogen bonding characteristics.

Comparative Reactivity in Key Chemical Transformations

The theoretical principles outlined above are validated by extensive experimental data. We will now compare the reactivity of the isomers in two fundamental chemical processes: deprotonation (acidity) and reduction of the nitro group.

Acidity and pKa Values

The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide ion. Electron-withdrawing groups stabilize the negative charge on the phenoxide oxygen, thereby increasing acidity (i.e., lowering the pKa value).

The resonance (-R) effect of the nitro group at the ortho and para positions provides significant stabilization for the phenoxide ion by delocalizing the negative charge onto the electronegative oxygen atoms of the nitro group.[5] In the meta isomer, only the weaker inductive (-I) effect contributes to stabilization.[4][8]

Consequently, the acidity trend is as follows:

para-Nitrophenol > ortho-Nitrophenol > meta-Nitrophenol > Phenol

The slightly lower acidity of o-nitrophenol compared to its para counterpart is often attributed to the intramolecular hydrogen bond, which stabilizes the protonated form, making the proton slightly more difficult to remove.[9][10]

CompoundpKa ValueCausality for Acidity
para-Nitrophenol ~7.15Strong -R and -I effects stabilize the phenoxide ion.[11]
ortho-Nitrophenol ~7.17Strong -R and -I effects, slightly offset by intramolecular H-bonding.[11]
meta-Nitrophenol ~8.28Stabilization is only through the weaker -I effect.[11]
Phenol ~9.89Baseline acidity; phenoxide is stabilized only by the benzene ring.[11]
Caption: Comparative pKa values of nitrophenol isomers and phenol.

The following diagram illustrates how the resonance effect stabilizes the para-nitrophenoxide ion, a stabilization not possible for the meta isomer.

G cluster_para para-Nitrophenoxide Stabilization cluster_meta meta-Nitrophenoxide Stabilization p_start Deprotonation of p-Nitrophenol p_phenoxide p-Nitrophenoxide Ion (Negative charge on Oxygen) p_start->p_phenoxide Base p_resonance Resonance Delocalization (-R Effect) p_phenoxide->p_resonance p_stabilized Charge on Nitro Group Oxygens (High Stabilization) p_resonance->p_stabilized m_start Deprotonation of m-Nitrophenol m_phenoxide m-Nitrophenoxide Ion (Negative charge on Oxygen) m_start->m_phenoxide Base m_no_resonance No Resonance Delocalization to Nitro Group m_phenoxide->m_no_resonance m_inductive Inductive Stabilization Only (-I Effect, Weaker) m_no_resonance->m_inductive

Caption: Contrasting stabilization mechanisms in para- and meta-nitrophenoxide ions.

Catalytic Reduction to Aminophenols

The reduction of the nitro group to an amino group (-NH₂) is a fundamentally important transformation, frequently used as a model reaction to assess the performance of catalysts.[1] The reaction rate is a direct probe of the electrophilicity of the nitro group and its accessibility. The general trend for the rate of reduction is:

para-Nitrophenol > ortho-Nitrophenol > meta-Nitrophenol

  • para-Nitrophenol: Exhibits the highest reaction rate. The strong electron-withdrawing resonance effect makes the nitro group highly electron-deficient and thus more susceptible to reduction. There is no steric hindrance to the catalyst surface.[1]

  • ortho-Nitrophenol: The rate is generally slower than the para isomer. While the nitro group is also activated by the resonance effect, the intramolecular hydrogen bond can stabilize the ground state, and the proximity of the -OH group can sterically hinder the nitro group's interaction with the catalyst's active sites.[1][12]

  • meta-Nitrophenol: Shows the lowest reactivity. The absence of the resonance effect means the nitro group is significantly less electron-deficient, resulting in a slower reduction rate.[1]

IsomerRelative Reaction Rate (Qualitative)Primary Reason for Reactivity
para-Nitrophenol FastestStrong -R effect activation, no steric hindrance.[1]
ortho-Nitrophenol Intermediate-R effect activation, partially offset by steric hindrance and intramolecular H-bonding.[1][13]
meta-Nitrophenol SlowestLack of -R effect activation; only the weaker -I effect is operative.[1]
Caption: Comparative reactivity of nitrophenol isomers in catalytic reduction.

Experimental Protocol: Kinetic Analysis of Nitrophenol Reduction

This protocol provides a self-validating system for quantitatively comparing the reduction rates of the nitrophenol isomers using UV-Vis spectrophotometry. The reaction is conducted under pseudo-first-order conditions by using a large excess of a reducing agent, typically sodium borohydride (NaBH₄).[1]

Materials and Equipment
  • Nitrophenol isomers (2-, 3-, and 4-nitrophenol)

  • Sodium borohydride (NaBH₄)

  • Metal nanoparticle catalyst (e.g., gold or silver nanoparticles)

  • Deionized water

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Magnetic stirrer and stir bars

  • Micropipettes and standard laboratory glassware

Experimental Workflow

G prep_sols 1. Prepare Stock Solutions - Nitrophenol Isomer (e.g., 1 mM) - Fresh NaBH₄ (e.g., 0.1 M) - Catalyst Suspension setup_cuvette 2. Reaction Setup (in Cuvette) - Add DI Water - Add Nitrophenol Isomer Solution - Add Catalyst Suspension prep_sols->setup_cuvette initiate_rxn 3. Initiate Reaction - Add fresh NaBH₄ solution - Start timer immediately setup_cuvette->initiate_rxn monitor_abs 4. Monitor Reaction - Place cuvette in Spectrophotometer - Record Absorbance vs. Time at λmax (e.g., 400 nm for p-nitrophenol) initiate_rxn->monitor_abs analyze_data 5. Data Analysis - Plot ln(A_t / A_0) vs. Time - Determine slope of the linear fit monitor_abs->analyze_data calc_k 6. Calculate Rate Constant - Slope = -k_app (Apparent rate constant) analyze_data->calc_k

Caption: Experimental workflow for the kinetic analysis of nitrophenol reduction.

Step-by-Step Procedure
  • Preparation of Solutions:

    • Prepare fresh aqueous stock solutions of each nitrophenol isomer (e.g., 1.0 mM).

    • Prepare a fresh, ice-cold aqueous solution of NaBH₄ (e.g., 0.1 M) immediately before use to minimize hydrolysis.[1]

    • Prepare a stable suspension of the nanoparticle catalyst at the desired concentration.

  • Reaction Execution:

    • To a 1 cm quartz cuvette, add 2.5 mL of deionized water, 100 µL of the nitrophenol stock solution, and 100 µL of the catalyst suspension.

    • Place the cuvette in the UV-Vis spectrophotometer and record the initial absorbance (A₀) at the characteristic wavelength of the nitrophenolate ion (e.g., ~400 nm for p-nitrophenol, ~415 nm for o-nitrophenol, ~390 nm for m-nitrophenol under basic conditions created by NaBH₄).[14]

    • Remove the cuvette, quickly add 300 µL of the freshly prepared NaBH₄ solution, and immediately start monitoring the absorbance at fixed time intervals (e.g., every 30 seconds) at the same wavelength. The yellow color of the solution will fade as the nitrophenol is reduced to the colorless aminophenol.[12]

  • Data Analysis:

    • The reaction follows pseudo-first-order kinetics. The relationship between absorbance and time is given by the equation: ln(Aₜ / A₀) = -kₐₚₚ * t , where Aₜ is the absorbance at time t, A₀ is the initial absorbance, and kₐₚₚ is the apparent rate constant.

    • Plot ln(Aₜ / A₀) versus time (t). The data should yield a straight line.

    • The apparent rate constant (kₐₚₚ) is the negative of the slope of this line.

    • Repeat the entire procedure for each of the three isomers under identical conditions to ensure a valid comparison.

Conclusion

The reactivity of nitrophenol isomers is a classic and elegant demonstration of structure-activity relationships in organic chemistry. The position of the nitro group fundamentally dictates the electronic and steric landscape of the molecule, leading to predictable and quantifiable differences in their chemical behavior.

  • Para-nitrophenol is generally the most reactive in processes involving the activation of the nitro group (like reduction) or stabilization of the phenoxide ion (acidity), due to the powerful resonance effect and lack of steric hindrance.

  • Ortho-nitrophenol exhibits intermediate reactivity, with its electronically activated state being tempered by the steric and stabilizing effects of intramolecular hydrogen bonding.

  • Meta-nitrophenol is consistently the least reactive of the three, as it lacks the crucial resonance stabilization from the nitro group, relying solely on the weaker inductive effect.

These fundamental insights are crucial not only for academic understanding but also for the practical application of these compounds in industrial synthesis, catalysis, and environmental remediation.

References

  • The pKa values for phenol, o-nitrophenol, m-nitrophenol, and p-nitrophenol. Filo. Available at: [Link]

  • Why is meta nitrophenol less acidic than ortho and para nitrophenol?. Quora. Available at: [Link]

  • Remarkable Enhancement of Catalytic Reduction of Nitrophenol Isomers by Decoration of Ni Nanosheets with Cu Species. ACS Omega. Available at: [Link]

  • Acidity order of nitrophenols. Chemistry Stack Exchange. Available at: [Link]

  • Theoretical & Experimental Studies on Electronic Spectra of Isomeric Nitrophenols. Indian Journal of Pure & Applied Physics. Available at: [Link]

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  • What is the Difference Between Ortho Nitrophenol and Para Nitrophenol. Pediaa.Com. Available at: [Link]

  • Ortho nitrophenol is the major product in the nitration of phenol and not para nitrophenol, why?. Quora. Available at: [Link]

  • Effect of Nitro Substituents on Nucleophilic Substitution Reactions. Filo. Available at: [Link]

  • Ortho and para nitrophenols are more acidic than phenols. askIITians. Available at: [Link]

  • Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. National Institutes of Health. Available at: [Link]

  • What is the mesomeric or inductive effect of a nitro group on phenol?. Quora. Available at: [Link]

  • Kinetic investigation for the catalytic reduction of nitrophenol using ionic liquid stabilized gold nanoparticles. National Institutes of Health. Available at: [Link]

  • The correct order of decreasing acidity of nitrophenols will be. Allen. Available at: [Link]

  • Why is p-nitrophenol more acidic (pKa=7.1) than o-nitrophenol (pKa=7.2)?. Quora. Available at: [Link]

  • Why is meta-nitrophenol less acidic than para-nitrophenol?. Chemistry Stack Exchange. Available at: [Link]

  • [Chemistry] Why is 3-nitrophenol (m-nitrophenol) less acidic than its 2- and 4-isomers but more a. YouTube. Available at: [Link]

  • Why is the acidic nature of orthonitrophenol greater than metanitrophenol?. Quora. Available at: [Link]

  • What is the acidic order of o-nitro phenol, m-nitro phenol & p-nitro phenol & why?. Quora. Available at: [Link]

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A Senior Application Scientist's Guide to the Validation of 4,5-Dimethyl-2-nitrophenol as a Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Bedrock of Analytical Accuracy

In the landscape of pharmaceutical research and development, the integrity of analytical data is paramount. Every quantitative measurement, every identification of a substance, relies on a comparison to a known, well-characterized material: the reference standard. The US Pharmacopeia (USP) defines reference standards as "highly characterized specimens of drug substances, excipients, reportable impurities, degradation products, compendial reagents, and performance calibrators"[1]. The quality of these standards directly impacts the validity of analytical results, influencing critical decisions from early-stage development to final product release[2][3].

This guide provides an in-depth technical framework for the validation of a new chemical entity, 4,5-Dimethyl-2-nitrophenol (CAS 18087-10-0), for its use as an analytical reference standard. While established reference materials for common nitrophenols, such as 4-Nitrophenol, are commercially available[4][5], novel compounds or specific impurities like 4,5-Dimethyl-2-nitrophenol often require in-house qualification.

We will navigate the essential validation parameters—Identity, Purity, Assay, and Stability—grounding our protocols in the authoritative guidelines of the International Council for Harmonisation (ICH)[6][7]. This document is designed for researchers, analytical scientists, and drug development professionals, offering not just methodologies, but the scientific rationale that underpins them, ensuring a self-validating and trustworthy qualification process.

The Regulatory Cornerstone: ICH and Pharmacopeial Guidelines

The qualification of a new reference standard is not an arbitrary process. It is governed by a robust framework established by international regulatory bodies to ensure consistency and reliability. The ICH guidelines, particularly Q2(R2) on the validation of analytical procedures and Q6A on specifications, provide the essential blueprint for this process[6][8]. These guidelines ensure that the analytical procedures used to characterize the standard are themselves validated, creating a system of interlocking, verifiable quality[1].

The fundamental principle is to establish with a high degree of certainty the identity, purity, and potency of the candidate material. This is visually represented in the hierarchical relationship between primary, compendial standards (like those from USP) and in-house, secondary standards that are qualified against them or through rigorous independent characterization[1][9].

Reference_Standard_Hierarchy cluster_0 Primary Standards cluster_1 Secondary Standards Primary Primary Compendial Standard (e.g., USP, EP) - Extensively characterized - Considered 'gold standard' Secondary Secondary (In-house) Standard (e.g., 4,5-Dimethyl-2-nitrophenol) - Qualified for routine use Primary->Secondary Traceability established via characterization & comparison Validation_Workflow cluster_0 Candidate Material cluster_1 Validation Stages cluster_2 Outcome Candidate Candidate Material: 4,5-Dimethyl-2-nitrophenol Identity Identity Confirmation (NMR, MS, IR) Candidate->Identity Purity Purity & Assay (HPLC, qNMR, Titration) Identity->Purity Structure Confirmed Stability Stability Assessment (Forced Degradation, Long-Term) Purity->Stability Purity & Assay Assigned Qualified Qualified Reference Standard - Assigned Purity/Potency - Retest Date Stability->Qualified Stability Profile Established

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Results for 4,5-Dimethyl-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous validation of analytical methods is the bedrock of reliable and reproducible results. This guide provides an in-depth, objective comparison of two primary analytical techniques for the quantification of 4,5-Dimethyl-2-nitrophenol: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This document is structured to not only present methodologies but to also elucidate the scientific rationale behind the experimental choices, ensuring a self-validating system of analysis.

The accurate quantification of 4,5-Dimethyl-2-nitrophenol, a nitrophenolic compound, is critical in various stages of pharmaceutical development, from impurity profiling to stability studies. The choice of analytical methodology is paramount and is dictated by factors such as sensitivity, selectivity, and the nature of the sample matrix. Herein, we explore the cross-validation of HPLC-UV and GC-MS methods to ensure the integrity of analytical data for this compound.

Physicochemical Properties of 4,5-Dimethyl-2-nitrophenol

A foundational understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Molecular FormulaC₈H₉NO₃[1]
Molecular Weight167.16 g/mol [1]
AppearanceYellowish solidInferred from similar nitrophenols
Melting PointData not available
SolubilityExpected to be soluble in organic solvents like methanol, acetonitrile, and dichloromethane. Limited solubility in water.Inferred from related compounds[2][3]

Cross-Validation Workflow: A Conceptual Overview

Cross-validation serves as a critical process to confirm that a validated analytical method yields consistent and reliable results.[4] This is particularly important when comparing two different analytical techniques to ensure that the obtained values are method-independent and truly representative of the sample.

Cross-Validation Workflow Cross-Validation Workflow for 4,5-Dimethyl-2-nitrophenol Analysis cluster_prep Sample Preparation cluster_hplc Method 1: HPLC-UV Analysis cluster_gcms Method 2: GC-MS Analysis cluster_comp Data Comparison & Conclusion Sample Test Sample Containing 4,5-Dimethyl-2-nitrophenol Stock Prepare Stock Solution (e.g., in Methanol) Sample->Stock Spiked Prepare Spiked Samples & Calibration Standards Stock->Spiked HPLC_Analysis HPLC-UV Separation & Quantification Spiked->HPLC_Analysis Deriv Derivatization (Optional) (e.g., Silylation) Spiked->Deriv HPLC_Data HPLC Data Set (Concentration, Purity) HPLC_Analysis->HPLC_Data HPLC_Val Method Validation (Linearity, Accuracy, Precision) HPLC_Data->HPLC_Val Compare Statistical Comparison of Results (e.g., t-test, F-test) HPLC_Val->Compare GCMS_Analysis GC-MS Separation & Quantification Deriv->GCMS_Analysis GCMS_Data GC-MS Data Set (Concentration, Purity) GCMS_Analysis->GCMS_Data GCMS_Val Method Validation (Linearity, Accuracy, Precision) GCMS_Data->GCMS_Val GCMS_Val->Compare Conclusion Conclusion on Method Equivalence & Analyte Results Compare->Conclusion

Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods for the analysis of 4,5-Dimethyl-2-nitrophenol.

Comparative Analysis of Analytical Methods

The selection between HPLC-UV and GC-MS is often determined by the specific requirements of the analysis, including sensitivity, selectivity, and sample throughput.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Rationale & Causality
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by mass-based detection.HPLC is well-suited for polar and non-volatile compounds like nitrophenols. GC-MS offers higher selectivity and is ideal for volatile or semi-volatile compounds, though derivatization may be needed for polar analytes.[5][6]
Typical Detector UV-Vis or Photodiode Array (PDA)Mass Spectrometer (MS)UV detection is robust and straightforward for chromophore-containing molecules like nitrophenols. MS provides structural information and higher specificity, reducing interferences.
Sample Derivatization Not typically required.May be required (e.g., silylation) to improve volatility and peak shape.[6]The phenolic hydroxyl group can cause peak tailing in GC; derivatization mitigates this.[7]
Limit of Detection (LOD) 0.01 - 0.1 µg/mL< 0.1 µg/mLGC-MS generally offers superior sensitivity, especially with selected ion monitoring (SIM).
Linearity (R²) > 0.999> 0.99Both techniques can achieve excellent linearity over a defined concentration range.[5]
Accuracy (% Recovery) 98 - 102%95 - 105%Both methods can provide high accuracy when properly validated.
Precision (%RSD) < 2%< 5%HPLC often demonstrates slightly better precision for routine quantitative analysis.

Experimental Protocols

The following protocols are provided as a robust starting point for the analysis of 4,5-Dimethyl-2-nitrophenol and are based on established methods for related nitrophenolic compounds.[5][8][9]

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV) Method

This method is designed as a stability-indicating assay, capable of separating the parent compound from potential degradation products.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or PDA detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Estimated around 320-340 nm based on similar nitrophenols. A full UV-Vis scan of a standard is recommended for optimization.[10][11]

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the 4,5-Dimethyl-2-nitrophenol reference standard in methanol or acetonitrile to prepare a 1 mg/mL stock solution.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

  • Dissolve the sample containing the analyte in the mobile phase, and filter through a 0.45 µm syringe filter before injection.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is based on EPA method 8041A for the analysis of phenols and offers high selectivity.[9][12]

Instrumentation:

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • Capillary column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

Chromatographic Conditions:

  • Injector Temperature: 280 °C

  • Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection Mode: Splitless.

  • MS Transfer Line Temperature: 290 °C

  • Ion Source Temperature: 230 °C

  • Mode: Electron Ionization (EI) at 70 eV. Full scan (m/z 50-300) for identification and Selected Ion Monitoring (SIM) for quantification.

Sample Preparation and Derivatization:

  • Prepare a stock solution of the 4,5-Dimethyl-2-nitrophenol reference standard in a suitable solvent like methylene chloride.

  • Create a series of calibration standards through serial dilution of the stock solution.

  • Extract the analyte from the sample matrix using an appropriate technique (e.g., liquid-liquid extraction with methylene chloride).

  • Derivatization (Silylation):

    • To the dried extract, add a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 70°C for 30 minutes to convert the polar phenolic group into its more volatile trimethylsilyl (TMS) ether derivative.[6]

Method Validation According to ICH Guidelines

For both methods, validation should be performed in accordance with ICH Q2(R2) guidelines to ensure the method is fit for its intended purpose.[13][14][15] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[16] This is particularly crucial for impurity profiling and can be demonstrated by analyzing stressed samples in a forced degradation study.

  • Linearity: Demonstrating a direct proportional relationship between concentration and instrument response.[17]

  • Accuracy: The closeness of the test results to the true value, often assessed by spike/recovery studies.[16]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).[17]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[17]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[17]

Forced Degradation and Stability Assessment

To ensure the specificity of the analytical methods, particularly the HPLC-UV method, a forced degradation study should be conducted. This involves subjecting a solution of 4,5-Dimethyl-2-nitrophenol to various stress conditions to generate potential degradation products.

Forced_Degradation_Workflow Forced Degradation Study Workflow cluster_stress Stress Conditions Analyte 4,5-Dimethyl-2-nitrophenol Stock Solution Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Analyte->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Analyte->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Analyte->Oxidation Thermal Thermal Degradation (e.g., 60°C) Analyte->Thermal Photo Photodegradation (UV light, RT) Analyte->Photo Analysis Analyze Stressed Samples & Control using Validated Method (e.g., HPLC-UV) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Outcome Assess Peak Purity Identify Degradation Products Confirm Method Specificity Analysis->Outcome

Caption: Workflow for a forced degradation study of 4,5-Dimethyl-2-nitrophenol.

Conclusion

Both HPLC-UV and GC-MS are powerful and reliable techniques for the quantification of 4,5-Dimethyl-2-nitrophenol. HPLC-UV offers a direct, robust, and high-precision method suitable for routine analysis and quality control. GC-MS, while potentially requiring a derivatization step, provides superior sensitivity and selectivity, making it an excellent choice for trace analysis in complex matrices or for confirmatory testing.

The cross-validation of results from these two orthogonal methods provides the highest level of confidence in the analytical data. By demonstrating the concordance between the two techniques, researchers can ensure the integrity, accuracy, and reliability of their findings, which is a cornerstone of scientific research and regulatory compliance in the pharmaceutical industry.

References

  • AMSbiopharma. (2025, July 22).
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023, November 30).
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2)
  • International Council for Harmonisation. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • ResearchGate. (2025, August 9).
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  • BenchChem.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 349117, 4,5-Dimethyl-2-nitrophenol.
  • ResearchGate. GC-MS spectra of 4-nitrophenol (Ret. Time 29.481 min).
  • LCGC International.
  • BenchChem. A Comparative Guide to the Cross-Validation of Analytical Methods for Phenols in Environmental Samples.
  • PharmaGuru. (2025, August 11).
  • ChemBK. (2024, April 10). 4-Nitro-2,6-dimethylphenol.
  • U.S. Environmental Protection Agency.
  • BenchChem. A Comparative Analysis of 3,5-Dimethyl-4-nitrophenol and 2,6-Dimethyl-4-nitrophenol for Researchers and Drug Development Profess.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4,5-Dimethyl-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Benchtop

In the fast-paced environment of drug discovery and chemical research, our focus is often on synthesis, reactions, and analysis. However, the lifecycle of a chemical does not end when an experiment is complete. The responsible management of chemical waste is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4,5-Dimethyl-2-nitrophenol, a compound belonging to the nitrophenol class of chemicals. While specific data for this exact isomer is limited, we can establish a robust safety and disposal framework by leveraging authoritative data on structurally related nitrophenols. The principles outlined here are designed to ensure the safety of laboratory personnel and the protection of our environment.

Part 1: Hazard Identification and Risk Assessment

Understanding the hazards associated with 4,5-Dimethyl-2-nitrophenol is the foundational step in handling it safely. Based on data from related nitrophenolic compounds, we can anticipate a similar hazard profile. Nitrophenols are generally classified as harmful or toxic if swallowed, inhaled, or in contact with skin, and are recognized as significant environmental hazards, particularly to aquatic life.[1][2][3]

The primary risks stem from its potential toxicity and its environmental persistence. Therefore, every procedural choice, from personal protective equipment to the final disposal method, is dictated by the need to mitigate these risks.

Table 1: Anticipated Hazard Profile for 4,5-Dimethyl-2-nitrophenol

Hazard ClassClassificationRationale and Key Considerations
Acute Toxicity (Oral) Category 3 or 4 (Toxic/Harmful) Nitrophenols are readily absorbed by the gastrointestinal tract.[4] Accidental ingestion can be harmful, with animal studies indicating that ingestion of less than 150 grams could be fatal or cause serious health damage.[3]
Acute Toxicity (Dermal) Category 3 or 4 (Toxic/Harmful) Nitrophenols can be absorbed through intact skin.[4] Prolonged contact can lead to systemic toxicity.[2]
Acute Toxicity (Inhalation) Category 4 (Harmful) Inhalation of dusts can irritate the respiratory tract and lead to systemic poisoning.[3][5] Working in a well-ventilated area or fume hood is mandatory.[6]
Skin Irritation Category 2 (Irritant) Direct contact can cause skin irritation.[7]
Eye Irritation Category 2A (Irritant) Causes serious eye irritation upon contact.[7]
Aquatic Toxicity Acute & Chronic Category 1 or 2 Very toxic to aquatic life, with potentially long-lasting effects.[1] Discharge into the environment must be strictly avoided.[1][2]

Part 2: Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before handling 4,5-Dimethyl-2-nitrophenol at any stage, including disposal, the following PPE is mandatory. This is a non-negotiable baseline for ensuring personnel safety. The selection is based on the compound's multi-route exposure hazard (inhalation, dermal, ingestion, and eye contact).

Table 2: Required Personal Protective Equipment (PPE)

PPE ItemSpecificationJustification for Use
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, tested to EN 374 or equivalent).To prevent dermal absorption, which is a significant route of exposure for nitrophenols.[8]
Eye Protection Safety glasses with side-shields or safety goggles (conforming to OSHA 29 CFR 1910.133 or EN166).[9][10]To protect against dust particles and splashes, preventing serious eye irritation.[7]
Skin & Body Protection Standard laboratory coat, fully buttoned. Consider a chemically resistant apron for bulk handling.To protect skin from accidental contact and contamination of personal clothing.[8]
Respiratory Protection Work must be conducted in a certified chemical fume hood.[10] If a fume hood is not feasible, a NIOSH/MSHA approved respirator with particulate filters is required when dusts are generated.[9]To prevent inhalation of airborne dust, which can cause respiratory irritation and systemic toxicity.[3][5]

Immediate Access to Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible and tested regularly.[6][8]

Part 3: Step-by-Step Waste Disposal Protocol

The cardinal rule for the disposal of 4,5-Dimethyl-2-nitrophenol is that it must be managed as hazardous waste. Under no circumstances should this chemical or its containers be disposed of down the sanitary sewer or in regular municipal trash. [2][11][12]

Step 1: Waste Segregation and Collection
  • Identify the Waste Stream: Designate a specific, properly labeled hazardous waste container for 4,5-Dimethyl-2-nitrophenol and materials contaminated with it. Do not mix this waste with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[1]

  • Solid Waste Collection:

    • Carefully transfer solid 4,5-Dimethyl-2-nitrophenol waste (e.g., excess reagent, reaction byproducts) into the designated container.

    • Include all contaminated consumables, such as weighing papers, gloves, and absorbent pads, in the same container.

    • Minimize the generation of dust during transfer by using appropriate tools (e.g., a chemical spatula) and avoiding vigorous scooping or pouring.[10]

  • Liquid Waste Collection:

    • If 4,5-Dimethyl-2-nitrophenol is in a solution, collect it in a dedicated, leak-proof, and chemically compatible liquid waste container.

  • Container Management:

    • Use only containers that are in good condition and compatible with the chemical.

    • Keep the waste container tightly closed except when adding waste.[6]

    • Store the container in a designated, well-ventilated satellite accumulation area away from incompatible materials like strong oxidizing agents, acids, and bases.[5]

Step 2: Labeling and Documentation
  • Proper Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "4,5-Dimethyl-2-nitrophenol." Avoid abbreviations or formulas.

    • An accurate description of the waste's hazards (e.g., "Toxic," "Environmental Hazard").

    • The accumulation start date.

  • Maintain Records: Keep an accurate log of the waste generated, as this may be required for your institutional records and for the final disposal manifest.

Step 3: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is outside a fume hood, restrict access until the area is clear.

  • Don PPE: Before addressing the spill, don the full PPE detailed in Table 2.

  • Contain and Absorb:

    • For solid spills, carefully sweep or vacuum up the material and place it into the hazardous waste container.[10] Avoid any actions that would generate dust.[10][11]

    • For liquid spills, cover with an inert absorbent material like vermiculite or sand.[6]

  • Clean-Up: Once the bulk of the spill is collected, decontaminate the area with an appropriate cleaning agent. All cleaning materials (absorbent pads, wipes, contaminated PPE) must be disposed of as hazardous waste.[6]

  • Report: Report the spill to your laboratory supervisor and EHS department, in accordance with your institution's policies.

Step 4: Final Disposal
  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the full waste container.

  • Professional Disposal: The waste will be handled by a licensed hazardous waste management provider. The standard and most effective disposal method for nitrophenols is high-temperature incineration in a licensed facility equipped with scrubbers to control nitrogen oxide (NOx) emissions.[13] This method ensures complete destruction of the compound.

  • Regulatory Compliance: All steps, from collection to final disposal, must comply with local, state, and federal regulations, such as the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[4][14] Discarded commercial chemical products containing nitrophenols are often assigned specific EPA waste numbers (e.g., U170 for p-Nitrophenol).[3]

Part 4: Waste Management Workflow

The following diagram illustrates the decision-making process for the safe handling and disposal of 4,5-Dimethyl-2-nitrophenol waste in a laboratory setting.

G Workflow for 4,5-Dimethyl-2-nitrophenol Waste Management cluster_0 Initial Handling cluster_1 Routine Collection cluster_2 Spill Response cluster_3 Final Disposal start Waste Generated (Solid or Liquid) ppe Step 1: Don Full PPE (Gloves, Goggles, Lab Coat) start->ppe spill_check Is it a Spill? ppe->spill_check collect Step 2: Collect in Labeled Hazardous Waste Container spill_check->collect No spill_protocol Follow Spill Protocol: 1. Alert & Evacuate 2. Contain & Absorb 3. Clean & Decontaminate spill_check->spill_protocol Yes segregate Segregate from Incompatible Waste collect->segregate store Step 3: Store in Designated Satellite Accumulation Area segregate->store full_check Container Full? store->full_check full_check->start No, continue work schedule_pickup Step 4: Contact EHS for Waste Pickup full_check->schedule_pickup Yes spill_waste Dispose of all spill cleanup materials as hazardous waste spill_protocol->spill_waste spill_waste->collect end Final Disposal via Licensed Waste Vendor (Incineration) schedule_pickup->end

Caption: Decision workflow for the safe disposal of 4,5-Dimethyl-2-nitrophenol.

Conclusion

The proper disposal of 4,5-Dimethyl-2-nitrophenol is not an afterthought but an integral part of the experimental process. By adhering to this guide—understanding the hazards, consistently using the correct PPE, following meticulous collection and spill-control procedures, and entrusting final disposal to certified professionals—we uphold our commitment to safety, scientific integrity, and environmental responsibility. Your diligence protects you, your colleagues, and the community beyond the laboratory walls.

References

  • Fisher Scientific. (2023, September 25). Safety Data Sheet: 2-Nitrophenol.
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  • Thermo Fisher Scientific. (2015, February 6). Safety Data Sheet: 4-Nitrophenol.
  • Sigma-Aldrich. (2025, May 7). Safety Data Sheet: 2-Nitrophenol.
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  • National Center for Biotechnology Information. (n.d.). Nitrophenols. PubChem Compound Summary.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet: 2,4-Dinitrophenol.
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  • National Center for Biotechnology Information. (n.d.). 4,5-Dimethyl-2-nitrophenol. PubChem Compound Summary.
  • BenchChem. (2025). Proper Disposal of 2-Methyl-5-nitrophenol: A Guide for Laboratory Professionals.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2001, June 11). Nitrophenols ToxFAQs.
  • Apollo Scientific. (n.d.). Safety Data Sheet: 2-Nitrophenol.
  • University of Nevada, Reno. (n.d.). EPA Hazardous Waste. Environmental Health & Safety.
  • Loba Chemie. (n.d.). p-NITROPHENOL EXTRA PURE Safety Data Sheet.
  • Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet: 4-Nitrophenol.
  • University of Puerto Rico Mayagüez. (2018, January 19). Safety Data Sheet: m-Nitrophenol.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 2-Amino-4-nitrophenol.
  • Centers for Disease Control and Prevention (CDC). (n.d.). Nitrophenols | ToxFAQs™. Agency for Toxic Substances and Disease Registry.
  • New Jersey Department of Health. (2000, February). Hazardous Substance Fact Sheet: 2-Nitrophenol.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.